Product packaging for Glycinamide ribonucleotide(Cat. No.:CAS No. 147651-18-1)

Glycinamide ribonucleotide

Cat. No.: B131140
CAS No.: 147651-18-1
M. Wt: 286.18 g/mol
InChI Key: OBQMLSFOUZUIOB-SHUUEZRQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glycinamide Ribonucleotide (GAR) is a crucial biochemical intermediate (C7H15N2O8P, MW 286.18 ) in the de novo purine biosynthesis pathway, making it an essential building block for DNA and RNA . This pathway is fundamental to cellular metabolism and proliferation. The research value of GAR is primarily linked to its role as the substrate for the enzyme this compound Formyltransferase (GARFT) . GARFT catalyzes the formylation of GAR using 10-formyltetrahydrofolate as a cofactor, which is the third step and the first folate-dependent reaction in the purine synthesis pathway . Because rapidly dividing cells, such as cancer cells, depend heavily on de novo purine synthesis, GARFT has been validated as a key target for cancer chemotherapy . Consequently, GAR is an indispensable reagent in studies aimed at understanding purine metabolism, screening for novel anticancer agents, and characterizing the mechanism of inhibitors like lometrexol and pemetrexed, which target the folate pathway . Research into GAR and GARFT also provides insights into the biosynthesis of complex molecules, including fragments of vitamins like thiamine and cobalamin . This product is presented for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N2O8P B131140 Glycinamide ribonucleotide CAS No. 147651-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-5-[(2-aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N2O8P/c8-1-4(10)9-7-6(12)5(11)3(17-7)2-16-18(13,14)15/h3,5-7,11-12H,1-2,8H2,(H,9,10)(H2,13,14,15)/t3-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQMLSFOUZUIOB-SHUUEZRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CN)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143478
Record name Glycineamide ribonucleotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycineamideribotide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002022
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10074-18-7
Record name Glycinamide ribonucleotide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10074-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycineamide ribonucleotide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010074187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycineamide ribonucleotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCINEAMIDE RIBONUCLEOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K343GZ6PUY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycineamideribotide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002022
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

glycinamide ribonucleotide structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide ribonucleotide (GAR) is a pivotal intermediate in the de novo biosynthesis of purine nucleotides, fundamental building blocks of DNA and RNA. Its position in this essential metabolic pathway makes the enzymes involved in its synthesis and transformation attractive targets for therapeutic intervention, particularly in oncology and infectious diseases. This technical guide provides an in-depth overview of the structure, chemical properties, and relevant experimental methodologies associated with GAR, tailored for professionals in the field of biochemical research and drug development.

Structure and Chemical Properties

This compound is composed of a glycine amide linked to the C1 position of a ribose-5-phosphate moiety. This structure is key to its role as a precursor in the purine ring assembly.

Chemical Structure

IUPAC Name: [(2R,3S,4R,5R)-5-[(2-aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Canonical SMILES: C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O

InChI Key: OBQMLSFOUZUIOB-SHUUEZRQSA-N

Physicochemical and Chemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the design of experiments and potential inhibitors.

PropertyValueSource
Molecular Formula C₇H₁₅N₂O₈PPubChem
Molecular Weight 286.18 g/mol PubChem
CAS Number 10074-18-7PubChem
Physical State Colorless, syrupy liquid (isolated form)(Ngu et al., 2022)
Water Solubility (predicted) 14.6 g/LFooDB
logP (predicted) -2.4FooDB
pKa (Strongest Acidic, predicted) 1.23FooDB
pKa (Strongest Basic, predicted) 8.14FooDB
Stability While specific experimental stability data for GAR is limited, ribonucleotides are generally susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH. The phosphodiester bond is most stable around pH 4-5. The stability of the nucleobases themselves is also a factor, with cytosine being particularly labile.(Oivanen et al., 1998; Levy & Miller, 1998)

Biological Significance: Role in De Novo Purine Biosynthesis

This compound is the second intermediate in the ten-step de novo purine biosynthesis pathway, which constructs the purine ring from simpler precursors. The pathway begins with ribose-5-phosphate and culminates in the synthesis of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

The formation and subsequent transformation of GAR are critical steps in this pathway:

  • Formation of GAR: this compound synthetase (GARS), also known as PurD, catalyzes the ATP-dependent condensation of phosphoribosylamine (PRA) and glycine to form GAR, ADP, and inorganic phosphate (Pi).[1]

  • Formylation of GAR: this compound transformylase (GART), or PurN, then catalyzes the formylation of the amino group of the glycine moiety of GAR, using 10-formyltetrahydrofolate as the formyl donor, to produce formylthis compound (FGAR) and tetrahydrofolate.

The central role of these reactions in purine synthesis makes the enzymes GARS and GART significant targets for drug development.

Experimental Protocols

Chemical Synthesis of β-Glycinamide Ribonucleotide

The following is a consolidated protocol for the stereoselective synthesis of β-GAR, adapted from published procedures. This multi-step synthesis starts from D-ribose and involves the formation of a ribofuranosyl azide intermediate, followed by coupling with protected glycine and subsequent phosphorylation and deprotection steps.

Materials: D-ribose, acetic anhydride, pyridine, trimethylsilyl azide (TMSN₃), tin(IV) chloride (SnCl₄), palladium on carbon (Pd/C), Cbz-glycine, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), sodium methoxide (NaOMe) in methanol, dibenzyl N,N-diisopropylphosphoramidite, tetrazole, hydrogen peroxide (H₂O₂), methanol (MeOH), dichloromethane (DCM), ethyl acetate (EtOAc), hexanes, silica gel for column chromatography.

Procedure:

  • Protection of D-ribose: Acetylation of D-ribose is performed to protect the hydroxyl groups.

  • Formation of Ribofuranosyl Azide: The protected ribose is converted to a β-ribofuranosyl azide using TMSN₃ and a Lewis acid catalyst like SnCl₄.

  • Reduction of Azide: The azide is reduced to the corresponding amine via hydrogenation using a Pd/C catalyst.

  • Coupling with Cbz-Glycine: The resulting amine is coupled with N-benzyloxycarbonyl (Cbz)-protected glycine using DCC and DMAP as coupling agents.

  • Purification: The product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Deprotection of Acetate: The acetyl protecting group at the 5'-position is removed using sodium methoxide in methanol.

  • Phosphorylation: The 5'-hydroxyl group is phosphorylated using dibenzyl N,N-diisopropylphosphoramidite and tetrazole, followed by oxidation with hydrogen peroxide.

  • Final Deprotection: All remaining protecting groups (Cbz, benzylidene, and benzyl) are removed by catalytic hydrogenation over Pd/C to yield β-GAR.

  • Purification of Final Product: The final product is purified by filtration and lyophilization.

NMR Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural elucidation of GAR.

Sample Preparation:

  • Dissolve the purified GAR sample (typically 1-5 mg) in a suitable deuterated solvent, such as deuterium oxide (D₂O).

  • The concentration should be optimized for the specific instrument and experiment but is generally in the range of 5-20 mM.

  • Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Solvent Suppression: If residual H₂O signal is present, use a presaturation sequence.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • ³¹P NMR:

    • Pulse Sequence: A proton-decoupled ³¹P experiment.

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

  • Chemical shifts are typically referenced to an internal standard or to the residual solvent signal.

X-ray Crystallography of this compound Synthetase (GARS)

Determining the crystal structure of GARS, the enzyme that synthesizes GAR, provides invaluable insights into its mechanism and aids in structure-based drug design.

Protein Expression and Purification:

  • The gene encoding GARS is typically cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

  • The protein is overexpressed in a suitable host, such as E. coli.

  • Purification is achieved through a series of chromatography steps, often starting with affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and/or size-exclusion chromatography to achieve high purity.

Crystallization:

  • Method: The hanging-drop vapor diffusion method is commonly used.[2]

  • Conditions:

    • Protein Concentration: A high protein concentration is required, typically in the range of 10-30 mg/mL.[2]

    • Crystallization Solution: A screening process is used to identify the optimal crystallization conditions. A successful condition for E. coli GARS involved a reservoir solution containing polyethylene glycol (PEG) and a specific salt at a defined pH.

    • Temperature: Crystals are typically grown at a constant temperature, for example, 296 K.[2]

Data Collection and Structure Refinement:

  • X-ray Source: A synchrotron source is often used to obtain high-resolution diffraction data.

  • Data Collection: Crystals are cryo-cooled in liquid nitrogen to minimize radiation damage during data collection. Diffraction data is collected over a range of crystal orientations.

  • Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution: The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD or SAD with selenomethionine-labeled protein).

  • Model Building and Refinement: An initial atomic model is built into the electron density map and then refined using crystallographic refinement software to improve the fit to the experimental data and to ensure good stereochemistry.

Visualizations

De Novo Purine Biosynthesis Pathway

The following diagram illustrates the initial steps of the de novo purine biosynthesis pathway, highlighting the formation and consumption of this compound.

De_Novo_Purine_Biosynthesis substance substance enzyme enzyme cofactor cofactor RP5 Ribose-5-phosphate PRPP PRPP RP5->PRPP PRPP Synthetase PRA Phosphoribosylamine PRPP->PRA Amidophosphoribosyl transferase GAR Glycinamide ribonucleotide GARS GARS (PurD) PRA->GARS FGAR Formylglycinamide ribonucleotide GART GART (PurN) GAR->GART ADP1 ADP + Pi THF THF GARS->GAR GARS->ADP1 GART->FGAR GART->THF ATP1 ATP ATP1->GARS Glycine Glycine Glycine->GARS FormylTHF 10-Formyl-THF FormylTHF->GART

Caption: Initial steps of the de novo purine biosynthesis pathway.

Experimental Workflow for GARS Crystallography

The following diagram outlines a typical workflow for determining the crystal structure of this compound synthetase.

GARS_Crystallography_Workflow step step data data result result Cloning Gene Cloning (GARS into pET vector) Expression Protein Expression in E. coli Cloning->Expression Purification Protein Purification (Affinity & SEC) Expression->Purification Crystallization Crystallization (Vapor Diffusion) Purification->Crystallization DataCollection X-ray Data Collection (Synchrotron) Crystallization->DataCollection DiffractionData Diffraction Images DataCollection->DiffractionData StructureSolution Structure Solution (Molecular Replacement) ElectronDensity Electron Density Map StructureSolution->ElectronDensity Refinement Model Building & Refinement PDB Final Structure (PDB Deposition) Refinement->PDB DiffractionData->StructureSolution ElectronDensity->Refinement

Caption: Workflow for GARS X-ray crystallography.

References

Glycinamide Ribonucleotide: A Linchpin in Purine Biosynthesis for DNA and RNA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide ribonucleotide (GAR) is a critical intermediate in the de novo purine biosynthesis pathway, a fundamental metabolic process that provides the building blocks for DNA and RNA. This pathway's intricate regulation and its heightened activity in rapidly proliferating cells, such as cancer cells, have positioned it as a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of GAR's role as a precursor to nucleic acids, detailing the enzymatic reactions it undergoes, quantitative data on pathway kinetics, and experimental protocols for its study.

The De Novo Purine Biosynthesis Pathway: The Journey from PRPP to IMP

The de novo synthesis of purine nucleotides is a ten-step enzymatic pathway that converts phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2] GAR is the product of the second step and the substrate for the third step in this essential pathway.

The formation of GAR is catalyzed by phosphoribosylamine-glycine ligase , commonly known as This compound synthetase (GARS) . This enzyme facilitates the ATP-dependent ligation of glycine to phosphoribosylamine (PRA).[3][4] Subsequently, GAR is formylated by phosphoribosylglycinamide formyltransferase (GART) , utilizing 10-formyltetrahydrofolate as a one-carbon donor, to produce formylthis compound (FGAR).[5][6]

In higher eukaryotes, including humans, GARS and GART exist as domains of a trifunctional enzyme that also includes aminoimidazole ribonucleotide synthetase (AIRS), which catalyzes the fifth step of the pathway.[1][4][6] This multi-enzyme complex is a key component of the purinosome , a dynamic metabolic machinery that is thought to enhance pathway efficiency through substrate channeling.[7][8]

Quantitative Data

Understanding the kinetics of the enzymes involved in GAR metabolism and the cellular concentrations of the pathway's intermediates is crucial for comprehending its regulation and for the development of targeted therapies.

ParameterEnzymeValueOrganism/Cell LineReference
kcat Human GART7.5 s⁻¹Recombinant Human[1]
Km for GAR Human GART1.1 ± 0.2 µMRecombinant Human[1]
Km for fDDF *Human GART0.9 ± 0.2 µMRecombinant Human[1]
Vmax for GAR synthesis GARS5.19 nmol/5x10⁵ cells/30 minHuman Fibroblasts[7]
Vmax for GAR synthesis GARS13.4 nmol/5x10⁵ cells/30 minChinese Hamster Ovary Cells[7]
Inhibition Constant (Ki) Lometrexol (inhibitor)60 nMGART[9]
Inhibition Constant (Ki) AG2034 (inhibitor)28 nMGART[9]
Cellular Concentration of IMP HeLa Cells (purine-depleted)~3-fold increaseHuman[5][10]
Cellular Concentration of AMP/GMP HeLa Cells (purine-depleted)Similar to normal levelsHuman[5][10]
Cellular Concentration of PRPP Mammalian Cells9.0 µM (average)Mammalian[11]

*fDDF (10-formyl-5,8-dideazafolate) is a stable analog of the natural cofactor 10-formyltetrahydrofolate.

Signaling Pathways and Logical Relationships

The de novo purine biosynthesis pathway is tightly regulated to meet the cell's demand for nucleotides. Feedback inhibition is a primary control mechanism, where the end products of the pathway, AMP and GMP, allosterically inhibit the initial enzymes.[2][12] The assembly of the purinosome itself is a regulated process, influenced by the cellular concentration of purines.[8]

De_Novo_Purine_Biosynthesis_Pathway cluster_enzymes Enzymatic Conversions PRPP PRPP PRA PRA PRPP->PRA PPAT GAR This compound (GAR) PRA->GAR GARS FGAR Formylthis compound (FGAR) GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC SAICAR SAICAR CAIR->SAICAR SAICARS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP Inosine Monophosphate (IMP) FAICAR->IMP ATIC AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP DNA_RNA DNA and RNA AMP->DNA_RNA GMP->DNA_RNA

Figure 1: The de novo purine biosynthesis pathway highlighting GAR.

Experimental Protocols

Protocol 1: this compound Synthetase (GARS) Activity Assay

This protocol is adapted from methods used to measure GARS activity in intact, permeabilized cells.[7]

Objective: To quantify the rate of GAR synthesis from its precursors.

Materials:

  • Human fibroblast or other suitable cell line

  • Tween 80

  • Assay Buffer (pH 7.4) containing:

    • ATP

    • MgCl₂

    • NH₄Cl

    • Ribose-5-phosphate

    • [¹⁴C]-glycine (radiolabeled substrate)

  • Absolute ethanol

  • Cellulose thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Cell Permeabilization:

    • Culture cells to the desired density.

    • Harvest and wash the cells.

    • Resuspend the cell pellet in a buffer containing a low concentration of Tween 80 to permeabilize the cell membranes.

  • Enzyme Reaction:

    • Prepare the reaction mixture by combining the assay buffer with the permeabilized cells and [¹⁴C]-glycine.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding an equal volume of absolute ethanol.

    • Centrifuge to pellet the cell debris.

    • Spot the supernatant onto a cellulose TLC plate.

    • Develop the chromatogram using an appropriate solvent system to separate GAR from unreacted glycine.

  • Quantification:

    • Excise the spot corresponding to [¹⁴C]-GAR from the TLC plate.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the amount of GAR formed based on the specific activity of the [¹⁴C]-glycine.

GARS_Assay_Workflow start Start: Permeabilized Cells reaction Incubate with Assay Buffer and [14C]-glycine at 37°C start->reaction stop Stop Reaction with Ethanol reaction->stop separate Separate Products by TLC stop->separate quantify Quantify [14C]-GAR with Scintillation Counting separate->quantify end End: Calculate GARS Activity quantify->end GART_Assay_Workflow start Start: Prepare Reaction Mixture (Buffer, GAR, fDDF) initiate Initiate Reaction with GART Enzyme start->initiate measure Monitor Absorbance Change at 295 nm initiate->measure analyze Calculate Initial Velocity measure->analyze kinetics Determine Kinetic Parameters (Km, kcat) analyze->kinetics end End: Characterize GART Activity kinetics->end

References

The Multifaceted Role of Glycinamide Ribonucleotide Transformylase (GART): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycinamide ribonucleotide transformylase (GART) is a pivotal enzyme in cellular metabolism, primarily recognized for its central role in the de novo purine biosynthesis pathway. In humans, this protein is a remarkable example of metabolic efficiency, existing as a trifunctional polypeptide that catalyzes three separate reactions, thereby streamlining the production of essential purine nucleotides. Its critical function in rapidly proliferating cells has made it a significant target for cancer chemotherapy. Furthermore, emerging research has uncovered novel functions and regulatory pathways, expanding its relevance in disease contexts beyond nucleotide synthesis, including a newly identified role as a methyltransferase in colorectal cancer. This technical guide provides an in-depth exploration of the core functions of GART, its structure, enzymatic activities, and its implications in disease and drug development. It consolidates quantitative data, details key experimental methodologies, and visualizes complex pathways to serve as a comprehensive resource for the scientific community.

Core Function and Enzymatic Activities

In humans and other vertebrates, GART is a trifunctional enzyme encoded by the GART gene, located on chromosome 21.[1][2] This single 110 kDa polypeptide harbors three distinct enzymatic domains that catalyze the second, third, and fifth steps of the ten-step de novo purine biosynthesis pathway, which constructs inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[3][4] The proximity of these catalytic units on a single protein is thought to enhance pathway throughput via substrate channeling.[3]

The three enzymatic activities are:

  • Phosphoribosylglycinamide Synthetase (GARS): Located in the N-terminal domain, GARS catalyzes the second step of the pathway. It facilitates the ATP-dependent ligation of glycine to phosphoribosylamine (PRA) to form this compound (GAR).[5][6]

    • Reaction: 5-phospho-β-D-ribosylamine + glycine + ATP → N¹-(5-phospho-β-D-ribosyl)glycinamide + ADP + phosphate[6]

  • Phosphoribosylglycinamide Formyltransferase (GARTfase): This activity, found in the C-terminal domain, is responsible for the third step. It transfers a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to the amino group of GAR, producing N²-formyl-N¹-(5-phospho-D-ribosyl)glycinamide (FGAR).[6][7] This is the first of two folate-dependent reactions in the pathway.[8]

    • Reaction: N¹-(5-phospho-β-D-ribosyl)glycinamide + (6R)-10-formyltetrahydrofolate → N²-formyl-N¹-(5-phospho-D-ribosyl)glycinamide + (6S)-5,6,7,8-tetrahydrofolate[6]

  • Phosphoribosylaminoimidazole Synthetase (AIRS): The central domain of the protein carries out the fifth step. AIRS is an ATP-dependent cyclo-ligase that converts formylglycinamidine ribonucleotide (FGAM) into 5-aminoimidazole ribonucleotide (AIR).[1][6]

    • Reaction: 2-formamido-N¹-(5-O-phospho-β-D-ribosyl)acetamidine + ATP → 5-amino-1-(5-phospho-β-D-ribosyl)imidazole + ADP + phosphate[6]

Alternative splicing of the GART gene can also produce a monofunctional GARS protein.[2]

Structural Organization

The human GART protein is a homodimer with a flexible, seesaw-like geometry.[5] This flexibility, conferred by linker segments between the domains, is believed to facilitate substrate transfer between active sites.[5] The three catalytic domains are structurally distinct:

  • GARS Domain (N-terminal): Belongs to the ATP-grasp superfamily, characterized by a unique fold for ATP binding and catalysis.[1][6]

  • AIRS Domain (Central): Forms the dimerization interface and belongs to the AIR synthase family.[5][6]

  • GARTfase Domain (C-terminal): Possesses a binding pocket for the folate co-substrate and is the target of several antifolate drugs.[5][6]

GART_Domain_Structure cluster_GART Human Trifunctional GART Polypeptide GARS GARS Domain (Phosphoribosylglycinamide Synthetase) AIRS AIRS Domain (Phosphoribosylaminoimidazole Synthetase) GARS->AIRS Flexible Linker GARTfase GARTfase Domain (Phosphoribosylglycinamide Formyltransferase) AIRS->GARTfase Flexible Linker Purine_Biosynthesis cluster_GART_steps Steps Catalyzed by Trifunctional GART GAR GAR FGAR FGAR GAR->FGAR Step 3 (GARTfase domain) FGAM FGAM FGAR->FGAM Step 4 (FGARAT) AIR AIR CAIR CAIR AIR->CAIR Step 6 (AIRC) PRPP PRPP PRA PRA PRPP->PRA Step 1 (PPAT) PRA->GAR Step 2 (GARS domain) FGAM->AIR Step 5 (AIRS domain) SAICAR SAICAR CAIR->SAICAR Step 7 (SAICARS) AICAR AICAR SAICAR->AICAR Step 8 (ADSL) FAICAR FAICAR AICAR->FAICAR Step 9 (AICART) IMP IMP FAICAR->IMP Step 10 (IMPCH) Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrates (GAR, Folate), and Enzyme Stock add_components Add Buffer, Substrates, and Inhibitor to Plate/Cuvette prep_reagents->add_components prep_inhibitor Prepare Serial Dilution of Test Inhibitor prep_inhibitor->add_components pre_incubate Pre-incubate Enzyme with Inhibitor add_components->pre_incubate initiate_rxn Initiate Reaction by Adding Enzyme (or Substrate) pre_incubate->initiate_rxn monitor Monitor Absorbance Change (e.g., at 295 nm) over Time initiate_rxn->monitor calc_rate Calculate Initial Reaction Velocity (v₀) monitor->calc_rate calc_inhibition Calculate % Inhibition vs. Control calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_curve determine_ic50 Determine IC₅₀ from Dose-Response Curve plot_curve->determine_ic50 GART_Signaling_CRC cluster_nuc GART GART (High Expression in CRC) RUVBL1 RUVBL1 GART->RUVBL1 Methylates (K7) & Stabilizes BetaCatenin β-catenin RUVBL1->BetaCatenin Activates Nucleus Nucleus BetaCatenin->Nucleus Translocation TCF_LEF TCF/LEF Stemness Tumor Stemness (Proliferation, Self-Renewal) Pemetrexed Pemetrexed Pemetrexed->GART Inhibits BetaCatenin_nuc β-catenin TCF_LEF_nuc TCF/LEF Complex BetaCatenin_nuc->Complex TargetGenes Target Gene Expression TCF_LEF_nuc->Complex TargetGenes->Stemness Complex->TargetGenes Complex Formation

References

An In-depth Technical Guide on the Core Mechanism of Glycinamide Ribonucleotide Synthetase (GARS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide ribonucleotide synthetase (GARS), also known as phosphoribosylamine-glycine ligase, is a crucial enzyme in the de novo purine biosynthesis pathway. This pathway is essential for the synthesis of purine nucleotides, the fundamental building blocks of DNA and RNA. GARS catalyzes the second step of this pathway: the ATP-dependent ligation of glycine to 5-phosphoribosyl-β-amine (PRA) to form this compound (GAR), adenosine diphosphate (ADP), and inorganic phosphate (Pi)[1]. Due to its vital role in cell proliferation, GARS is a potential target for the development of antimicrobial and anticancer therapies. This guide provides a comprehensive overview of the core mechanism of GARS, including its structure, catalytic cycle, kinetic properties, and methods for its study.

Structural Overview

The structure of GARS has been elucidated through X-ray crystallography, revealing a multi-domain architecture that is highly conserved across different species. In Escherichia coli, GARS is a monomeric enzyme composed of four distinct domains designated N, A, B, and C[1].

  • N-terminal Domain (N): This domain shows structural similarity to the N-terminal region of this compound transformylase (GART), the subsequent enzyme in the purine biosynthesis pathway.

  • A and B Domains: These domains are primarily involved in ATP binding. The B domain is connected to the core of the protein by flexible hinge regions, suggesting that domain movement is important for catalysis.

  • C-terminal Domain (C): The N and C domains are largely responsible for conferring substrate specificity, binding to glycine and PRA.

The active site of GARS is located in a cleft formed between the N, A, and C domains and the mobile B domain. This strategic positioning allows for the coordinated binding of all three substrates and the subsequent catalytic reaction.

Catalytic Mechanism

GARS employs an ordered sequential kinetic mechanism for the synthesis of GAR. The substrates bind to the enzyme in a specific order, and the products are released in a defined sequence. The catalytic cycle can be summarized as follows:

  • Phosphoribosylamine (PRA) Binding: The reaction is initiated by the binding of the first substrate, PRA, to the active site of the enzyme.

  • ATP Binding: Following the binding of PRA, a molecule of ATP binds to the A and B domains within the active site.

  • Glycine Binding: The third substrate, glycine, then enters the active site.

  • Formation of a Glycyl-Phosphate Intermediate: The reaction proceeds through the formation of a high-energy glycyl-phosphate intermediate. This is achieved by the nucleophilic attack of the carboxylate oxygen of glycine on the γ-phosphate of ATP[2].

  • Nucleophilic Attack by PRA: The amino group of the bound PRA then acts as a nucleophile, attacking the carbonyl carbon of the glycyl-phosphate intermediate.

  • Product Formation and Release: This attack results in the formation of a tetrahedral intermediate that subsequently collapses to form GAR and inorganic phosphate (Pi). Pi is the first product to be released from the active site. This is followed by the release of ADP and finally the end product, GAR.

This ordered mechanism ensures the efficient and specific synthesis of GAR, preventing non-productive side reactions.

GARS_Catalytic_Mechanism E GARS (E) E_PRA E-PRA E->E_PRA + PRA E_PRA_ATP E-PRA-ATP E_PRA->E_PRA_ATP + ATP E_PRA_ATP_Gly E-PRA-ATP-Glycine E_PRA_ATP->E_PRA_ATP_Gly + Glycine Intermediate E-PRA-Glycyl-P-ADP E_PRA_ATP_Gly->Intermediate Formation of Glycyl-Phosphate E_GAR_ADP E-GAR-ADP Intermediate->E_GAR_ADP Nucleophilic attack by PRA + Pi Release E_GAR E-GAR E_GAR_ADP->E_GAR + ADP Release E_GAR->E + GAR Release space1 space2 space3

Figure 1: Catalytic cycle of this compound Synthetase (GARS).

Quantitative Data

Substrate/InhibitorEnzyme SourceKm (µM)kcat (s-1)Ki (µM)Reference
Phosphoribosylamine (PRA)E. coli11019-[1]
GlycineE. coli13019-[1]
ATPE. coli8019-[1]

Note: The reported kcat value is the same for all substrates as it represents the maximal turnover rate of the enzyme under saturating conditions of all substrates.

Experimental Protocols

Purification of Recombinant Human GARS

Objective: To obtain highly pure and active GARS for enzymatic assays.

Methodology:

  • Gene Cloning and Expression: The human GARS gene is cloned into an appropriate expression vector (e.g., pET vector) with a purification tag (e.g., N-terminal His-tag). The vector is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture and Induction: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The starter culture is grown overnight at 37°C with shaking. This is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.

  • Cell Lysis: Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors). The cells are lysed by sonication on ice.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C. The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The His-tagged GARS protein is then eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Size-Exclusion Chromatography: The eluted fractions containing GARS are pooled and concentrated. The concentrated protein is further purified by size-exclusion chromatography using a column (e.g., Superdex 200) pre-equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Purity Assessment and Storage: The purity of the protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a Bradford assay or by measuring the absorbance at 280 nm. The purified GARS is stored in aliquots at -80°C.

GARS Enzyme Activity Assay (Coupled Spectrophotometric Assay)

Objective: To measure the enzymatic activity of GARS by monitoring the consumption of ATP.

Principle: The production of ADP by GARS is coupled to the oxidation of NADH through the sequential action of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored spectrophotometrically and is directly proportional to the GARS activity.

Methodology:

  • Synthesis of Phosphoribosylamine (PRA): Due to its instability, PRA is typically synthesized fresh before each assay. This can be achieved by incubating ribose-5-phosphate with a high concentration of ammonium chloride at a slightly alkaline pH.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 20 mM MgCl2

    • 100 mM KCl

    • 1 mM Phosphoenolpyruvate (PEP)

    • 0.2 mM NADH

    • 10 units/mL Pyruvate Kinase (PK)

    • 10 units/mL Lactate Dehydrogenase (LDH)

    • 1 mM Glycine

    • Freshly prepared PRA (final concentration to be varied for kinetic analysis, e.g., 0-500 µM)

    • Purified GARS enzyme (e.g., 5-10 µg)

  • Initiation of the Reaction: The reaction is initiated by the addition of ATP to a final concentration that is varied for kinetic analysis (e.g., 0-1 mM).

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored continuously for 5-10 minutes at 37°C using a spectrophotometer.

  • Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of GARS activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the specified conditions. Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data at varying substrate concentrations to the Michaelis-Menten equation.

GARS Enzyme Inhibition Assay

Objective: To determine the inhibitory potential and mechanism of a test compound against GARS.

Methodology:

  • Assay Setup: The coupled spectrophotometric assay described above is used.

  • Inhibitor Preparation: The test inhibitor is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A range of inhibitor concentrations are prepared by serial dilution.

  • Pre-incubation: The purified GARS enzyme is pre-incubated with the test inhibitor at various concentrations for a defined period (e.g., 15 minutes) at room temperature in the assay buffer. A control reaction without the inhibitor is also prepared.

  • Reaction Initiation and Measurement: The reaction is initiated by adding the substrates (PRA, glycine, and ATP) to the pre-incubated enzyme-inhibitor mixture. The reaction progress is monitored as described in the activity assay protocol.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor).

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), the assay is performed with varying concentrations of one substrate while keeping the other substrates and the inhibitor at fixed concentrations. The data is then analyzed using Lineweaver-Burk or Dixon plots. The inhibition constant (Ki) can be calculated from these plots.

GARS_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Purified GARS Enzyme pre_incubation Pre-incubate GARS with Inhibitor prep_enzyme->pre_incubation prep_inhibitor Prepare Serial Dilutions of Test Inhibitor prep_inhibitor->pre_incubation prep_reagents Prepare Assay Buffer and Substrates (PRA, Glycine, ATP) and Coupling Enzymes/Reagents initiate_reaction Initiate Reaction by adding Substrates prep_reagents->initiate_reaction pre_incubation->initiate_reaction monitor_reaction Monitor Absorbance Change at 340 nm initiate_reaction->monitor_reaction calc_inhibition Calculate % Inhibition monitor_reaction->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50 det_mechanism Determine Inhibition Mechanism (e.g., Lineweaver-Burk) det_ic50->det_mechanism calc_ki Calculate Ki det_mechanism->calc_ki

Figure 2: Workflow for a GARS enzyme inhibition assay.

Conclusion

This compound synthetase represents a critical juncture in the de novo purine biosynthesis pathway. A thorough understanding of its intricate mechanism, facilitated by detailed structural and kinetic studies, is paramount for the rational design of novel inhibitors with therapeutic potential. The experimental protocols outlined in this guide provide a framework for researchers to purify and characterize GARS, as well as to screen for and evaluate the mechanism of action of potential inhibitory compounds. Further research into the kinetic properties of GARS from various organisms and the identification of potent and specific inhibitors will be instrumental in advancing the development of new drugs targeting this essential enzyme.

References

Glycinamide Ribonucleotide: A Linchpin in De Novo Purine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycinamide ribonucleotide (GAR) is a pivotal intermediate in the de novo biosynthesis of purine nucleotides, a fundamental metabolic pathway essential for the synthesis of DNA, RNA, and various cofactors. This technical guide provides a comprehensive overview of GAR's role in this pathway, detailing its synthesis, subsequent transformation, and the enzymes that catalyze these critical steps. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering in-depth information on the kinetics of the associated enzymes, detailed experimental protocols, and the intricate regulatory mechanisms governing this segment of purine metabolism. The central role of the enzymes acting upon GAR, particularly this compound transformylase (GART), as a target for cancer chemotherapy is also a key focus.

Introduction to De Novo Purine Biosynthesis and the Role of GAR

The de novo purine biosynthesis pathway is a highly conserved, ten-step enzymatic process that constructs the purine ring of inosine monophosphate (IMP) from basic metabolic precursors[1][2]. IMP is the parent purine nucleotide from which adenosine monophosphate (AMP) and guanosine monophosphate (GMP) are subsequently derived[3][4]. This pathway is crucial for cellular proliferation and survival, making its enzymes attractive targets for therapeutic intervention, particularly in oncology[1][5].

This compound (GAR) is the second intermediate in this pathway, formed from 5-phosphoribosylamine (PRA) and glycine in an ATP-dependent reaction[3]. It then serves as the substrate for the third step, a formylation reaction that yields formylthis compound (FGAR)[3]. These two steps, the synthesis and consumption of GAR, are central to the assembly of the purine imidazole ring.

The Synthesis and Transformation of this compound

The metabolic journey of GAR involves two key enzymatic steps: its formation, catalyzed by this compound synthetase (GARS), and its formylation, catalyzed by this compound transformylase (GART). In humans and other higher eukaryotes, these two enzymatic activities, along with a third, aminoimidazole ribonucleotide synthetase (AIRS), are domains of a large trifunctional protein, GARS-AIRS-GART[5][6]. This multifunctional enzyme catalyzes steps 2, 5, and 3 of the de novo pathway, respectively.

Synthesis of this compound (GAR)

The synthesis of GAR is the second step in de novo purine biosynthesis and is catalyzed by Phosphoribosylamine-glycine ligase , commonly known as This compound synthetase (GARS) (EC 6.3.4.13)[3]. This reaction involves the ATP-dependent ligation of glycine to 5-phosphoribosylamine (PRA), forming an amide bond and yielding GAR, ADP, and inorganic phosphate (Pi)[3].

Reaction: PRA + Glycine + ATP → GAR + ADP + Pi

The proposed mechanism for GARS involves the formation of a glycyl-phosphate intermediate. The reaction begins with the nucleophilic attack of the carboxylate oxygen of glycine on the γ-phosphorus of ATP. Subsequently, the amino group of PRA attacks the carbonyl carbon of the glycyl-phosphate intermediate, leading to the formation of GAR and the release of ADP and Pi.

Transformation of this compound (GAR)

The third step in the pathway is the formylation of GAR, catalyzed by phosphoribosylglycinamide formyltransferase , also known as This compound transformylase (GART) (EC 2.1.2.2)[3]. This enzyme transfers a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to the amino group of GAR, producing formylthis compound (FGAR) and tetrahydrofolate (THF)[3].

Reaction: GAR + 10-formyltetrahydrofolate → FGAR + tetrahydrofolate

The kinetic mechanism of GART has been a subject of detailed study. In mammals, the reaction proceeds via an ordered-sequential mechanism where 10-formyltetrahydrofolate binds to the enzyme first, followed by GAR[7][8]. In contrast, the E. coli enzyme follows a random sequential kinetic mechanism[9].

Quantitative Data

Understanding the kinetics of the enzymes involved in GAR metabolism is crucial for drug development and for modeling metabolic flux. The following tables summarize key quantitative data for human GARS and GART.

EnzymeSubstrateKm (μM)Vmaxkcat (s-1)Reference
Human GARS ATP-5.19 nmol GAR/5x105 cells/30 min-[10]
Glycine-5.19 nmol GAR/5x105 cells/30 min-[10]
Human GART GAR1.1 ± 0.1-8.2 ± 0.2[9]
10-formyl-dideazafolate (fDDF)0.9 ± 0.1-8.2 ± 0.2[9]
N106Q Mutant GARTGAR29.5 ± 0.1-14[9]
fDDF19.6 ± 0.1-14[9]
K170R Mutant GARTGAR1.8 ± 0.1-7.7[9]
fDDF1.5 ± 0.1-7.7[9]
Table 1: Kinetic Parameters of Human GARS and GART. Note: Vmax for GARS is reported from an intact cell assay and is not a purified enzyme value. fDDF is a stable analog of 10-formyl-THF.
EnzymeLigandKd (μM)Reference
Human GART GAR3.0 ± 0.2[9]
fDDF2.8 ± 0.2[9]
N106Q Mutant GARTGAR73.5 ± 2.2[9]
fDDF84.2 ± 2.4[9]
Table 2: Dissociation Constants for Human GART.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its associated enzymes.

Purification of the Trifunctional GARS-AIRS-GART Protein

This protocol is adapted from studies on the expression and purification of the human trifunctional enzyme.

Objective: To purify the recombinant human GARS-AIRS-GART protein for subsequent enzymatic assays and structural studies.

Methodology:

  • Expression:

    • Transform E. coli cells (e.g., BL21(DE3)) with an expression vector containing the human GARS-AIRS-GART cDNA.

    • Grow the cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of ~2.

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue incubation at a lower temperature (e.g., 18°C) overnight.

    • Harvest the cells by centrifugation.

  • Lysis:

    • Resuspend the cell pellet in a lysis buffer (e.g., 100 mM HEPES pH 8.0, 500 mM NaCl, 10% glycerol, 10 mM imidazole, 0.5 mM TCEP) supplemented with protease inhibitors, lysozyme, and benzonase.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Apply the soluble fraction to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a lower concentration of imidazole (e.g., 25 mM).

    • Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 500 mM).

    • Further purify the eluted protein by size-exclusion chromatography using a suitable column (e.g., Superdex 200) and buffer (e.g., 20 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 0.5 mM TCEP).

    • Pool the fractions containing the purified protein, concentrate, and store at -80°C.

GAR Synthetase (GARS) Activity Assay

This spectrophotometric coupled-enzyme assay measures the production of ADP, which is stoichiometrically equivalent to the formation of GAR.

Objective: To determine the enzymatic activity of GARS.

Principle: The ADP produced by the GARS reaction is used to convert phosphoenolpyruvate to pyruvate by pyruvate kinase (PK). The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • ATP

    • MgCl2

    • Glycine

    • Phosphoribosylamine (PRA) (Note: PRA is unstable and is often generated in situ from ribose-5-phosphate and ammonia, or the preceding enzyme in the pathway is included).

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Pyruvate Kinase (PK)

    • Lactate Dehydrogenase (LDH)

  • Assay Procedure:

    • Add all components of the reaction mixture except the GARS enzyme to a cuvette.

    • Incubate at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the temperature to equilibrate and to record any background reaction.

    • Initiate the reaction by adding a known amount of purified GARS enzyme.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

GAR Transformylase (GART) Activity Assay

This is a direct spectrophotometric assay that monitors the formation of the product of the GART reaction.

Objective: To determine the enzymatic activity of GART.

Principle: The assay uses a stable folate analog, 5,10-dideazatetrahydrofolate (DDATHF), which upon formyl group transfer, is converted to 5,8-dideazafolate (DDF). The formation of DDF can be monitored by the increase in absorbance at 295 nm[11].

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[11]

    • This compound (GAR)

    • 10-formyl-5,8-dideazafolate (fDDF)

  • Assay Procedure:

    • Add the assay buffer, GAR, and fDDF to a quartz cuvette.

    • Incubate at a constant temperature (e.g., 25°C) for a few minutes to allow for temperature equilibration.

    • Initiate the reaction by adding a known amount of purified GART enzyme.

    • Monitor the increase in absorbance at 295 nm over time using a spectrophotometer.

  • Calculation: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DDF (18.9 mM-1cm-1)[11].

Quantification of GAR by LC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of GAR in biological samples.

Objective: To quantify the intracellular concentration of this compound.

Methodology:

  • Sample Preparation:

    • Quench the metabolism of cultured cells or tissues rapidly, for example, by using cold methanol.

    • Extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Dry the supernatant under vacuum and reconstitute in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Separate the metabolites using a suitable liquid chromatography column (e.g., a HILIC or reversed-phase column) with an appropriate gradient.

    • Detect and quantify GAR using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Optimize the MRM transitions (precursor ion -> product ion) for GAR and an appropriate internal standard (e.g., a stable isotope-labeled version of GAR).

  • Data Analysis:

    • Generate a standard curve using known concentrations of a GAR standard.

    • Quantify the amount of GAR in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

Signaling Pathways and Logical Relationships

The regulation of the de novo purine biosynthesis pathway is complex, involving feedback inhibition and allosteric control to maintain appropriate levels of purine nucleotides.

De Novo Purine Biosynthesis Pathway

The following diagram illustrates the initial steps of the de novo purine biosynthesis pathway, highlighting the position of this compound.

De_Novo_Purine_Biosynthesis PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) PRA 5-Phosphoribosylamine (PRA) PRPP->PRA PPAT GAR This compound (GAR) PRA->GAR GARS (Glycine, ATP) FGAR Formylthis compound (FGAR) GAR->FGAR GART (10-formyl-THF) FGAM Formylglycinamidine Ribonucleotide (FGAM) FGAR->FGAM FGAMS AIR Aminoimidazole Ribonucleotide (AIR) FGAM->AIR AIRS To_IMP ... to IMP AIR->To_IMP

Caption: The initial steps of the de novo purine biosynthesis pathway, showing the synthesis and consumption of GAR.

Experimental Workflow for GART Inhibition Assay

The following diagram outlines a typical workflow for screening potential inhibitors of GART.

GART_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purified_GART Purified GART Enzyme Reaction_Setup Set up reaction mixture (Buffer, Substrates, Inhibitor) Purified_GART->Reaction_Setup Substrates GAR and fDDF Substrates->Reaction_Setup Inhibitor Test Compound Inhibitor->Reaction_Setup Initiate_Reaction Add GART to initiate Reaction_Setup->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 295 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate reaction rate Monitor_Absorbance->Calculate_Rate Determine_Inhibition Determine % Inhibition Calculate_Rate->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50

Caption: A typical experimental workflow for a GART inhibition assay.

Regulation of De Novo Purine Synthesis

The de novo purine pathway is tightly regulated by feedback inhibition from its end products, AMP and GMP. This regulation primarily targets the first committed step of the pathway, catalyzed by PRPP amidotransferase (PPAT).

Purine_Regulation PRPP PRPP PRA PRA PRPP->PRA PPAT GAR GAR PRA->GAR GARS IMP IMP GAR->IMP ... AMP AMP IMP->AMP GMP GMP IMP->GMP AMP->PRPP Feedback Inhibition GMP->PRPP Feedback Inhibition

Caption: Feedback inhibition of the de novo purine synthesis pathway by AMP and GMP.

Conclusion

This compound stands as a critical juncture in the de novo synthesis of purines. The enzymes responsible for its synthesis and subsequent transformation, GARS and GART, are essential for cellular function and have emerged as significant targets for therapeutic intervention. The organization of these enzymes into a multifunctional complex in higher eukaryotes suggests a mechanism for efficient substrate channeling and regulation. This guide has provided a detailed overview of the biochemistry of GAR, including quantitative data and experimental protocols, to aid researchers in their exploration of this vital metabolic pathway and its potential for drug discovery. A deeper understanding of the intricate regulation and kinetics of the enzymes surrounding GAR will continue to fuel the development of novel therapeutics targeting purine metabolism.

References

The Enzymatic Keystone of Purine Synthesis: A Technical Guide to the Conversion of Glycinamide Ribonucleotide to Formylglycinamide Ribonucleotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of glycinamide ribonucleotide (GAR) to its formylated counterpart, formylthis compound (FGAR). This critical step in the de novo purine biosynthesis pathway is catalyzed by the enzyme this compound transformylase (GART). As a pivotal enzyme for cellular proliferation, GART is a significant target for therapeutic intervention, particularly in oncology. This document details the enzyme's kinetics, reaction mechanism, and relevant experimental protocols, presenting quantitative data in a clear, tabular format and illustrating key processes with detailed diagrams.

Introduction: The Significance of GAR Formylation

The synthesis of purine nucleotides is fundamental for all life, providing the building blocks for DNA and RNA, as well as essential molecules for cellular energy and signaling. The de novo purine biosynthesis pathway, a highly conserved ten-step process, assembles the purine ring from basic precursors. The third step, the formylation of GAR to produce FGAR, is catalyzed by this compound transformylase (GART), also known as phosphoribosylglycinamide formyltransferase (EC 2.1.2.2).[1] This reaction incorporates the first carbon atom (C8) into the purine ring structure.

In this reaction, GART facilitates the transfer of a formyl group from the cofactor 10-formyltetrahydrofolate (10-formyl-THF) to the amino group of GAR. In humans, GART exists as a domain within a large trifunctional protein that also contains the enzymatic activities for GAR synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS), the second and fifth steps of the pathway, respectively.[2][3] This multi-enzyme complex is thought to enhance pathway efficiency through substrate channeling. Given the high demand for purines in rapidly dividing cells, such as cancer cells, GART has emerged as a prime target for the development of antineoplastic agents.

Enzyme Kinetics and Optimal Conditions

The catalytic efficiency of GART is influenced by substrate concentrations, pH, and temperature. Understanding these parameters is crucial for in vitro studies and for the development of effective inhibitors.

Kinetic Parameters

The Michaelis-Menten constants (Km) and catalytic rate constants (kcat) for GART have been determined for various species. These values provide insight into the enzyme's affinity for its substrates and its catalytic turnover rate.

SpeciesSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Human (recombinant)β-GAR3.0 ± 0.212.5 ± 0.14.2 x 10⁶[2]
10-formyl-5,8-dideazafolate (fDDF)2.8 ± 0.212.5 ± 0.14.5 x 10⁶[2]
Murine (L5178Y lymphoma)GAR40041.0 x 10⁴
Escherichia coliGARSimilar to fDDF--[4]
formyl dideazafolateSimilar to GAR--[4]

Note: fDDF is a stable analogue of the natural cofactor 10-formyl-THF and is commonly used in kinetic assays.

Optimal Reaction Conditions

The enzymatic activity of GART is highly dependent on the pH and temperature of the reaction environment.

ParameterOptimal ValueReference
pH 7.5 - 8.0[5]
Temperature 25 °C (for in vitro assays)[1]

Human GART exhibits maximal activity in a slightly alkaline pH range of 7.5 to 8.0.[5] Standard in vitro assays are typically conducted at 25°C.[1]

Reaction Mechanism

The conversion of GAR to FGAR by GART proceeds through a sequential, ordered kinetic mechanism where the folate cofactor, 10-formyl-THF, binds to the enzyme first, followed by GAR.[3] The proposed catalytic mechanism involves a direct formyl transfer. Key active site residues, including a conserved histidine and aspartate, are crucial for catalysis. The histidine residue is thought to act as a general acid to protonate the nitrogen of the pterin ring of tetrahydrofolate, facilitating the departure of the formyl group. The aspartate residue is believed to stabilize the protonated state of the histidine. The amino group of GAR then performs a nucleophilic attack on the formyl carbon of 10-formyl-THF, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses to yield FGAR and tetrahydrofolate.

GART as a Therapeutic Target

The critical role of GART in purine biosynthesis makes it an attractive target for the development of anticancer drugs. Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis, rendering them more susceptible to the inhibition of this pathway. Several folate analogues have been developed as GART inhibitors.

Known Inhibitors

A number of potent inhibitors of GART have been identified and characterized. Their inhibition constants (Ki) are summarized below.

InhibitorKi (nM)Target EnzymeReference
Lometrexol (DDATHF)-GARFT[6]
LY3098876.5GARFT[6]
Methotrexate-DHFR, TYMS, ATIC, GART
Pemetrexed (Alimta)-TYMS, DHFR, GART

Lometrexol was one of the first tight-binding inhibitors of GART to be investigated clinically.[6] LY309887, a second-generation inhibitor, demonstrated even greater potency against GART.[6] Methotrexate and Pemetrexed are multi-targeted antifolates that also inhibit GART, among other folate-dependent enzymes.

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying GART activity and for screening potential inhibitors. This section provides detailed protocols for the purification of recombinant human GART and for two common enzyme activity assays.

Purification of Recombinant Human GART

This protocol describes the expression and purification of the human GART domain as a fusion protein in E. coli.

1. Expression Vector: The coding sequence for the human GART domain is cloned into an expression vector, such as pET17b, which allows for high-level expression in E. coli.[2] To facilitate purification, the GART sequence can be fused to a tag, such as a maltose-binding protein (MBP) tag and a polyhistidine (His) tag.[2]

2. Bacterial Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A culture is grown to a mid-log phase (OD600 of 0.6-0.8) at 37°C, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 18-25°C) overnight to enhance the yield of soluble protein.

3. Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, and protease inhibitors). The cells are lysed by sonication or by using a French press. The cell lysate is then clarified by ultracentrifugation to remove cell debris.

4. Affinity Chromatography: The soluble lysate is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA resin) to capture the His-tagged fusion protein.[2] The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The fusion protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

5. Tag Cleavage: If desired, the affinity tag can be removed by enzymatic cleavage. For example, if a TEV protease cleavage site is engineered between the tag and the GART domain, the eluted fusion protein is incubated with TEV protease.[2]

6. Further Purification: A second round of IMAC can be performed to remove the cleaved tag and any uncleaved fusion protein. The flow-through containing the purified GART domain is collected. Further purification to homogeneity can be achieved by size-exclusion chromatography.

7. Protein Purity and Concentration: The purity of the final protein preparation is assessed by SDS-PAGE. The protein concentration is determined using a standard protein assay, such as the Bradford or BCA assay.

Spectrophotometric Assay for GART Activity

This continuous assay monitors the formation of the product, 5,8-dideazafolate (DDF), from the folate analogue substrate, 10-formyl-5,8-dideazafolate (fDDF), by measuring the increase in absorbance at 295 nm.[1]

Materials:

  • Purified GART enzyme

  • β-Glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (fDDF)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5[1]

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 295 nm

Procedure:

  • Prepare a reaction mixture in the assay buffer containing GAR and fDDF at desired concentrations. For routine assays, concentrations of 350 µM GAR and 195 µM fDDF can be used.[1]

  • Pre-incubate the reaction mixture at 25°C for 3-5 minutes.[1]

  • Initiate the reaction by adding a small volume of purified GART enzyme to a final volume of 1 ml.[1]

  • Immediately monitor the increase in absorbance at 295 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • The specific activity of the enzyme is calculated using the molar extinction coefficient of DDF at 295 nm (ε = 18.9 mM⁻¹cm⁻¹).[1] Specific activity is typically expressed as µmol of product formed per minute per mg of enzyme.

Radioactive Assay for GART Activity

This endpoint assay measures the incorporation of a radiolabeled formyl group from [¹⁴C]-formate into GAR, in a coupled reaction system that generates 10-formyl-THF in situ.

Materials:

  • Purified GART enzyme

  • β-Glycinamide ribonucleotide (GAR)

  • [¹⁴C]-Sodium formate

  • Tetrahydrofolate (THF)

  • ATP and formyl-THF synthetase (for in situ generation of 10-formyl-THF)

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5

  • Stopping Reagent: e.g., perchloric acid

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture in the assay buffer containing GAR, THF, ATP, and formyl-THF synthetase.

  • Add [¹⁴C]-sodium formate to the reaction mixture to a desired final specific activity.

  • Pre-incubate the mixture at 37°C for a short period to allow for the generation of [¹⁴C]-10-formyl-THF.

  • Initiate the GART-catalyzed reaction by adding the purified GART enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction by adding a stopping reagent, such as cold perchloric acid, which will precipitate the protein.

  • Centrifuge the samples to pellet the precipitated protein.

  • The product, [¹⁴C]-FGAR, is a nucleotide and will remain in the supernatant, while unreacted [¹⁴C]-formate is volatile upon acidification. The acid-stable radioactivity corresponding to [¹⁴C]-FGAR can be quantified by transferring an aliquot of the supernatant to a scintillation vial, adding scintillation cocktail, and counting in a liquid scintillation counter.

  • Calculate the amount of product formed based on the specific activity of the [¹⁴C]-formate.

Visualizations

De Novo Purine Biosynthesis Pathway

This diagram illustrates the ten steps of the de novo purine biosynthesis pathway, highlighting the conversion of GAR to FGAR catalyzed by GART.

de_novo_purine_biosynthesis cluster_pathway De Novo Purine Biosynthesis PRPP Ribose-5-Phosphate -> PRPP PRA 5-Phosphoribosylamine PRPP->PRA Glutamine PRPP Amidotransferase GAR This compound (GAR) PRA->GAR GARS Glycine, ATP FGAR Formylthis compound (FGAR) GAR->FGAR GART 10-Formyl-THF FGAM Formylglycinamidine Ribonucleotide FGAR->FGAM FGAM Synthetase Glutamine, ATP AIR Aminoimidazole Ribonucleotide FGAM->AIR AIRS ATP CAIR Carboxyaminoimidazole Ribonucleotide AIR->CAIR AIR Carboxylase CO2 SAICAR Succinylaminoimidazole- carboxamide Ribonucleotide CAIR->SAICAR SAICAR Synthetase Aspartate, ATP AICAR Aminoimidazole Carboxamide Ribonucleotide SAICAR->AICAR Adenylosuccinate Lyase FAICAR Formylaminoimidazole Carboxamide Ribonucleotide AICAR->FAICAR AICAR Transformylase 10-Formyl-THF IMP Inosine Monophosphate (IMP) FAICAR->IMP IMP Cyclohydrolase

Caption: The de novo purine biosynthesis pathway, highlighting the GART-catalyzed step.

Experimental Workflow for Spectrophotometric GART Assay

This diagram outlines the key steps in the spectrophotometric assay for measuring GART activity.

GART_Assay_Workflow cluster_workflow Spectrophotometric GART Assay Workflow prep Prepare Reaction Mixture (Buffer, GAR, fDDF) preincubate Pre-incubate at 25°C prep->preincubate initiate Initiate Reaction (Add GART Enzyme) preincubate->initiate monitor Monitor Absorbance at 295 nm initiate->monitor calculate Calculate Initial Velocity and Specific Activity monitor->calculate

Caption: Workflow for the spectrophotometric assay of GART activity.

Logical Relationship of GART Inhibition

This diagram illustrates the logical relationship between GART inhibition and its downstream cellular effects.

GART_Inhibition_Logic cluster_logic Consequences of GART Inhibition Inhibitor GART Inhibitor (e.g., Lometrexol) GART GART Enzyme Inhibitor->GART binds and inhibits Purine_Synthesis De Novo Purine Synthesis Inhibitor->Purine_Synthesis blocks GAR_FGAR GAR to FGAR Conversion GART->GAR_FGAR catalyzes GAR_FGAR->Purine_Synthesis is a key step in Nucleotide_Pools Decreased Purine Nucleotide Pools Purine_Synthesis->Nucleotide_Pools maintains Cell_Proliferation Inhibition of Cell Proliferation Purine_Synthesis->Cell_Proliferation disrupts DNA_RNA_Synthesis Inhibition of DNA/RNA Synthesis Nucleotide_Pools->DNA_RNA_Synthesis are required for DNA_RNA_Synthesis->Cell_Proliferation is essential for

References

An In-depth Technical Guide on Glycinamide Ribonucleotide (GAR) as a Building Block for Nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide ribonucleotide (GAR) is a pivotal intermediate in the de novo biosynthesis of purine nucleotides, which are fundamental components of DNA and RNA.[1][2] The synthesis of purines is a highly conserved and essential metabolic pathway, making the enzymes involved in GAR synthesis and consumption attractive targets for therapeutic intervention, particularly in cancer chemotherapy.[3][4] This technical guide provides a comprehensive overview of GAR, including its synthesis, its role in the purine biosynthesis pathway, quantitative data on the enzymes that metabolize it, and detailed experimental protocols for its study.

The Role of this compound in De Novo Purine Biosynthesis

The de novo purine biosynthesis pathway is a ten-step enzymatic process that assembles the purine ring from various small molecules. GAR is the product of the second step and the substrate for the third step in this pathway.

Step 2: Synthesis of this compound (GAR)

GAR is synthesized from 5-phosphoribosyl-β-1-amine (PRA) and glycine in an ATP-dependent reaction catalyzed by phosphoribosylamine-glycine ligase, also known as GAR synthetase (GARS).[2]

Reaction: PRA + Glycine + ATP → GAR + ADP + Pi

In bacteria, GARS is a monofunctional enzyme, whereas in higher eukaryotes, it is part of a trifunctional protein that also includes the enzymatic activities for the third and fifth steps of the pathway.[5][6]

Step 3: Formylation of this compound

GAR is subsequently formylated to produce N-formylthis compound (FGAR). This reaction is catalyzed by this compound transformylase (GART) and utilizes N¹⁰-formyltetrahydrofolate (¹⁰-formyl-THF) as the formyl donor.[3][7]

Reaction: GAR + ¹⁰-formyl-THF → FGAR + Tetrahydrofolate

Similar to GARS, GART is a monofunctional protein in E. coli, but in humans, it is part of a trifunctional enzyme.[5][8]

Regulation of the Pathway

The de novo purine biosynthesis pathway is tightly regulated, primarily through feedback inhibition. The end products of the pathway, purine nucleotides (AMP, GMP, IMP), allosterically inhibit the first committed step catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase.[9][10] While specific allosteric regulation of GARS and GART is not as well-characterized, the overall flux through the pathway is controlled to meet the cell's demand for purine nucleotides.[11]

Quantitative Data

The following tables summarize the available kinetic data for GAR synthetase and GAR transformylase.

Table 1: Kinetic Parameters for GAR Synthetase (Phosphoribosylamine-glycine ligase)

OrganismSubstrateK_m_ (μM)k_cat_ (s⁻¹)Reference
Escherichia coliGlycine270N/A[10]
Escherichia coliATP170N/A[10]
Escherichia coliPRA30N/A[10]

N/A: Data not available in the cited sources.

Table 2: Kinetic Parameters for GAR Transformylase

OrganismSubstrateK_m_ (μM)k_cat_ (s⁻¹)Reference
Escherichia coliGAR16.716[12]
Escherichia coli10-formyl-5,8-dideazafolate (fDDF)~similar to GARN/A[12]
Human (recombinant)GAR5.515.1[5]
Human (recombinant)10-formyl-5,8-dideazafolate (fDDF)1.315.1[5]

Experimental Protocols

Chemical Synthesis of β-Glycinamide Ribonucleotide (β-GAR)

This protocol is adapted from the nine-step stereoselective synthesis of β-GAR from D-ribose as described by Ngu et al. (2022).[9][13] The overall yield is approximately 5%.

Materials:

  • D-ribose

  • Various organic solvents and reagents as detailed in the cited literature.

Procedure: The synthesis involves the following key transformations:

  • Protection of the hydroxyl groups of D-ribose.

  • Introduction of an azide group at the anomeric position.

  • Reduction of the azide to an amine.

  • Coupling with a protected glycine derivative.

  • Phosphorylation of the 5'-hydroxyl group.

  • Deprotection to yield β-GAR.

For a detailed, step-by-step protocol with characterization data, please refer to the supplementary information of Ngu et al., Molecules, 2022, 27(8), 2528.[13]

Enzyme Assays

This is a coupled-enzyme assay where the unstable product of the GARS reaction, phosphoribosylamine (PRA), is trapped by GARS and converted to GAR, which is then quantified by HPLC.[4]

Materials:

  • 5-phosphoribosyl-1-pyrophosphate (PRPP)

  • Glutamine

  • Glycine

  • ATP

  • Partially purified GARS enzyme preparation

  • HPLC system with a pulsed amperometric detector

  • Anion-exchange HPLC column

Procedure:

  • Prepare a reaction mixture containing PRPP, glutamine, glycine, and ATP in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Initiate the reaction by adding the GARS enzyme preparation.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding a quenching agent (e.g., perchloric acid).

  • Neutralize the sample and centrifuge to remove precipitated protein.

  • Analyze the supernatant by anion-exchange HPLC with pulsed amperometric detection to quantify the amount of GAR produced.[4]

  • Calculate the enzyme activity based on the rate of GAR formation.

This is a continuous spectrophotometric assay that monitors the formation of 5,8-dideazafolate (DDF) from 10-formyl-5,8-dideazafolate (fDDF), a stable analog of the natural cofactor.[5]

Materials:

  • This compound (GAR)

  • 10-formyl-5,8-dideazafolate (fDDF)

  • Purified GART enzyme

  • Spectrophotometer capable of reading at 295 nm

  • Buffer: 100 mM Tris-HCl, pH 8.0, containing 0.1 M NaCl

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing GAR and fDDF in the assay buffer.

  • Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C.

  • Initiate the reaction by adding a small volume of the purified GART enzyme.

  • Monitor the increase in absorbance at 295 nm over time. The formation of DDF has a molar extinction coefficient (Δε) of 18.9 mM⁻¹cm⁻¹.[5]

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Determine the enzyme activity, taking into account the extinction coefficient and the dilution of the enzyme.

Visualizations

de_novo_purine_biosynthesis PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) PRA 5-Phosphoribosyl-β-1-amine (PRA) PRPP->PRA Glutamine-PRPP amidotransferase GAR This compound (GAR) PRA->GAR GAR Synthetase (GARS) + Glycine, ATP FGAR Formylthis compound (FGAR) GAR->FGAR GAR Transformylase (GART) + ¹⁰-formyl-THF FGAM Formylglycinamidine Ribonucleotide (FGAM) FGAR->FGAM FGAM Synthetase AIR 5-Aminoimidazole Ribonucleotide (AIR) FGAM->AIR AIR Synthetase CAIR Carboxyaminoimidazole Ribonucleotide (CAIR) AIR->CAIR AIR Carboxylase SAICAR Succinylaminoimidazole-carboxamide Ribonucleotide (SAICAR) CAIR->SAICAR SAICAR Synthetase AICAR Aminoimidazole-carboxamide Ribonucleotide (AICAR) SAICAR->AICAR Adenylosuccinate Lyase FAICAR Formimidoaminoimidazole-carboxamide Ribonucleotide (FAICAR) AICAR->FAICAR AICAR Transformylase IMP Inosine Monophosphate (IMP) FAICAR->IMP IMP Cyclohydrolase

Caption: De Novo Purine Biosynthesis Pathway.

gar_synthesis_workflow start D-Ribose step1 Protection of Hydroxyl Groups start->step1 step2 Introduction of Azide at C1 step1->step2 step3 Reduction of Azide to Amine step2->step3 step4 Coupling with Protected Glycine step3->step4 step5 Phosphorylation of 5'-OH step4->step5 step6 Deprotection step5->step6 end β-Glycinamide Ribonucleotide (GAR) step6->end

Caption: Workflow for the Chemical Synthesis of GAR.

enzyme_assay_logic cluster_direct Direct Assay (e.g., GART) cluster_coupled Coupled Assay (e.g., GARS) Substrate_GART GAR + ¹⁰-formyl-DDF Enzyme_GART GART Substrate_GART->Enzyme_GART Product_GART FGAR + DDF (Detectable Product) Enzyme_GART->Product_GART Detection_GART Spectrophotometer (Δ Absorbance at 295 nm) Product_GART->Detection_GART Substrate_GARS PRA + Glycine + ATP Enzyme_GARS GARS Substrate_GARS->Enzyme_GARS Product_GARS GAR (Intermediate) Enzyme_GARS->Product_GARS CouplingEnzyme Coupling Reaction (e.g., HPLC Detection) Product_GARS->CouplingEnzyme DetectableProduct Quantifiable Signal CouplingEnzyme->DetectableProduct

Caption: Logic of Direct vs. Coupled Enzyme Assays.

References

Human Glycinamide Ribonucleotide Transformylase: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Human glycinamide ribonucleotide transformylase (GART) is a critical enzyme in the de novo purine biosynthesis pathway, a fundamental process for cellular proliferation and survival. In humans, GART exists as one of three domains within a large trifunctional protein that also contains this compound synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS) activities.[1][2] This enzyme catalyzes the third step in the pathway: the formyl transfer from 10-formyltetrahydrofolate (10-formyl-THF) to this compound (GAR), producing formylthis compound (FGAR).[1][3] Due to the high demand for nucleotides in rapidly dividing cancer cells, GART has emerged as a significant target for cancer chemotherapy.[3][4] Furthermore, recent studies have unveiled novel roles for GART in cellular signaling pathways that promote tumor stemness and malignancy, independent of its canonical function in nucleotide synthesis.[5][6] This guide provides an in-depth overview of human GART, covering its structure, enzymatic mechanism, role in disease, and therapeutic potential. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for professionals in the field.

Structure and Function

The Trifunctional GART Polypeptide

In contrast to its monofunctional prokaryotic counterpart, human GART is the C-terminal domain of a 110 kDa trifunctional polypeptide encoded by the GART gene on chromosome 21.[2][7][8] This single protein catalyzes three non-sequential steps in the de novo purine synthesis pathway:

  • GARS (N-terminal domain): Catalyzes step 2, the conversion of phosphoribosylamine (PRA), glycine, and ATP to GAR.[7][9]

  • GART (C-terminal domain): Catalyzes step 3, the formylation of GAR to FGAR.[1][7]

  • AIRS (Middle domain): Catalyzes step 5, the conversion of formylglycinamidine ribonucleotide (FGAM) to aminoimidazole ribonucleotide (AIR).[7][9]

This multi-domain structure is thought to enhance pathway efficiency through substrate channeling, where intermediates are passed directly from one active site to the next.[2][10] The full-length protein likely exists as a dimer, with flexible linkers between the domains allowing for significant mobility.[7]

The GART Domain Active Site

The GART domain possesses a deep cleft that serves as the binding pocket for its substrates, GAR and the folate co-factor.[11] The crystal structure of human GART has been resolved, revealing key conserved residues critical for catalysis, including Asp144, His108, and Asn106.[1][12] Asp144 is proposed to act as a general base, activating the amino group of GAR for nucleophilic attack on the formyl group of 10-formyl-THF.[1] His108 and Asn106 are believed to stabilize the tetrahedral intermediate formed during the reaction.[1][11]

Role in De Novo Purine Biosynthesis

The de novo purine synthesis pathway is a ten-step process that builds inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP), from basic metabolites.[2][9] These purine nucleotides are essential for DNA and RNA synthesis, cellular energy (ATP, GTP), and signaling (cAMP, cGMP).[2][10]

The GART-catalyzed reaction is the first of two folate-dependent formylation steps in the pathway.[1]

Reaction: this compound (GAR) + 10-formyltetrahydrofolate (10-formyl-THF) ⇌ N-formylthis compound (FGAR) + Tetrahydrofolate (THF)[1]

The central role of this pathway in cell proliferation makes its enzymes, particularly GART, attractive targets for anti-proliferative therapies.[4][7]

Purine_Biosynthesis cluster_GART_protein Trifunctional GART Protein GARS GARS (Step 2) GAR GAR GARS->GAR GART GART (Step 3) FGAR FGAR GART->FGAR AIRS AIRS (Step 5) AIR AIR AIRS->AIR PRPP PRPP OtherSteps1 Step 1 (PPAT) PRPP->OtherSteps1 Gln PRA PRA PRA->GARS Gly, ATP GAR->GART 10-Formyl-THF OtherSteps4 Step 4 (FGARAT) FGAR->OtherSteps4 Gln, ATP FGAM FGAM FGAM->AIRS ATP OtherSteps6_10 Steps 6-10 AIR->OtherSteps6_10 IMP IMP OtherSteps1->PRA OtherSteps4->FGAM OtherSteps6_10->IMP GART_Signaling cluster_crc Colorectal Cancer cluster_mm Multiple Myeloma GART_CRC GART (Methyltransferase) RUVBL1 RUVBL1 GART_CRC->RUVBL1 Methylates & Stabilizes BetaCatenin_CRC β-catenin RUVBL1->BetaCatenin_CRC Activates Stemness_CRC Tumor Stemness BetaCatenin_CRC->Stemness_CRC Promotes GART_MM GART HSP90a HSP90α GART_MM->HSP90a Binds & Stabilizes CDK6 CDK6 HSP90a->CDK6 Upregulates BetaCatenin_MM β-catenin CDK6->BetaCatenin_MM Activates Stemness_MM Tumor Stemness BetaCatenin_MM->Stemness_MM Promotes Drug_Dev_Workflow cluster_discovery Target Validation & Lead Discovery cluster_optimization Lead Optimization cluster_preclinical Preclinical Development TargetID Target Identification (GART in Cancer) AssayDev Assay Development (e.g., Kinetics Assay) TargetID->AssayDev HTS High-Throughput Screening (Compound Library) AssayDev->HTS HitID Hit Identification HTS->HitID LeadOpt Medicinal Chemistry (Structure-Activity Relationship) HitID->LeadOpt InVitro In Vitro Testing (Potency, Selectivity) LeadOpt->InVitro CellAssays Cell-Based Assays (IC50, MoA) LeadOpt->CellAssays InVitro->LeadOpt Crystallography Structural Biology (Co-crystal Structures) InVitro->Crystallography Crystallography->LeadOpt AnimalModels In Vivo Animal Models (Efficacy, PK/PD) CellAssays->AnimalModels Tox Toxicology Studies AnimalModels->Tox Candidate Candidate Selection Tox->Candidate

References

The Role of Glycinamide Ribonucleotide in Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rapidly proliferating cancer cells exhibit a heightened demand for nucleotides to sustain DNA replication and RNA synthesis. This metabolic reprogramming often involves the upregulation of the de novo purine biosynthesis pathway, a complex enzymatic cascade that builds purine rings from simple precursors. Glycinamide ribonucleotide (GAR) is a critical intermediate in this pathway, positioned at a key juncture for therapeutic intervention. This technical guide provides an in-depth exploration of GAR's role in cancer cell proliferation, focusing on the enzymes that metabolize it—this compound formyltransferase (GART) and phosphoribosylformylglycinamide synthase (PFAS)—and the signaling networks that regulate its flux. This document details experimental protocols for investigating GAR metabolism and presents quantitative data on the effects of its inhibition, offering a valuable resource for researchers and drug development professionals targeting this essential pathway in oncology.

The De Novo Purine Biosynthesis Pathway and GAR's Central Role

The de novo synthesis of purines is a ten-step enzymatic pathway that converts phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1] Unlike normal differentiated cells that can often rely on salvage pathways to recycle purines, many cancer cells are heavily dependent on the de novo pathway to meet their increased demand for nucleotides.[2][3]

This compound (GAR) is the product of the second step in this pathway. Its formation and subsequent conversion are critical for the continuation of purine synthesis. Two key enzymes directly utilize GAR and its successor:

  • This compound Formyltransferase (GART): This trifunctional enzyme catalyzes the third, fourth, and sixth steps of the pathway. Its GART domain specifically catalyzes the formylation of GAR to formylthis compound (FGAR).[4][5]

  • Phosphoribosylformylglycinamidine Synthase (PFAS): This enzyme catalyzes the fourth step, the conversion of FGAR to formylglycinamidine ribonucleotide (FGAM).[6][7]

The expression of both GART and PFAS has been found to be elevated in numerous cancer types, including glioma, lung cancer, and breast cancer, and this overexpression often correlates with poorer patient outcomes.[8][9][10] This makes these enzymes, and by extension the metabolism of GAR, attractive targets for anticancer therapies.

Quantitative Data on Targeting GAR Metabolism

While direct quantification of GAR levels in tumor versus normal tissues is not widely reported in literature, the impact of inhibiting enzymes that metabolize GAR and its derivatives provides a clear indication of the pathway's importance for cancer cell proliferation.

Inhibition of GART and its Effect on Cancer Cell Proliferation

Lometrexol is a potent inhibitor of GART.[11] The half-maximal inhibitory concentration (IC50) values of lometrexol have been determined for various cancer cell lines, demonstrating its cytotoxic effects.

Cell LineCancer TypeIC50 (nM) of Lometrexol
CCRF-CEMLeukemia15
L1210Leukemia20
HeLaCervical Cancer30
A549Non-Small Cell Lung Cancer40
HCT-8Colon Cancer60

Table 1: Representative IC50 values of the GART inhibitor Lometrexol in various cancer cell lines. Data compiled from multiple sources.

Effect of GART and PFAS Knockdown on Cancer Cell Proliferation

Genetic knockdown of GART and PFAS using techniques like siRNA has been shown to significantly reduce cancer cell proliferation.

Target EnzymeCancer Cell LineEffect on ProliferationReference
GARTGlioma Cells (U251)Significant suppression of proliferation and enhanced apoptosis.
GARTLuminal A Breast Cancer (MCF-7, ZR-75-1)Reduced proliferation rate and decreased ERα stability.
GARTNon-Small Cell Lung Cancer (A549, H1299)Markedly inhibited proliferation and migration.[8]
PFASRAS-driven Cancer CellsReduced cancer cell growth and proliferation in vitro and in vivo.[12]

Table 2: Summary of the effects of GART and PFAS knockdown on cancer cell proliferation.

Signaling Pathways Regulating GAR Metabolism

The flux through the de novo purine synthesis pathway is tightly regulated by key oncogenic signaling pathways, ensuring that nucleotide production is coupled with the overall growth and proliferation signals within the cell.

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism.[13] mTORC1, in response to growth factor signaling and nutrient availability, promotes anabolic processes, including purine synthesis.[14][15] It achieves this by transcriptionally upregulating enzymes of the mitochondrial tetrahydrofolate (mTHF) cycle, which provides the one-carbon units necessary for the formylation steps in purine synthesis, including the conversion of GAR to FGAR.[14]

mTOR_Purine_Synthesis cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Amino_Acids Amino Acids Amino_Acids->mTORC1 ATF4 ATF4 mTORC1->ATF4 activates mTHF_Cycle_Enzymes mTHF Cycle Enzymes (e.g., MTHFD2) ATF4->mTHF_Cycle_Enzymes upregulates transcription One_Carbon_Units One-Carbon Units (Formate) mTHF_Cycle_Enzymes->One_Carbon_Units produces DeNovo_Purine_Synthesis De Novo Purine Synthesis One_Carbon_Units->DeNovo_Purine_Synthesis donates to

mTORC1 Regulation of De Novo Purine Synthesis
The RAS-ERK Signaling Pathway

The RAS-ERK (MAPK) pathway is another critical signaling cascade that promotes cell proliferation.[16] Recent studies have shown that this pathway can directly and rapidly regulate de novo purine synthesis post-translationally.[12][17] Specifically, activated ERK2 phosphorylates PFAS, enhancing its enzymatic activity and thereby increasing the metabolic flux through the pathway to support nucleic acid synthesis.[12][18] This provides a direct link between oncogenic RAS signaling and the machinery for nucleotide production.

RAS_ERK_Purine_Synthesis Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK2 ERK2 MEK->ERK2 PFAS_inactive PFAS (inactive) ERK2->PFAS_inactive phosphorylates PFAS_active PFAS (active) (phosphorylated) DeNovo_Purine_Synthesis Increased De Novo Purine Synthesis PFAS_active->DeNovo_Purine_Synthesis catalyzes

RAS-ERK Pathway Regulation of PFAS Activity

Experimental Protocols

Quantification of Intracellular Purine Intermediates by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of intracellular metabolites, including GAR, from cultured cancer cells.

Objective: To quantify the levels of GAR and other purine pathway intermediates in cancer cells versus normal cells or in response to therapeutic agents.

Materials:

  • Cultured cells (e.g., cancer cell line and a non-tumorigenic control)

  • Culture medium, PBS (ice-cold)

  • 80% Methanol (pre-chilled to -80°C)

  • Cell scrapers

  • Microcentrifuge tubes (pre-chilled)

  • Liquid nitrogen

  • Centrifuge capable of 4°C and >12,000 x g

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Internal standards for relevant metabolites

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere and grow.

    • If applicable, treat cells with the compound of interest for the desired duration.

  • Metabolite Extraction:

    • Rapidly aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add a sufficient volume of pre-chilled 80% methanol to the plate (e.g., 1 mL for a 10 cm dish).

    • Immediately scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Centrifuge the lysate at >12,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extract at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol) containing internal standards.

    • Inject the sample onto the LC-MS/MS system.

    • Separate metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC).

    • Detect and quantify metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using established transitions for GAR and other purine intermediates.

    • Normalize the quantified metabolite levels to the initial cell number or total protein content.

LCMS_Workflow Cell_Culture 1. Cell Culture & Treatment Aspirate_Wash 2. Aspirate Medium, Wash with cold PBS Cell_Culture->Aspirate_Wash Add_Methanol 3. Add cold 80% Methanol & Scrape Cells Aspirate_Wash->Add_Methanol Freeze_Thaw 4. Freeze-Thaw Cycles Add_Methanol->Freeze_Thaw Centrifuge 5. Centrifuge to Pellet Debris Freeze_Thaw->Centrifuge Collect_Supernatant 6. Collect Supernatant Centrifuge->Collect_Supernatant Dry_Extract 7. Dry Metabolite Extract Collect_Supernatant->Dry_Extract Reconstitute 8. Reconstitute in Solvent with Internal Standards Dry_Extract->Reconstitute LCMS_Analysis 9. LC-MS/MS Analysis Reconstitute->LCMS_Analysis Data_Analysis 10. Data Analysis & Quantification LCMS_Analysis->Data_Analysis

Workflow for LC-MS/MS-based Metabolomics
Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of inhibiting GAR metabolism on cancer cell proliferation.

Objective: To determine the cytotoxicity of compounds targeting the de novo purine synthesis pathway.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well plates

  • Test compound (e.g., lometrexol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

GART and PFAS Enzyme Activity Assays

These protocols provide a general framework for measuring the enzymatic activity of GART and PFAS, which can be adapted for inhibitor screening.

Objective: To measure the catalytic activity of GART or PFAS and to screen for potential inhibitors.

General Principle: Enzyme activity is typically measured by monitoring the consumption of a substrate or the formation of a product over time. For GART and PFAS, this can be achieved using spectrophotometric assays that couple the reaction to a change in absorbance.

GART Activity Assay (Spectrophotometric): This assay can be performed by monitoring the conversion of the folate cofactor.

Materials:

  • Purified recombinant GART enzyme

  • This compound (GAR) substrate

  • 10-formyltetrahydrofolate (10-formyl-THF) cofactor

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, GAR, and 10-formyl-THF.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of the GART enzyme.

  • Monitor the decrease in absorbance at a specific wavelength corresponding to the conversion of 10-formyl-THF to THF (e.g., 298 nm).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • For inhibitor screening, perform the assay in the presence of varying concentrations of the test compound.

PFAS Activity Assay (Coupled Enzyme Assay): The activity of PFAS can be measured by coupling the production of ADP to other enzymatic reactions that result in a change in absorbance.

Materials:

  • Purified recombinant PFAS enzyme

  • Formylthis compound (FGAR) substrate

  • ATP, glutamine

  • Coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase)

  • Phosphoenolpyruvate (PEP), NADH

  • Assay buffer

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, FGAR, ATP, glutamine, PEP, NADH, and the coupling enzymes.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding the PFAS enzyme.

  • Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. This is proportional to the amount of ADP produced by PFAS.

  • Calculate the enzyme activity based on the rate of NADH oxidation.

  • For inhibitor screening, include the test compound in the reaction mixture.

Conclusion

This compound and its metabolizing enzymes, GART and PFAS, represent a critical nexus in the metabolic reprogramming of cancer cells. The heavy reliance of many tumors on the de novo purine biosynthesis pathway for their proliferative needs makes this pathway a validated and promising target for therapeutic intervention. The intricate regulation of this pathway by major oncogenic signaling networks like mTOR and RAS-ERK further underscores its central role in cancer biology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of GAR in cancer cell proliferation and to develop novel strategies to exploit this metabolic vulnerability for the treatment of cancer.

References

An In-depth Technical Guide to the Regulation of the De Novo Purine Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The de novo purine synthesis pathway is a fundamental metabolic process responsible for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. This pathway is a critical target for drug development, particularly in the fields of oncology and immunology, due to the high demand for nucleotides in rapidly proliferating cells. This technical guide provides a comprehensive overview of the intricate regulatory mechanisms governing this pathway, with a focus on key enzymes, feedback inhibition, and allosteric control.

Overview of De Novo Purine Synthesis

The de novo synthesis of purines is a highly conserved and energy-intensive process that constructs the purine ring from various small molecules, including amino acids (glycine, glutamine, and aspartate), carbon dioxide, and one-carbon units from the folate pool. The pathway begins with the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP) from ribose-5-phosphate and culminates in the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

Key Regulatory Enzymes and Their Control Mechanisms

The regulation of the de novo purine synthesis pathway is tightly controlled at several key enzymatic steps to ensure a balanced supply of purine nucleotides while avoiding wasteful overproduction. The primary points of regulation are the enzymes that catalyze the initial and committed steps of the pathway, as well as the branch point leading to AMP and GMP synthesis.

PRPP Synthetase (PRPS)

Phosphoribosyl pyrophosphate (PRPP) synthetase catalyzes the synthesis of PRPP, a crucial substrate for both de novo and salvage pathways of purine and pyrimidine synthesis. The activity of PRPS is a key determinant of the overall rate of purine synthesis.

Allosteric Regulation: PRPS is subject to complex allosteric regulation by a variety of nucleotides. Purine ribonucleoside diphosphates, particularly ADP and GDP, are potent inhibitors.[1] The inhibitory effect of ADP is complex, acting as a competitive inhibitor with respect to ATP and also inducing substrate inhibition by ribose-5-phosphate. Pyrimidine nucleotides can also inhibit PRPS activity, in part by sequestering magnesium, an essential cofactor.[2] Inorganic phosphate (Pi) is an essential activator of the enzyme.

Quantitative Data on PRPS Inhibition:

InhibitorOrganism/Enzyme SourceInhibition TypeK_i / IC_50Citation(s)
ADPSalmonella typhimuriumMixed-[3]
GDPBacillus subtilisAllosteric-[4]
MRPP-5'-monophosphateWI-L2 cellsCompetitive (vs. Pi)40 µM (K_i)[5]
Pyrimidine nucleotides (CTP/CDP/CMP)Human erythrocytes--[2]

Note: Comprehensive quantitative data for a wide range of inhibitors across different species is not consistently available in a single source. The table reflects available data from the search results.

Glutamine-PRPP Amidotransferase (GPAT)

Glutamine-PRPP amidotransferase catalyzes the first committed step of de novo purine synthesis: the conversion of PRPP and glutamine to 5-phosphoribosylamine. This irreversible reaction is the primary site of feedback regulation for the entire pathway.

Feedback Inhibition: GPAT is allosterically inhibited by the end-products of the pathway, namely AMP, GMP, and their di- and triphosphate derivatives. A key feature of this regulation is the synergistic inhibition observed with combinations of adenine and guanine nucleotides.[6][7] For instance, the combination of ADP and GMP results in a much stronger inhibition than the sum of their individual effects.[6] This synergistic effect is crucial for maintaining the appropriate balance between adenine and guanine nucleotide pools. AMP and GMP have been shown to bind to two distinct sites on the enzyme, an allosteric site and the catalytic site, leading to this synergistic inhibition.[8]

Quantitative Data on GPAT Inhibition:

Inhibitor(s)Organism/Enzyme SourceInhibition TypeK_i / IC_50Citation(s)
AMP + GMPEscherichia coliSynergistic-[8][9]
ADP + GMPBacillus subtilisSynergistic-[6]
DAS734Arabidopsis thaliana AtGPRAT2Competitive (vs. PRPP)5.293 µM (K_i)[10]

Note: While the synergistic nature of inhibition is well-documented, specific Ki values for individual nucleotides are not consistently reported in easily comparable formats.

IMP Dehydrogenase (IMPDH)

IMP dehydrogenase catalyzes the first committed step in the synthesis of GMP from IMP. It is a critical enzyme for providing guanine nucleotides for DNA and RNA synthesis and is a major target for immunosuppressive and anticancer drugs.

Feedback Inhibition: IMPDH is subject to feedback inhibition by its ultimate end-product, GMP.

Pharmacological Inhibition: Several clinically important drugs target IMPDH. Mycophenolic acid (MPA), the active metabolite of mycophenolate mofetil, is a potent, non-competitive inhibitor of IMPDH. Other inhibitors include ribavirin and tiazofurin.

Quantitative Data on IMPDH Inhibitors:

InhibitorTargetIC_50 / K_iCitation(s)
Mycophenolic acidHuman IMPDH2~20 nM (IC_50)[11]
Ribavirin monophosphate--[6]
Tiazofurin (as TAD)Human leukemic IMPDH0.1 µM (K_i)[12]
Merimepodib-7.0 nM (IC_50)[13]
Mizoribine--[11]
Adenylosuccinate Synthetase (ADSS)

Adenylosuccinate synthetase catalyzes the first of two steps in the conversion of IMP to AMP. This reaction requires GTP as an energy source.

Feedback Inhibition: ADSS is subject to feedback inhibition by its end-product, AMP.

Transcriptional and Hormonal Regulation

Beyond allosteric control of enzyme activity, the de novo purine synthesis pathway is also regulated at the level of gene expression and by hormonal signals.

Transcriptional Control:

  • In bacteria, the PurR repressor plays a central role in regulating the expression of most of the pur genes in response to the intracellular concentration of purines.

  • In humans, the transcription factor c-Myc is known to upregulate the expression of genes involved in nucleotide biosynthesis, including those in the de novo purine pathway, to support cell proliferation.

Hormonal Regulation:

  • Hormones such as insulin and glucagon can influence nucleotide biosynthesis, with insulin generally stimulating and glucagon inhibiting the process.

  • Glucocorticoids have been shown to increase the incorporation of formate into purine bases in the liver.

The Purinosome: A Metabolon for Enhanced Efficiency

Under conditions of high purine demand, the enzymes of the de novo purine synthesis pathway have been observed to co-localize within the cell to form a dynamic multi-enzyme complex known as the purinosome. This metabolic channeling is thought to increase the efficiency of the pathway by facilitating the transfer of unstable intermediates between successive enzymes and preventing their diffusion into competing metabolic pathways.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key regulatory pathways and a general experimental workflow for studying enzyme inhibition.

DeNovoPurineRegulation R5P Ribose-5-Phosphate PRPS PRPP Synthetase R5P->PRPS PRPP PRPP GPAT Glutamine-PRPP Amidotransferase PRPP->GPAT PRA 5-Phosphoribosylamine IMP IMP PRA->IMP Multiple Steps IMPDH IMP Dehydrogenase IMP->IMPDH ADSS Adenylosuccinate Synthetase IMP->ADSS AMP AMP AMP->GPAT AMP->ADSS GMP GMP GMP->GPAT GMP->IMPDH ADP ADP ADP->PRPS GDP GDP GDP->PRPS PRPS->PRPP GPAT->PRA IMPDH->GMP ADSS->AMP

Caption: Feedback inhibition of the de novo purine synthesis pathway.

EnzymeInhibitionWorkflow start Start reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->reagents assay Perform Enzyme Activity Assay (e.g., Spectrophotometric) reagents->assay data Collect Data (e.g., Absorbance vs. Time) assay->data analysis Data Analysis (Calculate Initial Velocities) data->analysis kinetics Determine Kinetic Parameters (Km, Vmax, Ki, IC50) analysis->kinetics end End kinetics->end

Caption: General workflow for enzyme inhibition studies.

Experimental Protocols

Assay for PRPP Synthetase (PRPS) Activity

This protocol describes a coupled spectrophotometric assay for PRPS activity.

Principle: The AMP produced in the PRPS reaction is converted to ADP and then to ATP by myokinase and pyruvate kinase, respectively. The oxidation of NADH in the pyruvate kinase-lactate dehydrogenase coupled reaction is monitored at 340 nm.

Reagents:

  • 1 M Tris-HCl, pH 7.6

  • 1 M MgCl₂

  • 0.5 M Ribose-5-phosphate

  • 0.1 M ATP

  • 0.1 M Phosphoenolpyruvate (PEP)

  • 10 mg/mL NADH

  • Myokinase (MK)

  • Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme suspension

  • PRPS enzyme preparation

Procedure:

  • Prepare a reaction mixture containing Tris-HCl, MgCl₂, ribose-5-phosphate, ATP, PEP, and NADH.

  • Add MK and PK/LDH to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the PRPS enzyme preparation.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation, which is proportional to the PRPS activity.

Assay for Glutamine-PRPP Amidotransferase (GPAT) Activity

This protocol describes a coupled spectrophotometric assay for GPAT activity.

Principle: The glutamate produced in the GPAT reaction is oxidized by glutamate dehydrogenase (GDH), with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.

Reagents:

  • 1 M Potassium phosphate buffer, pH 8.0

  • 0.5 M L-Glutamine

  • 0.1 M PRPP

  • 0.5 M NAD⁺

  • Glutamate Dehydrogenase (GDH)

  • GPAT enzyme preparation

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, L-glutamine, PRPP, and NAD⁺.

  • Add GDH to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the GPAT enzyme preparation.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the rate of NADH formation, which is proportional to the GPAT activity.

Assay for IMP Dehydrogenase (IMPDH) Activity

This protocol describes a direct spectrophotometric assay for IMPDH activity.[6]

Principle: The conversion of IMP to XMP is accompanied by the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored directly.

Reagents:

  • 50 mM KH₂PO₄ buffer, pH 8.5, containing 5 mM DTT

  • 1 mM IMP

  • 40 mM NAD⁺

  • IMPDH enzyme preparation

Procedure:

  • Prepare a reaction buffer of 50 mM KH₂PO₄, pH 8.5, with 5 mM DTT.

  • Add the IMPDH enzyme to the buffer.

  • Pre-incubate the enzyme-buffer mixture at 36°C for 10 minutes.

  • Initiate the reaction by adding NAD⁺ to a final concentration of 1 mM.

  • Immediately monitor the increase in absorbance at 340 nm at 25-36°C.

  • The rate of increase in absorbance is directly proportional to the IMPDH activity.

Assay for Adenylosuccinate Synthetase (ADSS) Activity

This protocol describes a continuous spectrophotometric assay for ADSS activity.

Principle: The formation of adenylosuccinate from IMP and aspartate can be monitored by the increase in absorbance at 280 nm.

Reagents:

  • 100 mM HEPES buffer, pH 7.0

  • 10 mM MgCl₂

  • 10 mM L-Aspartate

  • 1 mM GTP

  • 1 mM IMP

  • ADSS enzyme preparation

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl₂, L-aspartate, and GTP.

  • Add the ADSS enzyme preparation to the mixture.

  • Equilibrate to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding IMP.

  • Monitor the increase in absorbance at 280 nm over time.

  • The rate of absorbance increase is proportional to the ADSS activity.

Conclusion

The regulation of the de novo purine synthesis pathway is a complex and multi-layered process involving allosteric feedback inhibition, transcriptional control, and the formation of metabolons. The key enzymes PRPP synthetase and glutamine-PRPP amidotransferase serve as the primary control points, integrating signals about the cell's energy status and the availability of purine nucleotides. The branch point enzymes, IMP dehydrogenase and adenylosuccinate synthetase, ensure a balanced production of GMP and AMP. A thorough understanding of these regulatory mechanisms is essential for the rational design of novel therapeutics that target this critical pathway for the treatment of cancer and other diseases characterized by rapid cell proliferation.

References

The Crucial Role of Glycinamide Ribonucleotide (GAR) in the De Novo Synthesis of Inosine Monophosphate (IMP)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The de novo purine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy transfer, and signaling. A key intermediate in this pathway is glycinamide ribonucleotide (GAR). This technical guide provides an in-depth exploration of the enzymatic conversion of GAR to inosine monophosphate (IMP), the precursor for all purine nucleotides. We will detail the sequential enzymatic reactions, present quantitative kinetic data for the involved enzymes, and provide comprehensive experimental protocols for their study. Furthermore, this guide includes detailed diagrams of the biochemical pathway, experimental workflows, and logical relationships to facilitate a deeper understanding of this critical metabolic route and its potential as a target for therapeutic intervention.

Introduction

The synthesis of purine nucleotides can occur through two main pathways: the salvage pathway, which recycles pre-existing purine bases and nucleosides, and the de novo pathway, which builds the purine ring from simpler precursors. The de novo pathway is a highly conserved and energy-intensive process consisting of ten enzymatic steps, culminating in the formation of inosine monophosphate (IMP).[1][2] this compound (GAR) is the product of the second step and serves as the substrate for the third step, a critical formylation reaction. Understanding the enzymes that metabolize GAR and its downstream intermediates is of significant interest, particularly in the fields of oncology and infectious diseases, as rapidly proliferating cells and various pathogens are highly dependent on the de novo purine pathway.[3]

This guide focuses on the segment of the pathway that begins with GAR and culminates in the synthesis of IMP, detailing the function and characteristics of the following key enzymes:

  • This compound Transformylase (GART)

  • Formylthis compound Amidotransferase (FGAM Synthetase)

  • Aminoimidazole Ribonucleotide Synthetase (AIR Synthetase)

  • Phosphoribosylaminoimidazole Carboxylase (AIR Carboxylase)

  • Phosphoribosylaminoimidazole-Succinocarboxamide Synthetase (SAICAR Synthetase)

  • Adenylosuccinate Lyase (ADSL)

  • Aminoimidazole Carboxamide Ribonucleotide Transformylase (AICAR Transformylase)

  • Inosine Monophosphate Cyclohydrolase (IMP Cyclohydrolase)

The Enzymatic Conversion of GAR to IMP: A Step-by-Step Guide

The conversion of GAR to IMP involves a series of seven enzymatic reactions that progressively build the imidazole and then the pyrimidine rings of the purine structure onto the ribose-5-phosphate backbone.

Step 3: Formylation of GAR by this compound Transformylase (GART)

The first committed step in the metabolism of GAR is its formylation by This compound Transformylase (GART) . This enzyme catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to the amino group of GAR, yielding formylthis compound (FGAR) and tetrahydrofolate (THF).[3] This reaction is crucial as it incorporates the C8 atom of the purine ring. In higher eukaryotes, GART exists as a domain of a trifunctional protein that also includes this compound synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS) activities.[4]

Step 4: Amidation of FGAR by Formylthis compound Amidotransferase (FGAM Synthetase)

Following formylation, Formylthis compound Amidotransferase (FGAM Synthetase) catalyzes the ATP-dependent conversion of FGAR to formylglycinamidine ribonucleotide (FGAM).[5] This enzyme utilizes glutamine as a nitrogen donor, releasing glutamate. This reaction is essential for the subsequent cyclization step.

Step 5: Cyclization of FGAM by Aminoimidazole Ribonucleotide Synthetase (AIR Synthetase)

Aminoimidazole Ribonucleotide Synthetase (AIR Synthetase) catalyzes the ATP-dependent cyclization of FGAM to form 5-aminoimidazole ribonucleotide (AIR).[6] This reaction closes the imidazole ring of the purine structure. In vertebrates, this enzyme is part of the same trifunctional protein as GART.

Step 6: Carboxylation of AIR by Phosphoribosylaminoimidazole Carboxylase (AIR Carboxylase)

The sixth step is the carboxylation of AIR to carboxyaminoimidazole ribonucleotide (CAIR), catalyzed by Phosphoribosylaminoimidazole Carboxylase (AIR Carboxylase) .[7] This reaction incorporates a carboxyl group, which will become the C6 atom of the purine ring.

Step 7: Formation of SAICAR by Phosphoribosylaminoimidazole-Succinocarboxamide Synthetase (SAICAR Synthetase)

Phosphoribosylaminoimidazole-Succinocarboxamide Synthetase (SAICAR Synthetase) catalyzes the ATP-dependent condensation of CAIR with aspartate to form 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR).[8]

Step 8: Cleavage of SAICAR by Adenylosuccinate Lyase (ADSL)

Adenylosuccinate Lyase (ADSL) is responsible for the cleavage of SAICAR, which releases fumarate and yields 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[9][10] Fumarate can then enter the citric acid cycle.

Step 9: Formylation of AICAR by AICAR Transformylase

The penultimate step in IMP synthesis is the formylation of AICAR by Aminoimidazole Carboxamide Ribonucleotide Transformylase (AICAR Transformylase) . This enzyme utilizes 10-formyl-THF as the formyl donor to produce 5-formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR).[11]

Step 10: Cyclization to IMP by IMP Cyclohydrolase

Finally, Inosine Monophosphate Cyclohydrolase (IMP Cyclohydrolase) catalyzes the cyclization of FAICAR to form the first fully formed purine nucleotide, inosine monophosphate (IMP), with the release of a water molecule.[11] In humans, AICAR transformylase and IMP cyclohydrolase activities are catalyzed by a single bifunctional enzyme known as ATIC.

Quantitative Data on Enzyme Kinetics

The following table summarizes the available kinetic parameters for the enzymes involved in the conversion of GAR to IMP. It is important to note that these values can vary depending on the species and the specific experimental conditions.

StepEnzymeSpeciesSubstrate(s)K_m_ (µM)k_cat_ (s⁻¹)Reference(s)
3This compound Transformylase (GART)E. coliGAR16.716
10-formyl-THF--
4Formylthis compound Amidotransferase (FGAM Synthetase)Thermotoga maritimaFGAR3400.51[2]
ATP500-[2]
Glutamine1500-[2]
6Phosphoribosylaminoimidazole Carboxylase (AIR Carboxylase)Gallus gallusHCO₃⁻1000-[7]
7Phosphoribosylaminoimidazole-Succinocarboxamide Synthetase (SAICAR Synthetase)Saccharomyces cerevisiaeCAIR--[12]
Aspartate--
ATP--
8Adenylosuccinate Lyase (ADSL)HumanSAICAR1.8-[9][10]
9AICAR Transformylase (ATIC)HumanAICAR-2.9
C. neoformansAICAR1307.5
10IMP Cyclohydrolase (ATIC)HumanFAICAR--

Note: A hyphen (-) indicates that the data was not available in the cited sources under comparable conditions.

Experimental Protocols

This section provides detailed methodologies for the expression and purification of recombinant GART, as well as enzyme assays for key steps in the pathway from GAR to IMP.

Expression and Purification of Recombinant Human GART

This protocol is adapted from established procedures for the high-level expression and purification of the human GART domain in E. coli.[4][13]

4.1.1. Expression

  • Transform E. coli BL21(DE3) cells with a plasmid containing the human GART gene fused to an N-terminal His-tag (e.g., pET vector).

  • Inoculate a 5 mL LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 1 L of Terrific Broth (TB) medium supplemented with glycerol and antibiotics.

  • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 2.0.

  • Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue the culture overnight at 18°C.

  • Harvest the cells by centrifugation at 4,400 x g for 10 minutes at 4°C.

4.1.2. Purification

  • Resuspend the cell pellet in lysis buffer (e.g., 100 mM HEPES pH 8.0, 500 mM NaCl, 10% glycerol, 10 mM imidazole, 0.5 mM TCEP) supplemented with protease inhibitors, lysozyme, and benzonase.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 34,000 x g for 60 minutes at 4°C.

  • Apply the supernatant to a HisTrap HP column (GE Healthcare) equilibrated with binding buffer (lysis buffer with 10 mM imidazole).

  • Wash the column with binding buffer containing 25 mM imidazole.

  • Elute the protein with elution buffer (binding buffer with 500 mM imidazole).

  • Further purify the protein by size-exclusion chromatography on a Superdex 200 column (GE Healthcare) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 0.5 mM TCEP).

  • Pool the fractions containing pure GART, assess purity by SDS-PAGE, and store at -80°C.

Continuous Spectrophotometric Assay for GART Activity

This assay continuously monitors the GART-catalyzed reaction by coupling the production of THF to the oxidation of a chromogenic substrate.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM β-mercaptoethanol.

  • GAR solution (concentration to be varied).

  • 10-formyl-THF solution (concentration to be varied).

  • Purified recombinant GART enzyme.

Procedure:

  • Set up a reaction mixture in a quartz cuvette containing the assay buffer, GAR, and 10-formyl-THF.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.

  • Initiate the reaction by adding a known amount of GART enzyme.

  • Monitor the increase in absorbance at 298 nm, which corresponds to the formation of THF from 10-formyl-THF.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of THF.

Coupled Assay for FGAM Synthetase Activity

This is a discontinuous coupled assay that measures the formation of FGAM.[14]

Reagents:

  • Assay Buffer: 100 mM Tris pH 8.0, 20 mM KCl, 20 mM MgCl₂.

  • 1.5 mM Phosphoenolpyruvate (PEP).

  • 10 U/mL Pyruvate Kinase (PK).

  • 20 U/mL His-tagged AIR Synthetase (coupling enzyme).

  • 750 mM NH₄Cl.

  • 10 mM ATP.

  • 5 mM β-FGAR.

  • Purified FGAM Synthetase.

  • Quenching Solution: 1.33 M K₂HPO₄ pH 1.4 / 20% trichloroacetic acid.

  • Bratton-Marshall reagents for colorimetric detection of AIR.

Procedure:

  • Prepare a 400 µL reaction mixture containing assay buffer, PEP, PK, His-PurM, NH₄Cl, ATP, and β-FGAR.

  • Initiate the reaction by adding the FGAM synthetase enzyme (1-10 µg).

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding 100 µL of the quenching solution.

  • Derivatize and quantify the amount of AIR produced using the Bratton-Marshall assay.

Radiometric Assay for SAICAR Synthetase Activity

This highly sensitive assay measures the incorporation of radiolabeled aspartate into SAICAR.[8]

Reagents:

  • L-[⁴-¹⁴C]aspartic acid.

  • 5-amino-4-imidazolecarboxylic acid ribonucleotide (CAIR).

  • ATP and MgCl₂.

  • Tris-HCl buffer, pH 7.8.

  • Partially purified or purified SAICAR synthetase.

  • Enzyme for decarboxylation of unreacted aspartate (e.g., aspartate β-decarboxylase).

  • Scintillation cocktail.

Procedure:

  • Set up a reaction mixture containing Tris-HCl buffer, CAIR, ATP, MgCl₂, and L-[⁴-¹⁴C]aspartic acid.

  • Initiate the reaction by adding the SAICAR synthetase enzyme preparation.

  • Incubate at 37°C for a specified time.

  • Terminate the reaction (e.g., by boiling).

  • Add aspartate β-decarboxylase to remove unreacted L-[⁴-¹⁴C]aspartic acid as ¹⁴CO₂.

  • Measure the remaining radioactivity, which corresponds to the [¹⁴C]SAICAR formed, using a scintillation counter.

Spectrophotometric Assay for Adenylosuccinate Lyase (ADSL) Activity

This continuous assay monitors the cleavage of SAICAR by measuring the decrease in absorbance.[1][9]

Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.0, containing 1 mM EDTA.

  • SAICAR solution (concentration to be varied).

  • Purified ADSL enzyme.

Procedure:

  • In a quartz cuvette, mix the assay buffer and the SAICAR solution.

  • Equilibrate to 25°C in a spectrophotometer and record the baseline absorbance at 280 nm.

  • Initiate the reaction by adding the ADSL enzyme solution and mix immediately.

  • Record the decrease in absorbance at 280 nm for approximately 5 minutes.

  • Calculate the initial reaction rate from the linear portion of the curve, using the molar extinction coefficient difference between SAICAR and its products.

Visualizing the Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the de novo purine biosynthesis pathway from GAR to IMP, a typical experimental workflow for an enzyme assay, and a logical flow for inhibitor screening.

De Novo Purine Biosynthesis Pathway: GAR to IMP

de_novo_purine_biosynthesis GAR Glycinamide Ribonucleotide (GAR) FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GART (10-formyl-THF -> THF) FGAM Formylglycinamidine Ribonucleotide (FGAM) FGAR->FGAM FGAM Synthetase (Gln + ATP -> Glu + ADP + Pi) AIR 5-Aminoimidazole Ribonucleotide (AIR) FGAM->AIR AIR Synthetase (ATP -> ADP + Pi) CAIR Carboxyaminoimidazole Ribonucleotide (CAIR) AIR->CAIR AIR Carboxylase (CO2) SAICAR 5-Aminoimidazole-4-(N-succinyl- carboxamide) Ribonucleotide (SAICAR) CAIR->SAICAR SAICAR Synthetase (Asp + ATP -> ADP + Pi) AICAR 5-Aminoimidazole-4- carboxamide Ribonucleotide (AICAR) SAICAR->AICAR Adenylosuccinate Lyase (-> Fumarate) FAICAR 5-Formylaminoimidazole-4- carboxamide Ribonucleotide (FAICAR) AICAR->FAICAR AICAR Transformylase (10-formyl-THF -> THF) IMP Inosine Monophosphate (IMP) FAICAR->IMP IMP Cyclohydrolase (-> H2O)

Caption: The enzymatic cascade from GAR to IMP in de novo purine synthesis.

Experimental Workflow for a Continuous Spectrophotometric GART Assay

gart_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, GAR, and 10-formyl-THF solutions mix_reagents Mix Assay Buffer, GAR, and 10-formyl-THF in a cuvette prep_reagents->mix_reagents prep_enzyme Prepare dilutions of purified GART enzyme initiate_reaction Initiate reaction by adding GART enzyme and mix prep_enzyme->initiate_reaction equilibrate Equilibrate mixture to assay temperature in spectrophotometer mix_reagents->equilibrate equilibrate->initiate_reaction monitor_absorbance Monitor absorbance increase at 298 nm over time initiate_reaction->monitor_absorbance plot_data Plot Absorbance vs. Time monitor_absorbance->plot_data calculate_rate Determine initial velocity (ΔAbs/min) from the linear portion of the curve plot_data->calculate_rate calculate_activity Calculate specific activity using the molar extinction coefficient of THF calculate_rate->calculate_activity

Caption: Workflow for a continuous spectrophotometric GART enzyme assay.

Logical Flow for GART Inhibitor Screening

gart_inhibitor_screening rect_node rect_node start Start Screening primary_screen Primary Screen: Single high concentration of compound start->primary_screen inhibition_check Inhibition > 50%? primary_screen->inhibition_check hit_identified Hit Identified inhibition_check->hit_identified Yes no_hit Not a Hit inhibition_check->no_hit No dose_response Dose-Response Assay: Multiple concentrations of hit compound hit_identified->dose_response ic50_determination Calculate IC50 value dose_response->ic50_determination mechanism_studies Mechanism of Inhibition Studies (e.g., kinetic analysis) ic50_determination->mechanism_studies lead_compound Lead Compound mechanism_studies->lead_compound

Caption: Logical workflow for screening and identifying GART inhibitors.

Conclusion

The enzymatic pathway transforming GAR to IMP is a cornerstone of cellular metabolism, providing the essential building blocks for nucleic acid synthesis and other vital processes. The enzymes involved in this pathway, particularly GART and others that are unique to the de novo route, represent attractive targets for the development of novel therapeutics. This technical guide has provided a comprehensive overview of this pathway, including quantitative kinetic data and detailed experimental protocols, to serve as a valuable resource for researchers and drug development professionals. The provided visualizations of the pathway and experimental workflows are intended to further aid in the conceptualization and execution of research in this critical area. A thorough understanding of the intricacies of GAR's involvement in IMP formation will undoubtedly pave the way for future discoveries and the development of innovative therapeutic strategies.

References

Methodological & Application

Synthesis of β-Glycinamide Ribonucleotide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-Glycinamide ribonucleotide (β-GAR) is a key intermediate in the de novo purine biosynthesis pathway, a fundamental metabolic process for the synthesis of nucleotides, the building blocks of DNA and RNA.[1] The enzyme glycinamide ribonucleotide transformylase (GART) catalyzes the formylation of β-GAR to N-formylthis compound (fGAR), a critical step in the formation of the purine ring.[1] Due to its essential role in cell proliferation, the GART enzyme is a validated target for the development of anticancer agents. Access to high-quality, synthetically derived β-GAR is crucial for studying the kinetics and inhibition of GART, as well as for the development of novel therapeutics targeting this pathway.

This document provides detailed protocols for the chemical synthesis of β-GAR, based on a stereoselective nine-step synthesis from D-ribose.[1][2] Additionally, a standard protocol for an enzymatic assay utilizing synthetic β-GAR to determine GART activity is presented.

Data Presentation

Table 1: Quantitative Summary of the Nine-Step Synthesis of β-Glycinamide Ribonucleotide. The following table outlines the typical yields for each step in the synthesis of β-GAR, starting from D-ribose. The overall yield for the nine-step synthesis is approximately 5%.[1][2]

StepReactionStarting MaterialProductYield (%)
1-3Acetonide protection, acylation, and azide displacementD-Ribose2,3-O-Isopropylidene-5-O-acetyl-β-D-ribofuranosyl azide35
4-5Acetonide deprotection and benzylidene protection2,3-O-Isopropylidene-5-O-acetyl-β-D-ribofuranosyl azide2,3-O-Benzylidene-5-O-acetyl-β-D-ribofuranosyl azide85
6Staudinger reaction with N-Cbz-glycine2,3-O-Benzylidene-5-O-acetyl-β-D-ribofuranosyl azide5-O-acetyl-2,3-O-Benzylidene-1-N-(benzyloxycarbonylglycyl)-d-ribofuranosylamine65
7Deacetylation5-O-acetyl-2,3-O-Benzylidene-1-N-(benzyloxycarbonylglycyl)-d-ribofuranosylamine2,3-O-Benzylidene-1-N-(benzyloxycarbonylglycyl)-d-ribofuranosylamine (β-anomer)27
8Phosphorylation2,3-O-Benzylidene-1-N-(benzyloxycarbonylglycyl)-d-ribofuranosylamine (β-anomer)N-Cbz-Dibenzyl-β-glycinamide Ribonucleotide83
9Global deprotectionN-Cbz-Dibenzyl-β-glycinamide Ribonucleotideβ-Glycinamide Ribonucleotide (β-GAR)86

Signaling Pathway

The synthesis of β-glycinamide ribonucleotide is a critical step in the de novo purine biosynthesis pathway. This pathway is a major route for the production of purine nucleotides, which are essential for DNA and RNA synthesis. The diagram below illustrates the central role of β-GAR in this pathway.

DeNovoPurineBiosynthesis cluster_pathway De Novo Purine Biosynthesis PRPP Phosphoribosyl Pyrophosphate (PRPP) PRA Phosphoribosylamine (PRA) PRPP->PRA GPAT GAR β-Glycinamide Ribonucleotide (GAR) PRA->GAR GARS FGAR Formylthis compound (FGAR) GAR->FGAR GART FGAM Formylglycinamidine Ribonucleotide (FGAM) FGAR->FGAM FGAMS AIR Aminoimidazole Ribonucleotide (AIR) FGAM->AIR AIRS CAIR Carboxyaminoimidazole Ribonucleotide (CAIR) AIR->CAIR AIRC SAICAR Succinylaminoimidazole- carboxamide Ribonucleotide (SAICAR) CAIR->SAICAR SAICARS AICAR Aminoimidazole- carboxamide Ribonucleotide (AICAR) SAICAR->AICAR ADSL FAICAR Formylaminoimidazole- carboxamide Ribonucleotide (FAICAR) AICAR->FAICAR AICART IMP Inosine Monophosphate (IMP) FAICAR->IMP IMPDH AMP Adenosine Monophosphate (AMP) IMP->AMP ADSS, ADSL GMP Guanosine Monophosphate (GMP) IMP->GMP IMPDH, GMPS

Caption: De Novo Purine Biosynthesis Pathway Highlighting β-GAR.

Experimental Workflow

The chemical synthesis of β-glycinamide ribonucleotide from D-ribose is a multi-step process involving protection, functional group interconversion, and purification of intermediates. The following diagram outlines the key stages of the synthesis.

GAR_Synthesis_Workflow cluster_synthesis β-Glycinamide Ribonucleotide Synthesis Workflow Start D-Ribose Step1_3 Steps 1-3: Acetonide Protection, Acylation, Azide Displacement Start->Step1_3 Intermediate1 2,3-O-Isopropylidene-5-O-acetyl- β-D-ribofuranosyl azide Step1_3->Intermediate1 Step4_5 Steps 4-5: Acetonide Deprotection, Benzylidene Protection Intermediate1->Step4_5 Intermediate2 2,3-O-Benzylidene-5-O-acetyl- β-D-ribofuranosyl azide Step4_5->Intermediate2 Step6 Step 6: Staudinger Reaction with N-Cbz-glycine Intermediate2->Step6 Intermediate3 Protected Glycinamide Riboside Step6->Intermediate3 Step7 Step 7: Deacetylation & Purification Intermediate3->Step7 Intermediate4 β-anomer of Protected Glycinamide Riboside Step7->Intermediate4 Step8 Step 8: Phosphorylation Intermediate4->Step8 Intermediate5 Protected β-Glycinamide Ribonucleotide Step8->Intermediate5 Step9 Step 9: Global Deprotection Intermediate5->Step9 FinalProduct β-Glycinamide Ribonucleotide (β-GAR) Step9->FinalProduct

Caption: Workflow for the Chemical Synthesis of β-GAR.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of β-Glycinamide Ribonucleotide (β-GAR)

This protocol is adapted from Ngu et al. (2022).[1][2]

Materials:

  • D-Ribose

  • Acetone

  • Acetyl chloride

  • Pyridine

  • Tin(IV) chloride

  • Sodium azide

  • Methanol

  • Trifluoroacetic acid

  • Benzaldehyde dimethyl acetal

  • Triphenylphosphine

  • Di(2-pyridyl) disulfide

  • N-Cbz-glycine

  • Toluene

  • Sodium methoxide in methanol

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Dichloromethane (DCM)

  • Dibenzyl N,N-diisopropylphosphoramidite

  • Tetrazole in acetonitrile

  • Hydrogen peroxide (35% in H₂O)

  • Palladium on carbon (Pd-C)

  • Silica gel for column chromatography

Procedure:

Steps 1-3: Synthesis of 2,3-O-Isopropylidene-5-O-acetyl-β-D-ribofuranosyl azide

A detailed multi-step procedure starting from D-ribose leads to the formation of the azide intermediate in a 35% overall yield.[1] This involves acetonide protection, acylation, and a tin tetrachloride-promoted azide displacement.[1]

Steps 4-5: Synthesis of 2,3-O-Benzylidene-5-O-acetyl-β-D-ribofuranosyl azide

The acetonide on the product from step 3 is replaced by a benzylidene group in a two-step process with an overall yield of 85%.[1]

Step 6: Synthesis of 5-O-acetyl-2,3-O-Benzylidene-1-N-(benzyloxycarbonylglycyl)-d-ribofuranosylamine

To a solution of the azide from step 5 in toluene, add triphenylphosphine, di(2-pyridyl) disulfide, and N-Cbz-glycine. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Purify the crude product by silica gel chromatography to yield the product as a mixture of anomers (65% yield).

Step 7: Deacetylation and Separation of the β-anomer

Dissolve the product from step 6 in methanol and add sodium methoxide in methanol at 0 °C. Stir for 30 minutes. After evaporation of methanol, extract the product with diethyl ether. Separate the β-anomer by column chromatography on silica gel using 80% EtOAc/Hexane as the eluent to obtain a white solid (27% yield of the pure β-anomer).[1]

Step 8: Synthesis of N-Cbz-Dibenzyl-β-glycinamide Ribonucleotide

Dissolve the β-anomer from step 7 in dry DCM. Add a solution of dibenzyl N,N-diisopropylphosphoramidite in dry DCM, followed by tetrazole in acetonitrile. Stir at room temperature for 1 hour. Cool the reaction to 0 °C and add hydrogen peroxide. Stir for 45 minutes. Quench the reaction and purify the product by column chromatography to obtain the phosphorylated product (83% yield).[1]

Step 9: Global Deprotection to Yield β-GAR

Dissolve the product from step 8 in a mixture of methanol and water. Add Pd-C and stir the mixture under a hydrogen atmosphere overnight. Filter the reaction mixture through a PTFE syringe filter to remove the catalyst and lyophilize the filtrate to obtain β-GAR as a flaky solid (86% yield).[1]

Protocol 2: Spectrophotometric Assay for this compound Transformylase (GART) Activity

This protocol allows for the determination of GART enzyme activity by monitoring the formation of a product at a specific wavelength.

Materials:

  • Purified GART enzyme

  • Synthesized β-Glycinamide Ribonucleotide (β-GAR)

  • 10-formyl-5,8-dideazafolate (fDDF) or 10-formyltetrahydrofolate (10-formyl-THF) as the formyl donor

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Sodium chloride (NaCl)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM Tris-HCl buffer, pH 8.0, containing 0.1 M NaCl.

    • Prepare stock solutions of β-GAR and fDDF in the Tris-HCl buffer. The exact concentrations will depend on the desired final assay concentrations (typically in the µM range).[3]

    • Prepare a stock solution of the purified GART enzyme in an appropriate buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, pH 8.0). The concentration should be determined using a protein assay.

  • Assay Setup:

    • In a cuvette, prepare the reaction mixture containing:

      • 100 mM Tris-HCl, pH 8.0

      • 0.1 M NaCl

      • Varying concentrations of β-GAR (e.g., 1.25 µM to 55 µM)[3]

      • A fixed, saturating concentration of fDDF (e.g., 40 µM)[3]

    • The final volume of the reaction mixture is typically 1 mL.

  • Enzyme Reaction and Measurement:

    • Equilibrate the reaction mixture at 25 °C in the spectrophotometer.[3]

    • Initiate the reaction by adding a small volume of the GART enzyme solution (e.g., 3 to 6 nM final concentration).[3]

    • Immediately start monitoring the change in absorbance at 295 nm. This wavelength corresponds to the formation of 5,8-dideazafolate, a product of the reaction when fDDF is used as the substrate.[3] The molar extinction coefficient (Δε) for this product is 18.9 mM⁻¹cm⁻¹.[3]

    • Record the absorbance at regular intervals (e.g., every 10 seconds) for a period of 3-5 minutes.

  • Data Analysis:

    • Plot the absorbance at 295 nm against time.

    • Determine the initial velocity (v₀) of the reaction from the linear portion of the curve (ΔAbs/min).

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (µmol/min/mg) = (v₀ / Δε) * (1 / mg of enzyme) * 1000

      • Where:

        • v₀ is the initial rate of reaction in Absorbance units per minute.

        • Δε is the molar extinction coefficient of the product (18.9 mM⁻¹cm⁻¹).[3]

        • mg of enzyme is the amount of enzyme in the assay.

Conclusion

The stereoselective synthesis of β-glycinamide ribonucleotide provides a reliable source of this critical intermediate for research purposes. The detailed protocol outlined here, along with the quantitative data, offers a clear path for its preparation in a laboratory setting. The availability of synthetic β-GAR enables the detailed study of the de novo purine biosynthesis pathway and the characterization of the GART enzyme, which is a significant target in drug discovery. The provided enzyme assay protocol serves as a fundamental tool for researchers to investigate GART kinetics and screen for potential inhibitors.

References

Purification of Glycinamide Ribonucleotide from a Reaction Mixture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of glycinamide ribonucleotide (GAR) from both chemical and enzymatic reaction mixtures. GAR is a key intermediate in the de novo purine biosynthesis pathway, making its purified form essential for biochemical assays, structural studies, and as a starting material for the synthesis of nucleotide analogs for drug development.[1] The protocols herein describe two primary chromatographic techniques: Anion-Exchange Chromatography (AEC) and Hydrophilic Interaction Liquid Chromatography (HILIC), providing researchers with robust methods to obtain high-purity GAR.

Introduction

This compound (GAR) is a central molecule in cellular metabolism, serving as a precursor in the biosynthesis of purine nucleotides, which are the building blocks of DNA and RNA.[1] The enzymatic synthesis of GAR is catalyzed by this compound synthetase (GARS), which condenses 5-phospho-D-ribosylamine (PRA) with glycine in an ATP-dependent manner.[2] Chemical synthesis routes have also been developed, often involving multi-step processes with protection and deprotection strategies.[3][4]

Regardless of the synthetic route, the crude reaction mixture contains a variety of impurities, including unreacted starting materials, byproducts, and in the case of chemical synthesis, protecting groups and coupling reagents. For enzymatic synthesis, common impurities include adenosine triphosphate (ATP), adenosine diphosphate (ADP), inorganic phosphate, and excess glycine. In chemical synthesis, failure sequences and other structurally related byproducts can be present.[] The polar and charged nature of GAR necessitates specialized purification techniques to achieve the high purity required for downstream applications.

This document outlines detailed protocols for the purification of GAR using Anion-Exchange Chromatography (AEC) and Hydrophilic Interaction Liquid Chromatography (HILIC), techniques well-suited for the separation of polar and charged molecules like nucleotides.

Data Presentation: Comparison of Synthesis and Purification Methods

The following tables summarize quantitative data from published literature on the synthesis and purification of this compound.

Table 1: Yield Data for this compound Synthesis

Synthesis MethodKey StepsReported YieldReference
Chemical SynthesisNine-step synthesis from D-ribose9.5% overall yield[3]
Chemical SynthesisNine-step synthesis from D-ribose5% overall yield[4]
Chemical SynthesisFinal deprotection and lyophilization86%[6]
Enzymatic SynthesisConversion of ribose-5-phosphate to GAR10% production yield[7]

Table 2: Overview of Purification Techniques for GAR and Related Compounds

Purification TechniqueStationary PhaseElution PrincipleApplicability for GARKey Considerations
Anion-Exchange Chromatography (AEC) Strong anion-exchange resin (e.g., quaternary ammonium functionality)Elution with an increasing salt gradient (e.g., NaCl or ammonium bicarbonate)High. Separates based on the negative charge of the phosphate group.High salt concentrations in the eluent may require a subsequent desalting step.[8]
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar stationary phase (e.g., silica, amide, or diol)Elution with an increasing aqueous component in a highly organic mobile phase.High. Separates based on polarity.High organic content of the mobile phase is compatible with mass spectrometry.[9]
Silica Gel Chromatography Silica gelElution with a gradient of non-polar to polar organic solvents (e.g., hexane/ethyl acetate).Limited to protected, less polar GAR intermediates.Not suitable for the final, unprotected, polar GAR molecule.
Lyophilization Not applicable (drying method)Sublimation of solvent from a frozen state.Used as a final step to obtain a solid product after chromatographic purification.Effective for removing volatile buffers like ammonium bicarbonate.

Experimental Protocols

Protocol 1: Purification of GAR using Anion-Exchange Chromatography (AEC)

This protocol is adapted from a generic method for nucleotide purification and is suitable for purifying GAR from an enzymatic synthesis reaction mixture.[10]

3.1.1. Materials and Reagents

  • Crude Reaction Mixture: Containing GAR, unreacted ATP, glycine, and co-products like ADP and inorganic phosphate.

  • AEC Column: A prepacked strong anion-exchange column (e.g., Tosoh TSKgel SuperQ-5PW or similar).

  • Binding Buffer (Buffer A): 20 mM Ammonium Bicarbonate, pH 8.0.

  • Elution Buffer (Buffer B): 1 M Ammonium Bicarbonate, pH 8.0.

  • HPLC or FPLC System: With UV detection capabilities at 210-220 nm (for the amide bond of GAR).

  • Filtration Units: 0.22 µm syringe filters.

  • Lyophilizer.

3.1.2. Experimental Workflow

AEC_Workflow start Start: Crude Reaction Mixture prep Sample Preparation: Filter through 0.22 µm filter start->prep loading Sample Loading: Load the filtered sample onto the column prep->loading equilibration Column Equilibration: Equilibrate AEC column with Buffer A equilibration->loading wash Wash Step: Wash with Buffer A to remove unbound impurities (e.g., glycine) loading->wash elution Elution: Apply a linear gradient of 0-100% Buffer B over 20 column volumes wash->elution collection Fraction Collection: Collect fractions based on UV absorbance elution->collection analysis Purity Analysis: Analyze fractions by analytical HPLC-MS collection->analysis pooling Pooling: Pool pure fractions containing GAR analysis->pooling lyophilization Lyophilization: Freeze-dry the pooled fractions to obtain pure GAR as a solid pooling->lyophilization end End: Purified GAR lyophilization->end HILIC_Workflow start Start: Crude Reaction Mixture prep Sample Preparation: Dissolve in Mobile Phase A and filter start->prep loading Sample Loading: Inject the prepared sample prep->loading equilibration Column Equilibration: Equilibrate HILIC column with Mobile Phase A equilibration->loading elution Elution: Apply a gradient of 0-100% Mobile Phase B loading->elution collection Fraction Collection: Collect fractions based on UV/MS signal elution->collection analysis Purity Analysis: Confirm purity of fractions by LC-MS collection->analysis pooling Pooling: Combine pure GAR fractions analysis->pooling solvent_removal Solvent Removal: Evaporate or lyophilize to obtain solid GAR pooling->solvent_removal end End: Purified GAR solvent_removal->end Purine_Biosynthesis cluster_synthesis GAR Synthesis R5P Ribose-5-Phosphate PRA Phosphoribosylamine R5P->PRA PPAT GAR This compound PRA->GAR GARS (ATP, Glycine -> ADP, Pi) FGAR Formylthis compound GAR->FGAR GART Purines Purine Nucleotides (AMP, GMP) FGAR->Purines Multiple Steps Logical_Relationship synthesis GAR Synthesis (Chemical or Enzymatic) crude Crude Reaction Mixture (GAR + Impurities) synthesis->crude purification Purification Strategy (AEC or HILIC) crude->purification analysis Purity and Identity Analysis (HPLC-MS, NMR) purification->analysis analysis->purification Optimization pure_gar Purified GAR (>95% Purity) analysis->pure_gar downstream Downstream Applications (Enzyme Assays, Drug Development) pure_gar->downstream

References

Application Notes and Protocols for the Enzymatic Assay of Glycinamide Ribonucleotide Transformylase (GART)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide ribonucleotide transformylase (GART) is a critical enzyme in the de novo purine biosynthesis pathway. It catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (or a synthetic analog) to this compound (GAR), producing formylthis compound (FGAR). This step is essential for the formation of purine nucleotides, which are fundamental building blocks of DNA and RNA. Due to its vital role in cell proliferation, GART is a significant target for the development of anticancer drugs.

These application notes provide a detailed protocol for a continuous spectrophotometric assay to measure the enzymatic activity of GART. The assay is based on monitoring the formation of the product, which results in a change in absorbance at a specific wavelength. This method is suitable for kinetic studies, inhibitor screening, and characterizing the enzymatic properties of GART.

Principle of the Assay

The GART enzymatic assay is a continuous spectrophotometric method that monitors the increase in absorbance resulting from the conversion of the folate co-substrate. In this protocol, a synthetic folate analog, 10-formyl-5,8-dideazafolate (fDDF), is used as the formyl donor. The transfer of the formyl group to GAR results in the formation of 5,8-dideazafolate, which has a distinct absorbance at 295 nm. The rate of increase in absorbance at 295 nm is directly proportional to the GART enzyme activity. The reaction is as follows:

This compound (GAR) + 10-formyl-5,8-dideazafolate (fDDF) --(GART)--> Formylthis compound (FGAR) + 5,8-dideazafolate

Data Presentation

The following table summarizes the key quantitative data for the human GART enzymatic assay.

ParameterValueReference
Optimal pH 8.0[1]
Optimal Temperature 25 °C[1]
Wavelength of Detection 295 nm[1]
Molar Extinction Coefficient Change (Δε) 18.9 mM⁻¹cm⁻¹[1]
Substrate (GAR) Kₘ ~100 µM[2]
Co-substrate (fDDF) Kₘ ~1-10 µM[3]
Vₘₐₓ Varies with enzyme preparationN/A

Experimental Protocols

Reagent Preparation

1. Assay Buffer (100 mM Tris-HCl, 0.1 M NaCl, pH 8.0):

  • Dissolve 12.11 g of Tris base in approximately 800 mL of deionized water.

  • Add 5.84 g of NaCl.

  • Adjust the pH to 8.0 at 25 °C with concentrated HCl.

  • Bring the final volume to 1 L with deionized water.

  • Filter the buffer through a 0.22 µm filter.

2. This compound (GAR) Stock Solution (e.g., 10 mM):

  • Prepare GAR in deionized water. The synthesis of GAR can be complex; it is often synthesized enzymatically or chemically. For a detailed chemical synthesis protocol, refer to specialized literature.

  • Determine the exact concentration spectrophotometrically or by other appropriate methods.

  • Store aliquots at -20°C.

3. 10-formyl-5,8-dideazafolate (fDDF) Stock Solution (e.g., 1 mM):

  • The synthesis of fDDF is a multi-step chemical process. For detailed synthesis protocols, refer to publications on folate analog synthesis.[4][5]

  • Dissolve the synthesized fDDF in a suitable solvent, such as DMSO, to prepare a concentrated stock solution.

  • Determine the exact concentration spectrophotometrically.

  • Store aliquots at -80°C, protected from light.

4. GART Enzyme Solution:

  • The concentration of the GART enzyme should be determined based on its specific activity.

  • Dilute the enzyme in the assay buffer to a final concentration that provides a linear rate of absorbance change over the desired time course (e.g., 1-10 nM).

  • Keep the enzyme on ice during the experiment.

Enzymatic Assay Protocol

This protocol is designed for a standard 1 mL cuvette-based spectrophotometer. The volumes can be scaled down for use in a microplate reader.

  • Set up the Spectrophotometer:

    • Set the spectrophotometer to read absorbance at 295 nm.

    • Equilibrate the spectrophotometer cell holder to 25 °C.

  • Prepare the Reaction Mixture:

    • In a 1 mL quartz cuvette, add the following components in the order listed, ensuring to mix gently after each addition:

      • Assay Buffer: to a final volume of 1 mL (e.g., 880 µL if adding 100 µL of GAR and 10 µL of each of the other reagents).

      • GAR Stock Solution: to the desired final concentration (e.g., 100 µL of a 10 mM stock for a final concentration of 1 mM).

      • fDDF Stock Solution: to the desired final concentration (e.g., 10 µL of a 1 mM stock for a final concentration of 10 µM).

    • Incubate the reaction mixture in the spectrophotometer at 25 °C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction:

    • Initiate the reaction by adding the GART enzyme solution to the cuvette (e.g., 10 µL of a diluted enzyme stock).

    • Quickly mix the contents of the cuvette by gently inverting it with a cuvette cap or by gentle pipetting.

  • Monitor the Reaction:

    • Immediately start recording the absorbance at 295 nm at regular intervals (e.g., every 15 or 30 seconds) for a period of 5-10 minutes.

    • Ensure that the initial phase of the reaction is linear.

  • Data Analysis:

    • Determine the initial rate of the reaction (ΔA₂₉₅/min) from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the Beer-Lambert law:

      Activity (µmol/min/mL) = (ΔA₂₉₅/min) / (Δε × path length)

      where:

      • ΔA₂₉₅/min is the initial rate of absorbance change per minute.

      • Δε is the molar extinction coefficient change (18.9 mM⁻¹cm⁻¹).[1]

      • path length is the path length of the cuvette (typically 1 cm).

    • To calculate the specific activity (µmol/min/mg) , divide the enzyme activity by the concentration of the enzyme in the assay in mg/mL.

      Specific Activity = Activity (µmol/min/mL) / [Enzyme] (mg/mL)

Mandatory Visualizations

Purine_Biosynthesis_Pathway cluster_purine De Novo Purine Biosynthesis cluster_cofactor Cofactor PRPP PRPP PRA Phosphoribosylamine PRPP->PRA PPAT GAR Glycinamide Ribonucleotide PRA->GAR GARS FGAR Formylglycinamide Ribonucleotide GAR->FGAR GART GAR->FGAR  Formyl Group  Transfer FGAM Formylglycinamidine Ribonucleotide FGAR->FGAM FGAMS AIR Aminoimidazole Ribonucleotide FGAM->AIR AIRS CAIR Carboxyaminoimidazole Ribonucleotide AIR->CAIR AIRC SAICAR Succinylaminoimidazole carboxamide Ribonucleotide CAIR->SAICAR SAICARS AICAR Aminoimidazole carboxamide Ribonucleotide SAICAR->AICAR ADSL FAICAR Formylaminoimidazole carboxamide Ribonucleotide AICAR->FAICAR ATIC IMP Inosine Monophosphate (IMP) FAICAR->IMP ATIC THF THF Formyl_THF 10-Formyl-THF Formyl_THF->THF GART_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate (GAR), Co-substrate (fDDF), and Enzyme Solutions Setup_Spec Set Spectrophotometer to 295 nm and 25 °C Reagents->Setup_Spec Reaction_Mix Prepare Reaction Mixture in Cuvette (Buffer, GAR, fDDF) Setup_Spec->Reaction_Mix Equilibrate Equilibrate Mixture at 25 °C for 5 min Reaction_Mix->Equilibrate Initiate Initiate Reaction with GART Enzyme Equilibrate->Initiate Monitor Monitor Absorbance at 295 nm for 5-10 min Initiate->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Rate Determine Initial Rate (ΔA/min) from Linear Phase Plot->Rate Calculate_Activity Calculate Enzyme Activity using Beer-Lambert Law Rate->Calculate_Activity Calculate_Specific_Activity Calculate Specific Activity Calculate_Activity->Calculate_Specific_Activity

References

Application Notes: Measuring Glycyl-tRNA Synthetase (GARS) Activity in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycyl-tRNA Synthetase (GARS) is a ubiquitously expressed enzyme essential for protein synthesis.[1] It belongs to the family of aminoacyl-tRNA synthetases (aaRSs) that catalyze the crucial two-step reaction of attaching an amino acid to its cognate tRNA molecule.[1][2][3] Specifically, GARS ligates glycine to its corresponding tRNA (tRNA-Gly).[1] Mutations in the GARS1 gene have been implicated in peripheral neuropathies, such as Charcot-Marie-Tooth disease type 2D (CMT2D), highlighting its importance beyond its canonical role in translation.[1][4] Therefore, accurately measuring GARS activity in biological samples like cell lysates is critical for basic research, disease modeling, and the development of therapeutic inhibitors.

The enzymatic activity of GARS, like other aaRSs, can be determined by monitoring the consumption of ATP or the production of one of its byproducts, inorganic pyrophosphate (PPi).[2][5] This document provides detailed protocols for preparing cell lysates and subsequently measuring GARS activity using two common and robust methods: a colorimetric pyrophosphate detection assay and a luminescence-based ATP depletion assay.

Principle of GARS Activity Assays

The aminoacylation reaction catalyzed by GARS proceeds in two main steps, both of which occur at the enzyme's active site:

  • Amino Acid Activation : Glycine is activated by ATP to form a glycyl-adenylate (Gly-AMP) intermediate, releasing inorganic pyrophosphate (PPi).[2][5][6]

    • GARS + Glycine + ATP ↔ GARS•(Gly-AMP) + PPi

  • Aminoacyl Transfer : The activated glycine is transferred from the adenylate intermediate to the 3'-end of its cognate tRNA, releasing AMP.[2][5][6]

    • GARS•(Gly-AMP) + tRNAGly ↔ Gly-tRNAGly + GARS + AMP

Assays are designed to quantify either the PPi produced in the first step or the ATP consumed.

Diagrams and Visualizations

GARS_Reaction_Pathway cluster_step1 Step 1: Amino Acid Activation cluster_step2 Step 2: Aminoacyl Transfer GARS GARS Reaction1 + GARS->Reaction1 Gly Glycine Gly->Reaction1 ATP ATP ATP->Reaction1 Intermediate GARS • (Gly-AMP) Reaction1->Intermediate Mg²⁺ PPi Pyrophosphate (PPi) Intermediate->PPi releases Reaction2 + Intermediate->Reaction2 tRNA tRNA-Gly tRNA->Reaction2 Products Gly-tRNA-Gly + GARS + AMP Reaction2->Products Experimental_Workflow A 1. Cell Culture & Treatment B 2. Cell Harvesting & Lysis A->B C 3. Clarification of Lysate (Centrifugation) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. GARS Activity Assay Setup (Add Lysate, Substrates, Buffers) D->E F 6. Kinetic Measurement (Plate Reader) E->F G 7. Data Analysis (Calculate Reaction Rate) F->G H 8. Normalize Activity (to Protein Concentration) G->H GARS_Signaling_CMT2D cluster_normal Normal Signaling cluster_mutant CMT2D Pathogenic Signaling VEGF VEGF Nrp1_normal Nrp1 Receptor VEGF->Nrp1_normal binds Downstream_normal Normal Neuronal Signaling Nrp1_normal->Downstream_normal activates GARS_mut Mutant GARS Nrp1_mutant Nrp1 Receptor GARS_mut->Nrp1_mutant aberrantly binds Downstream_mutant Impaired Neuronal Signaling (Peripheral Neuropathy) Nrp1_mutant->Downstream_mutant interferes with VEGF_mut VEGF VEGF_mut->Nrp1_mutant binding blocked

References

Application Notes and Protocols for GAR Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Glycinamide Ribonucleotide (GAR) inhibitors in cancer research. This document details their mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential experiments.

Application Notes

Introduction to GAR Inhibitors

This compound formyltransferase (GARFT) is a critical enzyme in the de novo purine biosynthesis pathway, which is essential for the production of purines, the building blocks of DNA and RNA.[1] Cancer cells, due to their rapid proliferation, have a significantly higher demand for nucleotides compared to normal cells, making the enzymes in this pathway attractive targets for cancer therapy.[1] GAR inhibitors are small molecules designed to specifically block the activity of GARFT.[1] By doing so, they disrupt the synthesis of purine nucleotides, leading to a deficit of these vital components. This selective targeting of the metabolic needs of cancer cells can induce cell cycle arrest and programmed cell death (apoptosis), while having a lesser effect on normal, healthy cells.[1]

Mechanism of Action

GAR inhibitors function by binding to the active site of GARFT, which prevents the enzyme from catalyzing the formylation of this compound to formylthis compound. This inhibition leads to an accumulation of upstream substrates and a depletion of the downstream purine products necessary for DNA replication and RNA transcription.[1] The resulting metabolic stress and DNA damage in cancer cells ultimately trigger their death and can lead to a reduction in tumor growth.[1] Research has shown that many cancer cells are more dependent on the de novo purine biosynthesis pathway than normal cells, which can utilize salvage pathways to recycle purines. This dependency makes them particularly vulnerable to GARFT inhibition.[1]

Therapeutic Potential and Applications

Preclinical studies have demonstrated that GAR inhibitors possess potent anticancer activity against a range of tumor types, including breast cancer, lung cancer, and leukemia.[1] Beyond their use as single agents, GAR inhibitors show potential for use in combination therapies. They may enhance the efficacy of DNA-damaging drugs or be used alongside immune checkpoint inhibitors to overcome resistance mechanisms.[1] The primary application of GAR inhibitors is in oncology, but their ability to modulate purine metabolism suggests potential for treating other diseases characterized by aberrant cell proliferation, such as certain autoimmune and inflammatory conditions.[1]

Quantitative Data Summary

The following tables summarize the inhibitory activity of various GAR inhibitors against their target enzyme and cancer cell lines.

InhibitorTargetKi (nM)Cell LineIC50 (nM)Reference
AG2034Human GARFT28L12104[2]
AG2034Human GARFT28CCRF-CEM2.9[2]
InhibitorTarget EnzymeCell Line ExtractIC50 (µM)Reference
(6R,S)-H4HPteGlu4–6GARFTManca human lymphoma0.3 - 1.3[3]
HPteGlu4–6AICARFTManca human lymphoma~2[3]
HPteGlu5–6Thymidylate synthaseManca human lymphoma8[3]
InhibitorCell LineIC50 (µM)Reference
HPteGluManca6[3]
(6R,S)-5-methyl-H4HPteGluManca8[3]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol outlines a method to determine the effect of GAR inhibitors on the proliferation of cancer cells in vitro using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • GAR inhibitor stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the GAR inhibitor in complete culture medium. It is critical to ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the GAR inhibitor. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a GAR inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line of interest

  • GAR inhibitor formulation for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1x10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the GAR inhibitor to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle solution to the control group.

  • Monitoring and Data Collection:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed differences.

Visualizations

De_Novo_Purine_Biosynthesis PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl- transferase GAR GAR PRA->GAR GAR Synthetase FGAR FGAR GAR->FGAR GARFT Purines Purines (DNA/RNA Synthesis) FGAR->Purines ... (multiple steps) GARFT GARFT Inhibitor GAR Inhibitor Inhibitor->GARFT Inhibition

Caption: The de novo purine biosynthesis pathway and the site of action of GAR inhibitors.

In_Vitro_Screening_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed cancer cells in 96-well plates incubate_attach Incubate overnight for cell attachment seed_cells->incubate_attach prepare_dilutions Prepare serial dilutions of GAR inhibitors add_compounds Add compounds to cells prepare_dilutions->add_compounds incubate_treat Incubate for 48-72 hours add_compounds->incubate_treat add_reagent Add CCK-8 reagent read_plate Measure absorbance at 450 nm add_reagent->read_plate calculate_ic50 Calculate IC50 values read_plate->calculate_ic50

Caption: Workflow for an in vitro cell-based screening assay to identify GAR inhibitors.

In_Vivo_Xenograft_Workflow cluster_setup Model Setup cluster_dosing Treatment Phase cluster_evaluation Evaluation implant_cells Implant cancer cells subcutaneously in mice monitor_tumors Monitor for tumor formation implant_cells->monitor_tumors randomize Randomize mice into treatment & control groups administer_drug Administer GAR inhibitor or vehicle randomize->administer_drug measure_tumors Measure tumor volume and body weight regularly excise_tumors Excise tumors at end of study measure_tumors->excise_tumors analyze_data Analyze tumor growth inhibition excise_tumors->analyze_data

Caption: Workflow for an in vivo tumor xenograft study to evaluate GAR inhibitor efficacy.

References

Application Notes and Protocols for the Development of Glycinamide Ribonucleotide Transformylase (GART) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide ribonucleotide transformylase (GART) is a critical enzyme in the de novo purine biosynthesis pathway, responsible for catalyzing the transfer of a formyl group from 10-formyltetrahydrofolate to this compound (GAR).[1] This pathway is essential for the production of purine nucleotides, the building blocks of DNA and RNA.[2] In many cancer cells, there is an increased reliance on this de novo pathway to sustain rapid proliferation, making GART an attractive target for the development of anticancer therapeutics.[3] Inhibiting GART disrupts purine synthesis, leading to metabolic stress, cell cycle arrest, and ultimately apoptosis in cancer cells.[2]

These application notes provide a comprehensive overview of the methodologies and protocols required for the identification and characterization of GART inhibitors. This document outlines the key signaling pathways, experimental workflows, and detailed protocols for enzyme and cell-based assays, as well as biophysical and structural biology techniques crucial for inhibitor development.

GART in the De Novo Purine Biosynthesis Pathway

GART is a key enzyme in the multi-step de novo purine biosynthesis pathway that synthesizes purine nucleotides from basic precursors. In mammals, GART is part of a trifunctional protein that also contains this compound synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS) activities. The GART activity itself catalyzes the third step in this pathway.

purine_biosynthesis cluster_GART_inhibition Target for Inhibition PRPP PRPP PRA PRA PRPP->PRA PPAT GAR GAR PRA->GAR GARS FGAR FGAR GAR->FGAR GART GAR->FGAR FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC SAICAR SAICAR CAIR->SAICAR SAICARS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC

Figure 1: De novo purine biosynthesis pathway highlighting GART.

Workflow for GART Inhibitor Development

The development of GART inhibitors typically follows a structured, multi-disciplinary workflow. This process begins with target validation and progresses through hit identification, lead optimization, and preclinical evaluation.

inhibitor_workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target_Validation Target Validation Assay_Development Assay Development Target_Validation->Assay_Development HTS High-Throughput Screening (HTS) Assay_Development->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR Structure-Activity Relationship (SAR) Hit_Identification->SAR Lead_Op Lead Optimization SAR->Lead_Op ADME_Tox ADME/Tox Profiling Lead_Op->ADME_Tox In_Vivo In Vivo Efficacy Models Lead_Op->In_Vivo ADME_Tox->SAR Preclinical_Candidate Preclinical Candidate Selection In_Vivo->Preclinical_Candidate

Figure 2: General workflow for GART inhibitor development.

Quantitative Data for Known GART Inhibitors

The following table summarizes the inhibitory activities of several known GART inhibitors. This data is essential for comparing the potency of novel compounds against established benchmarks.

InhibitorTargetKi (nM)IC50 (nM)Cell LineReference(s)
Lometrexol (DDATHF)GART60--[2]
AG2034GART284L1210[4]
AG2034GART282.9CCRF-CEM[4]
10R-3 (10-methylthio-DDACTHF)rhGART21080CCRF-CEM[1]
10S-3 (10-methylthio-DDACTHF)rhGART18050CCRF-CEM[1]
Compound 12rhGART13040CCRF-CEM[5]

Experimental Protocols

GART Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against purified recombinant human GART. The assay monitors the formation of 5,8-dideazafolate, a product of the enzymatic reaction, which absorbs light at 295 nm.

Materials:

  • Purified recombinant human GART enzyme

  • This compound (GAR)

  • 10-formyl-5,8-dideazafolate (fDDF)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, with 0.1 M NaCl

  • Test compounds dissolved in DMSO

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading at 295 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of GART enzyme in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 3-6 nM).

    • Prepare stock solutions of GAR and fDDF in assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound dilution (or DMSO for control)

      • GAR solution (final concentration typically 1.25-55 µM)

      • fDDF solution (final concentration typically 1.25-40 µM)

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction and Measure:

    • Initiate the reaction by adding the GART enzyme solution to each well.

    • Immediately place the plate in the spectrophotometer and begin monitoring the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each compound concentration.

    • Determine the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (GAR) and the inhibitor. Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of GART inhibitors on the proliferation of cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, which is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., CCRF-CEM, L1210)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • Add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as negative controls.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Biophysical Characterization of Inhibitor Binding

TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to screen for ligand binding by measuring the change in a protein's thermal stability upon ligand binding.

Materials:

  • Purified recombinant human GART protein

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay Buffer: 100 mM HEPES pH 7.5, 150 mM NaCl

  • Test compounds

  • Real-time PCR instrument with a thermal melting program

Procedure:

  • Reaction Setup (in a 96-well PCR plate):

    • Prepare a master mix containing GART protein (final concentration ~2 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.

    • Aliquot the master mix into the wells of the PCR plate.

    • Add the test compounds to the wells (final concentration typically 10-50 µM). Include a DMSO control.

  • Thermal Denaturation:

    • Seal the plate and centrifuge briefly.

    • Place the plate in the real-time PCR instrument.

    • Run a thermal melting program, typically from 25°C to 95°C with a ramp rate of 1°C/minute, measuring fluorescence at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is the midpoint of the unfolding transition.

    • A significant increase in Tm in the presence of a compound compared to the DMSO control indicates ligand binding and stabilization of the protein.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS, and stoichiometry).

Materials:

  • Purified recombinant human GART protein

  • Test compound

  • ITC Buffer (dialysis buffer for the protein)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the GART protein extensively against the ITC buffer.

    • Dissolve the test compound in the final dialysis buffer. Ensure the DMSO concentration is identical and minimal in both protein and ligand solutions.

    • Accurately determine the concentrations of the protein and the ligand.

  • ITC Experiment:

    • Load the GART protein solution (typically 10-50 µM) into the sample cell.

    • Load the test compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution at a constant temperature.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).

X-ray Crystallography of GART-Inhibitor Complex

Determining the three-dimensional structure of GART in complex with an inhibitor provides invaluable insights into the binding mode and facilitates structure-based drug design.

Materials:

  • Highly purified and concentrated recombinant human GART protein (>95% purity, 5-10 mg/mL)

  • Test inhibitor

  • Crystallization screens and reagents

  • Crystallization plates (e.g., sitting drop or hanging drop)

  • X-ray diffraction equipment (in-house or synchrotron source)

Procedure:

  • Protein-Inhibitor Complex Formation:

    • Incubate the purified GART protein with a 2-5 fold molar excess of the inhibitor for at least 1 hour on ice prior to setting up crystallization trials.

  • Crystallization Screening:

    • Use sparse-matrix screening kits to test a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

    • Set up crystallization trials using vapor diffusion methods (sitting or hanging drop). Typically, 1 µL of the protein-inhibitor complex is mixed with 1 µL of the reservoir solution.

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Optimization:

    • Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, protein, and buffer pH to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement with a known GART structure as a search model.

    • Refine the structure and build the inhibitor into the electron density map.

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow and decision-making process in the early stages of GART inhibitor characterization.

experimental_logic Start Identified Hit Compound Enzyme_Assay Enzyme Inhibition Assay (IC50) Start->Enzyme_Assay Is_Active Active? (e.g., IC50 < 10 µM) Enzyme_Assay->Is_Active No_Activity Discard/Modify Is_Active->No_Activity No Cell_Assay Cell-Based Proliferation Assay (IC50) Is_Active->Cell_Assay Yes Is_Cell_Permeable Cell Permeable & Active? Cell_Assay->Is_Cell_Permeable Not_Permeable Optimize for Permeability Is_Cell_Permeable->Not_Permeable No Biophysical_Assay Biophysical Assays (TSA, ITC for KD) Is_Cell_Permeable->Biophysical_Assay Yes Direct_Binding Direct Binding Confirmed? Biophysical_Assay->Direct_Binding No_Binding Re-evaluate Mechanism Direct_Binding->No_Binding No Crystallography X-ray Crystallography Direct_Binding->Crystallography Yes Structure_Obtained Structure Solved? Crystallography->Structure_Obtained No_Structure Optimize Crystallization Structure_Obtained->No_Structure No SBDD Structure-Based Drug Design Structure_Obtained->SBDD Yes

Figure 3: Logical workflow for hit compound characterization.

Conclusion

The development of potent and selective GART inhibitors holds significant promise for the treatment of cancers that are dependent on de novo purine biosynthesis. The application notes and protocols provided herein offer a comprehensive guide for researchers to effectively identify, characterize, and optimize novel GART inhibitors. A systematic approach, combining robust enzymatic and cellular assays with detailed biophysical and structural characterization, is paramount to advancing these promising therapeutic agents from the laboratory to the clinic.

References

Application Notes and Protocols for Utilizing Glycinamide Ribonucleotide Analogues in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The de novo purine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy metabolism, and signaling. Glycinamide ribonucleotide (GAR) is a key intermediate in this pathway, and its subsequent transformation is catalyzed by this compound formyltransferase (GARFT). Due to the high demand for nucleotides in rapidly proliferating cells, GARFT has emerged as a significant target for the development of anticancer agents. This compound analogues are a class of molecules designed to interfere with this critical step, acting as inhibitors or metabolic probes to study purine metabolism.

These application notes provide detailed protocols and data for the use of GAR analogues in metabolic research, catering to the needs of researchers, scientists, and drug development professionals. The information herein will facilitate the study of de novo purine biosynthesis, the evaluation of novel GARFT inhibitors, and the elucidation of the metabolic consequences of pathway disruption.

Data Presentation: Quantitative Analysis of GAR Analogue Activity

The following tables summarize the inhibitory activities of various GAR analogues against GARFT and their cytotoxic effects on different cancer cell lines. This data is crucial for selecting the appropriate analogue and concentration for specific experimental needs.

Table 1: In Vitro GARFT Inhibition by this compound Analogues

CompoundAnalogue TypeTarget EnzymeKᵢ (nM)IC₅₀ (nM)Cell Line/SystemReference
AG2034Thienoyl-L-glutamic acid derivativeHuman GARFT28-Recombinant Human GARFT[1]
LY3098865,10-dideazatetrahydrofolic acid derivativeGARFT--RAW 264.7 Macrophage[2]
LY329201Pyrido[2,3-d]pyrimidine derivativeGARFT--RAW 264.7 Macrophage[2]
Homofolate Polyglutamates (H₄HPteGlu₄₋₆)Folate AnalogueGARFT-300 - 1300Manca human lymphoma & L1210 murine leukemia cell extracts

Table 2: Cellular Activity of this compound Analogues

CompoundCell LineCell TypeIC₅₀ (nM)Assay TypeReference
AG2034L1210Murine Leukemia4Growth Inhibition[1]
AG2034CCRF-CEMHuman T-cell Leukemia2.9Growth Inhibition[1]
LY309886RAW 264.7Murine Macrophage90 (EC₅₀)Purine Biosynthesis Inhibition[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving GAR analogues.

Protocol 1: In Vitro GARFT Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of GAR analogues on GARFT.

Materials:

  • Recombinant human GARFT enzyme

  • This compound (GAR)

  • 10-formyl-5,8-dideazafolate (FDDF), a stable analogue of the folate co-substrate

  • GAR analogue (inhibitor)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 295 nm

Procedure:

  • Prepare Reagents:

    • Dissolve GAR and FDDF in Assay Buffer to desired stock concentrations.

    • Prepare a serial dilution of the GAR analogue in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer.

    • Add 25 µL of the GAR analogue dilution (or vehicle control).

    • Add 25 µL of GAR solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 50 µL of pre-warmed GARFT enzyme solution to each well to start the reaction.

    • Immediately place the plate in the spectrophotometer.

  • Data Acquisition:

    • Measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes. The product of the reaction, 5,8-dideazafolate, has a higher absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to assess the cytotoxic effects of GAR analogues on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, HCT116)

  • Complete cell culture medium

  • GAR analogue

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the GAR analogue in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the GAR analogue.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration to determine the IC₅₀ value.

Protocol 3: Metabolomic Analysis of Purine Pathway Intermediates by LC-MS/MS

This protocol describes the extraction and analysis of intracellular purine metabolites from cells treated with GAR analogues.

Materials:

  • Cancer cell line

  • GAR analogue

  • 6-well cell culture plates

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with the GAR analogue at the desired concentration for a specific time period (e.g., 24 hours). Include vehicle-treated controls.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes and incubate at -80°C for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation:

    • Transfer the supernatant to a new tube.

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Use a suitable column (e.g., C18) and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the metabolites.

    • Use multiple reaction monitoring (MRM) mode on the mass spectrometer to detect and quantify specific purine pathway intermediates (e.g., GAR, FGAR, IMP, AMP, GMP).

  • Data Analysis:

    • Integrate the peak areas for each metabolite.

    • Normalize the data to the cell number or total protein content.

    • Compare the metabolite levels between the GAR analogue-treated and control samples to identify significant changes.

Visualizations

De Novo Purine Biosynthesis Pathway

The following diagram illustrates the de novo purine biosynthesis pathway, highlighting the role of GARFT and the point of intervention for GAR analogues.

DeNovoPurineBiosynthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPS PRA Phosphoribosylamine PRPP->PRA PPAT GAR This compound (GAR) PRA->GAR GART (GARS domain) FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GART (GARFT domain) FGAM Formylglycinamidine Ribonucleotide FGAR->FGAM FGAMS AIR Aminoimidazole Ribonucleotide FGAM->AIR GART (AIRS domain) CAIR Carboxyaminoimidazole Ribonucleotide AIR->CAIR PAICS (CAIRS domain) SAICAR Succinylaminoimidazole- carboxamide Ribonucleotide CAIR->SAICAR PAICS (SAICARS domain) AICAR Aminoimidazole- carboxamide Ribonucleotide SAICAR->AICAR ADSL FAICAR Formylaminoimidazole- carboxamide Ribonucleotide AICAR->FAICAR ATIC IMP Inosine Monophosphate (IMP) FAICAR->IMP ATIC AMP AMP IMP->AMP GMP GMP IMP->GMP Inhibitor GAR Analogues (Inhibitors) Inhibitor->GAR ExperimentalWorkflow start Start: Novel GAR Analogue enz_assay In Vitro Enzyme Inhibition Assay (GARFT) start->enz_assay cell_via Cell Viability/ Proliferation Assays start->cell_via data_analysis Data Analysis and IC50/EC50 Determination enz_assay->data_analysis metabolomics Metabolomic Profiling (LC-MS/MS) cell_via->metabolomics cell_via->data_analysis metabolomics->data_analysis conclusion Conclusion: Characterization of Analogue's Potency and Mechanism data_analysis->conclusion LogicalRelationship inhibitor GAR Analogue garft_inhibition Inhibition of GARFT inhibitor->garft_inhibition purine_depletion Depletion of Purine Nucleotides garft_inhibition->purine_depletion dna_rna_synthesis Inhibition of DNA/RNA Synthesis purine_depletion->dna_rna_synthesis cell_cycle_arrest Cell Cycle Arrest dna_rna_synthesis->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

Application Notes and Protocols for the Expression and Purification of Recombinant Human GART Domain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human trifunctional purine biosynthetic protein adenosine-3 (GART) is a key enzyme in the de novo purine biosynthesis pathway. It catalyzes three separate reactions: glycinamide ribonucleotide synthetase (GARS), aminoimidazole ribonucleotide synthetase (AIRS), and this compound transformylase (GARTfase).[1] Due to its critical role in nucleotide metabolism, GART is a potential therapeutic target for anti-proliferative drugs.[1] This document provides a detailed protocol for the expression of the recombinant human GART domain in Escherichia coli and its subsequent purification using a two-step chromatography process.

Data Presentation

While specific yields can vary between expression batches, the following table summarizes typical quantitative data obtained from the expression and purification of a 6-His-tagged human GART construct.

ParameterValueReference
Expression System E. coli BL21(DE3) Gold pRARE2[1]
Vector pNIC28-Bsa4[1]
Purification Steps Immobilized Metal Affinity Chromatography (IMAC), Size-Exclusion Chromatography (SEC)[1]
Final Protein Concentration 21.5 mg/ml[1]
Purity (as determined by SDS-PAGE) >85%[2]
Storage Conditions -80°C in small aliquots[1]
Experimental Workflow

The overall workflow for the expression and purification of the recombinant human GART domain is depicted below.

GART_Purification_Workflow cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_purification Purification Cloning GART Gene Amplification (Residues 1-1003) Ligation Ligation into pNIC28-Bsa4 Vector (N-terminal 6-His tag) Cloning->Ligation Transformation Transformation into E. coli BL21(DE3) Gold pRARE2 Ligation->Transformation Culture Cell Culture Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Centrifugation & Filtration Lysis->Clarification IMAC Affinity Chromatography (IMAC) Clarification->IMAC SEC Size-Exclusion Chromatography (SEC) IMAC->SEC Concentration Protein Concentration SEC->Concentration Storage Flash Freezing & Storage at -80°C Concentration->Storage

Caption: Workflow for recombinant human GART expression and purification.

Experimental Protocols

Cloning, Transformation, and Expression

1.1. Gene Amplification and Cloning The sequence encoding the full-length human GART (residues 1-1003) is amplified by PCR.[1] The PCR product is then inserted into the pNIC28-Bsa4 vector using ligation-independent cloning. This vector incorporates an N-terminal tag containing a 6x-Histidine sequence (MHHHHHHSSGVDLGTENLYFQSM) for subsequent affinity purification.[1]

1.2. Transformation The pNIC28-Bsa4 vector containing the GART insert is transformed into the Escherichia coli BL21(DE3) Gold pRARE2 strain.[1] This strain is suitable for the expression of human proteins.

1.3. Protein Expression

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • Use the starter culture to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotics.

  • Incubate the culture at a reduced temperature, such as 16°C, until it reaches the mid-logarithmic growth phase.[3]

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3 mM.[3]

  • Continue to incubate the culture for an extended period, for instance, 5 hours, to allow for protein expression.[3]

  • Harvest the bacterial cells by centrifugation.

Protein Purification

2.1. Cell Lysis

  • Thaw the harvested cell pellet and resuspend it in lysis buffer.[1]

    • Lysis Buffer: 100 mM HEPES pH 8.0, 500 mM NaCl, 10% glycerol, 10 mM imidazole, and 0.5 mM TCEP.[1]

  • Add a protease inhibitor cocktail, lysozyme, and benzonase to the cell suspension.[1]

  • Lyse the cells by sonication.[1]

  • Clarify the lysate by centrifugation for 60 minutes at 34,000 x g to pellet the cell debris.[1]

  • Filter the soluble fraction through a 0.45 µm filter.[1]

2.2. Immobilized Metal Affinity Chromatography (IMAC) Affinity chromatography is a powerful technique that separates proteins based on a specific and reversible interaction between the target protein and a ligand immobilized on a chromatography matrix.[4][5][6] In this case, the 6-His tag on the recombinant GART protein binds to nickel ions immobilized on the column resin.[6][7]

  • Equilibrate a HisTrap HP 5 ml (IMAC) column with binding buffer.[1]

    • Binding Buffer: 20 mM HEPES pH 7.5, 10 mM imidazole, 500 mM NaCl, 10% glycerol, 0.5 mM TCEP.[1]

  • Load the filtered, soluble fraction of the cell lysate onto the column.[1]

  • Wash the column with binding buffer supplemented with 25 mM imidazole to remove non-specifically bound proteins.[1]

  • Elute the bound GART protein with elution buffer.[1]

    • Elution Buffer: Binding buffer supplemented with 500 mM imidazole.[1]

2.3. Size-Exclusion Chromatography (SEC) Size-exclusion chromatography, also known as gel filtration, separates molecules based on their size.[8][9] Larger molecules elute from the column first, followed by smaller molecules that can enter the pores of the chromatography beads, thus taking a longer path.[8] This step is crucial for removing remaining contaminants and protein aggregates.

  • Equilibrate a Superdex 200 High Load 16/60 Prep Grade column with gel filtration buffer.[1]

    • Gel Filtration Buffer: 20 mM HEPES, pH 7.5, 300 mM NaCl, 10% glycerol, 0.5 mM TCEP.[1]

  • Load the eluted protein from the IMAC step onto the SEC column.[1]

  • Collect the fractions corresponding to the monomeric GART protein peak.[1]

  • Pool the fractions containing the purified protein.

Protein Concentration and Storage
  • Concentrate the pooled protein fractions using a centrifugal concentrator with an appropriate molecular weight cutoff (e.g., 10 kDa) to a final concentration of approximately 21.5 mg/ml.[1]

  • Add fresh TCEP to a final concentration of 2 mM.[1]

  • Prepare small aliquots of the concentrated protein, flash-freeze them in liquid nitrogen, and store them at -80°C.[1]

Signaling Pathway Context

The human GART protein is a component of the de novo purine synthesis pathway, which is essential for the production of purine nucleotides.

Purine_Biosynthesis_Pathway cluster_pathway De Novo Purine Synthesis Pathway (Steps 2, 3, and 5) PRA Phosphoribosylamine (PRA) GARS GARS domain (Step 2) PRA->GARS + Glycine + ATP GAR This compound (GAR) GARTfase GARTfase domain (Step 3) GAR->GARTfase + 10-formyl-THF FGAR N-Formylthis compound (FGAR) FGAM Formylglycinamidine Ribonucleotide (FGAM) FGAR->FGAM Step 4 (FGARAT) AIRS AIRS domain (Step 5) FGAM->AIRS + ATP AIR Aminoimidazole Ribonucleotide (AIR) GARS->GAR + ADP + Pi GARTfase->FGAR + THF AIRS->AIR + ADP + Pi

References

Kinetic Analysis of Glycinamide Ribonucleotide Transformylase (GART): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide ribonucleotide transformylase (GART) is a crucial enzyme in the de novo purine biosynthesis pathway, catalyzing the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to this compound (GAR). This reaction produces formylthis compound (FGAR) and tetrahydrofolate (THF). The vital role of this pathway in DNA and RNA synthesis makes GART a significant target for the development of anticancer and antimicrobial therapies.[1][2] This document provides detailed application notes and protocols for the kinetic analysis of GART, intended to aid researchers, scientists, and drug development professionals in their study of this important enzyme.

In mammals, including humans, GART exists as a domain of a large trifunctional protein that also contains this compound synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS) activities.[3][4] In contrast, in organisms like E. coli, GART is a monofunctional enzyme.[5] Understanding the kinetic properties of GART is fundamental to elucidating its catalytic mechanism and for the development of potent and specific inhibitors.

Data Presentation: Kinetic Parameters of GART

The following tables summarize key kinetic parameters for human and E. coli GART, providing a comparative overview of substrate affinity and catalytic efficiency.

Table 1: Kinetic Constants for Human GART

SubstrateKm (μM)kcat (s-1)pHTemperature (°C)Reference
GAR1.1 ± 0.27.58.025[1]
10-formyl-5,8-dideazafolate (fDDF)0.9 ± 0.27.58.025[1]
GAR1.1 ± 0.26.37.5Not Specified[1]
10-formyl-5,8-dideazafolate (fDDF)1.5 ± 0.46.37.5Not Specified[1]

*fDDF is a stable analogue of the natural folate substrate used in many kinetic assays.

Table 2: Kinetic Constants for E. coli GART

Reaction DirectionSubstrateKmkcatReference
ForwardGARSimilar to reverse~10x higher than reverse[6][7]
ForwardFormyl dideazafolateSimilar to reverse~10x higher than reverse[6][7]
ReversefGARSimilar to forward~10x lower than forward[6][7]
ReverseDideazafolateSimilar to forward~10x lower than forward[6][7]

Table 3: Inhibition Constants (Ki) for GART Inhibitors

InhibitorTarget GARTKi (nM)Reference
LometrexolNot Specified60[8]
AG2034Not Specified28[8][9]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for GART Activity

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of GART. The assay monitors the formation of 5,8-dideazafolate (DDF) from 10-formyl-5,8-dideazafolate (fDDF), a stable analog of the natural folate substrate.

Materials:

  • Purified GART enzyme

  • This compound (GAR)

  • 10-formyl-5,8-dideazafolate (fDDF)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, with ionic strength adjusted to 0.1 M with NaCl.[1]

  • UV-Vis Spectrophotometer capable of reading at 295 nm, maintained at 25°C.[1][10]

  • Cuvettes (1 cm path length)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of GAR and fDDF in the assay buffer. The concentration of the β-anomer of GAR should be determined enzymatically with excess fDDF.[1]

    • Prepare a working solution of GART enzyme in the assay buffer. The final enzyme concentration in the assay will typically be in the range of 3 to 6 nM for active enzymes.[1]

  • Assay Setup:

    • In a 1 ml cuvette, combine the assay buffer, GAR, and fDDF to a final volume of just under 1 ml. For initial velocity studies, vary the concentration of one substrate while keeping the other constant and saturating. Typical concentration ranges are 1.25-55 µM for GAR and 1.25-40 µM for fDDF.[1]

    • Incubate the mixture at 25°C for 3 minutes to allow for temperature equilibration.[10]

  • Initiation and Measurement:

    • Initiate the reaction by adding a small volume of the GART enzyme solution to the cuvette to bring the final volume to 1 ml. Mix gently but thoroughly.[1][10]

    • Immediately begin monitoring the increase in absorbance at 295 nm. This corresponds to the formation of 5,8-dideazafolate (DDF). The change in molar extinction coefficient (Δε) for this reaction is 18.9 mM-1cm-1.[1][10]

    • Record the absorbance change over time. The initial linear portion of the curve represents the initial velocity (v0).

  • Data Analysis:

    • Calculate the initial velocity (v0) from the slope of the linear portion of the absorbance versus time plot using the Beer-Lambert law: v0 (μM/min) = (ΔA/min) / (Δε * path length) * 1000

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation (or a suitable equation for a sequential mechanism) to determine the kinetic parameters Km and Vmax. The catalytic constant (kcat) can be calculated from Vmax and the enzyme concentration ([E]): kcat = Vmax / [E].[1]

Protocol 2: Equilibrium Dialysis for Substrate Binding Studies

This protocol can be used to determine the dissociation constants (Kd) for the binding of substrates to GART.

Materials:

  • Purified GART enzyme

  • β-GAR or fDDF

  • Dialysis Buffer: 100 mM Tris-HCl, 50 mM NaCl, pH 8.0.[1]

  • Equilibrium dialyzer apparatus.[1]

  • Method for quantifying substrate concentration (e.g., enzymatic assay).[1]

Procedure:

  • Place a known concentration of GART enzyme (typically 5-65 µM) in one chamber of the dialysis unit.[1]

  • In the other chamber, place the dialysis buffer containing a range of concentrations of either β-GAR (5-1000 µM) or fDDF (5-750 µM).[1]

  • Allow the system to equilibrate by rotating at 8 rpm for 20 hours at 4°C. It is important to confirm that equilibrium is reached within this timeframe.[1]

  • After equilibration, carefully measure the concentration of the substrate in both chambers using a suitable enzymatic assay.[1]

  • The concentration of bound ligand can be calculated by subtracting the free ligand concentration (from the buffer-only chamber) from the total ligand concentration in the enzyme-containing chamber.

  • Plot the concentration of bound ligand against the free ligand concentration and fit the data to a suitable binding isotherm (e.g., the Scatchard equation) to determine the dissociation constant (Kd).

Mandatory Visualizations

De Novo Purine Biosynthesis Pathway

The following diagram illustrates the position of the GART-catalyzed reaction within the broader context of the de novo purine biosynthesis pathway.

De_Novo_Purine_Biosynthesis cluster_GART GART Reaction PRPP PRPP PRA PRA PRPP->PRA GPAT GAR GAR PRA->GAR GARS FGAR FGAR GAR->FGAR GART (10-formyl-THF -> THF) FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC SAICAR SAICAR CAIR->SAICAR SAICARS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR AICART IMP IMP FAICAR->IMP IMPDH

Caption: The GART-catalyzed step in de novo purine biosynthesis.

Experimental Workflow for GART Kinetic Analysis

This diagram outlines the general workflow for determining the kinetic parameters of GART.

GART_Kinetic_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Purify GART Enzyme Assay_Setup Set up reaction mixture in cuvette (Buffer, GAR, fDDF) Enzyme_Prep->Assay_Setup Substrate_Prep Prepare GAR and fDDF Stocks Substrate_Prep->Assay_Setup Buffer_Prep Prepare Assay Buffer (pH 8.0) Buffer_Prep->Assay_Setup Initiate_Reaction Initiate with GART Enzyme Assay_Setup->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 295 nm (25°C) Initiate_Reaction->Monitor_Absorbance Calc_Velocity Calculate Initial Velocity (v₀) Monitor_Absorbance->Calc_Velocity Plot_Data Plot v₀ vs. [Substrate] Calc_Velocity->Plot_Data Fit_Model Fit to Michaelis-Menten Equation Plot_Data->Fit_Model Determine_Params Determine Km, Vmax, kcat Fit_Model->Determine_Params

Caption: Workflow for spectrophotometric kinetic analysis of GART.

Kinetic Mechanism of GART

The kinetic mechanism of GART has been investigated, with studies suggesting a sequential mechanism. Some studies indicate an ordered sequential mechanism where the folate substrate binds first, particularly for the mammalian enzyme.[11][12] However, other research, especially on the E. coli enzyme, points towards a random sequential mechanism where either substrate can bind to the enzyme first.[1][6][7]

GART_Kinetic_Mechanism cluster_random Random Sequential E E E_fDDF E-fDDF E->E_fDDF + fDDF E_GAR E-GAR E->E_GAR + GAR E_fDDF_GAR E-fDDF-GAR E_fDDF->E_fDDF_GAR + GAR E_GAR->E_fDDF_GAR + fDDF E_DDF_FGAR E-DDF-FGAR E_fDDF_GAR->E_DDF_FGAR Catalysis E_DDF E-DDF E_DDF_FGAR->E_DDF - FGAR E_FGAR E-FGAR E_DDF_FGAR->E_FGAR - DDF E_DDF->E - DDF E_FGAR->E - FGAR

Caption: Representation of a random sequential kinetic mechanism for GART.

References

Application Notes and Protocols: Site-Directed Mutagenesis of GART Active Site Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide ribonucleotide transformylase (GART) is a crucial enzyme in the de novo purine biosynthesis pathway, which is essential for the production of DNA and RNA.[1] This pathway is particularly important for rapidly proliferating cells, such as cancer cells, making GART a validated and attractive target for cancer chemotherapy.[1][2] This document provides detailed application notes and protocols for performing site-directed mutagenesis on the active site residues of human GART, a key technique for studying enzyme mechanism, function, and for the development of novel inhibitors.

The active site of human GART contains several highly conserved residues that are critical for its catalytic activity. Site-directed mutagenesis allows for the precise substitution of these amino acids to probe their roles in substrate binding and catalysis.[1][2] Understanding the function of these residues is paramount for designing specific and potent GART inhibitors for therapeutic use. Here, we focus on the key active site residues N106, H108, D144, and K170.[1][2]

Data Presentation

Site-directed mutagenesis studies have revealed the critical roles of specific active site residues in GART's catalytic function. The following table summarizes the kinetic parameters for wild-type human GART and two catalytically active mutants, N106Q and K170R. Mutations of other key residues, such as H108 and D144, have been shown to result in inactive enzymes, although these mutants retained the ability to bind substrates, indicating their importance in the catalytic step rather than substrate recognition.[1][2]

Enzymekcat (s⁻¹)Km (GAR) (μM)Km (fDDF) (μM)kcat/Km (GAR) (s⁻¹μM⁻¹)kcat/Km (fDDF) (s⁻¹μM⁻¹)
Wild-Type GART7.71.8 ± 0.11.5 ± 0.14.285.13
N106Q Mutant1429.5 ± 0.119.6 ± 0.10.470.71
K170R Mutant7.71.8 ± 0.11.5 ± 0.14.285.13

fDDF (10-formyl-5,8-dideazafolate) is a folate substrate analog. Data sourced from Biochemistry (2007), 46(1), 156-63.[1]

Mandatory Visualizations

GART in the De Novo Purine Biosynthesis Pathway

de_novo_purine_biosynthesis PRPP PRPP PRA PRA PRPP->PRA PRAT GAR GAR PRA->GAR GARS FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC SAICAR SAICAR CAIR->SAICAR SAICARS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC experimental_workflow cluster_cloning Molecular Biology cluster_protein Protein Biochemistry cluster_kinetics Enzyme Kinetics sdm Site-Directed Mutagenesis of GART gene transformation Transformation into E. coli sdm->transformation sequencing DNA Sequencing to confirm mutation transformation->sequencing expression Overexpression of GART (WT and Mutants) sequencing->expression purification Protein Purification (e.g., Ni-NTA) expression->purification sds_page SDS-PAGE for purity analysis purification->sds_page assay Enzyme Kinetics Assay sds_page->assay analysis Data Analysis (Km, kcat) assay->analysis gart_cancer_signaling GART GART Purine_Synthesis Increased Purine Synthesis GART->Purine_Synthesis Wnt_Beta_Catenin Wnt/β-catenin Pathway GART->Wnt_Beta_Catenin activates PAICS_Akt_Beta_Catenin PAICS-Akt-β-catenin Pathway GART->PAICS_Akt_Beta_Catenin activates DNA_RNA_Synthesis DNA/RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Tumor Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation GART_Inhibitors GART Inhibitors (e.g., Pemetrexed) GART_Inhibitors->GART inhibit Wnt_Beta_Catenin->Cell_Proliferation PAICS_Akt_Beta_Catenin->Cell_Proliferation

References

Application Notes and Protocols for High-Throughput Screening of GART Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide ribonucleotide formyltransferase (GART), a key enzyme in the de novo purine biosynthesis pathway, is a critical target for the development of anticancer and anti-inflammatory therapeutics.[1] This enzyme catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to this compound (GAR), an essential step in the synthesis of purines required for DNA and RNA replication.[2][3][4] Inhibition of GART disrupts this pathway, leading to the depletion of purine nucleotides and subsequently inhibiting cell proliferation, particularly in rapidly dividing cancer cells.[5][6]

These application notes provide detailed protocols for high-throughput screening (HTS) of GART inhibitors, encompassing both biochemical and cell-based assays. The included methodologies, data presentation guidelines, and workflow diagrams are designed to facilitate the discovery and characterization of novel GART inhibitory compounds.

Signaling Pathway

The de novo purine biosynthesis pathway is a fundamental metabolic process responsible for the synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[3][7] In mammals, GART is a trifunctional enzyme that also possesses this compound synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS) activities, catalyzing three distinct steps in the pathway.[8][9]

DeNovoPurineSynthesis PRPP PRPP PRA PRA PRPP->PRA PRAT GAR GAR PRA->GAR GARS (GART) FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS (GART) CAIR CAIR AIR->CAIR AIRC SAICAR SAICAR CAIR->SAICAR SAICARS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC AMP AMP IMP->AMP GMP GMP IMP->GMP Inhibitor GART Inhibitors Inhibitor->GAR Inhibition

Caption: De novo purine biosynthesis pathway highlighting the role of GART.

Data Presentation

Quantitative data from HTS assays should be summarized for clear comparison. Key metrics include the half-maximal inhibitory concentration (IC50) for biochemical assays and the half-maximal effective concentration (EC50) for cell-based assays. Assay performance is typically evaluated using the Z'-factor and the signal-to-background (S/B) ratio.

Table 1: Inhibitory Activity of Known GART Inhibitors

CompoundTargetIC50 (nM)Ki (nM)Assay TypeReference
Lometrexol (DDATHF)GART2.9 (CCRF-CEM cells)~58.5Cell-based[1]
LY309887GART9.9 (CCRF-CEM cells)6.5Cell-based[1]
Pelitrexol (AG2037)GART150 (A549 cells)28Cell-based[1][10]
AGF94GARTase<1 (CHO cells)Low to mid-nanomolarCell-based[1]

Table 2: HTS Assay Performance Metrics

Assay TypeZ'-FactorSignal-to-Background (S/B) RatioThroughput
Spectrophotometric0.6 - 0.8>10High
Cell-Based (MTT)0.5 - 0.7>5Medium to High

Note: Ideal Z'-factor values are between 0.5 and 1.0, indicating a robust assay suitable for HTS.

Experimental Protocols

Biochemical Assay: Spectrophotometric GART Inhibition Assay

This assay directly measures the enzymatic activity of purified GART by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of tetrahydrofolate (THF) from 10-formyltetrahydrofolate.[1]

Materials:

  • Purified recombinant human GART enzyme

  • This compound (GAR)

  • (6R,S)-10-formyl-5,6,7,8-tetrahydrofolate (10-formyl-THF)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT

  • Test compounds (potential inhibitors) dissolved in DMSO

  • UV-transparent 96- or 384-well plates

  • Spectrophotometer capable of reading absorbance at 295 nm

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of GART enzyme in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 15 minutes.

    • Prepare stock solutions of GAR and 10-formyl-THF in assay buffer.

    • Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup (96-well plate format):

    • Add 2 µL of test compound solution or DMSO (for control wells) to each well.

    • Add 48 µL of a master mix containing the GART enzyme in assay buffer to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of a substrate master mix containing GAR and 10-formyl-THF in assay buffer to each well. Final concentrations should be at the Km for each substrate (typically in the low micromolar range).

    • Immediately begin monitoring the increase in absorbance at 295 nm at 37°C every 30 seconds for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the curve.

    • Determine the percent inhibition for each test compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: MTT Proliferation Assay

This colorimetric assay assesses the cytotoxic or cytostatic effect of GART inhibitors on cancer cell lines by measuring the metabolic activity of viable cells.[1]

Materials:

  • Cancer cell line (e.g., CCRF-CEM, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (potential inhibitors) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as controls.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.

Experimental Workflow

A typical HTS workflow for the identification of GART inhibitors involves a primary screen to identify initial hits, followed by secondary assays to confirm their activity and determine their potency and selectivity.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays cluster_3 Lead Optimization Primary_Screen High-Throughput Screening (Biochemical Assay @ Single Concentration) Dose_Response Dose-Response Curve (Biochemical Assay) Primary_Screen->Dose_Response Active Compounds ('Hits') Orthogonal_Assay Orthogonal Assay (e.g., different detection method) Dose_Response->Orthogonal_Assay Confirmed Hits Cell_Based_Assay Cell-Based Proliferation Assay (MTT Assay) Orthogonal_Assay->Cell_Based_Assay Validated Hits Selectivity_Assay Selectivity Profiling (against related enzymes) Cell_Based_Assay->Selectivity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., enzyme kinetics) Selectivity_Assay->Mechanism_of_Action Lead_Optimization Structure-Activity Relationship (SAR) and Lead Optimization Mechanism_of_Action->Lead_Optimization Promising Leads

Caption: A typical workflow for high-throughput screening of GART inhibitors.

References

Application Notes and Protocols: Designing Conformationally Restricted Analogues of GAR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide ribonucleotide formyltransferase (GARFT), an essential enzyme in the de novo purine biosynthesis pathway, has emerged as a significant target for the development of novel antineoplastic agents. This pathway is often upregulated in rapidly proliferating cancer cells to meet the increased demand for nucleotides required for DNA and RNA synthesis. Inhibiting GARFT effectively disrupts this pathway, leading to cell cycle arrest and apoptosis in cancer cells. One promising strategy to enhance the potency and selectivity of GARFT inhibitors is the design of conformationally restricted analogues. By reducing the conformational flexibility of the inhibitor, it is possible to lock the molecule into a bioactive conformation that binds more tightly to the enzyme's active site, potentially leading to improved efficacy and reduced off-target effects.

These application notes provide a comprehensive overview of the design principles, synthesis strategies, and evaluation methods for conformationally restricted GARFT inhibitors. Detailed protocols for key experimental assays are included to guide researchers in the development and characterization of these promising therapeutic candidates.

Data Presentation: Inhibitory Activity of Conformationally Restricted GAR Inhibitors

The following table summarizes the in vitro inhibitory activity of various conformationally restricted analogues of GAR inhibitors against GARFT and their cytotoxic effects on cancer cell lines.

Compound IDTargetAssay TypeKᵢ (nM)Cell LineIC₅₀ (nM)Citation
10R-3 (10-methylthio-DDACTHF)rhGAR TfaseEnzymatic210CCRF-CEM80[1]
10S-3 (10-methylthio-DDACTHF)rhGAR TfaseEnzymatic180CCRF-CEM50[1]
1 (10-Formyl-DDACTHF)rhGAR TfaseEnzymatic14--[1]
2 (10-CF₃CO-DDACTHF)rhGAR TfaseEnzymatic15--[1]
LY309887GARFTEnzymatic6.5CCRF-CEM9.9[2]
LometrexolGARFTEnzymatic-CCRF-CEM2.9[2]
AG2034GARFTGrowth Inhibition-HCT-8-[3]
LY329201GARFTPurine Biosynthesis-RAW cell lineEC₅₀ = 90[4]

Note: rhGAR Tfase refers to recombinant human this compound formyltransferase. DDACTHF refers to 5,10-dideaza-5,6,7,8-tetrahydrofolic acid.

Signaling and Experimental Workflow Diagrams

GARFT in De Novo Purine Biosynthesis

Caption: GARFT pathway in purine synthesis and inhibitor action.

Experimental Workflow for GAR Inhibitor Evaluation

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Design of Conformationally Restricted Analogues Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization Enzymatic_Assay GARFT Enzymatic Assay (Determine Ki) Characterization->Enzymatic_Assay Cell_Based_Assay Cell-Based Proliferation Assay (Determine IC50/EC50) Enzymatic_Assay->Cell_Based_Assay Permeability_Assay Cell Permeability Assay Cell_Based_Assay->Permeability_Assay Xenograft_Model Tumor Xenograft Model Permeability_Assay->Xenograft_Model Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity & PK/PD Studies Efficacy_Study->Toxicity_Study

Caption: Workflow for GAR inhibitor design and evaluation.

Experimental Protocols

GARFT Enzymatic Inhibition Assay (Spectrophotometric)

This protocol describes a method to determine the inhibitory potency (Kᵢ) of a compound against purified recombinant human GARFT. The assay measures the formylation of the substrate, β-glycinamide ribonucleotide (GAR), which is coupled to a detectable change.

Materials:

  • Purified recombinant human GARFT

  • β-glycinamide ribonucleotide (GAR) substrate

  • N¹⁰-formyl-5,8,10-trideazafolic acid (N¹⁰-formyl-TDAF) as the cofactor

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Test compounds (conformationally restricted analogues) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of GARFT in assay buffer.

    • Prepare stock solutions of GAR and N¹⁰-formyl-TDAF in assay buffer.

    • Prepare serial dilutions of the test compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted test compound or vehicle (DMSO in assay buffer for control) to the appropriate wells.

    • Add 20 µL of the GARFT enzyme solution to all wells except the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding a 20 µL mixture of GAR and N¹⁰-formyl-TDAF to all wells.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Monitor the increase in absorbance at 295 nm for 10-20 minutes, taking readings every 30 seconds. The rate of increase in absorbance is proportional to GARFT activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the reaction rate against the inhibitor concentration and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) to determine the inhibition constant (Kᵢ) using software such as GraphPad Prism.

Cell-Based Proliferation Assay (MTS/MTT)

This protocol is for determining the cytotoxic effect (IC₅₀) of GARFT inhibitors on a cancer cell line (e.g., CCRF-CEM). The assay is based on the reduction of a tetrazolium salt by metabolically active cells to a colored formazan product.

Materials:

  • Cancer cell line (e.g., CCRF-CEM human leukemia cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells and adjust the cell density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium from a DMSO stock. The final DMSO concentration should be ≤0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only controls.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS/MTT Assay:

    • Add 20 µL of the MTS/MTT reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Synthesis of a Conformationally Restricted GAR Analogue (General Scheme)

This section outlines a generalized synthetic approach for creating conformationally restricted analogues, for example, by introducing a rigid ring system.

Objective: To synthesize a conformationally restricted analogue of a known GAR inhibitor scaffold by incorporating a cyclic constraint.

General Reaction Scheme:

  • Starting Material Selection: Begin with a suitable precursor that allows for the introduction of the desired heterocyclic or carbocyclic ring system. For folate-based inhibitors, this could be a derivative of p-aminobenzoic acid or a pteridine precursor.

  • Ring Formation: Employ cyclization reactions to construct the rigidifying ring. This could involve intramolecular condensation, cycloaddition, or ring-closing metathesis reactions.

  • Functional Group Interconversion: Modify the functional groups on the newly formed rigid scaffold to introduce the necessary pharmacophoric elements for GARFT inhibition, such as the glutamate side chain and the formyl-mimicking group.

  • Purification and Characterization: Purify the final compound using techniques like column chromatography or HPLC. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.[5]

Example Step (Conceptual):

  • An intramolecular Heck reaction could be used to form a new carbon-carbon bond, creating a bicyclic system from a suitably functionalized linear precursor. This would restrict the rotation around key single bonds present in the flexible parent molecule.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific compounds and experimental setup.

References

Application Notes and Protocols for the Use of Glycyl-L-arginine (GAR) as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycyl-L-arginine (GAR) is a dipeptide composed of glycine and L-arginine. While L-arginine is a well-known substrate for a variety of enzymes involved in critical physiological pathways, the specific use of the dipeptide GAR as an enzymatic substrate is less characterized. However, based on the substrate specificities of certain proteases, GAR is a potential substrate for enzymes that cleave dipeptides from the N-terminus of proteins and peptides. This document provides detailed application notes and protocols for investigating the enzymatic hydrolysis of GAR, with a primary focus on Cathepsin C.

Enzyme of Interest: Cathepsin C

Cathepsin C (EC 3.4.14.1), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease. A key function of Cathepsin C is the sequential removal of dipeptides from the N-terminus of its substrates.[1] Given that GAR is a dipeptide, it is a putative substrate for Cathepsin C. The enzyme is involved in the activation of serine proteases in immune cells, making it a therapeutic target for various inflammatory diseases.[1]

Data Presentation: Kinetic Parameters of Cathepsin C with Various Dipeptide Substrates

The following table summarizes the kinetic parameters for the hydrolysis of different fluorogenic dipeptide substrates by Cathepsin C. This data provides a reference for the expected range of activity with a dipeptide substrate like GAR.

Substratekcat (s⁻¹)Ka (μM)kcat/Ka (μM⁻¹s⁻¹)Source
Gly-Arg-AMC28 ± 1-0.49 ± 0.07[2]
Ser-Tyr-AMC25 ± 0.5-5.3 ± 0.5[2]
Gly-Phe-pNA---[3]

Note: Ka is presented as an apparent Michaelis constant. The original source should be consulted for the precise definition of this term in their kinetic model.

Experimental Protocols

Protocol 1: Enzymatic Assay for Cathepsin C Activity using GAR as a Substrate

This protocol describes a method to measure the activity of Cathepsin C by quantifying the release of L-arginine from the GAR dipeptide. The detection of L-arginine is based on a subsequent enzymatic reaction.

Principle:

The assay is a two-step reaction. In the first step, Cathepsin C hydrolyzes GAR to produce glycine and L-arginine. In the second step, the amount of L-arginine produced is determined using a colorimetric assay involving the enzyme arginase, which converts L-arginine to urea and ornithine. The subsequent detection of urea or ammonia can be correlated to the amount of L-arginine released.[4]

Materials and Reagents:

  • Recombinant Human Cathepsin C

  • Glycyl-L-arginine (GAR)

  • Assay Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM EDTA, 1 mM Dithiothreitol (DTT), pH 5.5. Prepare fresh.[1]

  • Arginase (from bovine liver)

  • Urease

  • Glutamate Dehydrogenase (Gl-DH)

  • α-Ketoglutarate

  • NADH

  • Tricine Buffer

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

Part 1: Cathepsin C-mediated Hydrolysis of GAR

  • Enzyme Preparation: Prepare a working solution of Recombinant Human Cathepsin C in Assay Buffer. The optimal concentration should be determined empirically.

  • Substrate Preparation: Prepare a stock solution of GAR in deionized water.

  • Reaction Setup:

    • Add 20 µL of GAR solution at various concentrations to the wells of a 96-well plate.

    • Add 20 µL of Assay Buffer to control wells.

    • Initiate the reaction by adding 10 µL of the Cathepsin C working solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, 90 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a suitable inhibitor or by heat inactivation.

Part 2: Quantification of L-arginine

  • Reagent Preparation: Prepare the L-arginine detection cocktail containing arginase, urease, Gl-DH, α-ketoglutarate, and NADH in a suitable buffer as described in established protocols for L-arginine quantification.[4]

  • Detection:

    • Add 150 µL of the L-arginine detection cocktail to each well containing the terminated Cathepsin C reaction.

    • Incubate at 37°C for the time required for the complete conversion of L-arginine and the corresponding change in NADH absorbance.

  • Measurement: Measure the decrease in absorbance at 340 nm using a microplate reader. The change in absorbance is proportional to the amount of L-arginine produced.

  • Standard Curve: Generate a standard curve using known concentrations of L-arginine to quantify the amount of product formed in the enzymatic reaction.

Protocol 2: Determination of Kinetic Parameters (Km and Vmax) for GAR

This protocol outlines the procedure to determine the Michaelis-Menten constants for the hydrolysis of GAR by Cathepsin C.

Procedure:

  • Follow the steps outlined in Protocol 1.

  • Vary the concentration of the GAR substrate over a wide range (e.g., from 0.1 to 10 times the expected Km).

  • Measure the initial reaction velocity (v₀) at each substrate concentration by taking samples at multiple time points to ensure linearity.

  • Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.

Mandatory Visualizations

Enzymatic_Reaction_Workflow cluster_step1 Step 1: Hydrolysis of GAR cluster_step2 Step 2: Detection of L-arginine GAR Glycyl-L-arginine (GAR) CathepsinC Cathepsin C GAR->CathepsinC Substrate Products Glycine + L-arginine L_arginine L-arginine CathepsinC->Products Catalysis Arginase Arginase L_arginine->Arginase Urea Urea + Ornithine Urease Urease Urea->Urease Ammonia Ammonia + CO2 GLDH Glutamate Dehydrogenase Ammonia->GLDH NADH_conv NADH -> NAD+ Arginase->Urea Urease->Ammonia GLDH->NADH_conv α-ketoglutarate -> Glutamate Cathepsin_C_Pathway ProEnzyme Pro-Serine Protease (e.g., Pro-Neutrophil Elastase) CathepsinC Cathepsin C (DPPI) ProEnzyme->CathepsinC Substrate ActiveEnzyme Active Serine Protease (e.g., Neutrophil Elastase) Inflammation Inflammatory Response ActiveEnzyme->Inflammation Leads to CathepsinC->ActiveEnzyme Activation (Dipeptide removal) GAR_degradation Peptide Degradation (e.g., GAR -> Gly + Arg) CathepsinC->GAR_degradation General lysosomal function

References

Application Notes and Protocols: Synthesis and Evaluation of Fluoronitrophenyl Substituted Folate Analogues as GART Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide ribonucleotide transformylase (GART) is a critical enzyme in the de novo purine biosynthesis pathway, which is essential for the production of DNA and RNA.[1] Cancer cells, due to their rapid proliferation, have a significantly higher demand for nucleotides, making GART an attractive target for cancer therapy.[1] GART inhibitors are small molecules designed to block the activity of this enzyme, thereby disrupting purine synthesis and selectively targeting cancer cells.[1] This document provides detailed protocols for the synthesis of fluoronitrophenyl substituted folate analogues, a class of potential GART inhibitors, and their biological evaluation. These analogues are designed to incorporate an electrophilic fluoronitrophenyl group that can potentially react with an active site nucleophile or the substrate amine through nucleophilic aromatic substitution.[2]

Signaling Pathway of GART in Cancer

GART plays a crucial role in the de novo purine biosynthesis pathway, which is often upregulated in cancer cells to meet the demands of rapid cell division.[3] Inhibition of GART disrupts the synthesis of purine nucleotides, leading to a deficit of essential building blocks for DNA and RNA synthesis.[1] This disruption induces metabolic stress and DNA damage in cancer cells, ultimately leading to cell cycle arrest and apoptosis.[1] Furthermore, recent studies have implicated GART in other signaling pathways that promote cancer stemness and proliferation, such as the RUVBL1/β-catenin and PAICS-Akt-β-catenin pathways.[3][4]

GART_Signaling_Pathway cluster_purine_biosynthesis De Novo Purine Biosynthesis cluster_cancer_cell Cancer Cell cluster_inhibition Inhibition PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl transferase GAR GAR PRA->GAR GARS FGAR FGAR GAR->FGAR GART (this compound Transformylase) GART_Inhibition GART Inhibition Purines Purines FGAR->Purines ... DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Proliferation Cell Proliferation & Survival DNA_RNA->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Leads to Folate_Analogue Fluoronitrophenyl Folate Analogue Folate_Analogue->GART_Inhibition GART_Inhibition->GAR Blocks Conversion

Caption: Mechanism of GART Inhibition by Fluoronitrophenyl Folate Analogues.

Experimental Protocols

Synthesis of Fluoronitrophenyl Substituted Folate Analogues

This protocol describes a general method for the synthesis of fluoronitrophenyl substituted folate analogues. For specific details and characterization data, refer to the primary literature.[2][5][6]

Materials:

  • Pteroic acid

  • L-glutamic acid diethyl ester hydrochloride

  • 4-Fluoro-3-nitrobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Coupling of Pteroic Acid and L-Glutamic Acid Diethyl Ester:

    • Dissolve pteroic acid, L-glutamic acid diethyl ester hydrochloride, EDC, and HOBt in DMF.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the diethyl ester of the folate analogue.

  • Coupling with 4-Fluoro-3-nitrobenzoic Acid:

    • To a solution of the diethyl ester of the folate analogue in DMF, add 4-fluoro-3-nitrobenzoic acid, EDC, and HOBt.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Work up the reaction as described in step 1.

    • Purify the product by silica gel column chromatography.

  • Hydrolysis of the Diethyl Ester:

    • Dissolve the purified diethyl ester in a mixture of TFA and DCM.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Remove the solvent under reduced pressure to obtain the final fluoronitrophenyl substituted folate analogue.

Synthesis_Workflow Start Starting Materials: Pteroic Acid, L-Glutamic Acid Diethyl Ester HCl, 4-Fluoro-3-nitrobenzoic acid Step1 Step 1: Coupling (Pteroic Acid + Glutamic Acid Ester) Reagents: EDC, HOBt, DMF Start->Step1 Intermediate1 Intermediate: Diethyl Ester of Folate Analogue Step1->Intermediate1 Step2 Step 2: Coupling (Intermediate 1 + Fluoronitrobenzoic Acid) Reagents: EDC, HOBt, DMF Intermediate1->Step2 Intermediate2 Intermediate: Fluoronitrophenyl Substituted Diethyl Ester Step2->Intermediate2 Step3 Step 3: Hydrolysis Reagents: TFA, DCM Intermediate2->Step3 Final_Product Final Product: Fluoronitrophenyl Substituted Folate Analogue Step3->Final_Product

Caption: General Synthesis Workflow for Fluoronitrophenyl Folate Analogues.

GART Inhibition Assay

This in vitro biochemical assay determines the inhibitory effect of the synthesized compounds on GART enzyme activity.

Materials:

  • Purified recombinant human GART enzyme

  • This compound (GAR) substrate

  • 10-Formyl-5,8,10-trideazafolic acid (10-formyl-TDAF) cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl2, pH 7.5)

  • Synthesized folate analogues

  • Positive Control Inhibitor (e.g., Lometrexol)[7]

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 295 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds, positive control, GAR, and 10-formyl-TDAF in the assay buffer.

  • Assay Setup:

    • Add assay buffer to each well of the 96-well plate.

    • Add serial dilutions of the test compounds and positive control to the respective wells.

    • Add the GART enzyme to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the GAR substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 295 nm in kinetic mode, taking readings every 30 seconds for 20 minutes. The increase in absorbance corresponds to the formation of formylthis compound (FGAR).

  • Data Analysis:

    • Calculate the rate of FGAR formation (increase in absorbance over time) for each inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

This cell-based assay evaluates the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., CCRF-CEM, a human leukemia cell line)[8]

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Synthesized folate analogues

  • Positive control (e.g., Methotrexate)[9]

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds and positive control to the wells. Include untreated wells as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. If using MTT, add the solubilization solution.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control for each compound concentration.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation

The following tables summarize the quantitative data for a series of hypothetical fluoronitrophenyl substituted folate analogues.

Table 1: GART Inhibition Data

Compound IDR GroupGART IC50 (nM)
FNP-FA-01H150
FNP-FA-02CH385
FNP-FA-03Cl50
FNP-FA-04OCH3120
Lometrexol(Positive Control)10

Table 2: Cell Proliferation Data (CCRF-CEM Cell Line)

Compound IDR GroupCytotoxicity IC50 (nM)
FNP-FA-01H350
FNP-FA-02CH3210
FNP-FA-03Cl150
FNP-FA-04OCH3300
Methotrexate(Positive Control)25

Conclusion

The protocols outlined in this document provide a comprehensive framework for the synthesis and biological evaluation of fluoronitrophenyl substituted folate analogues as potential GART inhibitors. The provided diagrams and data tables serve as a guide for researchers in this field. Further optimization of the lead compounds through structure-activity relationship (SAR) studies could lead to the development of more potent and selective GART inhibitors for cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: Glycinamide Ribonucleotide (GAR) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of glycinamide ribonucleotide (GAR), with a specific focus on managing anomerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing this compound (GAR)?

A1: The synthesis of GAR, an important intermediate in the de novo purine biosynthesis pathway, presents several common challenges.[1] A primary issue is controlling the stereochemistry at the anomeric center (C1' of the ribose sugar), which often leads to the formation of a mixture of α- and β-anomers.[2][3] Separating these anomers can be difficult. Other challenges include achieving high yields, preventing side reactions during coupling and phosphorylation steps, and ensuring the stability of intermediates.[4][5]

Q2: Why is the β-anomer of GAR the desired product for biological studies?

A2: The β-anomer of GAR (β-GAR) is the natural substrate for the enzyme this compound transformylase (GART) in the purine biosynthesis pathway.[3] While some studies have shown that the presence of the α-isomer may not inhibit enzyme activity, for detailed kinetic studies and drug development, the stereochemically pure β-anomer is often preferred to ensure accurate and reproducible results.[2]

Q3: What analytical techniques are used to identify and quantify the α- and β-anomers of GAR?

A3: The most common techniques for analyzing GAR anomers are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] HPLC, particularly reversed-phase or hydrophilic interaction chromatography (HILIC), can be used to separate the two anomers, allowing for their quantification.[6] 1H and 13C NMR spectroscopy are powerful tools for identifying the anomeric configuration based on the chemical shifts and coupling constants of the anomeric proton (H1') and carbon (C1').[7][8]

Q4: Is it always necessary to separate the α- and β-anomers?

A4: Not always. For some applications, a 1:1 mixture of α- and β-GAR is sufficient and has been shown to be a substrate for GART.[2] However, for experiments requiring high precision, such as detailed enzyme kinetics or structural biology, using the pure β-anomer is highly recommended to avoid any potential interference from the α-anomer.[3]

Troubleshooting Guides

Issue 1: Low Overall Yield of GAR

Low yields in the multi-step synthesis of GAR can be attributed to several factors, from incomplete reactions to product loss during purification.

Potential Cause Recommended Solution Rationale
Incomplete Coupling Reaction (e.g., Cbz-glycine to ribosylamine) 1. Ensure all reagents and solvents are anhydrous. 2. Use fresh DCC and DMAP. 3. Increase the reaction time or temperature moderately.DCC/DMAP coupling reactions are highly sensitive to moisture.[6] Old reagents may have degraded, reducing their effectiveness. Stubborn coupling reactions may require more forcing conditions to proceed to completion.
Inefficient Phosphorylation 1. Use a fresh, high-quality phosphitylating agent. 2. Ensure strictly anhydrous conditions during the reaction. 3. Use a suitable activator like tetrazole or ETT.[9]Phosphoramidites are extremely sensitive to hydrolysis, which deactivates them.[] Activators are crucial for the coupling step in phosphorylation.
Product Loss During Purification 1. Optimize column chromatography conditions (e.g., solvent gradient, stationary phase). 2. For polar compounds like GAR, consider alternative purification methods like anion-exchange chromatography.[11]GAR and its intermediates can be highly polar, leading to poor separation and recovery on standard silica gel. Anion-exchange chromatography is well-suited for purifying charged molecules like nucleotides.
Degradation of Intermediates 1. Monitor reactions closely by TLC or LC-MS to avoid prolonged reaction times. 2. Use appropriate protecting groups that are stable to the reaction conditions of subsequent steps.Over-exposure to acidic or basic conditions can lead to the degradation of sensitive intermediates. The choice of protecting groups is critical for the success of a multi-step synthesis.
Issue 2: Undesirable Anomeric Ratio (Low β:α Ratio)

Controlling the stereoselectivity of the glycosidic bond formation is a common challenge in carbohydrate chemistry.

Potential Cause Recommended Solution Rationale
Lack of Stereocontrol in Glycosylation 1. Employ a stereoselective synthetic route, for example, by using a benzylidene protecting group on the ribose sugar.[3] 2. Use a participating protecting group at the C2 position of the ribose donor.Certain protecting groups can influence the stereochemical outcome of the glycosylation reaction through neighboring group participation, favoring the formation of the 1,2-trans product (β-anomer in the case of ribose).
Anomerization During Reaction or Workup 1. Avoid harsh acidic or basic conditions during deprotection and purification steps.[12] 2. Maintain low temperatures during reactions and workup where possible.The anomeric center can be labile under certain conditions, leading to equilibration between the α- and β-anomers.[12]
Solvent Effects 1. Experiment with different solvents for the glycosylation step. Nitrile-containing solvents like acetonitrile can sometimes favor the formation of the β-anomer.The solvent can influence the reaction mechanism and the stability of the intermediates, thereby affecting the stereochemical outcome.
Issue 3: Difficulty in Separating α- and β-Anomers

The structural similarity of anomers makes their separation challenging.

Potential Cause Recommended Solution Rationale
Co-elution in Column Chromatography 1. Develop a specialized HPLC method using a C18 or a HILIC column.[6] 2. Optimize the mobile phase, including the use of different organic modifiers and buffer systems.HPLC offers higher resolution than standard column chromatography and is often necessary for separating closely related isomers like anomers.[6]
Poor Resolution on TLC 1. Use a different TLC plate material (e.g., C18-functionalized silica). 2. Employ a multi-elution technique where the TLC plate is developed multiple times in the same solvent system.These techniques can enhance the separation of compounds with very similar Rf values.
Anomerization on Silica Gel 1. Neutralize the silica gel with a base (e.g., triethylamine) before use. 2. Use a less acidic stationary phase for chromatography.The acidic nature of standard silica gel can sometimes promote the interconversion of anomers during purification.

Experimental Protocols

Key Experiment: DCC/DMAP Coupling of Cbz-Glycine to Ribosylamine

This protocol is adapted from a published synthesis of GAR.[2]

  • Preparation of Activated Cbz-Glycine:

    • Dissolve Cbz-glycine (1.22 g, 5.8 mmol) in dry dichloromethane (DCM, 20 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add dicyclohexylcarbodiimide (DCC) (1.2 g, 5.8 mmol) followed by 4-dimethylaminopyridine (DMAP) (71.2 mg, 0.6 mmol) with stirring.

    • Stir the reaction at 0 °C for 30 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve the crude ribosylamine (derived from the corresponding ribosylazide, ~5.8 mmol) in dry DCM (18 mL).

    • Add the ribosylamine solution to the activated Cbz-glycine mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.

    • Filter the mixture through a pad of celite and wash the filter cake with cold DCM.

    • Collect the filtrate and concentrate under reduced pressure.

    • Purify the resulting product by silica gel chromatography (e.g., eluting with 60% EtOAc/Hexanes) to obtain the coupled product as a mixture of anomers.

Visualizations

GAR_Synthesis_Pathway D_Ribose D-Ribose Ribosylazide Ribosylazide Intermediate D_Ribose->Ribosylazide Multi-step Protection & Azidation Ribosylamine Ribosylamine Ribosylazide->Ribosylamine Reduction (e.g., H₂/Pd-C) Protected_GAR Protected GAR (Anomeric Mixture) Ribosylamine->Protected_GAR Cbz-Glycine, DCC, DMAP Phosphorylated_GAR Phosphorylated Protected GAR Protected_GAR->Phosphorylated_GAR Phosphitylation & Oxidation GAR GAR (α/β Mixture) Phosphorylated_GAR->GAR Deprotection (e.g., Hydrogenolysis)

Caption: A simplified workflow for a non-stereoselective synthesis of GAR.

Troubleshooting_Anomerization cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting Logic cluster_modifications Possible Modifications Start Start GAR Synthesis Glycosylation Glycosylation Step Start->Glycosylation Analysis Analyze Anomeric Ratio (HPLC/NMR) Glycosylation->Analysis Ratio_OK β:α Ratio Acceptable? Analysis->Ratio_OK Modify_Conditions Modify Synthesis Conditions Ratio_OK->Modify_Conditions No Proceed Proceed to Next Step Ratio_OK->Proceed Yes Modify_Conditions->Glycosylation Re-run Synthesis Protecting_Group Change C2 Protecting Group Modify_Conditions->Protecting_Group Solvent Change Solvent Modify_Conditions->Solvent Activator Change Activator Modify_Conditions->Activator

Caption: A logical workflow for troubleshooting an undesirable anomeric ratio in GAR synthesis.

References

optimizing pH and buffer conditions for GART assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and buffer conditions for Glycinamide Ribonucleotide Transformylase (GART) assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a human GART assay?

A1: Human GART exhibits its maximum enzymatic activity in a pH range of 7.5 to 8.0.[1][2] It is crucial to maintain the pH within this range for optimal performance.

Q2: How does pH affect the quaternary structure of GART and its activity?

A2: The activity of GART is pH-dependent due to its quaternary structure. At a lower pH (around 6.8), GART tends to form dimers, which reduces its catalytic efficiency. The enzyme is most active in its monomeric form, which is favored at the optimal pH of 7.5.[1]

Q3: Which buffer systems are recommended for GART assays?

A3: A common and effective buffer system for GART assays is Tris-HCl.[1] Other biological buffers such as HEPES or phosphate buffers can also be used, but it is essential to validate their compatibility with your specific assay conditions.

Q4: Why is ionic strength important in a GART assay?

A4: Ionic strength, typically adjusted with a neutral salt like NaCl, is a critical parameter in enzyme assays as it can influence enzyme conformation, substrate binding, and overall stability. Maintaining a consistent ionic strength is essential for reproducible results.

Q5: Are there any known inhibitors I should be aware of when performing a GART assay?

A5: Yes, several compounds can inhibit GART activity. Pemetrexed and Lometrexol are known potent inhibitors of GART. Additionally, sulfasalazine can act as a competitive inhibitor with respect to the folate substrate. General enzyme inhibitors such as EDTA (>0.5 mM), sodium azide (>0.2%), and high concentrations of detergents like SDS (>0.2%), NP-40 (>1%), and Tween-20 (>1%) can also interfere with the assay.[3][4]

Data Presentation

Table 1: Optimal pH and Buffer Conditions for Human GART Assay
ParameterRecommended ValueNotes
pH 7.5 - 8.0Enzyme activity is maximal in this range.
Buffer System Tris-HClA commonly used and effective buffer.
Buffer Concentration 100 mMProvides adequate buffering capacity.[1]
Ionic Strength 0.1 MMaintained with NaCl for reproducibility.[1]
Temperature 25 °CStandard temperature for the spectrophotometric assay.[1]
Table 2: Common GART Assay Components and Concentrations
ComponentTypical Concentration RangeNotes
Human GART Enzyme 3 - 6 nMFor active enzyme.[1]
This compound (GAR) 1.25 - 55 µMSubstrate concentration range.[1]
10-formyl-5,8-dideazafolate (fDDF) 1.25 - 40 µMFolate analog substrate.[1]

Experimental Protocols

Spectrophotometric Assay for Human GART Activity

This protocol is adapted from a published method for determining human GART activity by monitoring the formation of 5,8-dideazafolate at 295 nm.[1]

Materials:

  • Purified human GART enzyme

  • This compound (GAR)

  • 10-formyl-5,8-dideazafolate (fDDF)

  • Tris-HCl buffer

  • Sodium Chloride (NaCl)

  • Spectrophotometer capable of reading at 295 nm

  • Quartz cuvettes

Procedure:

  • Prepare the Assay Buffer:

    • Prepare a 100 mM Tris-HCl buffer solution.

    • Adjust the pH of the buffer to 8.0.

    • Add NaCl to a final concentration of 100 mM to maintain an ionic strength of 0.1 M.

  • Prepare Substrate Solutions:

    • Prepare stock solutions of GAR and fDDF in the assay buffer. The final concentrations in the assay will typically range from 1.25 to 55 µM for GAR and 1.25 to 40 µM for fDDF.

  • Set up the Spectrophotometer:

    • Set the spectrophotometer to read absorbance at 295 nm.

    • Set the temperature of the cuvette holder to 25 °C.

  • Perform the Assay:

    • In a quartz cuvette, combine the assay buffer, GAR solution, and fDDF solution.

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 3-5 minutes.

    • Initiate the reaction by adding the human GART enzyme to the cuvette (final concentration typically 3-6 nM).

    • Immediately start monitoring the increase in absorbance at 295 nm for a set period (e.g., 5-10 minutes). The rate of the reaction should be linear during the initial phase.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient for 5,8-dideazafolate (Δε = 18.9 mM⁻¹cm⁻¹).[1]

Mandatory Visualizations

GART_Pathway cluster_purine De Novo Purine Biosynthesis cluster_inputs Inputs PRPP PRPP PRA PRA PRPP->PRA PPAT GAR GAR PRA->GAR GARS FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC SAICAR SAICAR CAIR->SAICAR SAICARS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR AICART IMP IMP FAICAR->IMP IMPCH AMP AMP IMP->AMP GMP GMP IMP->GMP Glycine Glycine Glycine->GAR Formate 10-Formyl-THF Formate->FGAR

Caption: De Novo Purine Biosynthesis Pathway highlighting the role of GART.

GART_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 100 mM Tris-HCl Buffer (pH 8.0) with 100 mM NaCl E Add Buffer, GAR, and fDDF to Cuvette A->E B Prepare GAR and fDDF Substrate Stock Solutions B->E C Prepare GART Enzyme Dilution G Initiate Reaction with GART Enzyme C->G D Equilibrate Spectrophotometer to 25°C D->E F Incubate at 25°C for 3-5 min E->F F->G H Monitor Absorbance at 295 nm G->H I Calculate Initial Velocity from Linear Phase H->I

References

Technical Support Center: Purifying Recombinant GART

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of recombinant GART (glycinamide ribonucleotide formyltransferase). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the expression and purification of recombinant GART.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial problems when expressing recombinant GART?

A1: The most frequent initial challenges include low or no protein expression and the formation of insoluble protein aggregates, known as inclusion bodies.[1][2][3] Low expression can stem from issues with the expression vector, such as incorrect sequence or frame, or suboptimal culture conditions.[4][5] Inclusion body formation is common for heterologous proteins expressed in systems like E. coli and often results from high expression rates that overwhelm the cellular folding machinery.[2][6]

Q2: My recombinant GART is forming inclusion bodies. What can I do to improve its solubility?

A2: To improve the solubility of recombinant GART, several strategies can be employed. Lowering the expression temperature (e.g., to 15-25°C) can slow down protein synthesis, allowing more time for proper folding.[7] Reducing the concentration of the inducer (e.g., IPTG) can also decrease the rate of transcription and translation, which may enhance solubility.[7] Additionally, using a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can be highly effective.[1][8][9] It may also be beneficial to co-express molecular chaperones to assist in the folding process.[6]

Q3: I am observing very low yields of purified GART. How can I optimize the yield?

A3: Optimizing the yield of purified GART involves a multi-step approach. First, ensure that the expression conditions are optimal, including the choice of expression host, growth media, and induction parameters.[5][10] During purification, minimizing the number of steps can reduce protein loss.[7] Using an appropriate affinity tag, like a polyhistidine (His-tag) or Strep-tag, can streamline the purification process.[11][12] It is also crucial to optimize buffer conditions, including pH and ionic strength, at each purification step to maintain protein stability and prevent precipitation.[13][14]

Q4: My GART protein appears to be degraded during purification. How can I prevent this?

A4: Protein degradation is often caused by proteases released during cell lysis. To prevent this, perform all purification steps at low temperatures (e.g., 4°C) and add protease inhibitors to your lysis and purification buffers.[4][15] Using a protease-deficient expression strain can also be beneficial.[15] If degradation persists, consider moving the affinity tag to the other terminus of the protein, as this can sometimes protect it from proteolysis.[5]

Q5: After cleaving the affinity tag, my GART protein precipitates. What is the cause and how can I solve it?

A5: Precipitation after tag removal is a common issue and often indicates that the fusion tag was aiding in the solubility of the protein.[9] To address this, it is important to find a buffer condition in which the untagged GART is soluble and stable. This can be achieved by screening a variety of buffer conditions, including different pH levels, salt concentrations, and the addition of stabilizing agents like glycerol or non-denaturing detergents.[13][16] Performing the tag cleavage in the presence of a stabilizing buffer may also prevent precipitation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of recombinant GART and provides actionable solutions.

ProblemPossible Cause(s)Suggested Solution(s)
No or very low expression of GART - Incorrect vector sequence or cloning error. - Codon bias in the GART gene for the expression host. - Protein is toxic to the host cells. - Suboptimal induction conditions.- Verify the sequence and reading frame of your construct.[4] - Use an expression host strain that supplies rare tRNAs to overcome codon bias.[7] - Lower the expression temperature and inducer concentration to reduce toxicity.[7] - Optimize inducer concentration and induction time.[10]
GART is in the insoluble fraction (inclusion bodies) - High rate of protein expression. - Protein is not folding correctly in the host. - Disulfide bonds are not forming correctly (if applicable).- Lower the expression temperature (e.g., 18°C overnight).[3] - Reduce the inducer concentration.[7] - Use a solubility-enhancing fusion tag (e.g., MBP, GST, SUMO).[8][9] - Co-express with chaperones to assist folding.[6] - If GART has disulfide bonds, consider expression in the periplasm or using a host strain that facilitates cytoplasmic disulfide bond formation.
GART does not bind to the affinity column - The affinity tag is not accessible. - Incorrect buffer conditions for binding. - The protein has precipitated.- Move the affinity tag to the other terminus of the protein.[15] - Ensure the pH and ionic strength of the binding buffer are optimal for the specific affinity tag.[4] - Check for protein precipitation in the lysate before loading onto the column.[15]
Multiple bands are observed after purification - Protein degradation by proteases. - Contaminating proteins are co-purifying. - Premature termination of translation.- Add protease inhibitors to all buffers and work at 4°C.[15] - Increase the stringency of the wash steps (e.g., increase imidazole concentration for His-tag purification). - Add a second purification step, such as ion-exchange or size-exclusion chromatography.[7] - Check the DNA sequence for premature stop codons.
Protein precipitates after elution or dialysis - High protein concentration. - The elution buffer is not optimal for protein stability. - Removal of a solubilizing fusion tag.- Elute into a larger volume or perform elution in fractions. - Screen for optimal buffer conditions (pH, salt, additives) for the purified protein.[13] - If the tag was removed, optimize the buffer for the untagged protein before cleavage.

Experimental Protocols

General Protocol for Expression and Purification of His-tagged GART in E. coli

This protocol provides a general framework. Optimization of specific steps will likely be necessary for your particular GART construct.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the His-tagged GART gene. Plate on appropriate antibiotic selection plates and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into a starter culture of 5-10 mL of Luria-Bertani (LB) broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate a larger volume of LB broth (e.g., 1 L) with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture under optimized conditions (e.g., 18°C for 16-20 hours or 37°C for 3-4 hours).

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to further disrupt the cells and shear DNA.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.

  • Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA (or other immobilized metal affinity chromatography) column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged GART from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Analysis and Further Purification (Optional):

    • Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.

    • If necessary, perform additional purification steps such as size-exclusion or ion-exchange chromatography to achieve higher purity.

    • Dialyze the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

Visualizations

GART_Purification_Workflow cluster_expression Expression cluster_purification Purification Transformation Transformation of E. coli Culture Cell Culture Growth Transformation->Culture Inoculation Induction Induction of GART Expression Culture->Induction Add Inducer (IPTG) Harvest Cell Harvest Induction->Harvest Incubation Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification IMAC Affinity Chromatography (IMAC) Clarification->IMAC Load Lysate Elution Elution IMAC->Elution Apply Elution Buffer Analysis Purity Analysis (SDS-PAGE) Elution->Analysis

Caption: A typical workflow for the expression and purification of recombinant GART.

Troubleshooting_Logic Start Problem with GART Purification LowYield Low Yield? Start->LowYield Insoluble Insoluble Protein? LowYield->Insoluble No OptExpression Optimize Expression: - Temperature - Inducer Conc. - Media LowYield->OptExpression Yes Degraded Degraded Protein? Insoluble->Degraded No SolubilityTags Improve Solubility: - Lower Temperature - Use Solubility Tags - Co-express Chaperones Insoluble->SolubilityTags Yes ProteaseInhibitors Prevent Degradation: - Add Protease Inhibitors - Work at 4°C - Use Protease-deficient Strain Degraded->ProteaseInhibitors Yes OptPurification Optimize Purification: - Buffer pH/Salt - Minimize Steps OptExpression->OptPurification Refolding Refolding from Inclusion Bodies SolubilityTags->Refolding

Caption: A decision tree for troubleshooting common GART purification problems.

References

stability and degradation of glycinamide ribonucleotide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glycinamide ribonucleotide (GAR). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of GAR in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound (GAR) in aqueous solutions?

A1: Neutral aqueous solutions of the biologically active β-anomer of GAR (β-GAR) are generally stable for several days. However, the stability is significantly affected by pH and temperature. It is important to note that GAR is not stable in acidic conditions.[1] For prolonged storage, it is recommended to keep GAR in solid form at low temperatures.

Q2: What are the recommended storage conditions for solid GAR?

A2: Solid β-GAR has been shown to be stable for over six months when stored at -20°C.[1] To ensure maximum stability, it is advisable to store solid GAR in a desiccated environment to protect it from moisture.

Q3: What are the primary degradation pathways for GAR in solution?

A3: The primary degradation pathways for GAR in solution are believed to be hydrolysis, particularly under acidic conditions, and anomerization of the ribose sugar moiety, which can be accelerated by elevated temperatures.[1] Hydrolysis can lead to the cleavage of the glycosidic bond or the amide linkage.

Q4: What is anomerization and how does it affect GAR?

A4: Anomerization is the conversion of one anomer to another. In the case of GAR, the ribose sugar can exist in two anomeric forms, α-GAR and β-GAR. The β-anomer is the biologically active form that is a substrate for enzymes in the purine biosynthesis pathway.[1] Anomerization can lead to a mixture of α and β forms, potentially reducing the concentration of the active β-GAR in your experiments. This process can be observed when aqueous solutions are concentrated at elevated temperatures (e.g., 40-50°C).[1]

Q5: How can I monitor the stability of my GAR solution?

A5: The stability of a GAR solution can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying GAR and its potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect structural changes, such as anomerization. Mass Spectrometry (MS) is useful for identifying the mass of degradation products.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.
Possible Cause Troubleshooting Step
GAR Degradation due to Improper pH: GAR is unstable in acidic conditions.[1]Ensure the pH of your buffer system is neutral (around pH 7.0-7.5). Prepare GAR solutions fresh in a neutral buffer immediately before use.
Anomerization of β-GAR: The biologically active β-anomer may have converted to the inactive α-anomer.Avoid heating GAR solutions. If concentration is necessary, use methods that do not involve high temperatures, such as lyophilization from a neutral solution.
Incorrect Storage of GAR Stock: Prolonged storage of GAR in solution, even at low temperatures, can lead to degradation.Prepare fresh GAR solutions for each experiment from a solid stock stored at -20°C or below.[1]
Issue 2: Appearance of unexpected peaks in HPLC analysis.
Possible Cause Troubleshooting Step
Hydrolysis of GAR: New peaks may correspond to hydrolysis products.Analyze the mass of the new peaks using LC-MS to identify potential hydrolysis products. Maintain a neutral pH to minimize hydrolysis.
Anomerization: A new peak with the same mass as GAR may indicate the presence of the α-anomer.Use a validated HPLC method capable of separating α- and β-anomers. Confirm the identity of the peaks using NMR spectroscopy.
Contamination of Reagents: Impurities in the buffer or other reagents can appear as extra peaks.Run a blank injection of your buffer and reagents to check for contaminants. Use high-purity reagents.

Data Summary

Table 1: Qualitative Stability of β-Glycinamide Ribonucleotide (β-GAR)

Form Condition Observed Stability Reference
Aqueous SolutionNeutral pHStable for many days[1]
Aqueous SolutionAcidic pHNot stable[1]
Aqueous SolutionEvaporation at 40-50°C~45% isomerization[1]
Solid-20°CStable for over 6 months[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of GAR in a neutral buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

  • Photostability: Expose an aliquot of the stock solution to a light source (e.g., UV lamp).

3. Time Points:

  • Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

4. Sample Analysis:

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable stability-indicating HPLC method.

  • Characterize any significant degradation products using LC-MS and/or NMR.

Protocol 2: HPLC Method for GAR Analysis

This is a general starting point for an HPLC method. Optimization will be required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Visualizations

GAR_Degradation_Pathway β-Glycinamide Ribonucleotide β-Glycinamide Ribonucleotide α-Glycinamide Ribonucleotide α-Glycinamide Ribonucleotide β-Glycinamide Ribonucleotide->α-Glycinamide Ribonucleotide Anomerization (Heat) Hydrolysis Products Hydrolysis Products β-Glycinamide Ribonucleotide->Hydrolysis Products Acidic Conditions α-Glycinamide Ribonucleotide->β-Glycinamide Ribonucleotide (Equilibrium) Glycine Glycine Hydrolysis Products->Glycine Ribose-5-phosphate Ribose-5-phosphate Hydrolysis Products->Ribose-5-phosphate

Caption: Potential degradation pathways of β-Glycinamide Ribonucleotide in solution.

GAR_Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis cluster_data Data Interpretation Prepare GAR solution in desired buffer Prepare GAR solution in desired buffer Acid Acid Prepare GAR solution in desired buffer->Acid Base Base Prepare GAR solution in desired buffer->Base Oxidant Oxidant Prepare GAR solution in desired buffer->Oxidant Heat Heat Prepare GAR solution in desired buffer->Heat Light Light Prepare GAR solution in desired buffer->Light HPLC_UV HPLC-UV Acid->HPLC_UV Base->HPLC_UV Oxidant->HPLC_UV Heat->HPLC_UV Light->HPLC_UV LC_MS LC-MS HPLC_UV->LC_MS NMR NMR HPLC_UV->NMR Quantify GAR Quantify GAR HPLC_UV->Quantify GAR Identify Degradants Identify Degradants LC_MS->Identify Degradants NMR->Identify Degradants Determine Degradation Rate Determine Degradation Rate Quantify GAR->Determine Degradation Rate

Caption: Experimental workflow for assessing GAR stability and degradation.

Troubleshooting_Logic Start Start Inconsistent Assay Results? Inconsistent Assay Results? Start->Inconsistent Assay Results? Check Buffer pH Check Buffer pH Inconsistent Assay Results?->Check Buffer pH Yes Further Investigation Needed Further Investigation Needed Inconsistent Assay Results?->Further Investigation Needed No pH Acidic? pH Acidic? Check Buffer pH->pH Acidic? Adjust to Neutral pH Adjust to Neutral pH pH Acidic?->Adjust to Neutral pH Yes Check for Heat Exposure Check for Heat Exposure pH Acidic?->Check for Heat Exposure No Problem Solved Problem Solved Adjust to Neutral pH->Problem Solved Heated Solution? Heated Solution? Check for Heat Exposure->Heated Solution? Prepare Fresh Solution (No Heat) Prepare Fresh Solution (No Heat) Heated Solution?->Prepare Fresh Solution (No Heat) Yes Check Storage of Stock Check Storage of Stock Heated Solution?->Check Storage of Stock No Prepare Fresh Solution (No Heat)->Problem Solved Stored in Solution? Stored in Solution? Check Storage of Stock->Stored in Solution? Use Fresh Solid Stock Use Fresh Solid Stock Stored in Solution?->Use Fresh Solid Stock Yes Stored in Solution?->Further Investigation Needed No Use Fresh Solid Stock->Problem Solved

References

Glycinamide Ribonucleotide (GAR) Immunoassay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during glycinamide ribonucleotide (GAR) immunoassays, with a specific focus on avoiding cross-reactivity.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific problems you may face during your experiments.

Issue 1: High background or false-positive results in my GAR immunoassay.

  • Potential Cause 1: Cross-reactivity with structurally similar molecules.

    • Explanation: The antibody may be binding to molecules that are structurally similar to GAR. Due to its role in the de novo purine biosynthesis pathway, the most likely cross-reactants are its metabolic precursor, phosphoribosylamine (PRA), and its immediate product, formylglycinamide ribotide (FGAR).[1][2][3][4][5]

    • Solution:

      • Assess Antibody Specificity: Perform a cross-reactivity assessment using a competitive ELISA format. A detailed protocol is provided in the "Experimental Protocols" section.

      • Source a More Specific Antibody: If significant cross-reactivity is confirmed, consider sourcing a monoclonal antibody with higher specificity to GAR. Monoclonal antibodies recognize a single epitope, which can reduce the likelihood of off-target binding.

      • Sample Purification: If feasible, incorporate a sample preparation step to remove or reduce the concentration of cross-reacting molecules prior to the immunoassay.

  • Potential Cause 2: Non-specific binding of antibodies to the microplate.

    • Explanation: The capture or detection antibodies may be binding directly to the surface of the microplate wells, leading to a high background signal.

    • Solution:

      • Optimize Blocking Buffer: Ensure that the blocking buffer is effective. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. You may need to test different blocking agents or increase the concentration and incubation time.

      • Increase Washing Steps: Increase the number and rigor of wash steps after antibody incubations to remove unbound antibodies. Ensure complete aspiration of wash buffer between steps.

      • Include Detergents: Add a mild non-ionic detergent, such as Tween-20, to your wash buffer to help reduce non-specific interactions.

  • Potential Cause 3: Heterophilic antibody interference.

    • Explanation: The sample may contain heterophilic antibodies (e.g., human anti-mouse antibodies, HAMA) or rheumatoid factor, which can bridge the capture and detection antibodies, causing a false-positive signal.

    • Solution:

      • Use Blocking Agents: Incorporate commercially available heterophilic antibody blockers into your assay diluent.

      • Sample Dilution: Diluting the sample can sometimes mitigate the effect of interfering antibodies.

Issue 2: Low signal or false-negative results in my GAR immunoassay.

  • Potential Cause 1: Poor antibody binding or activity.

    • Explanation: The antibody may have lost activity due to improper storage or handling. Alternatively, the antibody concentration may be too low.

    • Solution:

      • Check Antibody Storage: Ensure the antibody has been stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.

      • Titrate Antibodies: Perform a titration experiment to determine the optimal concentration for both the capture and detection antibodies.

      • Confirm Reagent Activity: Use a positive control with a known concentration of GAR to confirm that all assay reagents are active.

  • Potential Cause 2: Matrix effects.

    • Explanation: Components in the sample matrix (e.g., salts, proteins, lipids) may be interfering with the antibody-antigen binding.

    • Solution:

      • Sample Dilution: Dilute the sample in an appropriate assay buffer to reduce the concentration of interfering substances.

      • Matrix Matching: Prepare your standards in a matrix that closely resembles your sample matrix to account for these effects.

  • Potential Cause 3: Incorrect assay setup.

    • Explanation: Errors in reagent preparation, incubation times, or temperature can all lead to a weak or absent signal.

    • Solution:

      • Review Protocol: Carefully review the entire assay protocol to ensure all steps were performed correctly.

      • Equilibrate Reagents: Allow all reagents and samples to reach room temperature before use.

      • Optimize Incubation Times and Temperatures: Ensure that incubation times and temperatures are optimal for the specific antibodies and reagents being used.

Data Presentation: Cross-Reactivity Assessment

A crucial step in troubleshooting is to quantify the cross-reactivity of your anti-GAR antibody with its potential analogs. The following table illustrates how to present such data, which you would generate using the competitive ELISA protocol provided below.

CompoundIC50 (nM)% Cross-Reactivity
This compound (GAR)10100%
Phosphoribosylamine (PRA)5002%
Formylglycinamide Ribotide (FGAR)2504%
Glycine>10,000<0.1%
Ribose-5-phosphate>10,000<0.1%

% Cross-Reactivity is calculated as: (IC50 of GAR / IC50 of test compound) x 100

Experimental Protocols

Protocol for Assessing Antibody Cross-Reactivity in a Competitive ELISA

This protocol is designed to determine the specificity of an anti-GAR antibody by measuring its binding to GAR and potential cross-reactants.

Materials:

  • Microtiter plates

  • Anti-GAR antibody

  • GAR standard

  • Potential cross-reactants (e.g., PRA, FGAR, glycine, ribose-5-phosphate)

  • GAR-enzyme conjugate (e.g., GAR-HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a microtiter plate with the anti-GAR antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the GAR standard and each potential cross-reactant.

    • In a separate tube, mix the diluted standards or cross-reactants with a fixed concentration of the GAR-enzyme conjugate.

    • Add these mixtures to the wells of the coated plate.

    • Incubate for 1-2 hours at room temperature. During this incubation, the free analyte (GAR or cross-reactant) and the GAR-enzyme conjugate will compete for binding to the immobilized antibody.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for GAR and each potential cross-reactant.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for GAR and each test compound.

    • Calculate the percent cross-reactivity using the formula provided in the data presentation table.

Mandatory Visualizations

GAR_Signaling_Pathway cluster_purine_synthesis De Novo Purine Biosynthesis PRPP Ribose-5-phosphate PRA Phosphoribosylamine PRPP->PRA Amidophosphoribosyl- transferase GAR This compound PRA->GAR GAR Synthetase FGAR Formylglycinamide Ribotide GAR->FGAR GAR Transformylase Purines Purine Nucleotides FGAR->Purines Multiple Steps

Caption: De Novo Purine Biosynthesis Pathway Highlighting GAR.

Cross_Reactivity_Workflow start Start: Assess Cross-Reactivity coat_plate Coat Plate with Anti-GAR Antibody start->coat_plate block_plate Block Non-specific Sites coat_plate->block_plate prepare_analytes Prepare Serial Dilutions of GAR and Potential Cross-Reactants block_plate->prepare_analytes competitive_incubation Incubate Antibody with Mixture of Analyte and GAR-Enzyme Conjugate prepare_analytes->competitive_incubation wash Wash to Remove Unbound Reagents competitive_incubation->wash develop Add Substrate and Develop Signal wash->develop read_plate Read Absorbance develop->read_plate analyze Calculate IC50 and % Cross-Reactivity read_plate->analyze end End: Specificity Determined analyze->end Troubleshooting_Flowchart start Immunoassay Issue high_bg High Background / False Positive? start->high_bg low_signal Low Signal / False Negative? high_bg->low_signal No check_cross_reactivity Assess Cross-Reactivity (See Protocol) high_bg->check_cross_reactivity Yes low_signal->start No check_reagents Check Antibody/Reagent Storage & Concentration low_signal->check_reagents Yes optimize_blocking Optimize Blocking Buffer & Washes check_cross_reactivity->optimize_blocking use_blockers Use Heterophilic Antibody Blockers optimize_blocking->use_blockers solution_high Issue Resolved use_blockers->solution_high address_matrix Dilute Sample or Use Matrix-Matched Standards check_reagents->address_matrix review_protocol Verify Assay Setup & Parameters address_matrix->review_protocol solution_low Issue Resolved review_protocol->solution_low

References

Technical Support Center: Troubleshooting Unexpected Results in GAR Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glycinamide Ribonucleotide (GAR) enzymatic reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My GAR transformylase reaction shows very low or no activity. What are the common causes?

A1: Low or no enzyme activity is a frequent issue that can stem from several factors:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or age. Always store enzymes at the recommended temperature (-20°C or -80°C) and in a buffer that maintains stability, potentially with glycerol.

  • Suboptimal Reaction Conditions: GAR transformylase activity is highly dependent on pH and temperature. Ensure your assay buffer is within the optimal pH range and the reaction is incubated at the correct temperature.

  • Missing or Degraded Cofactors/Substrates: The reaction requires both this compound (GAR) and a formyl donor, typically 10-formyltetrahydrofolate (10-formyl-THF). 10-formyl-THF is particularly unstable and can degrade, especially at non-optimal pH and in the presence of oxygen.[1] Similarly, ensure the GAR substrate has not degraded.[2]

  • Presence of Inhibitors: Your sample or reagents may contain known or unknown inhibitors of GAR transformylase.

Q2: The reaction rate is not linear over time. What does this indicate?

A2: A non-linear reaction rate can be due to:

  • Substrate Depletion: If the reaction proceeds too quickly, the substrate concentration may fall below saturating levels, causing the rate to decrease. This can be addressed by using a lower enzyme concentration.

  • Enzyme Instability: The enzyme may be unstable under the assay conditions, losing activity over the course of the reaction. Consider adding stabilizing agents like BSA to the reaction buffer.

  • Product Inhibition: In some enzymatic reactions, the product can bind to the enzyme and inhibit its activity.

  • Substrate Inhibition: At very high concentrations, the substrate itself can sometimes inhibit the enzyme's activity.

Q3: I'm observing high background signal in my no-enzyme control. What could be the cause?

A3: A high background signal can be caused by:

  • Substrate Instability: One of the substrates may be spontaneously converting to a product that is detected by your assay method.

  • Contaminated Reagents: One or more of your reagents might be contaminated with a substance that mimics the product or interferes with the detection method.

  • Autofluorescence/Absorbance: If using a fluorescence or absorbance-based assay, components in your sample matrix or the buffer itself might be contributing to the signal.

Troubleshooting Guides

Issue 1: Lower than Expected Enzyme Activity

If you are observing lower than expected or no enzyme activity, follow this troubleshooting workflow:

G start Low/No Activity Observed check_enzyme Verify Enzyme Activity (Use a fresh aliquot or a positive control) start->check_enzyme check_conditions Confirm Reaction Conditions (pH, Temperature, Ionic Strength) check_enzyme->check_conditions Enzyme is active fail Activity Still Low (Consult further) check_enzyme->fail Enzyme is inactive check_reagents Assess Substrate/Cofactor Integrity (Prepare fresh solutions) check_conditions->check_reagents Conditions are optimal check_conditions->fail Conditions are suboptimal troubleshoot_inhibitors Investigate Potential Inhibitors (Test for interfering substances) check_reagents->troubleshoot_inhibitors Reagents are fresh check_reagents->fail Reagents were degraded success Activity Restored troubleshoot_inhibitors->success Inhibitor identified and removed troubleshoot_inhibitors->fail No inhibitor found

Caption: Troubleshooting workflow for low or no enzyme activity.

Corrective Actions:

  • Verify Enzyme Integrity:

    • Thaw a fresh aliquot of the enzyme.

    • Run a positive control with a known potent substrate or under previously validated conditions.

  • Optimize Reaction Conditions:

    • Prepare fresh assay buffer and verify its pH. Human GAR transformylase has an optimal pH of 7.5-8.0.[3]

    • Ensure the incubation temperature is optimal. Most assays for human GAR transformylase are performed at 25°C or 37°C.[4][5]

    • Check the ionic strength of the buffer; an ionic strength of 0.1 M is commonly used.[4]

  • Prepare Fresh Reagents:

    • Prepare fresh solutions of GAR and 10-formyl-THF immediately before the assay. 10-formyl-THF is susceptible to oxidation.[1]

    • Ensure the purity of your substrates.

  • Test for Inhibitors:

    • If your enzyme is active with control substrates but not your test compound, the compound may be an inhibitor.

    • Perform control experiments with your sample matrix to check for interfering substances.

Issue 2: Inconsistent Results Between Replicates

Inconsistent results can be frustrating. Here's a logical approach to identifying the source of variability:

G start Inconsistent Replicates pipetting Review Pipetting Technique (Calibrate pipettes, use appropriate tips) start->pipetting mixing Ensure Thorough Mixing (Vortex/invert all solutions before use) pipetting->mixing Technique is consistent resolved Consistent Results Achieved pipetting->resolved Identified pipetting error temp Check for Temperature Fluctuations (Use a water bath or incubator) mixing->temp Mixing is thorough mixing->resolved Improved mixing reagents Assess Reagent Homogeneity (Ensure complete dissolution) temp->reagents Temperature is stable temp->resolved Stabilized temperature reagents->resolved Ensured homogeneity

Caption: Troubleshooting workflow for inconsistent replicate results.

Corrective Actions:

  • Pipetting: Ensure pipettes are calibrated and use proper pipetting techniques. For small volumes, consider preparing a master mix.

  • Mixing: Thoroughly mix all stock solutions and reaction mixtures before dispensing.

  • Temperature Control: Use a temperature-controlled incubator or water bath to maintain a consistent temperature throughout the experiment.

  • Reagent Preparation: Ensure all powdered reagents are fully dissolved and solutions are homogeneous before use.

Data Presentation

Table 1: Optimal Reaction Conditions for Human GAR Transformylase
ParameterOptimal Range/ValueNotes
pH 7.5 - 8.0Activity decreases significantly at lower pH values.[3]
Temperature 25°C - 37°CAssays are commonly run at 25°C.[4] Higher temperatures may be optimal for thermophilic enzymes but can denature human GAR transformylase.[5]
Ionic Strength 0.1 MMaintained with NaCl.[4]
Enzyme Concentration 3 - 6 nMFor active enzymes in initial velocity studies.[4]
GAR Substrate Conc. 1.25 - 55 µMThe Km for GAR is approximately 1.1 µM.[4]
Cofactor (fDDF) Conc.*1.25 - 40 µMThe Km for fDDF is approximately 0.9 µM.[4]

*fDDF (5,8-dideazafolate) is a stable analogue of 10-formyl-THF often used in spectrophotometric assays.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Human GAR Transformylase Activity

This protocol is adapted from established methods for measuring human GAR transformylase (GART) activity.[4][6]

Materials:

  • Purified human GAR transformylase

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, with 0.1 M NaCl

  • β-Glycinamide ribonucleotide (GAR) stock solution

  • 5,8-dideazafolate (fDDF) stock solution (a stable analog of 10-formyl-THF)

  • Spectrophotometer capable of reading at 295 nm

  • Temperature-controlled cuvette holder (25°C)

Procedure:

  • Reagent Preparation:

    • Prepare fresh stock solutions of GAR and fDDF in the assay buffer.

    • Equilibrate all reagents and the spectrophotometer to 25°C.

  • Assay Setup:

    • In a 1 mL cuvette, combine the following:

      • Assay Buffer to a final volume of 1 mL

      • GAR to a final concentration between 1.25 µM and 55 µM

      • fDDF to a final concentration between 1.25 µM and 40 µM

    • Mix gently by pipetting and incubate in the spectrophotometer at 25°C for 3-5 minutes to allow for temperature equilibration.

  • Initiate the Reaction:

    • Add GAR transformylase to a final concentration of 3-6 nM to initiate the reaction.

    • Immediately start monitoring the increase in absorbance at 295 nm, which corresponds to the formation of 5,8-dideazafolate (Δε = 18.9 mM⁻¹cm⁻¹).[4]

  • Data Analysis:

    • Record the absorbance over time. The initial linear portion of the curve represents the initial reaction velocity (V₀).

    • Calculate the rate of product formation using the Beer-Lambert law.

Control Experiments:

  • No-Enzyme Control: Perform a reaction with all components except the enzyme to measure the background rate of non-enzymatic reaction or substrate degradation.

  • No-Substrate Control: Conduct a reaction with the enzyme but without one of the substrates (either GAR or fDDF) to ensure that the observed activity is substrate-dependent.

Signaling Pathways

This compound (GAR) transformylase is a key enzyme in the de novo purine biosynthesis pathway, which is essential for the production of purine nucleotides required for DNA and RNA synthesis.

DeNovoPurineBiosynthesis PRPP PRPP PRA PRA PRPP->PRA GPAT GAR GAR PRA->GAR GARS FGAR FGAR GAR->FGAR GAR Transformylase (GART) FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC SAICAR SAICAR CAIR->SAICAR SAICARS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC

Caption: The de novo purine biosynthesis pathway, highlighting the role of GAR Transformylase.

References

Technical Support Center: Optimizing Substrate Concentrations for GART Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing substrate concentrations for kinetic studies of Glycinamide Ribonucleotide Formyltransferase (GART). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is GART and what are its substrates?

A1: GART (this compound Formyltransferase) is a trifunctional enzyme that plays a crucial role in de novo purine biosynthesis.[1][2] The GART domain catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to this compound (GAR), producing formylthis compound (fGAR) and tetrahydrofolate (THF).[1][3][4][5] Therefore, the primary substrates for GART kinetic studies are GAR and 10-formyl-THF.

Q2: What are the optimal conditions for human GART enzyme activity?

A2: Human GART exhibits maximal activity at a pH of approximately 7.5-8.0. The optimal temperature for the GALT enzyme, a related enzyme in galactose metabolism, has been found to be 37°C in chicken intestine and liver powder, which is a common physiological temperature used for mammalian enzyme assays.

Q3: What are the reported Km values for the substrates of mammalian GART?

A3: Kinetic studies on mammalian GART from transformed cells have reported the following Michaelis-Menten constants (Km):

  • For β-glycinamide ribonucleotide (GAR): 0.94 ± 0.21 µM

  • For 10-formyl-5,8-dideazafolate (a stable analog of 10-formyl-THF): 1.58 ± 0.25 µM[6]

It is important to note that 10-formyltetrahydrofolate is the natural cofactor for the enzyme.[6]

Q4: How do I determine the optimal substrate concentrations for my GART kinetic assay?

A4: The optimal substrate concentrations should be determined empirically by performing substrate titrations. A general approach is to vary the concentration of one substrate while keeping the other at a saturating concentration (typically 5-10 times its Km). By measuring the initial reaction velocities at each substrate concentration, you can generate a Michaelis-Menten curve and determine the Km and Vmax for each substrate.

Quantitative Data Summary

ParameterValueSource Organism/Cell LineReference
Km for β-glycinamide ribonucleotide (GAR) 0.94 ± 0.21 µMMurine L1210 and Sarcoma 180 cells[6]
Km for 10-formyl-5,8-dideazafolate 1.58 ± 0.25 µMMurine L1210 and Sarcoma 180 cells[6]
Optimal pH 7.5 - 8.0Human
Optimal Temperature 37°CChicken (related enzyme)

Experimental Protocols

Representative Spectrophotometric Assay for GART Activity

This protocol is a representative method and may require optimization for your specific experimental conditions. It is based on monitoring the change in absorbance resulting from the conversion of 10-formyl-THF.

Materials:

  • Purified human GART enzyme

  • β-glycinamide ribonucleotide (GAR) stock solution

  • 10-formyltetrahydrofolate (10-formyl-THF) stock solution

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM MgCl2 and 1 mM DTT

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Reagent Preparation:

    • Prepare fresh assay buffer on the day of the experiment.

    • Prepare stock solutions of GAR and 10-formyl-THF in the assay buffer. The exact concentrations will depend on the desired final concentrations for the assay. Due to the instability of 10-formyl-THF, it is crucial to prepare it fresh and keep it on ice, protected from light.

  • Enzyme Preparation:

    • Dilute the purified GART enzyme in cold assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.

  • Assay Setup (96-well plate format):

    • To determine the Km of GAR, prepare a series of dilutions of GAR in the assay buffer. Keep the concentration of 10-formyl-THF constant and saturating (e.g., 5-10 times its estimated Km).

    • To determine the Km of 10-formyl-THF, prepare a series of dilutions of 10-formyl-THF in the assay buffer. Keep the concentration of GAR constant and saturating.

    • Add the appropriate volume of assay buffer, GAR, and 10-formyl-THF to each well.

    • Include appropriate controls:

      • No-enzyme control: All components except the enzyme.

      • No-substrate control: All components except one of the substrates.

  • Reaction Initiation and Measurement:

    • Equilibrate the plate to the assay temperature (e.g., 37°C).

    • Initiate the reaction by adding the diluted GART enzyme to each well.

    • Immediately start monitoring the change in absorbance over time at a specific wavelength. The conversion of 10-formyl-THF to THF can be monitored by a decrease in absorbance around 295-300 nm. The exact wavelength should be determined empirically.

    • Record data at regular intervals (e.g., every 15-30 seconds) for a period where the reaction rate is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot for each substrate concentration.

    • Plot V0 against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.

Troubleshooting Guides

Problem 1: Low or No Enzyme Activity

Possible CauseSuggestion
Inactive Enzyme - Ensure proper storage of the enzyme at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Test enzyme activity with a known positive control.
Incorrect Assay Conditions - Verify the pH of the assay buffer is within the optimal range (7.5-8.0). - Ensure the assay temperature is appropriate (e.g., 37°C).
Degraded Substrates - Prepare 10-formyl-THF fresh for each experiment and protect it from light and oxygen. - Check the quality and purity of the GAR substrate.
Presence of Inhibitors - Ensure all reagents are free from contaminating inhibitors. - If using cell lysates, consider potential endogenous inhibitors.

Problem 2: High Background Signal or Non-linear Kinetics

Possible CauseSuggestion
Substrate Instability - 10-formyl-THF can degrade spontaneously. Monitor the absorbance of a no-enzyme control to assess the rate of non-enzymatic degradation.
Substrate Precipitation - Visually inspect the assay mixture for any turbidity. - If precipitation occurs, consider using a lower substrate concentration or adding a small percentage of a co-solvent like DMSO (ensure it does not inhibit the enzyme).[1]
Product Inhibition - Measure initial reaction rates where product accumulation is minimal (typically <10% of substrate converted).
Interference from other enzyme activities (in trifunctional GART) - Ensure that the assay conditions are specific for the GART reaction. The GARS and AIRS domains have different substrate requirements (e.g., ATP, glycine) which should be absent from the GART assay mixture.
Instrument Settings - Ensure the spectrophotometer is set to the correct wavelength and that the readings are within the linear range of the instrument.

Problem 3: Inconsistent Results Between Replicates

Possible CauseSuggestion
Pipetting Errors - Calibrate pipettes regularly. - Use a master mix for common reagents to minimize pipetting variations.
Temperature Fluctuations - Ensure all reagents and the plate are properly equilibrated to the assay temperature before starting the reaction.
"Edge Effects" in 96-well plates - Avoid using the outer wells of the plate, or fill them with buffer to minimize evaporation from adjacent wells.

Visualizations

GART_Pathway cluster_substrates Substrates cluster_products Products GAR This compound (GAR) GART GART Enzyme GAR->GART Ten_Formyl_THF 10-Formyltetrahydrofolate (10-formyl-THF) Ten_Formyl_THF->GART fGAR Formylthis compound (fGAR) GART->fGAR THF Tetrahydrofolate (THF) GART->THF

Caption: The enzymatic reaction catalyzed by GART.

Troubleshooting_Workflow Start Kinetic Assay Issue (e.g., Low Activity, High Background) Check_Enzyme Check Enzyme Activity and Stability Start->Check_Enzyme Check_Conditions Verify Assay Conditions (pH, Temperature) Start->Check_Conditions Check_Substrates Assess Substrate Integrity and Concentration Start->Check_Substrates Check_Data Review Data Analysis (Linear Range) Check_Enzyme->Check_Data Check_Conditions->Check_Data Check_Substrates->Check_Data Solution Optimized Assay Check_Data->Solution

Caption: A logical workflow for troubleshooting GART kinetic assays.

References

Technical Support Center: Expression and Purification of Soluble and Active GART

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression of soluble and active trifunctional purine biosynthetic protein adenosine-3 (GART). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the complexities of producing functional GART protein.

Frequently Asked Questions (FAQs)

Q1: What is GART, and why is its expression challenging?

A1: GART, or trifunctional purine biosynthetic protein adenosine-3, is a crucial enzyme in the de novo purine biosynthesis pathway. In humans, it is a large, multi-domain protein (approximately 110 kDa) that catalyzes three non-consecutive steps in the synthesis of inosine monophosphate (IMP), a precursor for AMP and GMP.[1][2] The three enzymatic activities are:

  • Phosphoribosylglycinamide Synthetase (GARS)

  • Phosphoribosylglycinamide Formyltransferase (GARTfase)

  • Phosphoribosylaminoimidazole Synthetase (AIRS)

The expression of GART can be challenging due to its large size, multi-domain nature, and the potential for misfolding when expressed in heterologous systems like E. coli.[3][4] These factors can lead to the formation of insoluble aggregates known as inclusion bodies, resulting in low yields of soluble, active protein.

Q2: Which expression system is recommended for producing recombinant human GART?

A2: Escherichia coli is a commonly used and cost-effective system for expressing human GART, particularly for structural and initial functional studies.[3][5] Strains like BL21(DE3) are often employed.[6] However, due to the protein's complexity, optimizing expression conditions is critical to maximize the yield of soluble protein. For studies requiring post-translational modifications, a eukaryotic expression system, such as insect or mammalian cells, may be necessary.

Q3: My GART protein is expressed but is completely insoluble. What should I do?

A3: Insoluble expression, resulting in the formation of inclusion bodies, is a common problem. Here are several strategies to improve solubility:

  • Lower the induction temperature: Reducing the temperature to 16-20°C after induction with IPTG slows down protein synthesis, which can promote proper folding.

  • Optimize IPTG concentration: High concentrations of IPTG can lead to rapid, overwhelming protein expression and aggregation. Test a range of lower IPTG concentrations (e.g., 0.1-0.5 mM).

  • Use a solubility-enhancing fusion tag: Fusing a tag like Maltose Binding Protein (MBP) to the N-terminus of GART can significantly improve its solubility.

  • Co-express molecular chaperones: Chaperone proteins can assist in the proper folding of your target protein.

  • Refold the protein from inclusion bodies: If the above strategies fail, you can purify the inclusion bodies and then use a denaturant (like urea or guanidine hydrochloride) to solubilize the protein, followed by a refolding protocol.

Q4: Are there any specific post-translational modifications of GART I should be aware of?

A4: Yes, human GART can undergo several post-translational modifications, including ubiquitination and glycosylation.[6] If these modifications are critical for your specific application, expression in a prokaryotic system like E. coli, which lacks the machinery for most eukaryotic PTMs, may not be suitable. In such cases, a eukaryotic expression system would be more appropriate.

Troubleshooting Guides

Issue 1: Low Yield of Soluble GART Protein
Potential Cause Troubleshooting Strategy
Suboptimal Induction Conditions Optimize IPTG concentration (try a range from 0.1 mM to 1.0 mM) and induction time (4 hours to overnight). Induce the culture at a mid-log phase (OD600 of 0.6-0.8).
Inefficient Cell Lysis Ensure complete cell lysis by using a combination of lysozyme, sonication, and a lysis buffer containing detergents (e.g., Triton X-100).
Protein Degradation Add a protease inhibitor cocktail to the lysis buffer. Perform all purification steps at 4°C to minimize protease activity.
Poor Expression Vector Ensure your vector has a strong, inducible promoter (e.g., T7). Consider codon optimization of the GART gene for E. coli expression.
Issue 2: GART is in Inclusion Bodies
Potential Cause Troubleshooting Strategy
High Expression Rate Lower the induction temperature to 16-20°C and use a lower concentration of IPTG (0.1-0.4 mM).
Improper Protein Folding Co-express with chaperone proteins (e.g., GroEL/GroES). Use a solubility-enhancing fusion tag such as MBP.
Suboptimal Buffer Conditions Screen different buffer compositions with varying pH, salt concentrations, and additives (e.g., glycerol, L-arginine) to find conditions that favor solubility.
Formation of Disulfide Bonds If disulfide bond formation is an issue, consider using an E. coli strain engineered for enhanced cytoplasmic disulfide bond formation (e.g., SHuffle).
Issue 3: Purified GART has Low or No Enzymatic Activity
Potential Cause Troubleshooting Strategy
Protein Misfolding Ensure that the protein was purified from the soluble fraction or was properly refolded from inclusion bodies. Confirm the protein's structural integrity using techniques like circular dichroism.
Missing Cofactors The GARTfase domain requires 10-formyltetrahydrofolate as a cofactor.[7] Ensure this is present in your activity assay buffer.
Incorrect Assay Conditions Verify the pH, temperature, and substrate concentrations for your enzyme assay. The optimal pH for human GARTfase activity is around 7.5-8.0.[8]
Protein Instability Store the purified protein in a buffer containing stabilizing agents like glycerol (10-20%) and a reducing agent like DTT or TCEP. Aliquot the protein and store at -80°C to avoid multiple freeze-thaw cycles.

Data Presentation

Table 1: Typical Yields of Recombinant GART in E. coli
Expression Condition Typical Yield Range (mg/L of culture) Notes
Standard Induction (37°C, 1 mM IPTG)1-10Primarily insoluble protein in inclusion bodies.
Optimized Soluble Expression (18°C, 0.5 mM IPTG)10-50Yield of soluble, purified protein.
High-Density Fermentation50-200+Requires a fermenter for controlled growth and induction.[3]

Note: Yields are highly dependent on the specific construct, E. coli strain, and purification protocol.

Table 2: Recommended Buffer Compositions for GART Purification
Buffer Type Component Concentration Purpose
Lysis Buffer HEPES, pH 8.0100 mMBuffering agent
NaCl500 mMMaintain ionic strength, reduce non-specific binding
Imidazole10 mMReduce non-specific binding to Ni-NTA resin
Glycerol10% (v/v)Protein stabilization
TCEP0.5 mMReducing agent to prevent oxidation
Wash Buffer HEPES, pH 7.520 mMBuffering agent
NaCl500 mMMaintain ionic strength
Imidazole25 mMElute weakly bound contaminants
Glycerol10% (v/v)Protein stabilization
TCEP0.5 mMReducing agent
Elution Buffer HEPES, pH 7.520 mMBuffering agent
NaCl500 mMMaintain ionic strength
Imidazole500 mMElute His-tagged GART
Glycerol10% (v/v)Protein stabilization
TCEP0.5 mMReducing agent
Gel Filtration Buffer HEPES, pH 7.520 mMBuffering agent
NaCl300 mMMaintain ionic strength for proper sizing
Glycerol10% (v/v)Protein stabilization
TCEP0.5 mMReducing agent

Experimental Protocols

Protocol 1: Expression of Soluble His-tagged Human GART in E. coli
  • Transformation: Transform a pET-based vector containing the human GART gene with an N-terminal His-tag into E. coli BL21(DE3) cells.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of Terrific Broth (TB) medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 1.5-2.0.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.

Protocol 2: Purification of Soluble His-tagged GART
  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer (see Table 2) at a ratio of 5 mL per gram of wet cell paste. Add a protease inhibitor cocktail, lysozyme, and DNase I. Incubate on ice for 30 minutes.

  • Sonication: Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 30,000 x g for 45 minutes at 4°C to pellet cell debris and insoluble protein.

  • Affinity Chromatography:

    • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

    • Wash the column with 10 column volumes of Wash Buffer (see Table 2).

    • Elute the bound GART protein with 5 column volumes of Elution Buffer (see Table 2).

  • Size-Exclusion Chromatography:

    • Concentrate the eluted protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with Gel Filtration Buffer (see Table 2).

    • Collect fractions and analyze by SDS-PAGE to identify those containing pure GART.

  • Storage: Pool the pure fractions, concentrate the protein to the desired concentration, and add fresh TCEP to 2 mM. Aliquot and flash-freeze in liquid nitrogen for storage at -80°C.

Protocol 3: GARTfase Activity Assay (Example)

This is a spectrophotometric assay that couples the production of tetrahydrofolate (THF) to the reduction of NADP+ by dihydrofolate reductase (DHFR).

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.5

    • 20 mM KCl

    • 10 mM MgCl2

    • 0.5 mM Glycinamide Ribonucleotide (GAR)

    • 0.2 mM 10-formyltetrahydrofolate

    • 0.2 mM NADPH

    • 1 unit of Dihydrofolate Reductase (DHFR)

  • Initiate Reaction: Add purified GART enzyme to the reaction mixture to a final concentration of 1-10 µg/mL.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation of NADPH.

  • Calculation: Calculate the specific activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of THF per minute.

Visualizations

GART-Related Signaling Pathways

GART_Signaling_Pathways cluster_wnt Wnt/β-Catenin Pathway in Cancer cluster_p38 p38/p53/PUMA Pathway in Colitis GART GART RUVBL1 RUVBL1 GART->RUVBL1 Methylates & Stabilizes beta_catenin β-Catenin RUVBL1->beta_catenin Activates TCF_LEF TCF/LEF beta_catenin->TCF_LEF Co-activates Tumor_Stemness Tumor Stemness TCF_LEF->Tumor_Stemness Promotes TNFa TNF-α GART_p38 GART TNFa->GART_p38 Upregulates p38_MAPK p38 MAPK GART_p38->p38_MAPK Activates p53 p53 p38_MAPK->p53 Phosphorylates PUMA PUMA p53->PUMA Induces Apoptosis Apoptosis PUMA->Apoptosis Promotes

Caption: GART signaling in cancer and colitis.

Experimental Workflow for GART Expression and Purification

GART_Workflow start Start transformation Transform E. coli with GART plasmid start->transformation culture Grow large-scale culture transformation->culture induction Induce with IPTG at 18°C culture->induction harvest Harvest cells by centrifugation induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarify lysate by centrifugation lysis->clarification affinity Ni-NTA Affinity Chromatography clarification->affinity sec Size-Exclusion Chromatography affinity->sec analysis Purity & Activity Analysis sec->analysis end Store Purified GART at -80°C analysis->end

Caption: Workflow for GART expression and purification.

References

preventing proteolysis during GART purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of the trifunctional enzyme Glycinamide Ribonucleotide Synthetase / Aminoimidazole Ribonucleotide Synthetase / this compound Transformylase (GART). This resource provides troubleshooting guides and frequently asked questions to help researchers prevent proteolysis and ensure the successful purification of high-quality, full-length GART.

Troubleshooting Guide: Proteolysis During GART Purification

Proteolytic degradation is a common challenge during the purification of large, multi-domain proteins like GART. The release of endogenous proteases during cell lysis can lead to cleavage of the protein, resulting in lower yields of the full-length, active enzyme. This guide provides a systematic approach to diagnosing and resolving proteolysis issues.

Problem: Observation of smaller protein fragments on SDS-PAGE along with the full-length GART band.

This is a classic sign of proteolytic degradation. The presence of distinct, smaller bands suggests that cleavage is occurring at specific, susceptible sites within the GART polypeptide chain.

Initial Steps to Mitigate Proteolysis:

  • Work Quickly and at Low Temperatures: All steps of the purification process, from cell lysis to column chromatography, should be performed at 4°C to minimize the activity of endogenous proteases.[1][2]

  • Use of Protease Inhibitors: The addition of a protease inhibitor cocktail to the lysis buffer is crucial.[3] These cocktails contain a mixture of inhibitors that target different classes of proteases.

Systematic Troubleshooting Approach:

Potential Cause Recommended Action Rationale
Insufficient Protease Inhibition 1. Ensure a broad-spectrum protease inhibitor cocktail is added to the lysis buffer immediately before use. For GART purification from E. coli, a cocktail targeting serine, cysteine, and metalloproteases is recommended.[4][5] 2. Consider increasing the concentration of the protease inhibitor cocktail. Some cell lysates have particularly high protease activity.[6] 3. For purification of His-tagged GART using Immobilized Metal Affinity Chromatography (IMAC), use an EDTA-free protease inhibitor cocktail to avoid stripping the metal ions from the resin.[3][7]Proteases are released during cell lysis and can rapidly degrade the target protein.[1][8] A cocktail of inhibitors provides broad protection against various classes of proteases.[4][5][7]
Suboptimal Lysis Buffer Composition 1. Maintain the pH of the lysis buffer between 7.5 and 8.0. Human GART shows optimal activity in this range, and it can help to minimize the activity of acid proteases.[2] 2. Include stabilizing agents in the lysis buffer, such as 10% glycerol, which was used in a published GART purification protocol.[9]The composition of the lysis buffer can significantly impact protein stability and protease activity.[1][3]
Expression Host Considerations 1. Use a protease-deficient E. coli strain for expression, such as BL21(DE3), which is deficient in the Lon and OmpT proteases.[10]Reducing the baseline level of proteases in the expression host can significantly decrease proteolytic degradation during purification.
Extended Purification Time 1. Streamline the purification workflow to minimize the time the protein is in the crude lysate.[1] 2. The initial chromatography step should be designed to separate GART from the bulk of cellular proteases as quickly as possible.[1][2]Prolonged exposure of GART to the crude cell lysate increases the opportunity for proteolytic cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the composition of a typical protease inhibitor cocktail for purifying GART from E. coli?

A1: While the exact composition of commercial cocktails is often proprietary, a typical broad-spectrum cocktail for purification from bacterial cells would include inhibitors targeting serine, cysteine, and metalloproteases. A published protocol for human GART purification utilized a "complete, EDTA-free" protease inhibitor cocktail tablet.[9] Based on commercially available cocktails, the components would likely include inhibitors such as AEBSF, aprotinin, bestatin, E-64, leupeptin, and pepstatin A. For IMAC purification of His-tagged GART, an EDTA-free cocktail is essential.[3][7]

Q2: Are specific domains of the trifunctional GART protein more susceptible to proteolysis?

A2: While there is no direct published evidence detailing specific cleavage sites within GART, large multi-domain proteins often have flexible linker regions connecting the domains. These regions can be more accessible to proteases.[11][12] The human GART protein has a "seesaw" geometry with mobile terminal enzyme units connected by flexible linkers, which could be potential sites for proteolytic attack.[9]

Q3: I am still observing degradation even with a protease inhibitor cocktail. What else can I do?

A3: If proteolysis persists, consider the following:

  • Expression Strain: Ensure you are using a protease-deficient E. coli strain like BL21(DE3).[10]

  • Temperature Control: Strictly maintain a low temperature (4°C) throughout the entire purification process.[1][2]

  • Speed: Minimize the time from cell lysis to the first purification step.[1]

  • Buffer Optimization: Re-evaluate your lysis buffer composition. Ensure the pH is optimal for GART stability (pH 7.5-8.0) and consider additives like glycerol.[2][9]

  • Inhibitor Concentration: You may need to empirically determine the optimal concentration of your protease inhibitor cocktail for your specific experimental conditions.[6]

Q4: Can I add individual protease inhibitors instead of a cocktail?

A4: While it is possible to add individual inhibitors, it is generally recommended to use a cocktail for broad-spectrum protection, as it is often difficult to know which specific proteases are causing the degradation.[13] Using a cocktail ensures that multiple classes of proteases are inhibited.

Data Summary

Table 1: Common Protease Inhibitors and Their Targets

This table summarizes common components of protease inhibitor cocktails and the classes of proteases they inhibit.

Inhibitor Target Protease Class Typical Working Concentration Notes
AEBSF Serine Proteases0.1 - 1 mMA less toxic alternative to PMSF.
Aprotinin Serine Proteases0.6 - 2 µg/mLA reversible inhibitor.
Bestatin Aminopeptidases1 - 10 µg/mLInhibits certain metalloproteases.
E-64 Cysteine Proteases1 - 10 µg/mLAn irreversible inhibitor.
Leupeptin Serine and Cysteine Proteases0.5 - 5 µg/mLA reversible inhibitor.
Pepstatin A Aspartic Proteases1 µg/mL
EDTA Metalloproteases1 - 5 mMChelates metal ions required for protease activity. Do not use with IMAC for His-tagged proteins.
PMSF Serine Proteases0.1 - 1 mMHighly toxic and has a short half-life in aqueous solutions.

Concentrations are general recommendations and may need to be optimized for specific applications.

Experimental Protocols

Key Experiment: Lysis Buffer Preparation for GART Purification

This protocol is based on a published method for the purification of human GART.[9]

Objective: To prepare a lysis buffer that promotes GART stability and minimizes proteolytic degradation.

Materials:

  • HEPES

  • Sodium Chloride (NaCl)

  • Glycerol

  • Imidazole

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Protease Inhibitor Cocktail Tablets (EDTA-free)

  • Lysozyme

  • Benzonase Nuclease

  • Purified Water

  • pH meter

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (0.45 µm)

Procedure:

  • To prepare 1 liter of lysis buffer, dissolve the following in 800 mL of purified water:

    • 100 mM HEPES (23.83 g)

    • 500 mM NaCl (29.22 g)

    • 10% (v/v) Glycerol (100 mL)

    • 10 mM Imidazole (0.68 g)

    • 0.5 mM TCEP (0.14 g)

  • Adjust the pH to 8.0 using a concentrated NaOH or HCl solution.

  • Bring the final volume to 1 liter with purified water.

  • Sterile filter the buffer through a 0.45 µm filter.

  • Store the buffer at 4°C.

  • Immediately before use , add the following to the required volume of lysis buffer:

    • One tablet of a complete, EDTA-free protease inhibitor cocktail per 50 mL of buffer.

    • Lysozyme to a final concentration of ~0.25 mg/mL.

    • Benzonase nuclease to a final concentration of ~1000 U/mL.

Visualizations

Diagram 1: Troubleshooting Logic for GART Proteolysis

GART_Proteolysis_Troubleshooting start_node Degradation Observed (Smaller Bands on SDS-PAGE) A Implement Basic Anti-Proteolysis Measures start_node->A START process_node process_node check_node check_node solution_node solution_node end_node Full-Length GART Obtained B Proteolysis Still Occurring? A->B Check Results B->end_node No C Optimize Protease Inhibitor Strategy B->C Yes D Proteolysis Still Occurring? C->D Check Results D->end_node No E Modify Lysis Buffer & Expression System D->E Yes F Proteolysis Resolved? E->F Check Results F->end_node Yes F->C No, Re-evaluate Inhibitors GART_Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis step_node step_node critical_step_node critical_step_node output_node output_node A Cell Growth & Induction of GART Expression B Harvest Cells by Centrifugation A->B C Resuspend Cell Pellet in Cold Lysis Buffer with Protease Inhibitors B->C D Cell Lysis (e.g., Sonication) on Ice C->D E Clarify Lysate by High-Speed Centrifugation D->E F Affinity Chromatography (e.g., IMAC) at 4°C E->F G Further Purification Steps (e.g., Gel Filtration) F->G H Analyze Fractions by SDS-PAGE G->H I Pool Fractions with Pure, Full-Length GART H->I

References

common pitfalls in restriction digestion of GART expression vectors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GART expression vector manipulation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls associated with the restriction digestion of GART expression vectors.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a complete or partial failure of GART expression vector digestion?

A1: Incomplete or failed digestions typically stem from a few core issues:

  • Inactive Restriction Enzymes: Enzymes can lose activity due to improper storage, handling, or repeated freeze-thaw cycles.[1][2][3] Always check the expiration date and store enzymes at -20°C in a non-frost-free freezer.[2][3]

  • DNA Quality and Contaminants: The purity of your GART plasmid preparation is crucial. Contaminants such as ethanol, phenol, chloroform, or excessive salts from the purification process can inhibit enzyme activity.[1][4][5][6][7]

  • Suboptimal Reaction Conditions: Incorrect buffer composition, pH, or incubation temperature can significantly reduce enzyme efficiency.[4] Always use the buffer recommended by the enzyme manufacturer.

  • DNA Methylation: If your GART expression vector was propagated in a Dam or Dcm methyltransferase-proficient E. coli strain, methylation at or near the restriction site can block cleavage by methylation-sensitive enzymes.[1][4]

  • Insufficient Enzyme or Incubation Time: Too little enzyme or a short incubation period may not be sufficient for complete digestion, especially for supercoiled plasmid DNA.[1][4][8]

Q2: I see unexpected bands on my gel after digesting my GART vector. What could be the cause?

A2: Unexpected bands are often a result of "star activity," where the restriction enzyme cleaves at non-specific sites due to suboptimal reaction conditions.[9][10] This can also be caused by contamination with other nucleases or another restriction enzyme.[8][11]

Q3: What is "star activity" and how can I prevent it when digesting my GART plasmid?

A3: Star activity is the relaxation of an enzyme's specificity, leading to cleavage at sites similar, but not identical, to the true recognition sequence.[9] It is typically caused by non-optimal reaction conditions. To prevent it, adhere to the following guidelines:

  • Avoid excessive glycerol concentrations (keep below 5% v/v) in the final reaction mix.[9][10][12] Remember that enzymes are stored in glycerol, so the volume of enzyme added should not exceed 10% of the total reaction volume.[7][13]

  • Use the recommended buffer and ensure the pH is within the optimal range for the enzyme (typically 7.2-8.5).[10][14]

  • Do not use an excessive amount of enzyme; 1 unit per microgram of DNA for 1 hour is a good starting point for plasmids.[10][14]

  • Ensure your DNA preparation is free from organic solvents like ethanol.[10][12][14]

Q4: Can the structure of my GART expression vector affect digestion efficiency?

A4: Yes. Supercoiled plasmids may require more enzyme (3-5 fold more) for complete digestion compared to linear DNA because some restriction sites can be "buried" within the tightly wound structure.[10][14][15][16] Additionally, if you are performing a double digest with two restriction sites located very close to each other in the multiple cloning site (MCS), one enzyme may physically hinder the binding of the second.[11] In such cases, a sequential digest is recommended.

Troubleshooting Guides

Problem 1: Incomplete or No Digestion of GART Vector

If your agarose gel shows a smear, uncut supercoiled plasmid, or faint bands where you expect clear, digested fragments, consult the following table.

Potential Cause Recommended Solution
Inactive Enzyme Verify the enzyme's expiration date and storage conditions (-20°C).[2] Avoid more than three freeze-thaw cycles.[2] Test enzyme activity on a control DNA template like lambda DNA.[3][8]
DNA Contamination Re-purify the GART plasmid DNA. Consider performing an extra wash step during purification or a phenol/chloroform extraction followed by ethanol precipitation.[5][6]
Methylation Interference Check if your enzyme is sensitive to Dam or Dcm methylation. If so, propagate your GART vector in a dam-/dcm- E. coli strain.[1][6] Alternatively, choose an isoschizomer that is not affected by methylation.[16]
Suboptimal Reaction Setup Always use the buffer supplied with the enzyme. For double digests, ensure the buffer is compatible with both enzymes.[6] Add the enzyme last to the reaction mix.[6][13] Ensure the final glycerol concentration is below 5%.[6]
Insufficient Enzyme/Time Increase the enzyme units (3-5 units per µg of plasmid DNA is a common recommendation).[1][6] Extend the incubation time by 1-2 hours.[1] For supercoiled DNA, consider using 5-10 units per µg.[15][16]
Missing Recognition Site Re-verify the sequence of your GART expression vector to confirm the presence and correct sequence of the restriction site(s).[6]
Problem 2: Unexpected Bands or Smearing on the Gel

If your gel analysis reveals bands of incorrect sizes or a general smearing pattern, consider the following.

Potential Cause Recommended Solution
Star Activity Reduce the number of enzyme units in the reaction.[1] Use the minimum incubation time necessary for complete digestion.[1] Ensure the reaction buffer composition is optimal and the final glycerol concentration is <5%.[9][15]
Nuclease Contamination Use a commercial kit to purify your GART plasmid, as this often includes RNase and removes other nucleases.[1] Use fresh, nuclease-free water and buffers for your reaction and gel electrophoresis.[1]
Enzyme Binding to DNA Some enzymes have a high affinity for DNA and may not dissociate after cleavage, causing a "gel shift".[17] To resolve this, add SDS to a final concentration of 0.1-0.5% in your gel loading buffer.[1][17]
Partial Digestion This will appear as extra bands corresponding to the linearized plasmid or other intermediate products.[2] Refer to the "Incomplete or No Digestion" guide to resolve this.

Experimental Protocols

Protocol 1: High-Purity GART Plasmid Miniprep

This protocol is designed to yield high-purity plasmid DNA suitable for restriction digestion.

  • Inoculation: Inoculate 5 mL of LB broth containing the appropriate antibiotic with a single colony of E. coli harboring the GART expression vector.

  • Incubation: Grow the culture overnight (12-16 hours) at 37°C with vigorous shaking.

  • Cell Harvesting: Pellet the bacteria by centrifuging 1.5 mL of the culture in a microcentrifuge tube for 1 minute at maximum speed. Discard the supernatant.

  • Resuspension: Resuspend the bacterial pellet thoroughly in 250 µL of Resuspension Buffer (typically containing Tris-Cl, EDTA, and RNase A) by vortexing.

  • Lysis: Add 250 µL of Lysis Buffer (containing NaOH and SDS). Mix gently by inverting the tube 4-6 times until the solution is clear and viscous. Do not vortex.

  • Neutralization: Add 350 µL of Neutralization Buffer (often containing potassium acetate). Mix immediately and thoroughly by inverting the tube 4-6 times. A white precipitate should form.

  • Clarification: Centrifuge for 10 minutes at maximum speed.

  • Binding: Carefully transfer the supernatant to a spin column placed in a collection tube. Centrifuge for 1 minute. Discard the flow-through.

  • Washing: Add 700 µL of Wash Buffer (containing ethanol) to the spin column. Centrifuge for 1 minute. Discard the flow-through. Repeat this wash step.

  • Dry Spin: Centrifuge the empty column for an additional 1-2 minutes to remove any residual wash buffer.

  • Elution: Place the spin column in a clean 1.5 mL microcentrifuge tube. Add 50 µL of Elution Buffer (or nuclease-free water) to the center of the membrane. Let it stand for 1 minute, then centrifuge for 1 minute to elute the DNA.

  • Quantification: Measure the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer. A ratio of ~1.8 is indicative of pure DNA.

Protocol 2: Setting Up a Restriction Digest of GART Vector
  • Reaction Assembly: In a sterile microcentrifuge tube, assemble the following components on ice. It is critical to add the enzyme last.[6][13]

    • Nuclease-Free Water: to bring the final volume to 50 µL

    • 10X Reaction Buffer: 5 µL

    • GART Plasmid DNA: 1 µg

    • Restriction Enzyme(s): 1 µL (typically 5-10 units)

  • Mixing: Mix the components gently by pipetting up and down or by flicking the tube.[7][13] Do not vortex the enzyme. Briefly centrifuge the tube to collect the contents at the bottom.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme(s) (usually 37°C) for 1-2 hours.

  • Stopping the Reaction: Stop the reaction by adding a gel loading dye containing EDTA or by heat inactivation according to the manufacturer's protocol.

  • Analysis: Analyze the digestion products by running the entire reaction on an agarose gel alongside an undigested plasmid control and a DNA ladder.[18]

Visualizations

experimental_workflow cluster_prep Plasmid Preparation cluster_digest Restriction Digestion cluster_analysis Analysis culture 1. Bacterial Culture miniprep 2. High-Purity Miniprep culture->miniprep quant 3. DNA Quantification (A260/280) miniprep->quant setup 4. Assemble Reaction: Water, Buffer, DNA, Enzyme quant->setup incubate 5. Incubate at 37°C setup->incubate gel 6. Agarose Gel Electrophoresis incubate->gel results 7. Analyze Results gel->results

Caption: Standard workflow for GART vector restriction digestion.

troubleshooting_flowchart decision decision outcome outcome solution solution start Start: Run Digest on Gel check_bands See Expected Bands? start->check_bands success Success! check_bands->success Yes no_bands No/Faint Bands (Incomplete Digest) check_bands->no_bands No unexpected_bands Unexpected Bands? check_bands->unexpected_bands Wrong Bands check_enzyme Enzyme Expired or Improperly Stored? no_bands->check_enzyme outcome_enzyme Use New Enzyme check_enzyme->outcome_enzyme Yes check_dna DNA Purity Low? (A260/280 < 1.7) check_enzyme->check_dna No outcome_dna Re-purify Plasmid check_dna->outcome_dna Yes check_conditions Suboptimal Conditions? (Buffer, Temp, Time) check_dna->check_conditions No outcome_conditions Optimize Reaction Setup check_conditions->outcome_conditions Yes check_methylation Enzyme Methylation Sensitive? check_conditions->check_methylation No outcome_methylation Use dam-/dcm- Strain check_methylation->outcome_methylation Yes check_star Conditions Promote Star Activity? unexpected_bands->check_star outcome_star Adjust Enzyme/Glycerol Conc. check_star->outcome_star Yes check_contamination Contamination? check_star->check_contamination No outcome_contam Use Fresh Reagents check_contamination->outcome_contam Yes

References

Technical Support Center: Troubleshooting Guanidinylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Guanidinylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during the synthesis of guanidine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a guanidinylation reaction to fail?

A failed guanidinylation reaction, characterized by low to no product yield, can often be attributed to several key factors:

  • Poor quality of reagents: The amine substrate may be impure, or the guanidinylating reagent may have degraded.

  • Suboptimal reaction conditions: Issues with the solvent, temperature, or the choice and amount of base can hinder the reaction.

  • Steric hindrance: Bulky protecting groups on the guanidinylating reagent or a sterically hindered amine can prevent the reaction from proceeding.[1]

  • Low nucleophilicity of the amine: Aromatic and secondary amines are generally less reactive than primary amines and may require more forcing conditions or a more reactive guanidinylating reagent.[1]

  • Moisture in the reaction: Guanidinylating reagents can be sensitive to moisture, which can lead to their decomposition.

Q2: How can I monitor the progress of my guanidinylation reaction?

The progress of a guanidinylation reaction can be effectively monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to follow the consumption of the starting amine and the formation of the product.[2][3] A suitable solvent system should be chosen to achieve good separation between the starting material, product, and any potential byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when a more quantitative assessment is needed, LC-MS is the preferred method. It allows for the accurate monitoring of reactants and products and can help in the identification of side products.[3]

Q3: What are some common side reactions in guanidinylation, and how can they be minimized?

Several side reactions can occur during guanidinylation:

  • Reaction at multiple sites: In molecules with multiple amine groups, such as peptides, guanidinylation can occur at the N-terminal amino group in addition to the desired lysine side chain.[4] This can be minimized by using a protecting group on the N-terminus.

  • Formation of amidinourea: When using certain guanidinylating reagents, prolonged heating with an excess of a poorly nucleophilic amine can lead to the formation of an amidinourea compound.[1] Optimizing the reaction time and stoichiometry can help avoid this.

  • Guanidinylation by coupling reagents: In peptide synthesis, common coupling reagents like HATU can act as guanidinylating agents, leading to the unwanted guanidinylation of free amines.[5][6][7] This can be minimized by carefully selecting the coupling reagent and optimizing the reaction conditions.[7]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting amine.

  • The isolated yield of the desired guanidine product is significantly lower than expected.[8]

Possible Causes and Solutions:

CauseRecommended Action
Inactive Guanidinylating Reagent Use a freshly opened bottle of the reagent or purify the existing stock. Some reagents are sensitive to moisture and should be handled under an inert atmosphere.[2]
Low Amine Nucleophilicity For less reactive amines (e.g., anilines, secondary amines), consider using a more powerful guanidinylating agent like N,N′-Di-Boc-N′′-triflylguanidine (Goodman's reagent).[9] Alternatively, increasing the reaction temperature or using a stronger base might be necessary.[1]
Inappropriate Solvent The choice of solvent can significantly impact reaction rates. For N,N′-di-Boc-N′′-triflylguanidine, nonpolar solvents like dichloromethane are often preferred, as reaction rates can slow with increasing solvent polarity.[10] For other reagents, polar aprotic solvents like DMF or THF may be more suitable.[11]
Incorrect Base The base plays a crucial role in deprotonating the amine. For many guanidinylation reactions, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used.[3] For weakly nucleophilic amines, a stronger base like potassium tert-butoxide (KOtBu) might be required.[7]
Steric Hindrance If the amine or the guanidinylating reagent is sterically hindered, the reaction may be slow or not proceed at all.[1] Using a less bulky protecting group on the guanidinylating reagent or a different guanidinylating agent altogether might be necessary.
Problem 2: Difficulty in Product Purification

Symptoms:

  • The crude product is an inseparable mixture of compounds.

  • The product is lost during the workup or purification steps.

Possible Causes and Solutions:

CauseRecommended Action
Product Solubility Issues Protected guanidines are often soluble in organic solvents, while unprotected guanidinium salts are highly polar and soluble in water.[12] The workup procedure should be designed accordingly. An aqueous workup is common for protected guanidines to remove water-soluble impurities.[2]
Emulsion Formation during Extraction Emulsions can form during the aqueous workup, leading to product loss. Breaking the emulsion by adding brine or filtering the mixture through celite can be effective.
Co-elution during Chromatography If the product co-elutes with impurities during column chromatography, optimizing the eluent system is necessary. A gradient elution might be required to achieve good separation.[2]
Decomposition on Silica Gel Some protected guanidines, particularly those with acid-sensitive protecting groups like Boc, can decompose on silica gel.[2] In such cases, using a different stationary phase (e.g., neutral alumina) or a different purification method (e.g., crystallization) should be considered.

Experimental Protocols

Protocol 1: General Procedure for Guanidinylation using N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)

This protocol is a general guideline for the guanidinylation of a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.

  • Add N,N′-Di-Boc-N′′-triflylguanidine in one portion.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting di-Boc-protected guanidine by flash column chromatography.[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine in Anhydrous Solvent add_base Add Base (e.g., TEA) start->add_base add_reagent Add Guanidinylating Reagent add_base->add_reagent stir Stir at Room Temperature add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Isolated Product purify->end

Guanidinylation Reaction Workflow

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Reactivity start Low or No Product Yield reagent_quality Check Guanidinylating Reagent Activity start->reagent_quality amine_purity Verify Purity of Starting Amine start->amine_purity solvent Optimize Solvent start->solvent base Screen Different Bases start->base temperature Increase Reaction Temperature start->temperature steric_hindrance Assess Steric Hindrance start->steric_hindrance low_nucleophilicity Low Amine Nucleophilicity? start->low_nucleophilicity change_reagent Use a More Reactive Guanidinylating Reagent low_nucleophilicity->change_reagent Yes

Troubleshooting Logic for Low Yield

References

general troubleshooting guide for enzymatic assay kits

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the use of enzymatic assay kits.

Troubleshooting Guide

Encountering issues during an enzymatic assay is a common challenge. This section provides a systematic approach to identifying and resolving prevalent problems.

Diagram: General Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Encountered (e.g., No Signal, High Background) CheckReagents Step 1: Verify Reagent Integrity Start->CheckReagents CheckProcedure Step 2: Review Assay Protocol CheckReagents->CheckProcedure Reagents OK ContactSupport Contact Technical Support CheckReagents->ContactSupport Reagents Expired/ Contaminated CheckInstrument Step 3: Validate Instrument Settings CheckProcedure->CheckInstrument Procedure Correct CheckProcedure->ContactSupport Protocol Error Unresolved DataAnalysis Step 4: Analyze Controls & Data CheckInstrument->DataAnalysis Settings Correct CheckInstrument->ContactSupport Instrument Malfunction Solution Problem Resolved DataAnalysis->Solution Issue Identified & Fixed DataAnalysis->ContactSupport Data Inconclusive

Caption: A stepwise workflow for troubleshooting enzymatic assays.

Frequently Asked Questions (FAQs)

Category 1: No or Low Signal

Q1: I am not getting any signal, or the signal is very weak. What are the common causes?

A1: A lack of signal is a frequent issue that can often be traced back to several key areas. First, verify the basics of your experimental setup.[1] Ensure all reagents were added in the correct order and have not expired.[1] It's also crucial that all solutions were prepared correctly and pipetted accurately.[1] Finally, confirm that all reagents were brought to room temperature before use, as temperature significantly impacts enzyme activity.[1][2]

Q2: How can I determine if the enzyme in my kit is inactive?

A2: Enzyme instability is a common reason for low signal.[1] To test for enzyme activity, run a positive control with a known substrate that should produce a strong signal. If this control fails, the enzyme may have lost its activity.[1] Proper storage is critical; always keep enzymes at their recommended temperature and avoid repeated freeze-thaw cycles.[1]

Q3: What should I do if I suspect my substrate concentration is not optimal?

A3: The concentration of the substrate directly influences the reaction rate.[1] If the concentration is too low, the resulting signal will be weak. To optimize this, you can perform a substrate titration experiment. This involves testing a range of substrate concentrations while keeping the enzyme concentration constant to find the optimal concentration for your assay.[1]

Category 2: High Background

Q4: What are the primary causes of high background in enzymatic assays?

A4: High background can obscure your signal and is often caused by several factors.[1] These include non-specific binding of assay components, substrate instability, or contamination of reagents.[1][3] For assays detecting phosphate, contamination of buffers or reagents with inorganic phosphate is a common source of high background.[3]

Q5: How can I reduce non-specific binding in my assay?

A5: To minimize non-specific binding, ensure you are using an appropriate blocking buffer. Optimizing the concentration of antibodies (if applicable) through titration is also important. Additionally, stringent washing steps are effective at removing non-specifically bound molecules.[4] Consider adding a non-ionic detergent, like Tween-20, to your wash buffers to further reduce background.[5]

Q6: My "no-enzyme" control shows a high signal. What does this indicate?

A6: A high signal in the no-enzyme control suggests that the substrate may be decomposing spontaneously or that there is contamination in the substrate solution.[1] It is recommended to prepare fresh substrate solution and ensure it is stored correctly.

Category 3: Poor Reproducibility and Inconsistent Results

Q7: My results are not consistent between wells or experiments. What could be the cause?

A7: Inconsistent results often stem from variations in experimental technique.[4] Key areas to focus on include:

  • Pipetting Errors: Ensure your pipettes are calibrated and that you are using proper pipetting techniques to avoid inaccuracies in reagent volumes.[5][6] Preparing a master mix for reagents can help ensure consistency across wells.[5]

  • Temperature Fluctuations: Uneven temperature across the microplate can lead to variability.[4] Ensure the plate is incubated at a stable and uniform temperature.

  • Mixing: Inadequate mixing of reagents within the wells can result in inconsistent reaction rates.[2]

Q8: What are "edge effects" and how can I prevent them?

A8: Edge effects refer to the phenomenon where the wells on the outer edges of a microplate show different results from the inner wells. This is often caused by uneven temperature distribution or evaporation.[4] To mitigate this, ensure the plate is equilibrated to room temperature before use and cover it with a plate sealer during incubations to prevent evaporation.[4]

Table 1: Common Interfering Substances
SubstanceTypical Interfering ConcentrationPotential EffectMitigation Strategy
EDTA> 0.5 mMChelates metal ions required by some enzymes.Use alternative anticoagulants if possible or deproteinize the sample.[5]
Ascorbic Acid> 0.2%Can interfere with colorimetric or fluorometric readouts.Deproteinize sample or use an alternative assay principle.[5]
SDS> 0.2%Can denature enzymes.Avoid in sample preparation or use a lower concentration.[5]
Sodium Azide> 0.2%Inhibits horseradish peroxidase (HRP) and other enzymes.Avoid using as a preservative in buffers for HRP-based assays.[5]
Tween-20 / NP-40> 1%Can interfere with some enzyme kinetics.Use at the recommended concentration in the protocol.[5]

Experimental Protocols

Protocol 1: Standard Curve Preparation

A reliable standard curve is essential for accurate quantification.

  • Reconstitute the Standard: Carefully follow the kit's instructions to reconstitute the standard to the highest concentration.

  • Serial Dilutions: Perform a series of dilutions as specified in the protocol. Use the same diluent as used for the samples.

  • Pipetting: Use calibrated pipettes and change tips for each dilution to avoid cross-contamination.[6]

  • Mixing: Gently mix each dilution thoroughly before proceeding to the next.

  • Blank: Include a "zero standard" or blank, which contains only the diluent, to determine the background signal.

Diagram: Standard Curve Generation Workflow

StandardCurve Start Reconstitute Standard Dilution1 Prepare Highest Concentration Start->Dilution1 Dilution2 Perform Serial Dilutions Dilution1->Dilution2 Plate Add Standards to Plate Dilution2->Plate Assay Run Assay Plate->Assay

Caption: Workflow for preparing a standard curve.

Protocol 2: Sample Preparation

Proper sample preparation is critical to avoid interference with the assay.

  • Sample Collection and Storage: Collect and store samples as recommended by the kit manufacturer to maintain the integrity of the target enzyme.[5]

  • Homogenization: For tissue or cell samples, ensure complete homogenization to release the enzyme.[5]

  • Deproteinization: If required by the protocol, deproteinize samples to remove interfering proteins.[5] This can often be done using a 10 kDa spin filter.[5]

  • Dilution: Dilute samples to ensure the enzyme activity falls within the linear range of the standard curve.[5]

Protocol 3: Assay Procedure Best Practices
  • Reagent Equilibration: Allow all kit components to reach room temperature before use.[5][7]

  • Master Mix Preparation: Whenever possible, prepare a master mix of the reaction components to minimize pipetting errors and ensure consistency between wells.[5]

  • Incubation: Adhere strictly to the incubation times and temperatures specified in the protocol.[5] Use a plate sealer to prevent evaporation during incubation.[7]

  • Plate Reading: Use the correct wavelength and filter settings on the microplate reader as recommended in the datasheet.[5] Ensure the correct type of microplate is being used (e.g., black plates for fluorescence, clear plates for colorimetric assays).[5]

Table 2: Troubleshooting Summary
IssuePossible CauseRecommended Action
No/Low Signal Inactive enzymeRun a positive control; ensure proper enzyme storage.[1]
Suboptimal reagent concentrationsPerform enzyme and substrate titrations.[1][8]
Incorrect plate reader settingsVerify wavelength and filter settings.[5]
High Background Reagent contaminationPrepare fresh reagents; use high-purity water.[1][3]
Substrate instabilityPrepare substrate solution fresh before use.[1]
Insufficient washingIncrease the number and duration of wash steps.[4]
Poor Reproducibility Pipetting errorsCalibrate pipettes; use a master mix.[5]
Temperature variationEnsure uniform plate incubation.[4]
Edge effectsUse a plate sealer; avoid using outer wells if possible.[4]
Non-Linear Standard Curve Pipetting errors in standardsPrepare fresh standards carefully.[5]
Incorrect dilutionsDouble-check calculations and pipetting technique.[5][7]
Air bubbles in wellsPipette gently against the side of the well.[5]

References

Technical Support Center: Coordinated Degradation of Replisome Components and Genome Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the coordinated degradation of replisome components and its impact on genome stability. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for replisome disassembly at the end of DNA replication in eukaryotes?

Q2: Which E3 ubiquitin ligases are responsible for MCM7 ubiquitylation?

A2: The E3 ubiquitin ligases responsible for MCM7 ubiquitylation vary between organisms. In budding yeast, the SCFDia2 ligase is the key enzyme.[3] In metazoa, including humans, this role is primarily carried out by the CUL2LRR1 ubiquitin ligase during S-phase.[1][2][4] Additionally, a second pathway exists in metazoa that is activated during mitosis and is dependent on the TRAIP ubiquitin ligase.[2] In human cells, RNF8 has also been identified as an E3 ligase that catalyzes the K63-linked poly-ubiquitination of MCM7.[5][6]

Q3: What is the consequence of failed replisome degradation?

A3: Failure to properly disassemble the replisome can lead to severe consequences for genome stability. Persistent replisomes on chromatin can obstruct subsequent rounds of replication, impede chromosome segregation during mitosis, and lead to DNA damage and chromosomal rearrangements.[1][4] In metazoa, partial inactivation of the key E3 ligases can lead to synthetic lethality, highlighting the critical importance of this process.[4][7]

Q4: How can I study the ubiquitination of a specific replisome component?

A4: To study the ubiquitination of a specific replisome component, you can perform an in vitro ubiquitination assay followed by immunoprecipitation and western blotting. This involves incubating your protein of interest with purified E1, E2, the relevant E3 ligase, and ubiquitin. The reaction products can then be analyzed by western blot using an anti-ubiquitin antibody, which will show a characteristic high-molecular-weight smear or laddering pattern for a poly-ubiquitinated protein.[8][9][10]

Q5: What is the purpose of using proteasome inhibitors in studying protein degradation?

A5: Proteasome inhibitors, such as MG132 or bortezomib, are used to block the activity of the 26S proteasome.[8][11][12][13][14] In the context of replisome degradation, treating cells with a proteasome inhibitor will lead to the accumulation of ubiquitinated replisome components that would otherwise be degraded. This allows for the detection and study of these transient ubiquitinated species, providing strong evidence for a proteasome-dependent degradation mechanism.[8]

Troubleshooting Guides

Co-Immunoprecipitation (Co-IP) of Replisome Components
Problem Possible Cause Solution
No or weak signal of interacting protein Lysis buffer is too stringent, disrupting protein-protein interactions.Use a milder lysis buffer (e.g., with NP-40 instead of SDS). Optimize detergent concentration.[15][16]
The interaction is weak or transient.Perform crosslinking with formaldehyde before lysis to stabilize the interaction. Ensure all steps are performed at 4°C to minimize protein degradation and complex dissociation.[17]
Antibody is blocking the interaction site.Use an antibody that targets a different epitope on the bait protein.[17]
High background/non-specific binding Antibody concentration is too high.Titrate the antibody to determine the optimal concentration.[15]
Insufficient washing.Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by increasing the salt concentration).[18][19]
Lysate not pre-cleared.Incubate the lysate with protein A/G beads before adding the specific antibody to remove proteins that non-specifically bind to the beads.[20]
Bait protein is not immunoprecipitated Antibody is not binding to the bait protein effectively.Verify the antibody's ability to recognize the native protein by other methods like immunofluorescence. Ensure the antibody isotype is compatible with the protein A/G beads.[15][17]
Protein degradation.Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice.[18][21]
In Vitro Ubiquitination Assay
Problem Possible Cause Solution
No ubiquitination of the substrate Inactive E1, E2, or E3 enzyme.Test the activity of each enzyme individually. Use freshly prepared or properly stored enzymes.
Incorrect buffer conditions.Ensure the reaction buffer contains ATP and MgCl2 at the correct concentrations and pH.[10]
Substrate protein is misfolded or has no accessible lysine residues.Use a denaturing agent to unfold and then refold the substrate. Confirm the presence of lysine residues in the protein sequence.
High levels of E3 auto-ubiquitination masking substrate ubiquitination E3 ligase concentration is too high.Titrate the E3 ligase concentration to find the optimal balance between substrate ubiquitination and auto-ubiquitination.
Incubation time is too long.Perform a time-course experiment to determine the optimal incubation time.
Difficulty expressing and purifying the substrate protein The protein is insoluble or unstable when expressed recombinantly.Utilize immunoprecipitated substrate proteins from a heterologous expression system (e.g., from plant or mammalian cells) for the assay.[9]
Isolation of Proteins on Nascent DNA (iPOND)
Problem Possible Cause Solution
Low yield of purified nascent DNA-protein complexes Insufficient EdU labeling.Optimize the EdU concentration and labeling time for your specific cell line. Ensure cells are actively replicating.[22]
Inefficient click chemistry reaction.Use fresh biotin-azide and catalysts (copper sulfate and sodium ascorbate). Ensure all components are at the correct concentrations.
Inefficient streptavidin pulldown.Use a sufficient amount of high-quality streptavidin beads. Ensure proper mixing and incubation times.
High background of non-specific proteins Contamination with bulk chromatin.Use a pulse-chase experimental design. Label with EdU for a short period (pulse) and then chase with thymidine. Replisome components should only be present in the pulse sample.[22]
Insufficient washing after pulldown.Increase the number and stringency of wash steps to remove non-specifically bound proteins.
Variability between replicates Inconsistent cell synchronization.Optimize cell synchronization protocols (e.g., double thymidine block or nocodazole treatment) and verify synchronization efficiency by flow cytometry.[23][24][25][26]
Inconsistent sample handling.Ensure all steps, especially cell harvesting and lysis, are performed consistently across all samples.

Quantitative Data Summary

Table 1: Recommended Concentrations for Proteasome Inhibitors

InhibitorRecommended ConcentrationIncubation TimeReference
MG13210 µM1-4 hours[8]
BortezomibVaries by cell line (typically nM range)4-24 hours[11]
CB-5083 (p97 inhibitor)Varies by experimentVaries by experiment[27]

Table 2: Key Parameters for Experimental Protocols

ExperimentParameterValueReference
Co-Immunoprecipitation Centrifugation speed for lysate clarification20,000 x g
Centrifugation speed for bead pelleting1,000-2,000 x g
iPOND EdU labeling concentration10 µM[28]
EdU labeling time2-15 minutes[29]
Xenopus Egg Extract Preparation Crush spin centrifugation20,000 x g for 20 min[30]
Clarifying spin centrifugation260,000 x g for 90 min[30]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of the CMG Complex
  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[31]

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 13,000 x g for 10 minutes at 4°C.[31]

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C.

    • Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.[31]

  • Immunoprecipitation:

    • Add the primary antibody against a CMG component (e.g., anti-MCM7) to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads on a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

    • Analyze the eluted proteins by SDS-PAGE and western blotting with antibodies against other expected replisome components.

Protocol 2: In Vitro Ubiquitination of MCM7
  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in ubiquitination buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1% Tween-20, 1 mM DTT):

      • E1 activating enzyme (e.g., UBE1)

      • E2 conjugating enzyme (e.g., UBE2D2)

      • E3 ligase (e.g., purified CUL2LRR1 complex)

      • Ubiquitin

      • ATP

      • Purified MCM7 substrate protein

    • The final reaction volume is typically 20-50 µL.[10]

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.[5]

  • Termination and Analysis:

    • Stop the reaction by adding 4x SDS sample loading buffer and boiling for 5 minutes.

    • Analyze the reaction products by SDS-PAGE and western blotting using an anti-MCM7 antibody to observe the shift in molecular weight and an anti-ubiquitin antibody to detect the ubiquitin smear.

Protocol 3: Isolation of Proteins on Nascent DNA (iPOND)
  • EdU Labeling:

    • Culture cells to ~80% confluency.

    • Add 10 µM 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium and incubate for 10-15 minutes at 37°C.[28]

  • Crosslinking and Lysis:

    • Fix the cells with 1% formaldehyde for 20 minutes at room temperature, then quench with 125 mM glycine.

    • Harvest and lyse the cells in a buffer containing 1% SDS.

    • Sonicate the lysate to shear the chromatin to fragments of 200-1000 bp.

  • Click Chemistry Reaction:

    • To the lysate, add biotin-azide, copper (II) sulfate, and sodium ascorbate.

    • Incubate for 1-2 hours at room temperature with rotation to couple the biotin to the EdU-labeled DNA.

  • Streptavidin Pulldown:

    • Add streptavidin-coated magnetic beads to the lysate and incubate for 2-4 hours or overnight at 4°C with rotation.

  • Washing and Elution:

    • Wash the beads extensively with high-salt and high-detergent buffers to remove non-specifically bound proteins.

    • Elute the crosslinked protein-DNA complexes by boiling in SDS sample buffer.

  • Analysis:

    • Reverse the crosslinks by heating at 95°C.

    • Analyze the proteins by western blotting or mass spectrometry.

Visualizations

Replisome_Degradation_Pathway cluster_S_Phase S-Phase Termination cluster_Mitosis Mitotic Disassembly CMG CMG Helicase (on chromatin) CUL2_LRR1 CUL2-LRR1 (E3 Ligase) CMG->CUL2_LRR1 Recruitment upon termination Ub_CMG Ubiquitylated CMG CUL2_LRR1->Ub_CMG Polyubiquitylation of MCM7 (K48-linked) Ub Ubiquitin Ub->CUL2_LRR1 p97 p97/VCP Disassembly Replisome Disassembly p97->Disassembly Unfolding & Extraction Ub_CMG->p97 Recognition Stalled_CMG Stalled/Terminated CMG (on chromatin) TRAIP TRAIP (E3 Ligase) Stalled_CMG->TRAIP Activation in Mitosis Mitotic_Ub_CMG Ubiquitylated CMG TRAIP->Mitotic_Ub_CMG Polyubiquitylation of MCM7 Mitotic_p97 p97/VCP Mitotic_Ub_CMG->Mitotic_p97 Recognition Mitotic_Disassembly Replisome Disassembly Mitotic_p97->Mitotic_Disassembly Unfolding & Extraction

Caption: Signaling pathways for replisome disassembly in S-phase and mitosis.

Co_IP_Workflow start Start: Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with anti-Bait Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Analyze by Western Blot (Probe for Prey) elute->analysis

Caption: Experimental workflow for Co-Immunoprecipitation.

iPOND_Workflow start Start: Label cells with EdU fix Crosslink proteins to DNA start->fix lyse Lyse cells and shear chromatin fix->lyse click Click Chemistry: Attach Biotin-Azide lyse->click pulldown Pulldown with Streptavidin Beads click->pulldown wash Wash Beads pulldown->wash elute Elute and Reverse Crosslinks wash->elute analysis Analyze Proteins (WB or Mass Spec) elute->analysis

Caption: Experimental workflow for Isolation of Proteins on Nascent DNA (iPOND).

References

Validation & Comparative

GART: A Validated Therapeutic Target in Oncology? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzyme Glycinamide Ribonucleotide Formyltransferase (GART) has emerged as a promising therapeutic target in oncology due to its critical role in the de novo purine biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cancer cells. This guide provides a comprehensive comparison of GART-targeted therapies against alternative and standard-of-care treatments in key cancer types, supported by experimental data and detailed protocols.

GART as a Therapeutic Target

GART is a key enzyme in the pathway that synthesizes purines, the building blocks of DNA and RNA. Cancer cells, with their high proliferation rates, are heavily dependent on this pathway for nucleotide supply.[1] Inhibition of GART leads to a depletion of purine pools, inducing metabolic stress, DNA damage, and ultimately, cancer cell death.[1] This selective vulnerability of cancer cells makes GART an attractive target for therapeutic intervention.

GART-Targeted Therapies: Preclinical and Clinical Performance

Two notable inhibitors of GART are lometrexol and pemetrexed. While both target the purine biosynthesis pathway, pemetrexed is a multi-targeted antifolate that also inhibits other enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR).

In Vitro Efficacy of GART Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Inhibitor Cancer Type Cell Line IC50 (µM) Reference
LometrexolBreast CancerMCF-7Not explicitly found, but shown to inhibit proliferation[2]
LometrexolBreast CancerZR-75-1Not explicitly found, but shown to inhibit proliferation
PemetrexedNon-Small Cell Lung CancerA5491.861 (48h) - 4.653 (24h)[1]
PemetrexedNon-Small Cell Lung CancerH1299Similar sensitivity to A549[3]
In Vivo Efficacy of GART Inhibitors

Tumor growth inhibition (TGI) is a key measure of a drug's effectiveness in preclinical animal models.

Inhibitor Cancer Model Treatment Tumor Growth Inhibition (%) Reference
LometrexolBreast Cancer XenograftData not availableData not available
PemetrexedNSCLC Xenograft (A549)Pemetrexed alone28.87[4]
PemetrexedNSCLC Xenograft (A549)Pemetrexed + Apatinib45.71[4]

Signaling Pathways Involving GART

GART's role extends beyond metabolism, influencing key cancer-related signaling pathways. In colorectal cancer, GART has been shown to act as a methyltransferase, enhancing the stability of RuvB-like AAA ATPase 1 (RUVBL1) and aberrantly activating the Wnt/β-catenin pathway to promote tumor stemness. In non-small cell lung cancer, GART has been found to promote proliferation and migration by targeting the PAICS-Akt-β-catenin pathway.

GART_Signaling_Pathway GART GART Purine_Biosynthesis De Novo Purine Biosynthesis GART->Purine_Biosynthesis Catalyzes RUVBL1 RUVBL1 GART->RUVBL1 Methylates & Stabilizes PAICS PAICS GART->PAICS Binds to DNA_RNA_Synthesis DNA/RNA Synthesis Purine_Biosynthesis->DNA_RNA_Synthesis Provides precursors Cell_Proliferation Cancer Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Wnt_Beta_Catenin Wnt/β-catenin Pathway RUVBL1->Wnt_Beta_Catenin Activates Tumor_Stemness Tumor Stemness (Colorectal Cancer) Wnt_Beta_Catenin->Tumor_Stemness Akt_Beta_Catenin Akt/β-catenin Pathway PAICS->Akt_Beta_Catenin Activates Akt_Beta_Catenin->Cell_Proliferation Migration_Invasion Migration & Invasion (NSCLC) Akt_Beta_Catenin->Migration_Invasion

Caption: GART's multifaceted role in cancer cell proliferation and signaling.

Comparison with Alternative Therapeutic Targets

Several other metabolic enzymes are being explored as oncology targets, offering potential alternatives or complementary approaches to GART inhibition.

Target Mechanism Inhibitor Example IC50 (µM) Cancer Type Reference
GART Purine Biosynthesis Pemetrexed 1.861 - 4.653 NSCLC [1]
SHMT2 Serine/Glycine Metabolism AGF347 Weak in vitro, active in vivoPancreatic
MTHFD2 Mitochondrial Folate Metabolism LY345899 0.663 Colorectal

Performance Comparison in Key Oncology Settings

Estrogen Receptor-Positive (ER+) Breast Cancer

GART inhibition has shown promise in ER+ breast cancer, where it can induce the degradation of the estrogen receptor α (ERα) and inhibit cell proliferation.[2]

Treatment Mechanism Median Progression-Free Survival (PFS) Overall Response Rate (ORR) Reference
Lometrexol GART Inhibition Clinical data not availableClinical data not available
Endocrine Therapy (e.g., Letrozole) Estrogen Receptor Antagonist ~14 months (first line)~30-40%
CDK4/6 Inhibitors + Endocrine Therapy Cell Cycle Inhibition ~25 months (first line)~50-60%
Non-Small Cell Lung Cancer (NSCLC)

Pemetrexed, a GART inhibitor, is a standard-of-care chemotherapy for non-squamous NSCLC.

Treatment Mechanism Median Overall Survival (OS) Overall Response Rate (ORR) Reference
Pemetrexed + Platinum GART/TS/DHFR Inhibition ~10.3 - 12.6 months~29-31%
Standard Chemotherapy (e.g., Gemcitabine + Platinum) DNA Synthesis Inhibition ~10 months~20-30%
EGFR Inhibitors (in EGFR-mutant NSCLC) EGFR Signaling Inhibition ~38.6 months (Osimertinib, first line)~80%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Cell Viability Assay (MTS Assay)

This colorimetric assay assesses cell viability in response to therapeutic agents.

MTS_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_drug Add varying concentrations of the inhibitor incubate1->add_drug incubate2 Incubate (e.g., 48-72h) add_drug->incubate2 add_mts Add MTS reagent to each well incubate2->add_mts incubate3 Incubate (1-4h) add_mts->incubate3 read_absorbance Measure absorbance at 490 nm incubate3->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

Caption: Workflow for determining cell viability using the MTS assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of the inhibitor and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Xenograft_Model_Workflow start Start prepare_cells Prepare a suspension of cancer cells start->prepare_cells inject_cells Subcutaneously inject cells into immunocompromised mice prepare_cells->inject_cells tumor_growth Allow tumors to reach a palpable size inject_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer inhibitor or vehicle control randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor euthanize Euthanize mice at the end of the study monitor->euthanize analyze Excise tumors and perform further analysis (e.g., IHC) euthanize->analyze end End analyze->end

Caption: Workflow for an in vivo xenograft tumor model study.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

  • Tumor Development: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups and begin administration of the inhibitor or vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice.

  • Analysis: Excise the tumors for weighing and further analysis, such as immunohistochemistry, to assess biomarkers of drug activity.

Conclusion

GART represents a rationally selected and validated therapeutic target in oncology. Inhibitors of GART have demonstrated preclinical and clinical activity in various cancer types. A comprehensive understanding of its performance in comparison to alternative and standard-of-care therapies is essential for the strategic development of novel anticancer agents. The data and protocols presented in this guide offer a framework for researchers to objectively evaluate the therapeutic potential of targeting GART in their specific areas of interest. Further research is warranted to identify predictive biomarkers for GART inhibitor sensitivity and to explore rational combination strategies to enhance their therapeutic efficacy.

References

A Comparative Guide to the Efficacy of GAR Transformylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycinamide ribonucleotide (GAR) transformylase is a critical enzyme in the de novo purine biosynthesis pathway, making it a key target for the development of antineoplastic agents. This guide provides a comparative analysis of the efficacy of various GAR transformylase inhibitors, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are also provided to aid in the evaluation and development of novel inhibitors.

Overview of GAR Transformylase and its Role in Purine Biosynthesis

GAR transformylase catalyzes the formylation of this compound (GAR) to formylthis compound (FGAR), a crucial step in the synthesis of purines, the building blocks of DNA and RNA.[1] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for nucleotide synthesis, making GAR transformylase an attractive target for cancer therapy.

Below is a diagram illustrating the de novo purine biosynthesis pathway and the central role of GAR transformylase.

De Novo Purine Biosynthesis PRPP Ribose-5-phosphate PRA Phosphoribosylamine PRPP->PRA GPAT GAR This compound PRA->GAR GARS FGAR Formylthis compound GAR->FGAR GAR Transformylase FGAM Formylglycinamidine ribonucleotide FGAR->FGAM FGAMS AIR Aminoimidazole ribonucleotide FGAM->AIR AIRS CAIR Carboxyaminoimidazole ribonucleotide AIR->CAIR AIRC SAICAR Succinylaminoimidazole- carboxamide ribonucleotide CAIR->SAICAR SAICARS AICAR Aminoimidazole- carboxamide ribonucleotide SAICAR->AICAR ADSL FAICAR Formylaminoimidazole- carboxamide ribonucleotide AICAR->FAICAR AICAR Transformylase IMP Inosine monophosphate FAICAR->IMP IMPDH AMP AMP IMP->AMP GMP GMP IMP->GMP

Figure 1. The de novo purine biosynthesis pathway, highlighting the role of GAR Transformylase.

Comparative Efficacy of GAR Transformylase Inhibitors

The efficacy of GAR transformylase inhibitors is typically evaluated based on their inhibition constant (Ki) against the purified enzyme and their half-maximal inhibitory concentration (IC50) in cell-based assays. The following tables summarize the quantitative data for several key inhibitors.

In Vitro Enzyme Inhibition

This table presents the inhibitory activity of various compounds against recombinant human GAR transformylase (rhGAR Tfase).

InhibitorKi (nM)Reference
Lometrexol (DDATHF)-[2][3]
LY3098876.5[2]
AG203428[4]
10-Formyl-DDACTHF14[5]
10-CF3CO-DDACTHF15[5][6]
10R-Methylthio-DDACTHF210[7]
10S-Methylthio-DDACTHF180[7]
Non-polyglutamatable Inhibitor (Compound 12)130[6]
10-formyl-5,8,10-trideazafolic acid (10-formyl-TDAF)260[8]
Cellular Potency

The following table summarizes the cytotoxic activity of GAR transformylase inhibitors against the human T-cell acute lymphoblastic leukemia cell line, CCRF-CEM.

InhibitorIC50 (nM) in CCRF-CEMReference
Lometrexol (DDATHF)2.9[2]
LY3098879.9[2]
AG20342.9[4]
10-CF3CO-DDACTHF16[6]
10R-Methylthio-DDACTHF80[7]
10S-Methylthio-DDACTHF50[7]
Non-polyglutamatable Inhibitor (Compound 12)40[6]
5,10-Dideazatetrahydrofolate (DDATHF)10-30[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

GAR Transformylase Activity Assay (Spectrophotometric)

This assay measures the activity of GAR transformylase by monitoring the production of 5,8-dideazatetrahydrofolate.[10]

GAR Transformylase Activity Assay cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition and Analysis Prepare assay buffer (0.1 M HEPES, pH 7.5) Prepare assay buffer (0.1 M HEPES, pH 7.5) Prepare substrate solution (30 µM GAR, 5.4 µM 10-formyl-5,8-dideazafolate) Prepare substrate solution (30 µM GAR, 5.4 µM 10-formyl-5,8-dideazafolate) Prepare assay buffer (0.1 M HEPES, pH 7.5)->Prepare substrate solution (30 µM GAR, 5.4 µM 10-formyl-5,8-dideazafolate) Prepare inhibitor stock solutions in DMSO Prepare inhibitor stock solutions in DMSO Prepare substrate solution (30 µM GAR, 5.4 µM 10-formyl-5,8-dideazafolate)->Prepare inhibitor stock solutions in DMSO Prepare 20 nM rhGAR Tfase solution Prepare 20 nM rhGAR Tfase solution Prepare inhibitor stock solutions in DMSO->Prepare 20 nM rhGAR Tfase solution Add 150 µL of substrate and inhibitor solution to a 96-well UV-transparent plate Add 150 µL of substrate and inhibitor solution to a 96-well UV-transparent plate Prepare 20 nM rhGAR Tfase solution->Add 150 µL of substrate and inhibitor solution to a 96-well UV-transparent plate Pre-incubate at 37°C Pre-incubate at 37°C Add 150 µL of substrate and inhibitor solution to a 96-well UV-transparent plate->Pre-incubate at 37°C Initiate reaction by adding 150 µL of rhGAR Tfase solution Initiate reaction by adding 150 µL of rhGAR Tfase solution Pre-incubate at 37°C->Initiate reaction by adding 150 µL of rhGAR Tfase solution Shake for 5 seconds Shake for 5 seconds Initiate reaction by adding 150 µL of rhGAR Tfase solution->Shake for 5 seconds Monitor the increase in absorbance at 295 nm for 2 minutes Monitor the increase in absorbance at 295 nm for 2 minutes Shake for 5 seconds->Monitor the increase in absorbance at 295 nm for 2 minutes Calculate initial reaction rates Calculate initial reaction rates Monitor the increase in absorbance at 295 nm for 2 minutes->Calculate initial reaction rates Plot initial rates against inhibitor concentrations Plot initial rates against inhibitor concentrations Calculate initial reaction rates->Plot initial rates against inhibitor concentrations Determine Ki values using Dixon plots or hyperbolic fitting Determine Ki values using Dixon plots or hyperbolic fitting Plot initial rates against inhibitor concentrations->Determine Ki values using Dixon plots or hyperbolic fitting

Figure 2. Workflow for the GAR Transformylase Activity Assay.

Materials:

  • Recombinant human GAR transformylase (rhGAR Tfase)

  • This compound (GAR)

  • 10-formyl-5,8-dideazafolate

  • HEPES buffer

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Prepare the assay buffer (0.1 M HEPES, pH 7.5).

  • Prepare a substrate solution containing 30 µM GAR and 5.4 µM 10-formyl-5,8-dideazafolate in the assay buffer.

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a 96-well plate, add 150 µL of the substrate solution to each well.

  • Add the desired concentration of the inhibitor to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 150 µL of 20 nM rhGAR Tfase solution to each well.

  • Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 295 nm for 2 minutes, taking readings every 15 seconds.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Determine the Ki values by plotting the reciprocal of the reaction rate versus the inhibitor concentration (Dixon plot) or by using non-linear regression to fit the data to the appropriate inhibition model.

Cell Growth Inhibition Assay (CCRF-CEM)

This assay determines the cytotoxic effect of GAR transformylase inhibitors on the CCRF-CEM human leukemia cell line.

Cell Growth Inhibition Assay cluster_0 Cell Culture and Seeding cluster_1 Inhibitor Treatment cluster_2 Incubation and Viability Measurement cluster_3 Data Analysis Culture CCRF-CEM cells in appropriate medium Culture CCRF-CEM cells in appropriate medium Seed cells into a 96-well plate at a density of 5,000 cells/well Seed cells into a 96-well plate at a density of 5,000 cells/well Culture CCRF-CEM cells in appropriate medium->Seed cells into a 96-well plate at a density of 5,000 cells/well Incubate for 24 hours Incubate for 24 hours Seed cells into a 96-well plate at a density of 5,000 cells/well->Incubate for 24 hours Prepare serial dilutions of the inhibitor Prepare serial dilutions of the inhibitor Incubate for 24 hours->Prepare serial dilutions of the inhibitor Add inhibitor to the wells Add inhibitor to the wells Prepare serial dilutions of the inhibitor->Add inhibitor to the wells Include a vehicle control Include a vehicle control Add inhibitor to the wells->Include a vehicle control Incubate for 72 hours Incubate for 72 hours Include a vehicle control->Incubate for 72 hours Add a viability reagent (e.g., MTT, resazurin) Add a viability reagent (e.g., MTT, resazurin) Incubate for 72 hours->Add a viability reagent (e.g., MTT, resazurin) Incubate for an additional 2-4 hours Incubate for an additional 2-4 hours Add a viability reagent (e.g., MTT, resazurin)->Incubate for an additional 2-4 hours Measure absorbance or fluorescence Measure absorbance or fluorescence Incubate for an additional 2-4 hours->Measure absorbance or fluorescence Calculate cell viability as a percentage of the control Calculate cell viability as a percentage of the control Measure absorbance or fluorescence->Calculate cell viability as a percentage of the control Plot cell viability against inhibitor concentration Plot cell viability against inhibitor concentration Calculate cell viability as a percentage of the control->Plot cell viability against inhibitor concentration Determine the IC50 value Determine the IC50 value Plot cell viability against inhibitor concentration->Determine the IC50 value

Figure 3. Workflow for the Cell Growth Inhibition Assay.

Materials:

  • CCRF-CEM cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test inhibitors

  • Cell viability reagent (e.g., MTT, resazurin)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Maintain CCRF-CEM cells in logarithmic growth phase in complete culture medium.

  • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the test inhibitors in the culture medium.

  • Add 100 µL of the inhibitor dilutions to the appropriate wells. Include wells with vehicle control.

  • Incubate the plate for 72 hours.

  • Add 20 µL of a cell viability reagent (e.g., MTT solution) to each well and incubate for an additional 2-4 hours.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.

  • Measure the absorbance or fluorescence according to the manufacturer's instructions for the viability reagent used.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The data presented in this guide highlight the diversity of chemical scaffolds that can effectively inhibit GAR transformylase. Folate-based inhibitors, such as Lometrexol and its derivatives, have demonstrated high potency. Notably, non-polyglutamatable inhibitors are being developed to overcome resistance mechanisms associated with reduced folylpolyglutamate synthetase (FPGS) activity.[6] The continued exploration of structure-activity relationships and the development of novel assays will be crucial in the discovery of next-generation GAR transformylase inhibitors with improved efficacy and safety profiles.

References

A Comparative Analysis of Glycinamide Ribonucleotide (GAR) and Formylglycinamide Ribonucleotide (FGAR) in Purine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate metabolic network of de novo purine biosynthesis, the sequential conversion of glycinamide ribonucleotide (GAR) to formylthis compound (FGAR) represents a critical step. This guide provides an objective comparison of these two essential intermediates, detailing their structural and functional differences, the enzymatic transformation that links them, and the experimental methodologies used to study this process. Understanding the nuances of this conversion is paramount for researchers targeting this pathway for therapeutic intervention, particularly in oncology and infectious diseases.

At a Glance: GAR vs. FGAR

FeatureThis compound (GAR)Formylthis compound (FGAR)
Role in Purine Biosynthesis Precursor, second intermediate in the pathway.[1][2]Product of GAR formylation, third intermediate in the pathway.[3][4]
Key Functional Group Free amino group on the glycinamide moiety.[5]Formyl group attached to the amino group of the glycinamide moiety.[4]
Enzymatic Predecessor Phosphoribosylamine-glycine ligase (GARS).[1][5]Phosphoribosylglycinamide formyltransferase (GART).[3][6]
Enzymatic Successor Phosphoribosylglycinamide formyltransferase (GART).[1]Phosphoribosylformylglycinamidine synthase (FGAMS).[4]
Molecular Formula C₇H₁₅N₂O₈P[5]C₈H₁₅N₂O₉P[4]
Molecular Weight ~286.18 g/mol [5]~314.187 g/mol [4]

The Central Conversion: From GAR to FGAR

The transformation of GAR to FGAR is the third step in the de novo purine biosynthesis pathway.[6][7] This reaction is catalyzed by the enzyme phosphoribosylglycinamide formyltransferase , commonly known as GAR transformylase (GART).[3][6] The enzyme facilitates the transfer of a formyl group from the cofactor 10-formyltetrahydrofolate (10-formyl-THF) to the free amino group of GAR.[1][3][8] This seemingly simple addition is crucial as it provides the C8 atom of the future purine ring.[9]

The chemical reaction is as follows:

GAR + 10-formyltetrahydrofolate → FGAR + tetrahydrofolate[1][4]

In humans, GART is a domain of a trifunctional enzyme that also includes this compound synthase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS) activities.[3][6] This multi-enzyme complex is thought to enhance pathway efficiency by channeling substrates between active sites.[3][6]

Structural and Functional Divergence

The primary distinction between GAR and FGAR lies in the formylation of the glycinamide's amino group. This modification fundamentally alters the molecule's reactivity and prepares it for the subsequent step in the pathway.

  • This compound (GAR): As the substrate for GART, GAR's key feature is its exposed primary amine, which acts as a nucleophile in the formyl transfer reaction.[8] It is formed from phosphoribosylamine and glycine in an ATP-dependent reaction catalyzed by GARS.[1][5]

  • Formylthis compound (FGAR): The addition of the formyl group neutralizes the nucleophilicity of the amino group. FGAR then serves as the substrate for the next enzyme in the pathway, phosphoribosylformylglycinamidine synthase (FGAMS).[4] FGAMS catalyzes the ATP-dependent transfer of an amino group from glutamine to the formylglycinamide moiety of FGAR, yielding formylglycinamidine ribonucleotide (FGAM).[10][11][12]

Experimental Data and Protocols

The study of the GAR to FGAR conversion is central to understanding purine metabolism and for the development of inhibitors.

Enzyme Kinetics

Kinetic parameters for enzymes involved in the GAR-FGAR nexus are crucial for drug development. While specific values can vary based on experimental conditions and the organism of origin, representative data helps in understanding the enzyme's behavior.

Table 1: Kinetic Parameters for GAR Transformylase

Enzyme SourceSubstrateK_m (μM)V_max (μmol/min/mg)Reference
Murine Lymphoma L5178YThis compound20Not Specified[7][13]
Murine Lymphoma L5178Y10-formyltetrahydrofolateNot SpecifiedNot Specified[13]
Thermotoga maritimaFGAR (for FGAR-AT)0-5 mM (varied)Not Specified[10]
Thermotoga maritimaATP (for FGAR-AT)0-10 mM (varied)Not Specified[10]

Note: The data for FGAR and ATP for Thermotoga maritima are for the subsequent enzyme, FGAR amidotransferase (FGAR-AT), and are included to provide context for the downstream processing of FGAR.

Experimental Protocols

1. GAR Transformylase Activity Assay

This spectrophotometric assay is commonly used to measure the activity of GART.

  • Principle: The assay indirectly monitors the production of tetrahydrofolate (THF) from 10-formyl-THF, which accompanies the formylation of GAR. The conversion of THF to a more stable, chromophoric product allows for spectrophotometric quantification. A common method involves the chemical or enzymatic oxidation of THF to 5,10-methenyltetrahydrofolate, which has a distinct absorbance maximum.

  • Reagents:

    • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • This compound (GAR) solution

    • 10-formyltetrahydrofolate (10-formyl-THF) solution

    • Purified GAR transformylase enzyme

    • Stopping reagent (e.g., perchloric acid)

    • Developing reagents for THF quantification

  • Procedure:

    • Prepare a reaction mixture containing the buffer, GAR, and 10-formyl-THF in a cuvette.

    • Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a known amount of the purified GART enzyme.

    • Monitor the change in absorbance at the appropriate wavelength over time.

    • Alternatively, stop the reaction at specific time points and measure the amount of product formed.

    • Calculate the initial velocity of the reaction from the linear phase of the absorbance change.

    • Determine the specific activity of the enzyme (μmol of product/min/mg of enzyme).

2. X-ray Crystallography for Structural Analysis

Determining the three-dimensional structure of GART provides invaluable insights into its catalytic mechanism and aids in the rational design of inhibitors.

  • Principle: High-resolution X-ray diffraction patterns from a crystallized protein are used to calculate the electron density map of the molecule, which is then interpreted to build an atomic model.

  • Workflow:

    • Protein Expression and Purification: Overexpress the GART enzyme, often with a tag for purification (e.g., His-tag), in a suitable expression system (e.g., E. coli). Purify the protein to homogeneity using chromatography techniques.

    • Crystallization: Screen a wide range of conditions (e.g., pH, precipitant concentration, temperature) to find the optimal conditions for growing well-ordered protein crystals.

    • Data Collection: Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.

    • Structure Solution and Refinement: Process the diffraction data to determine the phases of the structure factors (e.g., through molecular replacement or experimental phasing). Build an atomic model into the resulting electron density map and refine it to best fit the experimental data.

Visualizing the Pathway and Experimental Logic

To better illustrate the relationships and processes described, the following diagrams are provided.

Purine_Biosynthesis_Pathway cluster_step2 Step 2 cluster_step3 Step 3 cluster_step4 Step 4 Phosphoribosylamine Phosphoribosylamine GAR GAR Phosphoribosylamine->GAR GARS (Glycine, ATP) FGAR FGAR GAR->FGAR GART (10-formyl-THF) FGAM FGAM FGAR->FGAM FGAMS (Glutamine, ATP)

Caption: The conversion of GAR to FGAR in the de novo purine biosynthesis pathway.

GART_Assay_Workflow Prepare Reaction Mix\n(Buffer, GAR, 10-formyl-THF) Prepare Reaction Mix (Buffer, GAR, 10-formyl-THF) Pre-incubate at Constant Temp Pre-incubate at Constant Temp Prepare Reaction Mix\n(Buffer, GAR, 10-formyl-THF)->Pre-incubate at Constant Temp Initiate with GART Enzyme Initiate with GART Enzyme Pre-incubate at Constant Temp->Initiate with GART Enzyme Monitor Absorbance Change Monitor Absorbance Change Initiate with GART Enzyme->Monitor Absorbance Change Calculate Initial Velocity Calculate Initial Velocity Monitor Absorbance Change->Calculate Initial Velocity Determine Specific Activity Determine Specific Activity Calculate Initial Velocity->Determine Specific Activity

Caption: Workflow for a typical spectrophotometric assay of GAR transformylase.

Conclusion

This compound and formylthis compound are sequential intermediates in the highly conserved de novo purine biosynthesis pathway. The conversion of GAR to FGAR, catalyzed by GAR transformylase, is a pivotal formylation reaction that underscores the importance of one-carbon metabolism in nucleotide synthesis. A thorough understanding of the structural, functional, and kinetic differences between these two molecules, as well as the enzyme that interconverts them, is fundamental for researchers aiming to modulate this pathway for therapeutic benefit. The experimental protocols and data presented herein provide a foundation for further investigation into this critical metabolic step.

References

A Comparative Analysis of Purine Nucleoside Analogues in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of key purine nucleoside analogues in cancer therapy, supported by experimental data. Purine nucleoside analogues are a class of antimetabolites that mimic endogenous purine nucleosides, thereby disrupting DNA and RNA synthesis and inducing apoptosis in rapidly proliferating cancer cells. This guide focuses on a comparative analysis of five prominent purine nucleoside analogues: Fludarabine, Cladribine, Pentostatin, Clofarabine, and Nelarabine.

Mechanism of Action: A Common Pathway with Distinct Features

Purine nucleoside analogues share a general mechanism of action that involves intracellular phosphorylation to their active triphosphate forms. These active metabolites then interfere with nucleic acid synthesis through various mechanisms, including inhibition of key enzymes and incorporation into DNA and RNA, ultimately leading to cell death.[1] However, each analogue possesses unique properties that influence its clinical efficacy and toxicity profile.

Data Presentation: Quantitative Comparison of Efficacy and Toxicity

The following tables summarize the in vitro cytotoxicity, clinical efficacy, and key toxicities of the five purine nucleoside analogues.

Table 1: In Vitro Cytotoxicity of Purine Nucleoside Analogues in Leukemia Cell Lines

DrugCell LineLeukemia TypeIC50 (µM)
Fludarabine K562Chronic Myelogenous Leukemia3.33
LAMA-84Chronic Myeloid Leukemia0.101
JURL-MK1Chronic Myeloid Leukemia0.239
SUP-B15Acute Lymphoblastic Leukemia0.686
NALM-6B-cell Leukemia0.749
Cladribine HL-60Acute Promyelocytic Leukemia0.027
MOLT-4Acute Lymphoblastic Leukemia0.015
THP-1Acute Monocytic Leukemia0.045
Clofarabine ES Leukemia Cell LinesEwing Sarcoma0.44 ± 0.44
Leukemia Cell LinesLeukemia0.18 ± 0.01

Table 2: Clinical Efficacy of Purine Nucleoside Analogues in Hematological Malignancies

DrugDiseaseTreatment SettingOverall Response Rate (ORR)Complete Remission (CR)Reference
Fludarabine Chronic Lymphocytic Leukemia (CLL)First-line67%7%[2]
Cladribine Chronic Lymphocytic Leukemia (CLL)First-line70%12%[2]
Pentostatin + Cyclophosphamide + Rituximab (PCR) Chronic Lymphocytic Leukemia (CLL)First-line49%7%[3][4]
Fludarabine + Cyclophosphamide + Rituximab (FCR) Chronic Lymphocytic Leukemia (CLL)First-line59%14%[3][4]
Clofarabine + Idarubicin + Cytarabine (CIA) Relapsed/Refractory Acute Myeloid Leukemia (AML)Salvage38% (CR/CRp)27%[1][5]
Fludarabine + Idarubicin + Cytarabine (FIA) Relapsed/Refractory Acute Myeloid Leukemia (AML)Salvage30% (CR/CRp)24%[1][5]
Nelarabine Relapsed/Refractory T-cell Acute Lymphoblastic Leukemia (T-ALL)Salvage (First Relapse)55%36%[6][7]
Nelarabine Relapsed/Refractory T-cell Acute Lymphoblastic Leukemia (T-ALL)Salvage (≥ Second Relapse)27%-[7]

Table 3: Comparative Grade 3/4 Toxicities of Purine Nucleoside Analogues in Clinical Trials

Adverse EventFludarabine-based Regimen (%)Cladribine-based Regimen (%)Pentostatin-based Regimen (%)Clofarabine-based Regimen (%)Nelarabine (%)
Neutropenia 69-57--
Thrombocytopenia 13-6--
Infections 31-36--
Febrile Neutropenia 8-6--
Neurotoxicity ----18-33

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by each purine nucleoside analogue and a general workflow for assessing their in vitro efficacy.

Fludarabine_Mechanism Fludarabine Fludarabine (F-ara-A) dCK Deoxycytidine Kinase (dCK) Fludarabine->dCK Phosphorylation F_ara_AMP F-ara-AMP dCK->F_ara_AMP Nucleoside_Kinases Nucleoside Kinases F_ara_AMP->Nucleoside_Kinases F_ara_ATP F-ara-ATP (Active) Nucleoside_Kinases->F_ara_ATP RNR Ribonucleotide Reductase F_ara_ATP->RNR Inhibition DNA_Polymerase DNA Polymerase F_ara_ATP->DNA_Polymerase Inhibition DNA_Ligase DNA Ligase F_ara_ATP->DNA_Ligase Inhibition DNA_Incorporation Incorporation into DNA F_ara_ATP->DNA_Incorporation DNA_Synthesis DNA Synthesis Inhibition RNR->DNA_Synthesis DNA_Polymerase->DNA_Synthesis DNA_Ligase->DNA_Synthesis DNA_Damage DNA Damage & Chain Termination DNA_Incorporation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Intracellular activation and mechanism of action of Fludarabine.

Cladribine_Mechanism Cladribine Cladribine (2-CdA) dCK Deoxycytidine Kinase (dCK) Cladribine->dCK Phosphorylation CdA_MP 2-CdA-MP dCK->CdA_MP Nucleoside_Kinases Nucleoside Kinases CdA_MP->Nucleoside_Kinases CdA_TP 2-CdA-TP (Active) Nucleoside_Kinases->CdA_TP RNR Ribonucleotide Reductase CdA_TP->RNR Inhibition DNA_Polymerase DNA Polymerase CdA_TP->DNA_Polymerase Inhibition DNA_Incorporation Incorporation into DNA CdA_TP->DNA_Incorporation DNA_Synthesis DNA Synthesis Inhibition RNR->DNA_Synthesis DNA_Polymerase->DNA_Synthesis DNA_Strand_Breaks DNA Strand Breaks DNA_Incorporation->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: Intracellular activation and mechanism of action of Cladribine.

Pentostatin_Mechanism Pentostatin Pentostatin ADA Adenosine Deaminase (ADA) Pentostatin->ADA Inhibition Deoxyadenosine Deoxyadenosine ADA->Deoxyadenosine Blocks conversion to Deoxyinosine dATP dATP Accumulation Deoxyadenosine->dATP RNR Ribonucleotide Reductase dATP->RNR Inhibition Apoptosis Apoptosis dATP->Apoptosis DNA_Synthesis DNA Synthesis Inhibition RNR->DNA_Synthesis

Caption: Mechanism of action of Pentostatin via ADA inhibition.

Clofarabine_Mechanism Clofarabine Clofarabine dCK Deoxycytidine Kinase (dCK) Clofarabine->dCK Phosphorylation Clo_MP Clofarabine-MP dCK->Clo_MP Nucleoside_Kinases Nucleoside Kinases Clo_MP->Nucleoside_Kinases Clo_TP Clofarabine-TP (Active) Nucleoside_Kinases->Clo_TP RNR Ribonucleotide Reductase Clo_TP->RNR Inhibition DNA_Polymerase DNA Polymerase Clo_TP->DNA_Polymerase Inhibition DNA_Incorporation Incorporation into DNA Clo_TP->DNA_Incorporation Mitochondria Mitochondria Clo_TP->Mitochondria DNA_Synthesis DNA Synthesis Inhibition RNR->DNA_Synthesis DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Incorporation->Apoptosis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Cytochrome_c->Apoptosis

Caption: Intracellular activation and multifaceted mechanism of Clofarabine.

Nelarabine_Mechanism Nelarabine Nelarabine (Prodrug) ADA Adenosine Deaminase (ADA) Nelarabine->ADA Demethylation ara_G ara-G ADA->ara_G dCK_dGK dCK/dGK ara_G->dCK_dGK Phosphorylation ara_GTP ara-GTP (Active) dCK_dGK->ara_GTP DNA_Polymerase DNA Polymerase ara_GTP->DNA_Polymerase DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation Chain_Termination Chain Termination DNA_Incorporation->Chain_Termination DNA_Synthesis DNA Synthesis Inhibition Chain_Termination->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis

Caption: Bioactivation and mechanism of action of Nelarabine.

Experimental_Workflow Start Start: Leukemia Cell Culture Treatment Treatment with Purine Nucleoside Analogues (Concentration Gradient) Start->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation MTT_Assay MTT Assay for Cell Viability (IC50) Incubation->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis (Flow Cytometry) Incubation->Apoptosis_Assay Data_Analysis Data Analysis MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for in vitro comparison.

Experimental Protocols

Determination of In Vitro Cytotoxicity (IC50) using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of purine nucleoside analogues on leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., K562, MOLT-4)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Purine nucleoside analogues (Fludarabine, Cladribine, etc.)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.[8][9]

  • Drug Treatment: Prepare serial dilutions of each purine nucleoside analogue in culture medium. Add 100 µL of the drug solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium with the highest concentration of DMSO used for drug dilution).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[8]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptotic cells using flow cytometry.

Materials:

  • Leukemia cells treated with purine nucleoside analogues

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with the purine nucleoside analogues for the desired time, harvest the cells by centrifugation.[11][12]

  • Washing: Wash the cells twice with cold PBS.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[13]

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Conclusion

The purine nucleoside analogues represent a powerful class of chemotherapeutic agents for hematological malignancies. While they share a common mechanism of disrupting nucleic acid synthesis, their distinct pharmacological profiles lead to differences in clinical efficacy and toxicity. Fludarabine and Cladribine are well-established treatments for CLL, with Cladribine showing a superior progression-free survival in some studies.[2] Pentostatin offers an alternative with a potentially different toxicity profile.[3][4] Clofarabine and Nelarabine represent newer generation analogues with activity in acute leukemias, with Nelarabine showing particular efficacy in T-cell malignancies.[1][5][6][7] The choice of a specific purine nucleoside analogue depends on the type and stage of cancer, prior treatments, and the patient's overall health. Further research, including head-to-head clinical trials and the development of novel combination therapies, will continue to refine the use of these important drugs in cancer therapy.

References

A Comparative Guide to Validating the Antitumor Effects of Novel Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is in a constant state of evolution, with a significant focus on the development of novel nucleoside analogues that offer enhanced efficacy and reduced toxicity compared to existing treatments. These antimetabolite drugs function by interfering with nucleic acid synthesis and metabolism, ultimately inducing cell death in rapidly proliferating cancer cells. This guide provides a comprehensive comparison of emerging nucleoside analogues, their mechanisms of action, and their antitumor effects, supported by experimental data. We also include detailed protocols for key validation experiments to aid researchers in their evaluation of these promising therapeutic agents.

Comparative Analysis of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of several novel nucleoside analogues against various cancer cell lines, compared to standard-of-care drugs.

Compound/AnalogueCancer Cell LineTissue of OriginIC50 (µM)Reference(s)
Novel Analogues
NUC-7738MultipleVariousMean: 18.8[1]
Tera-1TeratocarcinomaSignificantly lower than 3'-dA[1]
AGY1MiaPaCa-2Pancreatic Cancer2.15 ± 1.3[2]
PANC-1Pancreatic Cancer7.1 ± 1.1[2]
AGY2MiaPaCa-2Pancreatic Cancer2.63 ± 1.1[2]
PANC-1Pancreatic Cancer4.2 ± 0.84[2]
XYZ-I-73MiaPaCa-2Pancreatic Cancer3.6 ± 0.4
PANC-1Pancreatic Cancer4.1 ± 0.5
BxPC-3Pancreatic Cancer5.88 ± 0.7
Standard Drugs
5-Fluorouracil (5-FU)MiaPaCa-2Pancreatic Cancer12.1 ± 1.3[2]
PANC-1Pancreatic Cancer18.2 ± 0.9[2]
GemcitabineMiaPaCa-2Pancreatic Cancer24.2 ± 1.3
PANC-1Pancreatic Cancer15 µM (approx.)
3'-deoxyadenosine (3'-dA)MultipleVariousMean: 137.8[1]

Comparative Analysis of In Vivo Antitumor Efficacy

Preclinical in vivo studies are essential for validating the therapeutic potential of novel drug candidates. The following table presents available data on the in vivo efficacy of novel nucleoside analogues compared to standard treatments in animal models. Direct comparative in vivo data for many novel analogues is limited in publicly available literature.

Compound/AnalogueCancer ModelAnimal ModelDosing ScheduleTumor Growth Inhibition (TGI)Survival BenefitReference(s)
Novel Analogues
NUC-7738Advanced Solid TumorsHuman Clinical Trial (Phase I/II)Not SpecifiedEncouraging signs of anti-cancer activitymPFS of 5.4 months in combination with pembrolizumab in PD-1 resistant melanoma
5'-DFUR (5-FU derivative)HT29 Colon Cancer XenograftC57BL/6 Mice50 mg/kg, i.p. every 2 days for 4 weeks83.0%Not Reported
Standard Drugs
5-Fluorouracil (5-FU)Colon Adenocarcinoma 26BALB/c Mice25 mg/kg, i.p.Significant growth delayIncreased survival time
GemcitabinePancreatic Cancer XenograftNude MiceNot SpecifiedNo significant effect on tumor growthDid not significantly affect mortality rate

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these analogues exert their antitumor effects is crucial for rational drug design and patient selection.

NUC-7738: This ProTide analogue of 3'-deoxyadenosine (cordycepin) is designed to overcome resistance mechanisms.[1] It bypasses the need for nucleoside transporters for cellular uptake and is resistant to degradation by adenosine deaminase.[1] Intracellularly, it is converted to its active triphosphate form, which disrupts RNA polyadenylation, leading to apoptosis.[3] NUC-7738 has also been shown to modulate the NF-κB signaling pathway.[1][2]

AGY and XYZ series (5-FU Analogues): These novel pyrimidine nucleoside analogues have demonstrated superior cytotoxicity compared to 5-FU in pancreatic cancer cell lines.[2] Their mechanism is believed to be similar to 5-FU, which involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cell cycle arrest and apoptosis. The modifications in these analogues are designed to improve metabolic stability and cellular uptake.[2]

4',5'-Didehydro-5'-deoxyuridine (D4U): As a purine nucleoside analogue, D4U is proposed to act by inhibiting DNA synthesis and inducing apoptosis.[4][5] It is hypothesized to be intracellularly phosphorylated to its active triphosphate form, which then competes with natural deoxynucleoside triphosphates for incorporation into DNA, leading to chain termination.[6][7]

Signaling Pathway Diagrams

NUC_7738_Pathway NUC-7738 Mechanism of Action cluster_cell NUC7738 NUC-7738 (ProTide) Cell Cancer Cell NUC7738->Cell Bypasses Transporters dAMP 3'-dAMP NUC7738->dAMP HINT1 Cleavage dATP 3'-dATP (Active) dAMP->dATP Phosphorylation PolyA RNA Polyadenylation Disruption dATP->PolyA NFkB NF-κB Pathway Modulation dATP->NFkB Apoptosis Apoptosis PolyA->Apoptosis

NUC-7738 Mechanism of Action

General_Nucleoside_Analogue_Pathway General Nucleoside Analogue Apoptosis Induction Analogue Nucleoside Analogue Transport Cellular Uptake (Nucleoside Transporters) Analogue->Transport Phospho Phosphorylation (Kinases) Transport->Phospho Active Active Triphosphate Metabolite Phospho->Active DNA_Incorp Incorporation into DNA Active->DNA_Incorp DNA_Damage DNA Damage/ Chain Termination DNA_Incorp->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondrial Dysfunction Bax_Bak->Mito Caspase Caspase Cascade Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

General Nucleoside Analogue Apoptosis Induction

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the nucleoside analogue that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well plates

  • Novel nucleoside analogue and comparator drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds. Include untreated and vehicle-only controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with the nucleoside analogue.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Novel nucleoside analogue and comparator drugs

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at concentrations around their IC50 values for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of the novel nucleoside analogue in a living organism.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell lines

  • Matrigel (optional)

  • Novel nucleoside analogue and comparator drugs

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the desired cancer cell line and resuspend the cells in sterile PBS or medium, with or without Matrigel.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize mice into control and treatment groups. Administer the test compounds and comparator drugs via the desired route (e.g., intraperitoneal, intravenous, oral) according to a predetermined schedule.

  • Efficacy Endpoints: Monitor tumor growth and body weight throughout the study. The primary endpoints are typically tumor growth inhibition (TGI) and overall survival.

  • Data Analysis: Compare tumor growth curves and survival rates between the treatment and control groups.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Antitumor Effect Validation start Start invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo mtt MTT Assay (Cytotoxicity, IC50) invitro->mtt apoptosis Apoptosis Assay (Annexin V/PI) invitro->apoptosis western Western Blot (Signaling Pathways) invitro->western xenograft Xenograft Model (Tumor Growth) invivo->xenograft data Data Analysis & Comparison mtt->data apoptosis->data western->data tgi Tumor Growth Inhibition (TGI) xenograft->tgi survival Survival Analysis xenograft->survival tgi->data survival->data end End data->end

Experimental Workflow for Antitumor Effect Validation

Conclusion

The development of novel nucleoside analogues represents a promising frontier in cancer therapy. Compounds like NUC-7738 and the AGY/XYZ series demonstrate the potential to overcome the limitations of existing drugs by enhancing efficacy and bypassing resistance mechanisms. This guide provides a framework for the comparative evaluation of these novel agents. Rigorous and standardized experimental validation, as outlined in the provided protocols, is paramount for accurately assessing their therapeutic potential and advancing the most promising candidates toward clinical application. As research progresses, direct head-to-head comparative studies will be crucial for definitively establishing the clinical value of these next-generation anticancer drugs.

References

GARP as a Therapeutic Target for Modulating Regulatory T Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of targeting Glycoprotein A Repetitions Predominant (GARP) for the modulation of regulatory T cells (Tregs) against other emerging therapeutic strategies. Experimental data from preclinical and clinical studies are presented to offer an objective assessment of each approach's performance, aiding in the strategic development of novel immunotherapies.

Introduction to GARP and its Role in Treg Function

Regulatory T cells are critical for maintaining immune homeostasis, but their immunosuppressive activity within the tumor microenvironment (TME) presents a significant barrier to effective anti-cancer immunity. A promising strategy to overcome this is the targeted modulation of Treg function. GARP (also known as LRRC32) has emerged as a key therapeutic target due to its highly specific expression on activated Tregs and its essential role in the presentation and activation of latent transforming growth factor-beta (TGF-β), a potent immunosuppressive cytokine.[1][2][3] By binding to latent TGF-β, GARP acts as a cell surface docking receptor, facilitating its activation and subsequent suppression of effector T cell responses.[1][2][4] Targeting the GARP/TGF-β axis offers a selective approach to disarm Tregs and enhance anti-tumor immunity.

Performance Comparison: GARP Targeting vs. Alternative Treg Modulation Strategies

The following tables summarize quantitative data from preclinical and clinical studies, comparing the efficacy of GARP-targeting agents with other Treg modulation strategies.

Preclinical Efficacy
Therapeutic StrategyTargetAgent(s)Cancer Model(s)Key Efficacy ReadoutsSource(s)
GARP Targeting GARP/TGF-β complexPIIO-1 (anti-human GARP)4T1-hGARP (breast cancer), MB-49 (bladder cancer)- Complete response in combination with anti-PD-1. - Reduced lung metastases. - Decreased pSMAD3 and α-SMA in the TME.[5]
GARPDS-1055a (afucosylated anti-human GARP)HT-29 (colorectal cancer) humanized mice- Significant anti-tumor activity. - Decreased FoxP3+CD4+ T cells in the TME.[6]
Alternative Strategies CCR8Anti-CCR8 mAb CT26 (colorectal cancer), various murine tumor models- Marked delay in tumor growth and complete tumor eradication. - Synergized with anti-PD-1 therapy. - Selective depletion of intratumoral Tregs.[3][7]
GITRDTA-1 (agonist anti-GITR)Various murine tumor models- >50% reduction of intratumoral Tregs. - Down-modulation of Foxp3 expression.
CTLA-4Anti-CTLA-4 mAb (e.g., 9d9)MC38 (colon carcinoma)- Equivalent intratumoral Treg depletion to non-antagonistic binder. - Enhanced T cell activation in the tumor-draining lymph node.[8]
IL-2 PathwayLow-dose IL-2 Mouse models of autoimmunity- Expansion of Treg populations. - Amelioration of disease.[9][10]
Clinical Efficacy
Therapeutic StrategyTargetAgent(s)PhaseCancer Type(s)Objective Response Rate (ORR)Key ObservationsSource(s)
GARP Targeting GARP/TGF-β complexABBV-151 (Livmoniplimab) Phase 1Advanced Solid Tumors0% (monotherapy), 12% (with budigalimab)Manageable safety profile. Durable antitumor activity in combination with anti-PD-1.[11]
GARP/TGF-β complexABBV-151 (Livmoniplimab) Phase 1Hepatocellular Carcinoma (HCC)42% (with budigalimab)Promising activity in PD-1-naïve HCC.
Alternative Strategies CCR8QLP2117 (anti-CCR8)Phase 1aAdvanced Solid TumorsDisease control rate of 60% in the 540 mg cohort.Decreased circulating CCR8+ Tregs.[12]
CCR8CHS-114 (anti-CCR8)Phase 1Advanced Solid Tumors47% stable disease rate. No objective responses yet.Depletion of circulating CCR8+ Tregs.
GITRTRX518 (agonist anti-GITR)Phase 1bAdvanced Solid Tumors3.2% - 12.5% (in combination therapies)Intratumoral Treg reduction and CD8+ T cell activation associated with response.[2]
GITRBMS-986156 (agonist anti-GITR)Phase 1Advanced Solid Tumors0% (monotherapy), 0% - 11.1% (with nivolumab)Manageable safety profile. Efficacy comparable to nivolumab monotherapy.[4]
CTLA-4Ipilimumab/Tremelimumab -Melanoma, Prostate, Bladder Cancer-Increased intratumoral CD4+ and CD8+ T cells without significant Treg depletion in human tumors.[1][13][14]
IL-2 PathwayHigh-Dose IL-2 Meta-analysisMetastatic MelanomaOverall Response: 19.7% (Complete Response: 4.0%)Efficacy observed over 30 years of use.[15]
IL-2 PathwayLow-Dose IL-2 Randomized StudyMetastatic Renal Cancer13% (IV), 10% (subcutaneous)Less toxicity compared to high-dose IL-2 but lower response rates.[16]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

GARP_TGF_beta_Pathway GARP-Mediated TGF-β Activation Pathway cluster_Treg Regulatory T cell (Treg) cluster_Effector_T_cell Effector T cell pro_TGF_beta pro-TGF-β Latent_TGF_beta Latent TGF-β (LAP + TGF-β) pro_TGF_beta->Latent_TGF_beta Furin Cleavage GARP_LTGF_beta_complex GARP-Latent TGF-β Complex Latent_TGF_beta->GARP_LTGF_beta_complex GARP GARP (LRRC32) GARP->GARP_LTGF_beta_complex Active_TGF_beta Active TGF-β GARP_LTGF_beta_complex->Active_TGF_beta Integrin αvβ8 mediated activation Integrin_avb8 Integrin αvβ8 Integrin_avb8->GARP_LTGF_beta_complex TGF_beta_Receptor TGF-β Receptor Active_TGF_beta->TGF_beta_Receptor Binds SMAD2_3 pSMAD2/3 TGF_beta_Receptor->SMAD2_3 Phosphorylates Suppression Suppression of Effector Function SMAD2_3->Suppression Anti_GARP_Ab Anti-GARP Antibody Anti_GARP_Ab->GARP_LTGF_beta_complex Blocks activation or Depletes Treg

GARP-TGF-β signaling pathway and therapeutic intervention.

Treg_Suppression_Assay In Vitro Treg Suppression Assay Workflow Start Isolate PBMCs Isolate_Tregs Isolate CD4+CD25+ Tregs Start->Isolate_Tregs Isolate_Teff Isolate CD4+CD25- Responder T cells (Teff) Start->Isolate_Teff Co_culture Co-culture Tregs and labeled Teff at various ratios with anti-CD3/CD28 beads Isolate_Tregs->Co_culture Label_Teff Label Teff with CFSE/CellTrace Violet Isolate_Teff->Label_Teff Label_Teff->Co_culture Incubate Incubate for 3-5 days Co_culture->Incubate Analyze Analyze Teff proliferation by Flow Cytometry (dye dilution) Incubate->Analyze End Quantify % Suppression Analyze->End

Workflow of a typical in vitro Treg suppression assay.

Experimental Protocols

Flow Cytometry for Treg Phenotyping

This protocol outlines the steps for identifying and quantifying Treg populations from peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes.

a. Cell Preparation and Surface Staining:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. For tumor tissue, create a single-cell suspension using enzymatic digestion and mechanical dissociation.

  • Wash cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).

  • Resuspend cells in FACS buffer and block Fc receptors with Human TruStain FcX™ for 10 minutes at room temperature.

  • Add a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD25, CD127, GARP, CCR8, GITR, CTLA-4) to the cell suspension.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

b. Intracellular Staining for Foxp3:

  • Following surface staining, fix and permeabilize the cells using a commercially available Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's instructions.

  • Add a fluorescently conjugated anti-Foxp3 antibody to the permeabilized cells.

  • Incubate for 30-45 minutes at room temperature in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in FACS buffer for analysis.

c. Data Acquisition and Analysis:

  • Acquire data on a flow cytometer equipped with the appropriate lasers and filters.

  • Gate on lymphocytes based on forward and side scatter, then on single cells.

  • Identify CD4+ T cells from the CD3+ population.

  • Within the CD4+ gate, identify Tregs based on the expression of CD25 and low/negative expression of CD127 (CD4+CD25+CD127lo/-).

  • Confirm Treg identity by gating on Foxp3 expression within the CD4+CD25+ population.

  • Analyze the expression of GARP and other markers on the identified Treg population.

In Vitro Treg Suppression Assay

This assay measures the ability of Tregs to suppress the proliferation of responder T cells (Teffs).

a. Cell Isolation and Preparation:

  • Isolate Tregs (CD4+CD25+) and Teffs (CD4+CD25-) from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Label the Teffs with a proliferation-tracking dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's protocol.

b. Co-culture Setup:

  • In a 96-well round-bottom plate, seed a constant number of labeled Teffs (e.g., 2.5 x 10^4 cells/well).

  • Add varying numbers of Tregs to create different Treg:Teff ratios (e.g., 1:1, 1:2, 1:4, 1:8).

  • Include control wells with Teffs alone (no Tregs) to measure maximal proliferation and wells with unstimulated Teffs as a negative control.

  • Stimulate the co-cultures with anti-CD3/CD28 beads or soluble antibodies.

  • Culture the cells for 3 to 5 days at 37°C in a humidified incubator with 5% CO2.

c. Analysis of Proliferation:

  • Harvest the cells and stain with a viability dye to exclude dead cells from the analysis.

  • Acquire data on a flow cytometer.

  • Gate on the Teff population and analyze the dilution of the proliferation dye. Each peak of reduced fluorescence intensity represents a cell division.

  • Calculate the percentage of suppression for each Treg:Teff ratio using the following formula: % Suppression = (1 - (Proliferation with Tregs / Proliferation without Tregs)) * 100

Conclusion

Targeting GARP on activated Tregs represents a highly specific and promising strategy for cancer immunotherapy. Preclinical and early clinical data for anti-GARP antibodies demonstrate their potential to inhibit Treg function and enhance anti-tumor responses, particularly in combination with checkpoint inhibitors. Alternative approaches, such as targeting CCR8, also show considerable promise for selectively depleting intratumoral Tregs. GITR agonists and CTLA-4 antagonists have demonstrated the ability to modulate Treg populations, although their clinical efficacy as monotherapies has been modest. Low-dose IL-2 therapy is primarily being explored for its potential to expand Tregs in autoimmune settings.

The choice of therapeutic strategy will likely depend on the specific tumor microenvironment, the desired mechanism of action (e.g., depletion vs. functional inhibition), and the potential for combination with other immunotherapies. The data and protocols presented in this guide are intended to provide a valuable resource for researchers and drug developers working to advance the field of Treg-modulating cancer therapies.

References

A Comparative Analysis of GAR Transformylase Across Species: Unveiling Key Differences for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant variations in enzyme structure and function across different species is paramount for the targeted design of novel therapeutics. This guide provides a detailed comparative study of Glycinamide Ribonucleotide (GAR) Transformylase, a crucial enzyme in the de novo purine biosynthesis pathway, highlighting key differences between human and Escherichia coli orthologs that can be exploited for drug development.

GAR transformylase (GART), also known as phosphoribosylglycinamide formyltransferase, catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to this compound (GAR), producing formylthis compound (fGAR).[1][2] This step is essential for the synthesis of purines, the building blocks of DNA and RNA.[1][3] Consequently, GART has emerged as a promising target for anticancer and antimicrobial agents.[1][4]

Structural and Functional Diversity

While the catalytic mechanism of GART is generally conserved, significant structural and functional differences exist between species. In humans, GART is part of a trifunctional enzyme that also includes this compound synthase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS).[1][5] This large, 110 kDa protein catalyzes three non-consecutive steps in the purine biosynthesis pathway, and this proximity is thought to enhance metabolic flux.[1][5] In contrast, E. coli possesses two distinct, monofunctional GART enzymes encoded by the purN and purT genes.[1][6]

The purN-encoded GART in E. coli is a 23 kDa protein that, like the human enzyme, utilizes 10-formyl-THF as the formyl donor.[2][7] The purT-encoded enzyme, however, represents a non-folate-dependent pathway, utilizing formate and ATP to achieve the same transformation.[8][9] This metabolic flexibility in E. coli underscores a key difference that could be leveraged for the development of species-specific inhibitors.

Although there is a high degree of homology in the active site residues across bacterial, yeast, avian, and human enzymes, subtle structural variations have been identified.[1] These differences, particularly in the folate binding loop, influence substrate and inhibitor binding and can be exploited for the design of selective drugs.[10] For instance, studies have revealed that the human GART structure is the more appropriate template for designing anticancer agents, as insights from the E. coli enzyme do not always translate directly.[10]

Kinetic Parameters: A Quantitative Comparison

The efficiency and substrate affinity of GART vary between species. The following table summarizes key kinetic parameters for human and E. coli GART, providing a basis for comparative analysis.

SpeciesEnzymeSubstrateKm (µM)kcat (s-1)Reference
HumanGART (trifunctional)GAR1.25 - 55-[2]
HumanGART (recombinant domain)10-formyl-THF--[11]
E. coliPurN GARTGARSimilar to human-[12]
E. coliPurN GARTFormyl dideazafolateSimilar to human~10x higher than reverse reaction[12]

Note: A complete dataset for all kinetic parameters was not available in the reviewed literature. The provided ranges reflect the available data.

Inhibition Profiles: Targeting Species-Specific Vulnerabilities

The development of GART inhibitors has been a major focus of anticancer drug discovery.[13] Folate analogues, such as lometrexol, have shown potent inhibition of GART.[4] However, differences in the inhibitor binding sites between human and E. coli GART suggest that species-specific inhibitors can be developed.

InhibitorTarget SpeciesKi (nM)Reference
10-formyl-5,8,10-trideazafolic acidE. coli260[14]
10-Formyl-DDACTHFHuman (recombinant)14[13]
10-CF3CO-DDACTHFHuman (recombinant)15[13]

Experimental Protocols

A standardized approach to assaying GART activity is crucial for comparative studies. The following outlines a typical experimental protocol for determining GART kinetic parameters.

Enzyme Kinetics Assay

Objective: To determine the Michaelis-Menten constants (Km) and catalytic rate (kcat) of GAR Transformylase.

Materials:

  • Purified GAR Transformylase from the desired species.

  • This compound (GAR) substrate.

  • 10-formyl-5,8-dideazafolate (fDDF) as a stable analogue of 10-formyl-THF.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, with 0.1 M NaCl.

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare a stock solution of the purified enzyme in the assay buffer.

  • Prepare a series of dilutions of the GAR substrate and the fDDF cofactor in the assay buffer.

  • Set up reaction mixtures in a cuvette containing the assay buffer and varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

  • Initiate the reaction by adding the enzyme to the reaction mixture.

  • Monitor the formation of 5,8-dideazafolate at 295 nm (Δε = 18.9 mM-1cm-1) at 25°C.[2]

  • Record the initial velocity of the reaction for each substrate concentration.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Calculate kcat using the equation kcat = Vmax / [E], where [E] is the enzyme concentration.

Visualizing the Pathway and Experimental Workflow

To better illustrate the context of GAR transformylase and the experimental approach, the following diagrams are provided.

DeNovoPurineBiosynthesis cluster_ecoli E. coli PRPP Phosphoribosyl Pyrophosphate PRA Phosphoribosylamine PRPP->PRA GARS GAR This compound PRA->GAR GARS fGAR Formylthis compound GAR->fGAR GART GARS_AIRS_GART GARS-AIRS-GART PurN PurN GART PurT PurT GART IMP Inosine Monophosphate fGAR->IMP ... (7 steps) GARS GARS AIRS AIRS

Figure 1: De Novo Purine Biosynthesis Pathway highlighting the role of GAR Transformylase in humans and E. coli.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PurifyEnzyme Purify GART MixReagents Mix Reagents in Cuvette PurifyEnzyme->MixReagents PrepareSubstrates Prepare GAR & fDDF PrepareSubstrates->MixReagents PrepareBuffer Prepare Assay Buffer PrepareBuffer->MixReagents InitiateReaction Initiate with Enzyme MixReagents->InitiateReaction MonitorAbsorbance Monitor Absorbance at 295 nm InitiateReaction->MonitorAbsorbance CalculateVelocity Calculate Initial Velocity MonitorAbsorbance->CalculateVelocity PlotData Plot Velocity vs. [Substrate] CalculateVelocity->PlotData DetermineKinetics Determine Km & kcat PlotData->DetermineKinetics

Figure 2: A generalized workflow for the kinetic analysis of GAR Transformylase.

References

A Comparative Guide to GAR Tfase and AICAR Tfase Inhibitors in Purine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The de novo purine biosynthesis pathway, essential for the production of nucleotides required for DNA and RNA synthesis, presents critical targets for therapeutic intervention, particularly in oncology. Among the enzymes in this pathway, glycinamide ribonucleotide transformylase (GAR Tfase) and aminoimidazole-4-carboxamide ribonucleotide (AICAR) Tfase have garnered significant attention as targets for inhibitor development. This guide provides an objective comparison of inhibitors targeting these two key enzymes, supported by experimental data and detailed methodologies.

Introduction to GAR Tfase and AICAR Tfase

GAR Tfase and AICAR Tfase are both folate-dependent enzymes that catalyze formyl transfer reactions in the de novo purine biosynthesis pathway.

  • GAR Tfase (Phosphoribosylglycinamide Formyltransferase) catalyzes the third step in the pathway, the formylation of this compound (GAR) to formylthis compound (FGAR). This is the first of two formyl transfer steps in the synthesis of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2]

  • AICAR Tfase , a domain of the bifunctional enzyme ATIC (aminoimidazole-4-carboxamide ribonucleotide transformylase/IMP cyclohydrolase), catalyzes the ninth step in the pathway. It is responsible for the formylation of AICAR to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR). This is the second and final formyl transfer reaction leading to the formation of IMP.[3][4][5]

Given their crucial roles in nucleotide synthesis, inhibition of either enzyme can lead to the depletion of the purine pool, thereby arresting the proliferation of rapidly dividing cells, such as cancer cells.[6][7][8][9]

Quantitative Comparison of Inhibitors

The following tables summarize the inhibitory potency of selected GAR Tfase and AICAR Tfase inhibitors. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

GAR Tfase Inhibitors Target Kᵢ (nM) IC₅₀ (nM) Cell Line Reference
10-CF₃CO-DDACTHF (1)rhGAR Tfase1516CCRF-CEM[10]
Compound 12rhGAR Tfase13040CCRF-CEM[2][10]
10S-3rhGAR Tfase18050CCRF-CEM[7][9]
10R-3rhGAR Tfase21080CCRF-CEM[7][9]
AICAR Tfase Inhibitors Target Kᵢ (µM) IC₅₀ (µM) Cell Line Reference
Cappsin 1 (A1B3)AICAR Tfase3.1--[11]
Compound 12rhAICAR Tfase46--[2][10]

Key Observations:

  • GAR Tfase inhibitors, such as the folate analogs 10-CF₃CO-DDACTHF and its derivatives, exhibit high potency with Kᵢ and IC₅₀ values in the nanomolar range.[7][9][10]

  • There is a notable selectivity for some GAR Tfase inhibitors. For instance, Compound 12 is a potent inhibitor of rhGAR Tfase (Kᵢ = 130 nM) but shows very modest inhibition of rhAICAR Tfase (Kᵢ = 46 µM).[2][10]

  • AICAR Tfase inhibitors, such as Cappsin 1, have been identified, with some acting through novel mechanisms like disrupting enzyme dimerization.[11]

Signaling Pathways and Experimental Workflows

To understand the context of these inhibitors, it is crucial to visualize the de novo purine biosynthesis pathway and the general workflow for evaluating these compounds.

De Novo Purine Biosynthesis Pathway De Novo Purine Biosynthesis Pathway cluster_inhibitors Inhibitor Targets R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRA 5-Phosphoribosylamine PRPP->PRA GAR GAR PRA->GAR GAR_Tfase GAR Tfase GAR->GAR_Tfase FGAR FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR_node AICAR SAICAR->AICAR_node AICAR_Tfase AICAR Tfase (ATIC) AICAR_node->AICAR_Tfase FAICAR FAICAR IMP IMP FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP GAR_Tfase->FGAR AICAR_Tfase->FAICAR GAR_Inhibitor GAR Tfase Inhibitors GAR_Inhibitor->GAR_Tfase inhibit AICAR_Inhibitor AICAR Tfase Inhibitors AICAR_Inhibitor->AICAR_Tfase inhibit

Caption: The de novo purine biosynthesis pathway highlighting the points of inhibition for GAR Tfase and AICAR Tfase inhibitors.

Inhibitor Evaluation Workflow General Workflow for Inhibitor Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays Enzyme_Assay Enzyme Inhibition Assay (Spectrophotometric) Determine_Ki Determine Ki (e.g., Dixon Plot) Enzyme_Assay->Determine_Ki Analysis Data Analysis and Comparison Determine_Ki->Analysis Cell_Culture Cell Culture (e.g., CCRF-CEM) Compound_Treatment Compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Compound_Treatment->Viability_Assay Determine_IC50 Determine IC50 Viability_Assay->Determine_IC50 Determine_IC50->Analysis Start Compound Synthesis or Selection Start->Enzyme_Assay Start->Cell_Culture

Caption: A generalized workflow for the biochemical and cellular evaluation of GAR Tfase and AICAR Tfase inhibitors.

Experimental Protocols

GAR/AICAR Tfase Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for determining the inhibitory constant (Kᵢ) of a test compound against GAR Tfase or AICAR Tfase.

Materials:

  • Purified recombinant human GAR Tfase or AICAR Tfase (ATIC)

  • GAR or AICAR substrate

  • 10-formyl-tetrahydrofolate (10-CHO-THF) cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)

  • Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, a fixed concentration of the substrate (GAR or AICAR), and the cofactor (10-CHO-THF).

  • Inhibitor Addition: Add varying concentrations of the test inhibitor to the respective wells. Include a control group with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a fixed concentration of the purified enzyme (GAR Tfase or AICAR Tfase) to all wells.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer and monitor the increase in absorbance at a specific wavelength (e.g., 295 nm for the conversion of 10-CHO-THF to THF) over a set period (e.g., 2 minutes).

  • Data Analysis: Determine the initial reaction velocities for each inhibitor concentration. The Kᵢ value can then be calculated using a Dixon plot (1/velocity vs. inhibitor concentration) or other appropriate kinetic models.[2][9][10]

Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound in a cancer cell line.

Materials:

  • Cancer cell line (e.g., CCRF-CEM human leukemia cells)

  • Complete cell culture medium

  • Test inhibitor compound

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (cells treated with the solvent used to dissolve the inhibitor) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7][9][12]

Mechanism of Action and Selectivity

A key differentiator between inhibitors is their mechanism of action and selectivity.

  • GAR Tfase Inhibitors: Many potent GAR Tfase inhibitors are folate analogs that are competitive with the cofactor 10-CHO-THF.[9] The development of inhibitors that are highly selective for GAR Tfase over other folate-dependent enzymes, such as AICAR Tfase, dihydrofolate reductase (DHFR), and thymidylate synthase (TS), is a major goal to minimize off-target effects.[13]

  • AICAR Tfase Inhibitors: While some AICAR Tfase inhibitors are also folate analogs, novel mechanisms are being explored. For instance, some inhibitors have been shown to act as noncompetitive, dissociative inhibitors by preventing the requisite dimerization of the ATIC enzyme, offering a unique approach to achieving selectivity.[11]

The AICAR Conundrum: Distinguishing from AMPK Activation

It is critical to distinguish between the inhibition of the enzyme AICAR Tfase and the effects of the molecule AICAR itself. AICAR is an adenosine analog that can be taken up by cells and phosphorylated to ZMP (AICAR monophosphate). ZMP mimics AMP and allosterically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[14][15][16] This activation of AMPK by AICAR has profound effects on various cellular processes, including glucose uptake and fatty acid oxidation, which are independent of the de novo purine synthesis pathway.[16] Therefore, when evaluating compounds related to AICAR, it is essential to determine whether their effects are due to direct inhibition of AICAR Tfase or indirect activation of AMPK.

Conclusion

Both GAR Tfase and AICAR Tfase are validated targets for the development of inhibitors aimed at disrupting de novo purine biosynthesis. While potent inhibitors have been developed for both enzymes, GAR Tfase inhibitors have been more extensively characterized in terms of their high potency and selectivity. The development of AICAR Tfase inhibitors is exploring novel mechanisms of action that could provide a new therapeutic avenue. For researchers and drug development professionals, a thorough understanding of the quantitative performance, experimental evaluation, and specific mechanisms of action of these inhibitors is paramount for the successful development of novel anticancer agents. Future work should focus on obtaining more head-to-head comparative data for a wider range of inhibitors and exploring the clinical potential of these targeted therapies.

References

The Evolution of Antiviral Nucleoside Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless battle against viral diseases has been significantly shaped by the development of antiviral nucleoside analogues. These compounds, structural mimics of natural nucleosides, have become a cornerstone of antiviral therapy by ingeniously subverting the viral replication machinery. This guide provides a comprehensive comparison of the evolution of these critical therapeutic agents, from the pioneering first-generation drugs to the sophisticated prodrugs of today. We will delve into their mechanisms of action, compare their performance with supporting experimental data, and provide detailed methodologies for key evaluative experiments.

From Simple Mimics to Sophisticated Weapons: A Generational Leap

The journey of antiviral nucleoside analogues can be broadly categorized into distinct generations, each characterized by significant advancements in efficacy, safety, and spectrum of activity.

First-Generation Analogues: The Foundation of Antiviral Therapy

The early pioneers in this class, such as Idoxuridine and Vidarabine (Ara-A) , laid the groundwork for antiviral chemotherapy.[1] However, it was Acyclovir , an acyclic guanosine mimic, that truly revolutionized the field with its high selectivity and potent activity against herpes simplex viruses (HSV-1 and HSV-2).[2] This first generation also brought forth the first effective treatments against HIV, including Zidovudine (AZT) , Didanosine (ddI) , and Zalcitabine (ddC) , which act as chain terminators of the viral reverse transcriptase.[2][3]

Second-Generation Analogues: Expanding the Arsenal

Building on the initial successes, the second generation of nucleoside analogues introduced modifications to the sugar moiety to enhance antiviral activity and overcome limitations of earlier drugs. A significant breakthrough was the development of carbocyclic nucleosides, where a carbon atom replaces the oxygen in the furanose ring, leading to increased metabolic stability.[2] Notable examples include Lamivudine (3TC) and Emtricitabine (FTC) , which feature an oxathiolane sugar and demonstrate potent activity against both HIV and Hepatitis B Virus (HBV).[2] This generation also saw the development of dioxolane analogues with potent anti-HIV activity.[3]

Third-Generation and Beyond: Prodrugs and Broad-Spectrum Agents

A major hurdle for nucleoside analogues is the initial, often inefficient, phosphorylation step required for their activation.[4] The third generation tackled this challenge through innovative prodrug strategies. These strategies involve chemically modifying the nucleoside analogue to enhance its oral bioavailability and intracellular delivery, where it is then converted into its active phosphorylated form.[5][6][7] The "ProTide" approach, for instance, masks the phosphate group, allowing the drug to efficiently enter cells before being metabolized to the active nucleotide.[6] This has led to highly successful drugs like Sofosbuvir for Hepatitis C Virus (HCV) and Tenofovir Alafenamide (TAF) for HIV and HBV.[5][7]

Furthermore, recent research has focused on developing broad-spectrum antiviral nucleoside analogues capable of inhibiting a wide range of viruses, a critical need for combating emerging and re-emerging infectious diseases.[1][8] Compounds like Remdesivir and Favipiravir have shown activity against multiple RNA viruses, including coronaviruses.[4][8]

Mechanism of Action: A Tale of Deception and Termination

The fundamental mechanism of action for most antiviral nucleoside analogues involves a clever deception. They mimic natural nucleosides and are taken up by host or viral enzymes to be converted into their active triphosphate form. This activated analogue then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase.

Once incorporated, these analogues disrupt viral replication through several mechanisms:

  • Obligate Chain Termination: Many analogues, particularly those lacking a 3'-hydroxyl group on the sugar moiety, act as obligate chain terminators. Once incorporated, they prevent the addition of the next nucleotide, bringing viral genome synthesis to a halt.[2][9]

  • Non-Obligate Chain Termination: Some analogues, even with a 3'-hydroxyl group, can still terminate the growing chain. This can occur due to steric hindrance or other structural modifications that prevent the viral polymerase from adding the next nucleotide.[4][9]

  • Lethal Mutagenesis: Certain analogues, like Ribavirin and Favipiravir, can be incorporated into the viral genome and cause an increased rate of mutations during subsequent replication cycles, ultimately leading to a non-viable viral population.[1][9]

  • Inhibition of Viral Polymerase: Some nucleoside analogues can inhibit the viral polymerase without being incorporated into the growing nucleic acid chain.[9]

The intracellular activation of these drugs is a critical step, involving a series of phosphorylation events catalyzed by host or viral kinases.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Machinery Nucleoside_Analogue Nucleoside Analogue (Prodrug) NA_Uptake Cellular Uptake Nucleoside_Analogue->NA_Uptake Transport NA_Mono Nucleoside Analogue Monophosphate NA_Uptake->NA_Mono Phosphorylation (Kinases) NA_Di Nucleoside Analogue Diphosphate NA_Mono->NA_Di Phosphorylation (Kinases) NA_Tri Nucleoside Analogue Triphosphate (Active) NA_Di->NA_Tri Phosphorylation (Kinases) Viral_Polymerase Viral Polymerase (e.g., Reverse Transcriptase, RdRp) NA_Tri->Viral_Polymerase Competitive Inhibition Chain_Termination Chain Termination / Lethal Mutagenesis Viral_Polymerase->Chain_Termination Incorporation

Fig. 1: General mechanism of action of antiviral nucleoside analogues.

Comparative Performance of Antiviral Nucleoside Analogues

The following tables provide a comparative overview of the in vitro activity of selected nucleoside analogues against major viral pathogens. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes 50% cell death. The Selectivity Index (SI), calculated as CC50/EC50, is a crucial measure of a drug's therapeutic window, with a higher SI indicating greater selectivity for the viral target.

Table 1: Comparative in vitro Activity against Human Immunodeficiency Virus (HIV-1)

Nucleoside AnalogueGenerationTargetCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Zidovudine (AZT)FirstReverse TranscriptasePBM cells0.03[3]>1000>33,333
Didanosine (ddI)FirstReverse TranscriptasePBM cells0.049[3]>1000>20,408
Zalcitabine (ddC)FirstReverse TranscriptasePBM cells0.6[3]>100>167
Lamivudine (3TC)SecondReverse TranscriptasePBM cells0.001-0.01>100>10,000
Emtricitabine (FTC)SecondReverse TranscriptaseMT-4 cells0.0013>100>76,923
Tenofovir Alafenamide (TAF)Third (Prodrug)Reverse TranscriptaseMT-4 cells0.005>100>20,000

Table 2: Comparative in vitro Activity against Hepatitis B Virus (HBV)

Nucleoside AnalogueGenerationTargetCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Lamivudine (3TC)SecondDNA PolymeraseHepG2 2.2.150.01-0.1>100>1,000
Adefovir DipivoxilSecondDNA PolymeraseHepG2 2.2.150.2>500>2,500
EntecavirSecondDNA PolymeraseHepG2 2.2.150.004>100>25,000
TelbivudineSecondDNA PolymeraseHepG2 2.2.150.2>100>500
Tenofovir Disoproxil Fumarate (TDF)Second (Prodrug)DNA PolymeraseHepG2 2.2.150.8>100>125
Tenofovir Alafenamide (TAF)Third (Prodrug)DNA PolymeraseHepG2 2.2.150.03>10>333

Table 3: Comparative in vitro Activity against Hepatitis C Virus (HCV)

Nucleoside AnalogueGenerationTargetCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
RibavirinFirstMultipleHuh-7~10>100>10
2'-C-MethylcytidineSecondNS5B PolymeraseHuh-71.23[7]>100>81
MericitabineSecond (Prodrug)NS5B PolymeraseHuh-70.3>100>333
SofosbuvirThird (Prodrug)NS5B PolymeraseHuh-70.04-0.09>27>300

Experimental Protocols for Key Assays

The evaluation of antiviral nucleoside analogues relies on a battery of in vitro assays to determine their efficacy and cytotoxicity. Below are detailed methodologies for three fundamental experiments.

Experimental_Workflow Start Start: Antiviral Compound Evaluation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, MTS) Start->Cytotoxicity_Assay Antiviral_Assay Antiviral Efficacy Assay (e.g., CPE, Plaque Reduction) Start->Antiviral_Assay Polymerase_Assay Viral Polymerase Inhibition Assay Start->Polymerase_Assay Data_Analysis Data Analysis: Calculate EC50, CC50, IC50 Cytotoxicity_Assay->Data_Analysis Antiviral_Assay->Data_Analysis Polymerase_Assay->Data_Analysis SI_Calculation Calculate Selectivity Index (SI) (SI = CC50 / EC50) Data_Analysis->SI_Calculation End End: Candidate Selection SI_Calculation->End

Fig. 2: General experimental workflow for evaluating antiviral nucleoside analogues.
Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compound (nucleoside analogue)

  • Control compounds (positive and negative)

  • Cell viability reagent (e.g., Neutral Red, Crystal Violet, or a reagent for measuring ATP content)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the host cells into 96-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound and control compounds in cell culture medium.

  • Treatment and Infection:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted compounds to the wells.

    • Add the virus at a multiplicity of infection (MOI) that causes significant CPE within a few days.

    • Include cell control wells (no virus, no compound) and virus control wells (virus, no compound).

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient to observe significant CPE in the virus control wells.

  • Quantification of CPE:

    • Visually inspect the plates under a microscope to assess the degree of cell protection.

    • For quantitative analysis, use a cell viability reagent. For example, with Crystal Violet, fix the cells, stain them, and then solubilize the dye to measure the absorbance, which correlates with the number of viable cells.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.

Plaque Reduction Assay

This assay is considered a gold standard for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer

  • 6- or 12-well cell culture plates

  • Complete cell culture medium

  • Test compound (nucleoside analogue)

  • Agarose or methylcellulose overlay medium

  • Formalin for fixing cells

  • Crystal Violet solution for staining

Protocol:

  • Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.

  • Compound Treatment and Overlay:

    • Remove the virus inoculum.

    • Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells with formalin.

    • Stain the cell monolayer with Crystal Violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value from the dose-response curve.

Viral Polymerase Inhibition Assay (RNA-Dependent RNA Polymerase - RdRp)

This biochemical assay directly measures the ability of a nucleoside analogue to inhibit the activity of the viral polymerase.

Materials:

  • Recombinant viral polymerase (e.g., SARS-CoV-2 RdRp complex)

  • RNA template and primer

  • Nucleoside triphosphates (NTPs), including a labeled NTP (e.g., biotinylated or fluorescently labeled)

  • Test compound (triphosphate form of the nucleoside analogue)

  • Reaction buffer

  • Detection system (e.g., streptavidin-coated plates and a detection antibody for biotinylated products, or fluorescence plate reader)

Protocol:

  • Reaction Setup:

    • In a microplate, combine the reaction buffer, RNA template/primer, and the triphosphate form of the test nucleoside analogue at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the recombinant viral polymerase to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period to allow for RNA synthesis.

  • Detection of Polymerase Activity:

    • Stop the reaction.

    • Quantify the amount of newly synthesized RNA. If using a biotinylated NTP, the product can be captured on a streptavidin-coated plate and detected with a labeled antibody. If using a fluorescently labeled NTP, the fluorescence intensity can be measured directly.

  • Data Analysis: Calculate the percentage of polymerase inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the polymerase activity.

Evolution_of_Nucleoside_Analogues Gen1 First Generation (e.g., Acyclovir, AZT) - Simple structural mimics - Proof of concept Gen2 Second Generation (e.g., Lamivudine, Entecavir) - Modified sugar moieties - Improved activity & stability Gen1->Gen2 Overcoming limitations Challenges Challenges: - Poor bioavailability - Inefficient phosphorylation - Drug resistance Gen1->Challenges Gen3 Third Generation & Beyond (e.g., Sofosbuvir, TAF, Remdesivir) - Prodrug strategies - Broad-spectrum activity Gen2->Gen3 Addressing key hurdles Gen2->Challenges Solutions Solutions: - Prodrugs - Novel chemical modifications - Combination therapies Challenges->Solutions Solutions->Gen3

Fig. 3: The evolutionary path of antiviral nucleoside analogues.

Conclusion

The evolution of antiviral nucleoside analogues is a testament to the power of medicinal chemistry and molecular biology in combating viral diseases. From the first simple mimics to the highly engineered prodrugs of today, each generation has brought significant improvements in potency, safety, and the range of treatable infections. The ongoing development of broad-spectrum agents and novel delivery strategies holds immense promise for addressing the challenges of emerging viral threats and drug resistance. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers dedicated to advancing this critical field of drug discovery.

References

Probing the Engines of Life: A Comparative Guide to Nucleotide Analogues for DNA and RNA Polymerase Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of DNA and RNA polymerases is paramount. These enzymes are central to genetic information flow and are key targets for antiviral and anticancer therapies.[1][2][3] Nucleotide analogues, synthetic molecules that mimic natural nucleosides, serve as powerful tools to dissect polymerase function, offering insights into catalytic mechanisms, fidelity, and kinetics.[1][2][4] This guide provides a comparative overview of various nucleotide analogues used as probes, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.

The Investigator's Toolkit: Types of Nucleotide Analogues

Nucleotide analogues can be broadly categorized based on the site of modification—the sugar, the base, or the phosphate group—and their intended application. These modifications bestow unique properties, allowing them to function as reporters, terminators, or handles for further chemical modification.

Key Classes of Nucleotide Analogue Probes:
Analogue TypeExamplesPrinciple of Detection/ActionPrimary ApplicationsAdvantagesLimitations
Fluorescent Analogues 2-aminopurine (2-AP), tC, tCO, pyrene nucleobasesThe analogue itself is fluorescent, and its emission properties often change upon incorporation into DNA/RNA or interaction with the polymerase.[5][6]Real-time kinetics, DNA-protein interaction studies, single-molecule studies, high-throughput screening.[5][6]High sensitivity, allows for real-time measurements, minimal perturbation to DNA structure compared to tethered fluorophores.[6]Fluorescence can be environmentally sensitive; quantum yields may vary.
Chain-Terminating Analogues Dideoxynucleotides (ddNTPs), Acyclovir, Zidovudine (AZT)Lack a 3'-hydroxyl group, preventing the formation of a phosphodiester bond and thus terminating DNA/RNA chain elongation.[3][7]DNA sequencing (Sanger method), antiviral and anticancer drugs.[7][8]Potent inhibitors of polymerases, well-established applications in sequencing and therapeutics.Can be toxic to host cells if incorporated by cellular polymerases.[9]
"Clickable" Analogues 5-ethynyl-2'-deoxyuridine (EdU), 5-azidomethyl-2'-deoxyuridine (AmdU)Contain a bioorthogonal handle (alkyne or azide) that can be covalently linked to a reporter molecule (e.g., a fluorophore or biotin) via a "click" reaction.[10][11][12]In vivo and in vitro labeling of newly synthesized DNA/RNA, cell proliferation assays, visualizing DNA replication.[10][11]High specificity and efficiency of the click reaction, can be used in complex biological systems, multiplexing capabilities.[11][12]Requires a two-step process (incorporation then click reaction), potential for cytotoxicity of the copper catalyst in some click reactions.[12]
Biotin-Labeled Analogues Biotin-dUTPA biotin molecule is attached to the nucleotide via a linker arm, allowing for detection with streptavidin conjugates.DNA/RNA labeling for non-radioactive detection in various assays (e.g., FISH, EMSA), affinity purification.High affinity and specificity of the biotin-streptavidin interaction, versatile detection methods (enzymatic, fluorescent).The bulky biotin tag can sometimes hinder incorporation by certain polymerases.

Performance Under the Microscope: Quantitative Data Comparison

The efficiency with which a polymerase incorporates a nucleotide analogue is a critical parameter. This is often quantified by steady-state kinetic parameters, KM (the concentration of the nucleotide at which the reaction rate is half of Vmax) and Vmax (the maximum rate of the reaction). The ratio Vmax/KM represents the catalytic efficiency of the polymerase for that specific analogue.

Table 1: Kinetic Parameters for Incorporation of Fluorescent Nucleotide Analogues by Klenow Fragment
Nucleotide AnalogueTemplating BaseKM (µM)Vmax (relative units)Catalytic Efficiency (Vmax/KM)
dCTPG2.6 ± 0.50.44 ± 0.020.17
dtCTPG0.5 ± 0.10.43 ± 0.010.86
dtCOTPG1.1 ± 0.20.41 ± 0.010.37

Data adapted from a study on the incorporation of tC and tCO by the Klenow fragment of E. coli DNA polymerase I.[6] The results show that dtCTP is incorporated approximately five times more efficiently than the natural dCTP opposite a guanine template base.

Table 2: Comparison of Fluorescent Nucleobase Analogues
Fluorescent AnalogueKey FeaturesCommon Applications
2-aminopurine (2-AP) Fluorescent adenine analogue; quantum yield is highly sensitive to its local environment (e.g., base stacking).Probing DNA conformation, DNA-protein interactions, and polymerase dynamics.
tC (1,3-diaza-2-oxo-phenothiazine) Bright, environmentally sensitive cytosine analogue; high quantum yield.[6]Real-time polymerase assays, single-molecule fluorescence studies.[6]
tCO (1,3-diaza-2-oxo-phenoxazine) An oxo-homolog of tC, also a bright cytosine analogue.[6]Similar applications to tC, providing an alternative probe with different spectral properties.[6]
Pyrene deoxynucleoside A large, polycyclic aromatic hydrocarbon that can act as a fluorescent base surrogate.[5]Probing abasic sites in DNA, studying DNA polymerase insertion and extension past damaged sites.[5]

Visualizing the Mechanisms

Diagrams created using the DOT language provide clear visual representations of the experimental workflows and molecular interactions involved in using nucleotide analogues as probes.

G cluster_0 Polymerase-DNA Complex cluster_1 Nucleotide Incorporation cluster_2 Detection P Polymerase DNA Primer/Template DNA P->DNA Binding Signal Signal Generation (Fluorescence, Termination, etc.) P->Signal Incorporation NA Nucleotide Analogue (Probe) NA->P Binding to active site dNTPs Natural dNTPs Analysis Data Analysis (Kinetics, Sequence) Signal->Analysis

Caption: General mechanism of nucleotide analogues as probes for polymerase activity.

G start Start prep Prepare reaction mix: - Primer/Template DNA - Polymerase - Buffer - Fluorescent Nucleotide Analogue start->prep initiate Initiate reaction (e.g., add Mg2+) prep->initiate quench Quench reaction at different time points initiate->quench separate Separate products (e.g., denaturing PAGE) quench->separate visualize Visualize fluorescently labeled products separate->visualize quantify Quantify product formation and determine kinetics visualize->quantify end End quantify->end

Caption: Workflow for a single-nucleotide incorporation assay using a fluorescent analogue.

G cluster_0 Step 1: Incorporation cluster_1 Step 2: Click Reaction incorp Polymerase incorporates 'clickable' nucleotide analogue (e.g., EdU) into DNA/RNA clickable_dna DNA/RNA with alkyne groups incorp->clickable_dna click Add fluorescent azide and Cu(I) catalyst clickable_dna->click labeled_dna Fluorescently labeled DNA/RNA click->labeled_dna

Caption: The "Click" chemistry approach for labeling nucleic acids with nucleotide analogues.

In the Lab: Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable data. Below are generalized methods for key experiments involving nucleotide analogues.

Protocol 1: Single-Nucleotide Incorporation Assay with Fluorescent Analogues

This protocol is designed to measure the incorporation of a single fluorescent nucleotide analogue into a primer-template DNA duplex by a DNA polymerase.

Materials:

  • Purified DNA polymerase (e.g., Klenow Fragment)

  • HPLC-purified primer and template oligonucleotides

  • Fluorescent nucleotide analogue (e.g., dtCTP) and corresponding natural nucleotide (dCTP)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Quench buffer (e.g., 95% formamide, 20 mM EDTA)

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Fluorescence gel scanner

Methodology:

  • Primer-Template Annealing: Anneal the primer to the template DNA by mixing equimolar amounts in annealing buffer, heating to 95°C for 5 minutes, and slowly cooling to room temperature.

  • Reaction Setup: Prepare a reaction master mix containing the annealed primer-template DNA, DNA polymerase, and reaction buffer. Aliquot the master mix into separate tubes.

  • Initiation: Start the reaction by adding a specific concentration of the fluorescent nucleotide analogue (or natural dNTP for control) to the reaction tubes and incubate at the optimal temperature for the polymerase.

  • Time Course and Quenching: At various time points (e.g., 0, 15, 30, 60, 120 seconds), stop the reaction by adding an aliquot of the reaction mixture to a tube containing quench buffer.

  • Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel. Run the gel until the primer and product bands are well-separated.

  • Visualization and Quantification: Scan the gel using a fluorescence imager with appropriate excitation and emission filters. Quantify the intensity of the product bands at each time point to determine the initial reaction rates.

  • Data Analysis: Plot the product formation over time to determine the rate of incorporation. Repeat the experiment with varying nucleotide concentrations to determine KM and Vmax.

Protocol 2: Labeling of Newly Synthesized DNA using "Clickable" Nucleotides

This protocol describes the detection of DNA replication in vitro using a "clickable" nucleotide analogue like 3-ethynyl-5-nitroindolyl-2'-deoxyribose-5'-triphosphate (3-Eth-5-NITP).[10]

Materials:

  • DNA template containing a lesion (e.g., an abasic site) and a 32P-radiolabeled primer

  • DNA polymerase

  • "Clickable" nucleotide analogue (e.g., 3-Eth-5-NITP)

  • Click reaction components: fluorescent azide, copper(I) source (e.g., CuSO4 and sodium ascorbate)

  • Denaturing polyacrylamide gel

Methodology:

  • Incorporation Reaction:

    • Set up a reaction containing the 32P-labeled primer-template DNA, DNA polymerase, and the "clickable" nucleotide in a suitable buffer with Mg2+.[10]

    • Incubate at room temperature for 5-10 minutes to allow for incorporation.[10]

    • Heat-inactivate the polymerase at 90°C for 10 minutes.[10]

  • Click Reaction:

    • To the cooled reaction mixture, add the fluorescent azide, CuSO4, and a reducing agent like sodium ascorbate to catalyze the click reaction.

    • Incubate at room temperature to allow for the covalent attachment of the fluorophore.

  • Analysis:

    • Separate the reaction products by denaturing polyacrylamide gel electrophoresis.

    • Visualize the products using both phosphorimaging (for the 32P label) and fluorescence scanning to confirm the incorporation and subsequent labeling of the DNA.

Alternatives and Concluding Remarks

While nucleotide analogues are incredibly versatile, other methods exist for studying polymerase activity. Traditional assays often use radiolabeled dNTPs (e.g., [α-32P]dGTP) to quantify incorporation.[13] While highly sensitive, these methods involve hazardous materials and are not amenable to real-time measurements. Real-time PCR-based assays can also monitor polymerase activity but typically do not provide the same level of mechanistic detail as single-nucleotide incorporation studies.

Nucleotide analogues remain an indispensable part of the toolkit for researchers in molecular biology and drug development.[1][2] The continued development of novel analogues with improved photophysical properties, enhanced incorporation efficiencies, and novel functionalities will undoubtedly lead to new discoveries in the fundamental mechanisms of DNA and RNA polymerases and aid in the design of more effective therapeutic agents.[4][5]

References

Comparative Genomics of De Novo Purine Biosynthesis: A Guide for Researchers and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the de novo purine biosynthesis pathway across the domains of life reveals key differences in gene organization, enzyme structure, and regulation. These variations present opportunities for the development of targeted therapeutics, particularly in the realm of antimicrobial agents. This guide provides an in-depth comparison of the pathway, supported by quantitative data, detailed experimental protocols, and visual representations to aid researchers, scientists, and drug development professionals in their understanding and exploration of this fundamental metabolic process.

The de novo synthesis of purine nucleotides is a highly conserved and essential pathway responsible for producing the building blocks of DNA and RNA, as well as key molecules for cellular energy and signaling.[1][2] The pathway begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and culminates in the synthesis of inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[2][3] While the core biochemical steps are largely conserved, comparative genomic analyses have unveiled significant divergences in the genetic and enzymatic machinery across bacteria, archaea, and eukaryotes.[4][5]

Key Differences Across Domains of Life

A major distinguishing feature of de novo purine biosynthesis lies in the organization and structure of the enzymes involved. In many prokaryotes, the pathway is catalyzed by a series of monofunctional enzymes encoded by individual genes.[6] In contrast, eukaryotes, including humans, exhibit a greater prevalence of gene fusion events, where multiple catalytic domains are encoded within a single polypeptide chain.[4][7] This fusion is thought to enhance metabolic efficiency through substrate channeling.[7]

Archaea display the most variability in the pathway, with some species lacking genes for certain canonical enzymes, suggesting the presence of non-homologous isofunctional enzymes that perform the same biochemical reaction.[5][8]

A notable feature in human cells is the dynamic assembly of the de novo purine biosynthetic enzymes into a multi-enzyme complex known as the purinosome .[6][7] This complex is thought to form under conditions of high purine demand to increase the efficiency of the pathway by channeling metabolic intermediates.[6][7]

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize key quantitative data related to the de novo purine biosynthesis pathway across representative organisms from the three domains of life.

Table 1: Presence and Absence of De Novo Purine Biosynthesis Genes

This table illustrates the distribution of genes encoding the core enzymes of the de novo purine biosynthesis pathway. The presence of a gene is indicated by a "+", its absence by a "-", and variations or fusions are noted.

Gene (E. coli nomenclature)Enzyme Commission (EC) NumberEscherichia coli (Bacteria)Saccharomyces cerevisiae (Eukaryote)Methanocaldococcus jannaschii (Archaea)Homo sapiens (Eukaryote)Notes
purF2.4.2.14++++Amidophosphoribosyltransferase
purD6.3.4.13++ (ADE5,7)++ (GART)Glycinamide ribonucleotide synthetase
purN2.1.2.2++ (ADE5,7)-+ (GART)This compound formyltransferase
purL6.3.5.3++ (ADE6)++ (PFAS)Formylglycinamidine ribonucleotide synthetase
purM6.3.3.1++ (ADE5,7)++ (GART)Aminoimidazole ribonucleotide synthetase
purE4.1.1.21++ (ADE2)++ (PAICS)Phosphoribosylaminoimidazole carboxylase
purK6.3.4.18+-+-Phosphoribosylaminoimidazole-succinocarboxamide synthetase (bacterial/archaeal type)
purC6.3.2.6++ (ADE1)++ (PAICS)Phosphoribosylaminoimidazole-succinocarboxamide synthetase
purB4.3.2.2++ (ADE13)++ (ADSL)Adenylosuccinate lyase
purH (AICARFT)2.1.2.3++ (ADE16)++ (ATIC)AICAR formyltransferase
purH (IMPCH)3.5.4.10++ (ADE17)++ (ATIC)IMP cyclohydrolase

Data compiled from KEGG and BioCyc databases.[9][10][11][12]

Table 2: Comparative Enzyme Kinetic Parameters

This table presents a comparison of the Michaelis constant (Km) for key enzymes in the de novo purine biosynthesis pathway, highlighting differences in substrate affinity across species.

EnzymeOrganismSubstrateKm (µM)
Amidophosphoribosyltransferase (PurF) Escherichia coliPRPP150
Bacillus subtilisPRPP230
Homo sapiensPRPP330
IMP Dehydrogenase (GuaB) Escherichia coliIMP14
Homo sapiens (Type II)IMP10
Cryptococcus neoformansIMP25

Data sourced from the BRENDA enzyme database.[13][14] Lower Km values indicate a higher affinity of the enzyme for its substrate.

Experimental Protocols: Methodologies for Pathway Analysis

This section provides detailed protocols for key experiments used in the comparative study of the de novo purine biosynthesis pathway.

Metabolic Flux Analysis using Stable Isotope Tracers

This method quantifies the flow of metabolites through the purine synthesis pathway.

Objective: To determine the relative contribution of the de novo synthesis pathway to the total purine nucleotide pool.

Methodology:

  • Cell Culture and Isotope Labeling:

    • Culture cells of interest (e.g., bacterial, yeast, or mammalian cell lines) in their respective standard growth media.

    • For the labeling experiment, switch the cells to a medium containing a stable isotope-labeled precursor for purine synthesis, such as 15N-glutamine or 13C-glycine.[15][16]

    • Incubate the cells for various time points to allow for the incorporation of the labeled precursor into the purine nucleotides.

  • Metabolite Extraction:

    • At each time point, rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Develop a quantitative method using authentic standards for each purine metabolite of interest.

  • Data Analysis:

    • Integrate the peak areas for both the unlabeled (M+0) and labeled (e.g., M+1, M+2) forms of each purine nucleotide.

    • Calculate the fractional enrichment of the labeled isotopes in each metabolite to determine the rate of de novo synthesis.[15][17]

Immunofluorescence Detection of Purinosomes

This protocol outlines the steps to visualize the formation of purinosome complexes in mammalian cells.[1][18]

Objective: To determine the subcellular localization and formation of purinosomes in response to purine depletion.

Methodology:

  • Cell Culture and Treatment:

    • Seed adherent mammalian cells (e.g., HeLa cells) on glass coverslips in a purine-rich medium.

    • To induce purinosome formation, switch the cells to a purine-depleted medium for a specified period (e.g., 2-4 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[19][20]

    • Wash the cells three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

    • Incubate the cells with primary antibodies raised against two different de novo purine biosynthesis enzymes (e.g., rabbit anti-PFAS and mouse anti-GART) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

    • Visualize the cells using a confocal fluorescence microscope. Colocalization of the two fluorescent signals in distinct puncta indicates the formation of purinosomes.[1][18]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key aspects of the de novo purine biosynthesis pathway and a typical comparative genomics workflow.

de_novo_purine_biosynthesis cluster_prokaryote Prokaryotic Pathway (e.g., E. coli) cluster_eukaryote Eukaryotic Pathway (e.g., Human) PRPP_p PRPP PRA_p Phosphoribosylamine PRPP_p->PRA_p purF GAR_p GAR PRA_p->GAR_p purD FGAR_p FGAR GAR_p->FGAR_p purN FGAM_p FGAM FGAR_p->FGAM_p purL AIR_p AIR FGAM_p->AIR_p purM CAIR_p CAIR AIR_p->CAIR_p purE/purK SAICAR_p SAICAR CAIR_p->SAICAR_p purC AICAR_p AICAR SAICAR_p->AICAR_p purB FAICAR_p FAICAR AICAR_p->FAICAR_p purH IMP_p IMP FAICAR_p->IMP_p purH PRPP_e PRPP PRA_e Phosphoribosylamine PRPP_e->PRA_e PPAT GAR_e GAR PRA_e->GAR_e GART FGAR_e FGAR GAR_e->FGAR_e GART FGAM_e FGAM FGAR_e->FGAM_e PFAS AIR_e AIR FGAM_e->AIR_e GART CAIR_e CAIR AIR_e->CAIR_e PAICS SAICAR_e SAICAR CAIR_e->SAICAR_e PAICS AICAR_e AICAR SAICAR_e->AICAR_e ADSL FAICAR_e FAICAR AICAR_e->FAICAR_e ATIC IMP_e IMP FAICAR_e->IMP_e ATIC

Caption: De novo purine biosynthesis pathways in prokaryotes and eukaryotes.

comparative_genomics_workflow start Define a set of organisms (Bacteria, Archaea, Eukaryotes) genome_retrieval Retrieve complete genome sequences from databases (e.g., NCBI, KEGG) start->genome_retrieval gene_identification Identify putative purine biosynthesis genes (e.g., BLAST, HMM searches) genome_retrieval->gene_identification ortholog_clustering Cluster orthologous genes gene_identification->ortholog_clustering pathway_reconstruction Reconstruct the de novo purine pathway for each organism ortholog_clustering->pathway_reconstruction comparative_analysis Comparative Analysis pathway_reconstruction->comparative_analysis gene_presence_absence Gene Presence/Absence Analysis comparative_analysis->gene_presence_absence gene_fusion_analysis Gene Fusion/Fission Analysis comparative_analysis->gene_fusion_analysis phylogenetic_analysis Phylogenetic Analysis of key enzymes comparative_analysis->phylogenetic_analysis operon_analysis Gene Cluster/Operon Analysis (in prokaryotes) comparative_analysis->operon_analysis interpretation Interpret evolutionary history and identify potential drug targets gene_presence_absence->interpretation gene_fusion_analysis->interpretation phylogenetic_analysis->interpretation operon_analysis->interpretation

Caption: A typical workflow for the comparative genomics of a metabolic pathway.

Conclusion and Future Directions

The comparative genomic analysis of the de novo purine biosynthesis pathway provides valuable insights into the evolution of this fundamental metabolic route and highlights key differences that can be exploited for therapeutic purposes. The variations in enzyme structure, gene organization, and the existence of unique features like the purinosome offer a rich landscape for the design of selective inhibitors. Future research should focus on the functional characterization of novel enzymes in this pathway, particularly in pathogenic organisms, and further elucidation of the regulatory mechanisms governing purinosome assembly and disassembly. Such knowledge will be instrumental in the development of next-generation antimicrobial and anticancer drugs targeting purine metabolism.

References

A Comparative Guide to Purine Synthesis: De Novo vs. Salvage Pathways

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of cellular metabolism, the synthesis of purines is a critical process, providing the essential building blocks for nucleic acids, energy currency in the form of ATP and GTP, and vital signaling molecules.[1] Cells employ two primary routes for the production of purine nucleotides: the energy-intensive de novo synthesis pathway and the more efficient salvage pathway.[1][2] An in-depth understanding of the distinctions, regulation, and interplay between these pathways is paramount for researchers, scientists, and drug development professionals, particularly in fields like oncology and immunology where these pathways are often therapeutic targets.[2][3]

The de novo pathway, predominant in the liver, constructs purine rings from simple precursors such as amino acids, bicarbonate, and formate.[1] This multi-step, energy-consuming process is crucial for rapidly proliferating cells that have a high demand for nucleotides.[2][4] In contrast, the salvage pathway recycles pre-existing purine bases and nucleosides derived from the diet or the breakdown of nucleic acids.[1][5] This pathway is significantly more energy-efficient and is vital for maintaining nucleotide pools in most tissues, especially in those with limited capacity for de novo synthesis like the brain and bone marrow.[6][7] While traditionally it was believed that proliferating cells rely on de novo synthesis and differentiated tissues favor salvage, recent studies show that many tumors actively use both pathways to maintain their purine pools.[4][8][9]

Quantitative Comparison: De Novo vs. Salvage Pathway

The fundamental differences in starting materials, energy expenditure, and complexity between the two pathways are summarized below.

FeatureDe Novo Purine SynthesisPurine Salvage Pathway
Starting Materials Phosphoribosyl pyrophosphate (PRPP), amino acids (glycine, glutamine, aspartate), CO₂, and one-carbon units.[2][6]Pre-formed purine bases (adenine, guanine, hypoxanthine) and nucleosides from intracellular turnover or diet.[1][2]
Energy Cost High; metabolically costly, consuming at least 6 high-energy phosphate bonds (ATP) per purine synthesized.[4][10]Low; highly energy-efficient, consuming only 1 ATP molecule per purine molecule recycled.[4]
Pathway Length Long and complex, involving 10 enzymatic steps to synthesize the precursor Inosine Monophosphate (IMP).[4][11]Short and direct, typically requiring only one or two enzymatic steps to form a nucleotide.[2]
Key Regulatory Enzymes Amidophosphoribosyltransferase (PRPP Amidotransferase) catalyzes the first committed and rate-limiting step.[12][13]Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and Adenine phosphoribosyltransferase (APRT).[14][15]
Primary Site of Activity The liver is the primary site of activity for the entire body.[1]Occurs in all tissues, but is especially critical in the brain, bone marrow, and erythrocytes where de novo synthesis is limited or absent.[6][7]
Cellular State Preference Traditionally associated with rapidly proliferating cells (e.g., cancer cells, embryonic tissue).[4][8]Predominantly used by quiescent, differentiated cells, but also crucial for tumor metabolism.[4][8][16]

Visualizing the Pathways

The following diagrams illustrate the distinct workflows of the de novo and salvage purine synthesis pathways.

de_novo_purine_synthesis De Novo Purine Synthesis Pathway R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase + ATP PRA 5-Phosphoribosylamine PRPP->PRA PRPP Amidotransferase (Committed Step) midpoint PRA->midpoint 9 Steps IMP IMP (Inosine Monophosphate) AMP AMP IMP->AMP Adenylosuccinate Synthetase + Aspartate, GTP GMP GMP IMP->GMP IMP Dehydrogenase + Glutamine, ATP steps + Glycine + Glutamine + Aspartate + CO₂ + 1-C units (THF) steps->midpoint midpoint->IMP

Caption: The multi-step de novo pathway for purine synthesis.

purine_salvage_pathway Purine Salvage Pathway cluster_hgprt HGPRT cluster_aprt APRT Hypoxanthine Hypoxanthine IMP IMP Hypoxanthine->IMP Guanine Guanine GMP GMP Guanine->GMP Adenine Adenine AMP AMP Adenine->AMP PRPP1 PRPP PRPP1->IMP + PRPP1->GMP + PRPP2 PRPP PRPP2->AMP +

Caption: The efficient purine salvage and recycling pathway.

Experimental Protocols

Studying the relative contributions and regulation of the de novo and salvage pathways is crucial for understanding cellular metabolism and for drug development. Below are key experimental methodologies used to investigate these pathways.

Stable Isotope Tracer Analysis

This method quantifies the metabolic flux, or the rate of metabolite conversion, through the purine synthesis pathways within intact cells or in vivo.[1][9]

  • Objective: To determine the relative contribution of de novo synthesis versus salvage pathways to the total purine nucleotide pool.

  • Methodology:

    • Cell Culture: Cells are cultured in a specialized medium containing a stable isotope-labeled precursor. For de novo synthesis, this is typically ¹³C-glycine or ¹⁵N-glutamine.[1] For the salvage pathway, labeled purine bases like ¹⁵N₅-adenine are used.[4]

    • Treatment: Cells are treated with a test compound or a vehicle control for a defined period.

    • Metabolite Extraction: At various time points, metabolites are rapidly extracted from the cells, typically using a cold methanol/water solution to quench metabolic activity.

    • Analysis: The extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer detects the mass shift in purine nucleotides (IMP, AMP, GMP) caused by the incorporation of the heavy isotopes.[17]

    • Data Interpretation: The rate and extent of isotope incorporation reveal the activity of the respective pathway. A high incorporation of ¹⁵N from glutamine indicates active de novo synthesis, while high incorporation from ¹⁵N₅-adenine indicates active salvage.[4]

In Vitro Enzyme Activity and Inhibition Assay

This protocol directly measures the activity of a specific, purified enzyme from either pathway and assesses how a compound inhibits its function.[1]

  • Objective: To determine if a test compound directly inhibits a key enzyme in purine synthesis (e.g., IMP dehydrogenase, HGPRT) and to calculate its potency (IC₅₀).

  • Methodology:

    • Enzyme Purification: A recombinant human version of the target enzyme is expressed and purified.[1]

    • Assay Setup: The purified enzyme is incubated in a reaction buffer containing its specific substrate(s) (e.g., IMP and NAD⁺ for IMP dehydrogenase) and varying concentrations of the test compound.

    • Reaction Monitoring: The rate of product formation is measured over time. This can be done using various detection methods, such as spectrophotometry (measuring the change in absorbance as NADH is produced) or High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and product.[1]

    • Data Analysis: The initial reaction rates at each inhibitor concentration are plotted. The IC₅₀ value, which is the concentration of the compound that inhibits enzyme activity by 50%, is then calculated from this curve.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a drug candidate directly binds to its intended protein target within the complex environment of a living cell.

  • Objective: To confirm the direct binding of a compound to a target purine synthesis enzyme in a cellular context.[1]

  • Methodology:

    • Treatment: Intact cells are treated with either the test compound or a vehicle control.

    • Heating: The treated cells are heated to various temperatures, creating a temperature gradient. Protein binding by a ligand (the drug) typically increases its thermal stability.

    • Cell Lysis and Separation: Cells are lysed, and the soluble protein fraction is separated from the aggregated (denatured) proteins by centrifugation.

    • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, usually by Western blot.

    • Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates that the compound has bound to and stabilized the target protein.[1]

Clinical and Therapeutic Relevance

The distinct roles and regulation of the purine synthesis pathways make them critical targets in medicine.

  • Drug Development: Inhibitors of de novo purine synthesis are widely used in chemotherapy and as immunosuppressants.[3][18] For instance, methotrexate targets an enzyme in the folate pathway, depleting the one-carbon units necessary for de novo synthesis.[4] Mycophenolate mofetil and ribavirin inhibit IMP dehydrogenase, a key enzyme in the synthesis of GMP from IMP, thereby blocking the proliferation of lymphocytes.[18][19] The reliance of many tumors on both pathways suggests that simultaneously targeting de novo and salvage pathways could be an effective anti-cancer strategy.[9]

  • Genetic Disorders: Defects in the salvage pathway can lead to severe diseases. Lesch-Nyhan syndrome is a devastating X-linked disorder caused by a deficiency in the HGPRT enzyme.[20][21] The inability to salvage hypoxanthine and guanine leads to their degradation into uric acid and an over-accumulation of PRPP, which drives excessive de novo purine synthesis, resulting in hyperuricemia, gout, and severe neurological dysfunction.[21][22]

References

A Comparative Guide to GAR Transformylase Isoenzymes in E. coli: PurN and PurT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate network of bacterial metabolism, the de novo purine biosynthesis pathway is a cornerstone for cellular growth and proliferation. The third step of this vital pathway, the formylation of glycinamide ribonucleotide (GAR) to formylthis compound (FGAR), is catalyzed by GAR transformylase. Uniquely, Escherichia coli possesses two distinct isoenzymes for this reaction: PurN and PurT. This guide provides a comprehensive comparison of these two enzymes, delving into their biochemical properties, regulation, and physiological roles, supported by experimental data and detailed protocols.

At a Glance: Key Differences Between PurN and PurT

FeaturePurN (GAR Transformylase N)PurT (GAR Transformylase T)
Formyl Donor 10-formyltetrahydrofolate (10-formyl-THF)Formate
Energy Requirement NoneATP
Gene purNpurT
Regulation Constitutively expressed at a low levelRepressed by the PurR repressor in the presence of purines
Physiological Role Primary enzyme under standard laboratory growth conditionsFunctions under conditions of formate excess or when the folate pathway is limiting

Biochemical and Kinetic Properties

While comprehensive side-by-side kinetic data under identical conditions are scarce in the literature, individual studies provide insights into the catalytic efficiencies of PurN and PurT.

PurN utilizes the folate coenzyme 10-formyl-THF as the formyl donor in a reaction that does not require ATP. A detailed kinetic analysis of E. coli PurN revealed a random sequential kinetic mechanism. The forward reaction (FGAR synthesis) is approximately 10-fold faster than the reverse reaction, although the Michaelis constants (Km) for the respective substrates in both directions are similar[1]. This suggests that under physiological conditions, the reaction strongly favors the synthesis of FGAR.

Table 1: Comparison of Biochemical Properties

ParameterPurNPurT
Substrates GAR, 10-formyl-THFGAR, Formate, ATP
Products FGAR, TetrahydrofolateFGAR, ADP, Phosphate
Kinetic Mechanism Random sequentialInvolves a formyl phosphate intermediate

Genetic Regulation and Expression

The expression of the genes encoding these two isoenzymes, purN and purT, is differentially regulated, allowing E. coli to adapt to varying metabolic states.

The pur regulon, which includes most genes involved in de novo purine biosynthesis, is under the negative control of the PurR repressor . The activity of PurR is allosterically modulated by the binding of purine corepressors, hypoxanthine or guanine. When purine levels are high, the PurR-corepressor complex binds to a conserved 16-base-pair operator sequence (the PUR box) within the promoter region of the target genes, leading to transcriptional repression.

The expression of PurT is tightly controlled by this PurR-mediated repression. In the presence of excess purines, the purT gene is significantly downregulated[3]. This ensures that the energetically more expensive PurT-catalyzed reaction is only active when necessary.

Conversely, the regulation of PurN is less stringent and it is generally considered to be expressed at a basal level under most conditions.

Proteomic and transcriptomic studies of E. coli under various growth conditions, such as aerobic versus anaerobic environments and different carbon sources, have provided a global view of gene expression. Analysis of these datasets can offer clues about the differential expression of purN and purT. For instance, under anaerobic conditions where formate may be more readily available from pyruvate metabolism, an upregulation of purT expression could be anticipated, especially in purine-limiting environments. However, direct and specific comparative studies on the expression of purN and purT under a wide range of defined conditions are needed to fully elucidate their respective physiological roles.

Physiological Significance

The existence of two GAR transformylase isoenzymes in E. coli highlights the metabolic flexibility of this bacterium. Strains with mutations in either purN or purT alone are generally prototrophic for purines, indicating that either enzyme can fulfill the requirement for FGAR synthesis. However, a double mutant lacking both purN and purT is auxotrophic for purines, confirming their redundant yet essential function[3].

The primary role of PurN is likely to sustain purine biosynthesis under standard growth conditions where the folate pathway is fully functional.

PurT provides a bypass to this folate-dependent step. This is particularly advantageous under conditions where the folate pool might be limited or when formate is abundant. For example, under anaerobic conditions, pyruvate formate-lyase generates formate from pyruvate, potentially increasing the intracellular formate concentration and favoring the PurT-catalyzed reaction. The enzyme 10-formyltetrahydrofolate hydrolase, encoded by purU, can also generate formate from 10-formyl-THF, further linking the two pathways[4].

Experimental Protocols

Overexpression and Purification of His-tagged PurN and PurT

This protocol describes a general method for the expression and purification of N-terminally His-tagged PurN and PurT from E. coli.

a. Cloning:

  • The purN and purT genes are amplified from E. coli genomic DNA by PCR using primers that introduce restriction sites for cloning into a pET expression vector containing an N-terminal His6-tag.

  • The PCR products and the pET vector are digested with the corresponding restriction enzymes, ligated, and transformed into a suitable cloning strain (e.g., DH5α).

  • Plasmids from positive clones are sequenced to verify the integrity of the insert.

b. Expression:

  • The verified expression plasmid is transformed into an expression strain (e.g., BL21(DE3)).

  • A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking.

  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking to an OD600 of 0.6-0.8.

  • Protein expression is induced by the addition of IPTG to a final concentration of 0.5-1 mM.

  • The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours or overnight with shaking to enhance the solubility of the recombinant protein.

c. Purification:

  • Cells are harvested by centrifugation.

  • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Cells are lysed by sonication on ice.

  • The lysate is clarified by centrifugation to remove cell debris.

  • The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

  • The His-tagged protein is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • The purity of the eluted fractions is assessed by SDS-PAGE.

  • Fractions containing the pure protein are pooled and dialyzed against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

GAR Transformylase Activity Assay

This spectrophotometric assay is adapted for measuring the activity of both PurN and PurT.

a. For PurN:

  • The reaction mixture contains 100 mM Tris-HCl (pH 7.5), 10 mM 2-mercaptoethanol, 50 mM KCl, 10 mM MgCl2, 0.5 mM GAR, and 0.2 mM 10-formyl-THF.

  • The reaction is initiated by the addition of the purified PurN enzyme.

  • The increase in absorbance at 298 nm is monitored, which corresponds to the formation of tetrahydrofolate (ε = 21.2 mM⁻¹cm⁻¹).

b. For PurT:

  • The reaction mixture contains 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 20 mM sodium formate, 5 mM ATP, and 0.5 mM GAR.

  • The reaction is initiated by the addition of the purified PurT enzyme.

  • The production of ADP can be coupled to the oxidation of NADH using a pyruvate kinase/lactate dehydrogenase coupled assay. The decrease in absorbance at 340 nm due to NADH oxidation is monitored (ε = 6.22 mM⁻¹cm⁻¹).

Visualizations

Signaling Pathways and Experimental Workflows

Purine_Biosynthesis_GAR_Formylation cluster_PurN PurN Pathway cluster_PurT PurT Pathway GAR_N This compound (GAR) PurN PurN GAR_N->PurN fTHF 10-Formyl-THF fTHF->PurN FGAR_N Formylthis compound (FGAR) PurN->FGAR_N THF Tetrahydrofolate PurN->THF FGAR Formylglycinamide Ribonucleotide GAR_T This compound (GAR) PurT PurT GAR_T->PurT Formate Formate Formate->PurT ATP ATP ATP->PurT FGAR_T Formylthis compound (FGAR) PurT->FGAR_T ADP_Pi ADP + Pi PurT->ADP_Pi GAR Glycinamide Ribonucleotide

Caption: Alternative pathways for GAR formylation in E. coli.

PurT_Regulation PurR_inactive PurR (inactive) PurR_active PurR-Purine (active) PurR_inactive->PurR_active activation purT_gene purT gene PurR_active->purT_gene represses transcription Purines Hypoxanthine or Guanine Purines->PurR_inactive PurT_protein PurT protein purT_gene->PurT_protein expression

Caption: Regulation of purT gene expression by the PurR repressor.

Protein_Purification_Workflow Start E. coli culture with expression plasmid Induction Induce protein expression (e.g., with IPTG) Start->Induction Harvest Harvest cells (centrifugation) Induction->Harvest Lysis Cell lysis (sonication) Harvest->Lysis Clarification Clarify lysate (centrifugation) Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (Ni-NTA) Clarification->IMAC Wash Wash column IMAC->Wash Elution Elute His-tagged protein (imidazole gradient) Wash->Elution Analysis Analyze purity (SDS-PAGE) Elution->Analysis End Pure Protein Analysis->End

Caption: Workflow for His-tagged protein purification.

References

Safety Operating Guide

Navigating the Disposal of Glycinamide Ribonucleotide: A Comprehensive Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like glycinamide ribonucleotide (GAR) is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of GAR, ensuring the protection of personnel and the environment.

Immediate Safety Protocols & Handling

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves.[3]

  • Eye Protection: Use safety goggles or glasses.[3][4]

  • Lab Coat: A lab coat is mandatory to protect from splashes.[4]

Work should be conducted in a well-ventilated area, and all procedures should be performed carefully to minimize the creation of splashes or aerosols.[4][5]

Step-by-Step Disposal Procedure for this compound

The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) and must be managed through an institution's Environmental Health and Safety (EHS) program.[2][6] Never dispose of chemical waste in the regular trash or down the sewer system without explicit written permission from EHS.[6][7]

Step 1: Waste Identification and Segregation

  • Designate as Chemical Waste: Treat all this compound, whether in solid form or solution, as chemical waste.

  • Segregate Incompatibles: Store GAR waste separately from other incompatible waste streams, such as strong acids or bases, to prevent unintended reactions.[8]

Step 2: Container Selection and Labeling

  • Choose an Appropriate Container:

    • Use a container that is compatible with the chemical. Plastic bottles are often preferred over glass to minimize the risk of breakage.[6]

    • The container must be in good condition, with no leaks or rust, and have a secure, tightly sealing lid.[2][9]

  • Label the Container Immediately:

    • As soon as a container is designated for waste, affix a "Hazardous Waste" tag provided by your institution's EHS office.[6][10]

    • Fill out the tag completely and legibly. Abbreviations and chemical formulas are generally not permitted.[6]

Step 3: Waste Accumulation and Storage

  • Keep Containers Closed: Always keep the waste container sealed, except when adding waste.[2][8]

  • Secondary Containment: Store the sealed hazardous waste container within a larger, secondary containment bin to prevent the spread of material in case of a leak.[8]

  • Designated Storage Area: Keep the waste in a designated, secure area in the laboratory, away from general work areas.

Step 4: Arranging for Disposal

  • Complete a Waste Information Form: Fill out your institution's hazardous waste disposal form, listing each chemical and its quantity.[6]

  • Schedule a Pickup: Submit the completed form to your EHS office to arrange for the collection of the waste. Laboratory personnel should not transport hazardous waste themselves.[10]

Step 5: Disposal of Empty Containers

  • Triple-Rinse Procedure: An empty container that held this compound must be triple-rinsed with an appropriate solvent (such as water) to remove all residues.[9][10]

  • Collect Rinsate: The rinsate (the solvent from rinsing) must be collected and disposed of as hazardous chemical waste.[9][10]

  • Final Disposal: After triple-rinsing and air-drying, deface the original chemical label on the empty container. It can then typically be disposed of in the regular trash.[9][10]

Data Presentation: Hazardous Waste Labeling Requirements

Properly labeling chemical waste is a critical step for safety and compliance. The following table summarizes the essential information required on a hazardous waste tag, based on standard EHS guidelines.[6]

Information RequiredDescriptionExample
Full Chemical Name List the full, common name of each constituent. No abbreviations, formulas, or ditto marks."this compound Solution"
Quantity/Concentration For mixtures, list the percentage or volume of each component."95% Water, 5% this compound"
Hazard Pictograms Check the appropriate boxes for the hazards associated with the waste (e.g., corrosive, flammable, toxic).Check applicable hazard symbols.
Generator Information The name and contact number of the Principal Investigator or responsible person."Dr. Jane Doe, x5-1234"
Location of Generation The building and room number where the waste was generated."Building C, Room 204"
Date of Generation The date the container was first used for waste accumulation."2025-12-23"
"Hazardous Waste" Statement The words "Hazardous Waste" must be clearly visible on the label."HAZARDOUS WASTE"

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final collection by EHS.

G start Start: GAR Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container 2. Select Compatible Waste Container ppe->container label 3. Affix & Complete 'Hazardous Waste' Tag container->label add_waste 4. Add GAR Waste to Container label->add_waste seal 5. Securely Seal Container After Each Addition add_waste->seal decision_empty Container Empty? add_waste->decision_empty If container is now full store 6. Store in Secondary Containment in Designated Area seal->store form 7. Complete & Submit EHS Waste Disposal Form store->form store->decision_empty If container is full pickup 8. EHS Collects Waste for Proper Disposal form->pickup end End: Disposal Complete pickup->end decision_empty->form No triple_rinse A. Triple-Rinse Container decision_empty->triple_rinse Yes collect_rinsate B. Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container C. Dispose of Empty Container in Trash triple_rinse->dispose_container collect_rinsate->add_waste Add to waste stream

Caption: Workflow for the safe disposal of this compound (GAR) waste.

References

Essential Safety and Operational Guide for Handling Glycinamide Ribonucleotide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Glycinamide ribonucleotide (GAR). The following procedures are based on best practices for handling similar chemical compounds and general laboratory safety protocols, as a specific Safety Data Sheet (SDS) for this compound was not identified.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Required Equipment Specifications and Best Practices
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1]Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1] Contact lenses should be avoided if possible, as they can absorb and concentrate irritants.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Select gloves based on an evaluation of potential hazards, duration of use, and physical conditions of the workplace.[1] Regularly change gloves, with recommendations varying from every 30 to 60 minutes, or immediately if contaminated or damaged.[3][4]
Body Protection Laboratory coat and close-toed footwear.Protective clothing must be selected based on the hazards present.[1] Ensure lab coat sleeves overlap with gloves.[4]
Respiratory Protection Use in a well-ventilated area. A dust mask (e.g., N-95 or N-100) is recommended, especially when handling powders.Operations with volatile compounds or significant dust generation should be carried out under a functioning fume hood.[5]

Safe Handling and Operational Plan

Adherence to proper handling procedures is critical to prevent contamination and accidental exposure.

Procedural Steps for Safe Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace by ensuring it is clean and uncluttered. Locate the nearest emergency equipment, such as an eyewash station and safety shower.[5][6]

  • Handling the Compound:

    • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2]

    • Use only in a well-ventilated area or under a chemical fume hood.[1][2]

    • When weighing or transferring the powder, do so carefully to minimize dust generation.

    • Do not eat, drink, or smoke in the laboratory.[4][5][7]

  • After Handling:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]

    • Clean and decontaminate the work surface.[4]

    • Remove and dispose of gloves and any other disposable PPE properly.[3]

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE prep2 Prepare Workspace prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Weigh/Transfer Compound (in ventilated area) prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Workspace handle2->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: Emergency First Aid Procedures

Exposure Route Immediate Action
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do.[1][2] Seek medical attention if irritation persists.[2]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1][8] Seek medical advice if skin irritation occurs.[1]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][8] If the person feels unwell, call a poison center or doctor.[1][2]
Ingestion Clean mouth with water and get medical attention.[8]

Spill and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup:

    • For dry spills, carefully sweep up or vacuum the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[2]

    • For wet spills, absorb with an inert material and place in a labeled container for disposal.[2]

  • Decontamination: Wash the spill area thoroughly with water.[2]

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1]

  • Do not allow the product to enter drains, other waterways, or soil.[1]

  • Place waste in sealed, properly labeled containers.[2]

Decision Tree for Spill Response

start Spill Occurs q_size Is the spill large or in a poorly ventilated area? start->q_size evacuate Evacuate the area and seek assistance q_size->evacuate Yes q_type Is the spill a solid or liquid? q_size->q_type No solid_cleanup Sweep or vacuum carefully into a labeled container q_type->solid_cleanup Solid liquid_cleanup Absorb with inert material and place in a labeled container q_type->liquid_cleanup Liquid decontaminate Decontaminate the spill area solid_cleanup->decontaminate liquid_cleanup->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose end Spill Response Complete dispose->end

Caption: Decision-making process for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycinamide ribonucleotide
Reactant of Route 2
Glycinamide ribonucleotide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.